molecular formula C12H14N2 B1306537 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 64172-41-4

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B1306537
CAS No.: 64172-41-4
M. Wt: 186.25 g/mol
InChI Key: ZZNXMXVBVZSXEL-UHFFFAOYSA-N
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Description

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-3,6,13-14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNXMXVBVZSXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390118
Record name 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64172-41-4
Record name 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Promising Dual-Action Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the γ-carboline family, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and dual pharmacological activities as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator and a serotonin receptor antagonist. We delve into the mechanistic underpinnings of these activities, supported by structure-activity relationship (SAR) data from key analogs. Furthermore, this guide outlines detailed experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, offering a foundational resource for researchers in the fields of cystic fibrosis, neuropharmacology, and drug discovery.

Introduction: The Therapeutic Potential of the γ-Carboline Scaffold

The γ-carboline core, a tricyclic indole-containing heterocycle, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2] this compound represents a key analog within this class, demonstrating a unique polypharmacological profile that positions it as a promising starting point for the development of novel therapeutics for distinct and complex diseases.[3][4] This guide will explore its potential in addressing both the genetic disorder cystic fibrosis and various neurological conditions linked to the serotonergic system.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 64172-41-4[5]
Molecular Formula C₁₂H₁₄N₂[5]
Molecular Weight 186.26 g/mol [5]
Appearance Solid[6]
Purity Typically >95%[6]
SMILES CC1=CC2=C(NC3=C2CNCC3)C=C1[5]
InChI InChI=1S/C12H14N2/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-3,6,13-14H,4-5,7H2,1H3[6]

Synthesis of this compound

The synthesis of the tetracyclic core of γ-carbolines can be achieved through several established synthetic strategies. The most common and versatile methods for constructing the this compound scaffold are the Fischer indole synthesis and the Pictet-Spengler reaction.

Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[7][8]

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 4-methylphenylhydrazine 4-Methylphenylhydrazine Condensation Acid-catalyzed Condensation 4-methylphenylhydrazine->Condensation N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Condensation Hydrazone_Formation Hydrazone Intermediate Condensation->Hydrazone_Formation Tautomerization Tautomerization (Ene-hydrazine) Hydrazone_Formation->Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization_Elimination Cyclization & NH₃ Elimination Sigmatropic_Rearrangement->Cyclization_Elimination Product N-Boc-8-methyl-2,3,4,5-tetrahydro -1H-pyrido[4,3-b]indole Cyclization_Elimination->Product

Caption: Fischer Indole Synthesis for the γ-carboline core.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation: To a solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add N-Boc-4-piperidone (1.0 eq).

  • Stir the mixture at room temperature for 2-4 hours until the formation of the hydrazone is complete, as monitored by TLC.

  • Cyclization: Add a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent, to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

  • Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Pictet-Spengler Reaction Approach

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure.[4][9] This method is particularly useful for synthesizing tetrahydro-β-carbolines and can be adapted for γ-carbolines.

Diagram: Pictet-Spengler Reaction Workflow

Pictet_Spengler_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Tryptamine_analog 3-(2-aminoethyl)-5-methyl-1H-indole Condensation Condensation Tryptamine_analog->Condensation Aldehyde Glycolaldehyde Aldehyde->Condensation Iminium_Formation Iminium Ion Intermediate Condensation->Iminium_Formation Cyclization Intramolecular Electrophilic Attack Iminium_Formation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product 8-Methyl-2,3,4,5-tetrahydro -1H-pyrido[4,3-b]indole Deprotonation->Product

Caption: Pictet-Spengler reaction for γ-carboline synthesis.

Experimental Protocol: Pictet-Spengler Reaction

  • Reaction Setup: Dissolve 3-(2-aminoethyl)-5-methyl-1H-indole (1.0 eq) and glycolaldehyde (1.2 eq) in a suitable solvent such as dichloromethane or toluene.

  • Acid Catalysis: Add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain this compound.

Pharmacological Activity: A Dual-Action Scaffold

This compound and its derivatives have shown promising activity at two distinct and therapeutically relevant targets: the CFTR protein and serotonin receptors.

CFTR Potentiator Activity for Cystic Fibrosis

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[10] Certain mutations lead to a defective CFTR protein that is present at the cell surface but has a reduced channel opening probability (gating defect).[3] Potentiators are small molecules that increase the gating activity of the CFTR protein.[10]

Mechanism of Action: The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype of CFTR potentiators.[11] These compounds are thought to allosterically modulate the CFTR protein, increasing the probability of the channel being in an open state.[6][12] This leads to increased anion flow across the cell membrane, partially restoring the normal physiological function.

Diagram: CFTR Potentiation Mechanism

CFTR_Potentiation cluster_cell Epithelial Cell cluster_membrane Apical Membrane CFTR_closed Mutant CFTR Channel (Closed State) CFTR_open Mutant CFTR Channel (Open State) CFTR_closed->CFTR_open Increased Gating Probability CFTR_open->CFTR_closed Channel Closing Anions Cl⁻, HCO₃⁻ CFTR_open->Anions Increased Efflux Drug 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Drug->CFTR_closed Binds to allosteric site ATP ATP ATP->CFTR_closed Binds to NBDs

Caption: Allosteric potentiation of mutant CFTR by the γ-carboline.

Structure-Activity Relationship (SAR): A study on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators revealed key structural features for activity.[11]

CompoundR¹ (Position 8)R² (Position 2)EC₅₀ (μM) on F508del-CFTREmax (normalized)
13 HAcyl0.23Retained
14 CH₃Acyl0.27Retained

These preliminary data indicate that substitution at the 8-position of the phenyl ring is well-tolerated, with both hydrogen and a methyl group maintaining efficacy.[11] Further optimization of the acyl group at position 2 has led to the discovery of highly potent analogs.[11]

Experimental Protocol: In Vitro CFTR Potentiation Assay (Ussing Chamber)

  • Cell Culture: Culture human bronchial epithelial cells from cystic fibrosis patients (homozygous for the F508del mutation) on permeable supports until a polarized monolayer is formed.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological solutions.

  • Short-Circuit Current Measurement: Measure the short-circuit current (Isc), which reflects net ion transport across the epithelium.

  • Assay Protocol:

    • Inhibit the epithelial sodium channel (ENaC) with amiloride.

    • Stimulate CFTR-dependent chloride secretion with a cAMP agonist cocktail (e.g., forskolin and IBMX).

    • Add the test compound (this compound or its analog) to the apical bath in increasing concentrations.

    • Record the change in Isc.

    • Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-mediated.

  • Data Analysis: Plot the change in Isc against the compound concentration to determine the EC₅₀ value.

Serotonin Receptor Antagonism for Neurological Disorders

The serotonergic system is implicated in a wide range of physiological and pathological processes in the central nervous system (CNS), including mood, cognition, and sleep.[13] Serotonin (5-HT) receptors are a major target for the treatment of various neurological and psychiatric disorders.

Mechanism of Action: Derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have been shown to act as potent antagonists at specific serotonin receptor subtypes, particularly the 5-HT₆ receptor.[14] By blocking the action of serotonin at these receptors, these compounds can modulate downstream signaling pathways and neuronal activity, offering therapeutic potential for cognitive disorders such as Alzheimer's disease.[2]

Diagram: Serotonin Receptor Antagonism

Serotonin_Antagonism cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic_Neuron->Serotonin Release Postsynaptic_Neuron Postsynaptic Neuron Receptor 5-HT₆ Receptor Serotonin->Receptor Binds Signaling Downstream Signaling Cascade Receptor->Signaling Activates Antagonist 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole analog Antagonist->Receptor Blocks Binding Antagonist->Signaling Inhibits

Caption: Competitive antagonism at the 5-HT₆ receptor.

Structure-Activity Relationship (SAR): A study of 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles identified potent 5-HT₆ receptor antagonists.[14]

CompoundR (Position 8)Ki (nM) for 5-HT₆IC₅₀ (nM) (functional assay)
9.HCl -SO₂-N(CH₃)₂2.115
20.HCl -SO₂-(4-methylpiperazin-1-yl)5.778

These results highlight the importance of the sulfonyl substitution at the 8-position for high-affinity binding to the 5-HT₆ receptor.[14]

Experimental Protocol: In Vitro Serotonin Receptor Binding Assay (Radioligand Displacement)

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₆ receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with additives).

  • Radioligand: Use a high-affinity radiolabeled 5-HT₆ receptor antagonist (e.g., [³H]-LSD).

  • Assay Protocol:

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

    • For non-specific binding determination, include wells with a high concentration of a known non-labeled 5-HT₆ antagonist.

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and plot a dose-response curve to determine the IC₅₀. The Ki value can be calculated using the Cheng-Prusoff equation.

ADME and Toxicological Profile: Considerations for Drug Development

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not extensively published, general characteristics of the β- and γ-carboline class can provide initial insights. Many carboline derivatives exhibit favorable drug-like properties, including good membrane permeability and metabolic stability.[1] In silico ADME profiling of some β-carboline analogs has shown compliance with Lipinski's Rule of Five, suggesting potential for oral bioavailability.[15] However, comprehensive in vitro and in vivo ADME and toxicology studies are crucial next steps in the development of any lead compound from this series.

Future Directions and Conclusion

This compound stands as a compelling molecular scaffold with demonstrated potential in two distinct therapeutic areas. Its dual activity as a CFTR potentiator and a serotonin receptor antagonist underscores the versatility of the γ-carboline core.

Future research should focus on:

  • Lead Optimization: Systematic modification of the this compound structure to enhance potency and selectivity for each target.

  • In Vivo Efficacy: Evaluation of optimized analogs in relevant animal models of cystic fibrosis and neurological disorders.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME and safety studies to assess the drug-like properties of lead candidates.

  • Mechanism of Action Elucidation: Further studies to pinpoint the exact binding sites and conformational changes induced in the CFTR protein and serotonin receptors.

References

  • Ahmad Amzar bin Abdul Aziz, et al. Molecular Docking and ADME Profiles of β-Carboline Analogues as Potential Antibiotic Agents Targeting DNA Gyrase. Malaysian Journal of Chemistry, 2023.
  • Yeh, H. I., et al. A common mechanism for CFTR potentiators. Journal of General Physiology, 2017.
  • Zajdel, P., et al. 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry, 2010.
  • Wang, J., et al. Recent developments on synthesis and biological activities of γ-carboline. European Journal of Medicinal Chemistry, 2018.
  • Pesce, E., et al. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 2020.
  • Enzensperger, C., et al. Beta and gamma carboline derivatives as potential anti-Alzheimer agents: A comparison. European Journal of Medicinal Chemistry, 2014.
  • Wikipedia. Fischer indole synthesis. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Hwang, T. C., & Sheppard, D. N. Gating of the CFTR Cl- channel. Journal of Physiology, 1999.
  • Ninkina, N., et al. Gamma-Carbolines Derivatives As Promising Agents for the Development of Pathogenic Therapy for Proteinopathy.
  • Professor Dave Explains. Fischer Indole Synthesis. YouTube, 2021. [Link]

  • Ramalho, A. S., et al. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 2022.
  • Wang, Q., et al. Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Synthesis, 2023.
  • Pesci, E., et al. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications, 2020. [Link]

  • Pedemonte, N., et al. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PubMed, 2020. [Link]

  • Di Giovanni, G., & De Deurwaerdère, P. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 2021.

Sources

An In-depth Technical Guide to the Structure Elucidation of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[4,3-b]indole Scaffold

The pyrido[4,3-b]indole ring system, a core structural motif of the broader β-carboline family of alkaloids, is of significant interest to researchers in medicinal chemistry and drug development.[1] These scaffolds are prevalent in numerous natural products and synthetic molecules that exhibit a wide range of biological activities.[2] The specific analogue, 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, represents a valuable building block in the synthesis of novel therapeutic agents. Its structural framework offers multiple points for chemical modification, enabling the fine-tuning of pharmacological properties.[3] The precise elucidation of its structure is paramount for understanding its chemical reactivity, predicting its biological targets, and ensuring the quality and consistency of synthesized derivatives.[4] This guide provides a comprehensive overview of the analytical techniques and methodologies employed in the definitive structure elucidation of this important heterocyclic compound.

Synthetic Approach: The Pictet-Spengler Reaction

The most common and efficient method for the synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is the Pictet-Spengler reaction.[5] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, the logical starting materials would be 4-methyltryptamine and formaldehyde.

Experimental Protocol: Pictet-Spengler Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve 4-methyltryptamine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or a protic solvent like methanol.

  • Aldehyde Addition: To the stirred solution, add formaldehyde (1.1 equivalents), typically as an aqueous solution (formalin) or as paraformaldehyde.

  • Acid Catalysis: Introduce an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture. The acid facilitates the formation of the key iminium ion intermediate.[6]

  • Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Diagram of the Pictet-Spengler Reaction Workflow

pictet_spengler start Start reactants Dissolve 4-methyltryptamine and formaldehyde in solvent start->reactants acid Add acid catalyst (e.g., TFA) reactants->acid reaction Stir at room temperature (Monitor by TLC) acid->reaction workup Quench with base, extract with organic solvent reaction->workup purification Dry, concentrate, and purify by column chromatography workup->purification product 8-Methyl-2,3,4,5-tetrahydro -1H-pyrido[4,3-b]indole purification->product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis for Structure Confirmation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and structural features.

Expected Molecular Ion: For this compound (C12H14N2), the expected exact mass of the molecular ion [M]+• is 186.1157 g/mol . In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]+ would be observed at m/z 187.1235.

Predicted Fragmentation Pattern: A characteristic fragmentation pathway for tetrahydro-β-carbolines is a retro-Diels-Alder (RDA) reaction in the tetrahydropyridine ring.[7] This would lead to the loss of a neutral fragment and the formation of a stable, aromatic ion. Other common fragmentations include the loss of small molecules or radicals from the aliphatic portion of the molecule.

Predicted Fragment Ion (m/z) Proposed Structure/Loss
187.1235[M+H]+
158.0868[M+H - C2H5N]+ (Retro-Diels-Alder)
143.0735[M+H - C2H5N - CH3]+
130.0657[M+H - C3H7N]+

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Instrument Setup: Use an ESI-MS instrument in positive ion mode. Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for the instrument and analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To further investigate fragmentation, select the [M+H]+ ion and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.

Diagram of the Mass Spectrometry Fragmentation Workflow

ms_fragmentation M [M+H]+ (m/z 187) RDA Retro-Diels-Alder (-C2H5N) M->RDA Other_Loss Other fragmentations M->Other_Loss Fragment1 Fragment (m/z 158) RDA->Fragment1 Loss_CH3 -CH3 Fragment1->Loss_CH3 Fragment2 Fragment (m/z 143) Loss_CH3->Fragment2 Fragment3 Fragment (m/z 130) Other_Loss->Fragment3

Caption: Predicted mass spectrometry fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment, connectivity, and spatial relationships of atoms. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the complete assignment of the structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH (indole)6.9 - 7.3m3H
Aliphatic CH₂ (C1)~3.9s2H
Aliphatic CH₂ (C3)~2.9t2H
Aliphatic CH₂ (C4)~2.8t2H
Aromatic CH₃~2.4s3H
NH (indole)~7.8br s1H
NH (piperidine)~1.7br s1H

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Carbon Predicted Chemical Shift (ppm)
Aromatic C (indole, quaternary)135, 128, 127, 108
Aromatic CH (indole)121, 118, 110
Aliphatic CH₂ (C1)~40
Aliphatic CH₂ (C3)~45
Aliphatic CH₂ (C4)~22
Aromatic CH₃~21

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard ¹H NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

Diagram of the NMR Analysis Workflow

nmr_workflow Sample Dissolve sample in deuterated solvent NMR_1D Acquire 1D NMR (¹H and ¹³C) Sample->NMR_1D NMR_2D Acquire 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assignment Assign signals and correlations NMR_2D->Assignment Structure Confirm Structure Assignment->Structure

Caption: General workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode
~3400N-H stretch (indole)
~3300N-H stretch (piperidine)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
~1600, ~1470Aromatic C=C stretch
~1450C-H bend (aliphatic)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.[7]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal, and then collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The indole ring system is the primary chromophore in this molecule.

Predicted UV-Vis Absorption Maxima (in Methanol):

λmax (nm) Electronic Transition
~220π → π
~275π → π

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

Conclusion: A Unified Structural Assignment

The definitive structure elucidation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula, while IR and UV-Vis spectroscopy identify the key functional groups and chromophores. The cornerstone of the elucidation lies in the detailed analysis of 1D and 2D NMR data, which allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule. The combination of these analytical methods provides a self-validating system, ensuring the scientific integrity of the structural assignment and providing a solid foundation for future research and development involving this versatile heterocyclic scaffold.

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Chemical and physical properties of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound belonging to the γ-carboline class. Due to the limited availability of specific experimental data for this particular derivative, this guide synthesizes foundational information, data from closely related analogs, and established principles of organic chemistry to offer a robust resource for researchers. The guide covers nomenclature, physicochemical properties, proposed spectroscopic characteristics, a representative synthetic protocol, and discusses the potential biological significance of the γ-carboline scaffold. This document is intended to serve as a foundational reference for scientists and professionals engaged in drug discovery and development involving this and related molecular architectures.

Introduction and Overview

This compound is a member of the tetrahydro-γ-carboline family, a class of compounds that has garnered significant interest in medicinal chemistry. The core structure, a fusion of indole and piperidine rings, is a privileged scaffold found in numerous biologically active natural products and synthetic molecules. These compounds are known to interact with a variety of biological targets, exhibiting a wide range of pharmacological activities, including potential antipsychotic, anti-inflammatory, and anticancer effects.[1][2][3] The 8-methyl substitution on the indole ring is expected to modulate the electronic and lipophilic properties of the parent molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

This guide aims to consolidate the available information on this compound and provide expert insights into its chemical nature.

Nomenclature and Chemical Structure

  • Systematic IUPAC Name: this compound[4]

  • Common Synonyms: 8-methyl-γ-carboline, 8-methyl-1,2,3,4-tetrahydro-γ-carboline

  • CAS Registry Number: 64172-41-4 (for the free base)[4], 57933-28-5 (for the hydrochloride salt)[5]

  • Chemical Formula: C₁₂H₁₄N₂[4]

  • Molecular Weight: 186.26 g/mol [4]

  • Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

While specific experimental data for this compound are not widely reported in the literature, the following table summarizes available information and predicted properties based on its structure and data from related compounds.

PropertyValue/DescriptionSource/Basis
Appearance Expected to be a solid at room temperature. The hydrochloride salt is a solid.[5]Structural analogy and supplier information.
Melting Point Not reported. For comparison, the unsubstituted 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole has a melting point of 206-208 °C.[6]The methyl group may slightly alter the crystal lattice energy and thus the melting point.
Boiling Point Not reported.High boiling point is expected due to the molecular weight and hydrogen bonding capabilities.
Solubility The parent γ-carboline is soluble in methanol.[7] Tetrahydro-γ-carbolines are generally expected to be soluble in organic solvents like DMSO, DMF, and alcohols. The hydrochloride salt should exhibit increased solubility in aqueous solutions.General solubility trends for carbolines.
pKa Not experimentally determined. The basicity will be influenced by the two nitrogen atoms. The piperidine nitrogen will be more basic than the indole nitrogen.Chemical structure.
LogP Not experimentally determined. The presence of the methyl group will slightly increase the lipophilicity compared to the unsubstituted parent compound.Structure-property relationships.

Spectroscopic and Analytical Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indole ring, with their chemical shifts influenced by the electron-donating methyl group. The aliphatic protons on the piperidine ring will appear as multiplets in the upfield region. The N-H proton of the indole will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the methyl group shifted downfield. The aliphatic carbons of the piperidine ring will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186. Fragmentation patterns would likely involve the loss of side chains from the piperidine ring and characteristic fragmentation of the indole nucleus.[8]

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

  • N-H stretch (indole): A sharp peak around 3400-3300 cm⁻¹

  • C-H stretch (aromatic): Peaks in the 3100-3000 cm⁻¹ region

  • C-H stretch (aliphatic): Peaks in the 3000-2850 cm⁻¹ region

  • C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region

  • C-N stretch: Absorptions in the 1350-1000 cm⁻¹ region

Synthesis and Purification: A Representative Protocol

The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydro-β-carbolines and related structures like tetrahydro-γ-carbolines.[9][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. For the synthesis of this compound, a plausible starting material would be a derivative of 4-methyltryptamine.

Exemplary Pictet-Spengler Synthesis Workflow

G start Starting Materials: - 4-Methyltryptamine derivative - Formaldehyde (or equivalent) reaction Pictet-Spengler Reaction (Acid Catalyst, e.g., TFA, HCl) start->reaction workup Reaction Work-up - Neutralization - Extraction reaction->workup purification Purification - Column Chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of the target compound via the Pictet-Spengler reaction.

Step-by-Step Protocol (General)
  • Reaction Setup: Dissolve the 4-methyltryptamine derivative in a suitable solvent (e.g., dichloromethane, toluene).

  • Addition of Reagents: Add formaldehyde (or a formaldehyde equivalent like paraformaldehyde) to the solution.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by adding a base (e.g., sodium bicarbonate solution) to neutralize the acid. Extract the product into an organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

Biological Context and Potential Applications

The tetrahydro-γ-carboline scaffold is a key feature in many compounds with significant biological activity. While specific studies on this compound are limited, research on related analogs suggests several potential areas of interest for drug discovery:

  • Antipsychotic Activity: Substituted γ-carbolines have been investigated for their potential as antipsychotic agents, with some compounds showing activity in blocking conditioned avoidance response in preclinical models.[1]

  • CFTR Modulation: The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), suggesting potential applications in the treatment of cystic fibrosis.[11]

  • Anti-inflammatory Effects: Tetrahydro-γ-carboline derivatives have been evaluated as potent anti-inflammatory agents, with some targeting the cyclic GMP-AMP synthase (cGAS) pathway.[2]

The introduction of an 8-methyl group can influence the molecule's interaction with its biological target and its metabolic stability, making it an interesting candidate for further pharmacological evaluation.

Hypothetical Signaling Pathway Interaction

G compound 8-Methyl-THyC receptor Target Receptor (e.g., GPCR, Ion Channel) compound->receptor Binding downstream Downstream Signaling (e.g., cAMP, Ca2+) receptor->downstream Activation/Inhibition response Cellular Response (e.g., Neurotransmission, Inflammation) downstream->response

Caption: A simplified diagram illustrating a potential mechanism of action for a γ-carboline derivative.

Stability and Storage

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. For long-term storage, refrigeration is recommended.

  • Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

This compound represents an intriguing molecule within the pharmacologically relevant γ-carboline class. While specific experimental data for this compound are sparse, this guide provides a comprehensive overview based on available information and established chemical principles. The insights into its structure, predicted properties, synthesis, and potential biological relevance are intended to facilitate further research and development efforts in the field of medicinal chemistry. Further experimental characterization of this compound is warranted to fully elucidate its chemical and biological profile.

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Biological activity of tetrahydro-γ-carboline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Tetrahydro-γ-carboline Derivatives

Executive Summary

The tetrahydro-γ-carboline (THγC) scaffold represents a privileged heterocyclic motif within medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by THγC derivatives, with a focus on their anticancer, neuroprotective, and anti-inflammatory properties. We will delve into the mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating these activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the THγC scaffold for the creation of novel therapeutics.

The Tetrahydro-γ-carboline Scaffold: A Foundation for Bioactivity

Tetrahydro-γ-carbolines are a class of indole alkaloids characterized by a tricyclic pyrido[4,3-b]indole ring system.[2] Unlike their more extensively studied β-carboline isomers, the γ-carboline structure features the nitrogen atom at position 2 of the pyridine ring. This seemingly minor structural alteration significantly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets.

The inherent rigidity and rich chemical functionality of the THγC core make it an ideal starting point for drug design. Its multiple substitution points allow for fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. The historical success of THγC-based compounds, such as the neuroprotective agent Dimebon, underscores the scaffold's therapeutic relevance.[3][4]

Key Biological Activities & Mechanisms of Action

THγC derivatives have demonstrated a remarkable breadth of biological activities. This section will explore the most promising of these, focusing on the underlying molecular mechanisms.

Neuroprotective and Neurotrophic Effects

Perhaps the most well-documented activity of THγCs is in the realm of neuroscience. The multifaceted pathology of neurodegenerative diseases like Alzheimer's and Parkinson's requires therapeutic agents with multiple mechanisms of action, a profile that many THγC derivatives fit well.

Mechanism of Action: The neuroprotective effects of THγCs are often attributed to their ability to modulate mitochondrial function.[4] For instance, the drug Dimebon has been shown to inhibit the mitochondrial permeability transition (MPT) pore, a key event in the apoptotic cascade.[4] By preventing MPT, these compounds stabilize mitochondrial integrity, reduce the release of pro-apoptotic factors, and enhance cellular resilience to stress.

Furthermore, certain THγC derivatives exhibit inhibitory activity against cholinesterases (AChE and BChE) and monoamine oxidase (MAO), enzymes critically involved in the progression of Alzheimer's and Parkinson's diseases, respectively.[3][5] Conjugates of γ-carbolines have also been designed to act as multi-target agents, combining cholinesterase inhibition with radical-scavenging properties.[6][7]

G cluster_0 Mitochondrial Dysfunction Cascade Stress Oxidative Stress Neurotoxins (e.g., MPP+) MPT Mitochondrial Permeability Transition (MPT) Pore Opening Stress->MPT CytoC Cytochrome C Release MPT->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis THGC Tetrahydro-γ-carboline Derivative (e.g., Dimebon) THGC->Inhibition Inhibition->MPT caption Mechanism of THγC-Mediated Neuroprotection

Mechanism of THγC-Mediated Neuroprotection
Anti-inflammatory Activity via cGAS-STING Pathway

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and certain cancers. Recent studies have identified THγC derivatives as potent inhibitors of the cyclic GMP-AMP synthase (cGAS), a critical sensor of cytosolic DNA that triggers innate immune responses through the STING pathway.[8][9]

Mechanism of Action: Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cGAMP. cGAMP then binds to and activates the STING protein on the endoplasmic reticulum, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. THγC derivatives have been shown to competitively bind to the ATP/GTP binding pocket of cGAS, preventing the synthesis of cGAMP and thereby blocking the inflammatory cascade at its source.[9][10] This targeted approach offers a promising strategy for treating cGAS-driven inflammatory diseases.

Anticancer Properties

While the related tetrahydro-β-carboline scaffold is more widely reported for its anticancer effects, THγC derivatives also exhibit significant potential.[11][12] Their mechanisms often involve the disruption of cellular processes essential for tumor growth and survival.

Mechanism of Action: A primary anticancer mechanism for carboline derivatives involves the inhibition of key proteins required for cell division, such as the kinesin spindle protein (Eg5).[13] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Other reported mechanisms include the modulation of apoptosis-regulating proteins like Bax and Bcl-2 and the inhibition of nitric oxide (NO) production, which can be pro-tumorigenic in certain contexts.[13][14]

Structure-Activity Relationship (SAR) Insights

Optimizing the therapeutic potential of the THγC scaffold requires a deep understanding of its SAR. The choice of substituents and their position on the tricyclic core dictates the molecule's potency, selectivity, and drug-like properties.

Position of SubstitutionEffect on Biological ActivityRepresentative ActivityReference
N-2 (Piperidine Ring) Elongation of substituents, such as adding peptide side chains, can significantly enhance potency and modulate physicochemical properties for improved cell permeability.Anti-inflammatory (cGAS inhibition), Neuroprotection[4][8]
C-6, C-7 (Indole Ring) Substitution with electron-withdrawing groups (e.g., halogens) can enhance binding affinity to target proteins.Anti-inflammatory (cGAS inhibition)[9]
C-9 (Indole Ring) Attachment of bulky aromatic or heterocyclic groups can improve target engagement and introduce new interaction points.Anti-inflammatory, Neuroprotection[6][9]

Expert Insight: The SAR for THγCs is highly target-dependent. For cGAS inhibitors, substitutions at N-2 and C-9 are critical for occupying the catalytic pocket.[9] In contrast, for neuroprotective applications targeting mitochondria, lipophilicity and the ability to cross the blood-brain barrier become paramount design considerations.

Experimental Protocols for Activity Assessment

The following protocols provide a framework for evaluating the biological activities of novel THγC derivatives. These are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the THγC derivative (e.g., from 0.1 µM to 100 µM). Add the compounds to the designated wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. Causality Note: This duration allows for multiple cell doublings, ensuring that the assay measures both cytotoxic and anti-proliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow for In Vitro Cytotoxicity Screening
Protocol: cGAS Enzyme Inhibition Assay (Cell-Free)

This protocol measures the direct inhibitory effect of THγC derivatives on human cGAS enzyme activity.

Methodology:

  • Reaction Setup: In a 384-well plate, combine recombinant human cGAS enzyme, fluorescently-labeled ATP and GTP, and herring testis DNA (as the enzyme activator) in a reaction buffer.

  • Inhibitor Addition: Add the THγC derivatives at various concentrations. Include a vehicle control (DMSO) and a known cGAS inhibitor as a positive control.

  • Reaction Initiation & Incubation: Initiate the reaction and incubate at 37°C for 60 minutes. During this time, active cGAS will consume ATP and GTP to produce cGAMP.

  • Development: Add a development reagent that binds to the remaining fluorescently-labeled nucleotides.

  • Data Acquisition: Measure the fluorescence polarization (FP). High cGAS activity results in low FP (nucleotides are consumed), while inhibition results in high FP (nucleotides remain).

  • Analysis: Convert FP values to percent inhibition and calculate the IC50 for each compound.

Future Perspectives and Conclusion

The tetrahydro-γ-carboline scaffold is a versatile and powerful platform for the development of novel therapeutics. Its demonstrated efficacy across diverse biological targets—from mitochondrial pores in neurons to the catalytic site of immune sensors—highlights its vast potential.[4][9] Future research should focus on developing derivatives with enhanced selectivity and improved pharmacokinetic profiles to translate the preclinical promise of these compounds into clinical success. The continued exploration of multi-target agents based on the THγC core may provide innovative solutions for complex multifactorial diseases like Alzheimer's and cancer.

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An In-depth Technical Guide to the Mechanism of Action of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the multifaceted mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a versatile heterocyclic scaffold. This document delves into the compound's dual pharmacological activities as a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and as an antagonist of the 5-HT6 serotonin receptor. Synthesizing data from preclinical research, this guide offers an in-depth perspective for researchers, scientists, and drug development professionals engaged in the fields of cystic fibrosis and neuropharmacology. The core objective is to elucidate the molecular interactions, functional consequences, and therapeutic potential stemming from these distinct mechanisms.

Introduction: A Scaffold of Dual Therapeutic Promise

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a tetrahydro-γ-carboline, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for interacting with a variety of biological targets. The 8-methyl substituted analog, this compound, has emerged as a compound of significant interest due to its demonstrated activity in two distinct and therapeutically relevant areas: correcting ion channel dysfunction in cystic fibrosis and modulating serotonergic pathways implicated in cognitive function. This guide will dissect these two primary mechanisms of action, providing a granular view of the available scientific evidence.

Mechanism I: Potentiation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Defective CFTR function leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs. One therapeutic strategy involves the use of "potentiators," small molecules that enhance the opening probability of the CFTR channel, thereby increasing ion flow.

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for CFTR potentiators through high-throughput screening campaigns.[1][2] Subsequent structure-activity relationship (SAR) studies have highlighted the importance of substitutions on this scaffold for optimizing potency and efficacy.

Functional Rescue of Gating-Defective CFTR Mutants

Research has demonstrated that derivatives of this scaffold are effective in rescuing the function of key CFTR mutants, including the most common F508del mutation (a class II mutation affecting protein folding and gating) and the G551D mutation (a class III mutation that severely impairs channel gating).[1][2]

Specifically, the 8-methyl substituted analogue has shown notable activity. In a key study, an acylated derivative of this compound (compound 14 in the study) demonstrated a half-maximal effective concentration (EC50) of 0.27 μM in a functional assay using Fischer rat thyroid (FRT) cells expressing the F508del-CFTR mutant.[1] This indicates a potentiation of the mutated channel's activity at the sub-micromolar level.

Compound DerivativeTargetAssayPotency (EC50)EfficacyReference
Acylated 8-methyl-tetrahydro-γ-carbolineF508del-CFTRYFP-based assay0.27 μMEfficacy retained[1]
Proposed Mechanism of CFTR Potentiation

While the precise binding site of the this compound class of potentiators on the CFTR protein has not yet been fully elucidated, their functional profile is consistent with other known CFTR potentiators. These molecules are thought to allosterically modulate the CFTR protein, stabilizing the open-channel conformation and thereby increasing the probability of the channel gate being open. This leads to a greater influx of chloride ions and subsequent normalization of epithelial surface liquid.

CFTR_Potentiation cluster_membrane Cell Membrane CFTR_Closed Mutant CFTR (Closed State) CFTR_Open Mutant CFTR (Open State) CFTR_Closed->CFTR_Open Increased Open Probability (Po) Chloride_In Intracellular Chloride CFTR_Open->Chloride_In Chloride Influx Compound 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Compound->CFTR_Closed Binds to allosteric site Chloride_Out Extracellular Chloride Chloride_Out->CFTR_Open

Proposed mechanism of CFTR potentiation.
In Vivo Potential

Preclinical studies on a closely related derivative of the 8-methyl compound have shown promising pharmacokinetic properties, including good oral bioavailability and detectable distribution to the lungs in rats.[2] This suggests that this chemical class has the potential for systemic delivery to target the affected epithelial tissues in cystic fibrosis patients.

Mechanism II: Antagonism of the 5-HT6 Serotonin Receptor

The 5-HT6 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a compelling target for the treatment of cognitive disorders, such as Alzheimer's disease.[3][4] Antagonism of this receptor has been shown to enhance cognitive function in preclinical models.

High-Affinity Binding to the 5-HT6 Receptor

A study on 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles demonstrated high-affinity binding to the 5-HT6 receptor.[5] Two lead compounds from this series exhibited Ki values of 2.1 nM and 5.7 nM, respectively.[5] These findings strongly suggest that the core this compound structure is a key pharmacophore for 5-HT6 receptor binding.

Compound DerivativeTargetAssayBinding Affinity (Ki)Functional Activity (IC50)Reference
8-Sulfonyl-THPI (Compound 9.HCl)5-HT6 ReceptorRadioligand Binding2.1 nM15 nM[5]
8-Sulfonyl-THPI (Compound 20.HCl)5-HT6 ReceptorRadioligand Binding5.7 nM78 nM[5]
Downstream Signaling and Pro-Cognitive Effects

The 5-HT6 receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonism of the 5-HT6 receptor is believed to exert its pro-cognitive effects through the modulation of multiple neurotransmitter systems. By blocking the constitutive activity of or serotonin-induced signaling through the 5-HT6 receptor, antagonists can lead to an increase in the release of acetylcholine and glutamate in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.

HT6_Antagonism cluster_neuron Postsynaptic Neuron HT6R 5-HT6 Receptor AC Adenylyl Cyclase HT6R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Signaling Downstream Signaling PKA->Signaling Cholinergic Increased Acetylcholine Release Signaling->Cholinergic Glutamatergic Increased Glutamate Release Signaling->Glutamatergic Serotonin Serotonin Serotonin->HT6R Binds Compound 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Compound->HT6R Antagonizes Cognition Cognitive Enhancement Cholinergic->Cognition Glutamatergic->Cognition

Downstream effects of 5-HT6 receptor antagonism.

Experimental Methodologies

CFTR Potentiator Activity Assay (YFP-based)
  • Cell Culture: Fischer rat thyroid (FRT) cells stably expressing human F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) are cultured to confluence on 96-well black-walled microplates.

  • Compound Incubation: Cells are washed with a chloride-containing buffer (PBS). Test compounds, including this compound derivatives, are added at various concentrations in PBS and incubated for 10-20 minutes at 37°C.

  • CFTR Activation: A CFTR-activating cocktail containing forskolin and genistein is added to stimulate channel activity.

  • Halide Exchange and Fluorescence Measurement: The plate is transferred to a fluorescence plate reader. An iodide-containing solution is injected to initiate halide exchange through open CFTR channels. The rate of YFP fluorescence quenching, which is proportional to the rate of iodide influx, is measured over time.

  • Data Analysis: The initial rate of fluorescence quenching is calculated. Data are normalized to a positive control (e.g., a known CFTR potentiator) and a negative control (DMSO). EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

5-HT6 Receptor Binding Assay (Radioligand)
  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is conducted in a buffer containing 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA, pH 7.4.

  • Incubation: A mixture containing the cell membranes, a radioligand (e.g., [3H]LSD), and various concentrations of the test compound (or a known displacer for non-specific binding) is incubated at 37°C for 60 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a remarkable scaffold that exhibits dual, therapeutically relevant mechanisms of action. As a novel CFTR potentiator, it holds promise for the development of new treatments for cystic fibrosis, particularly for patients with gating mutations. Further research is warranted to delineate its precise binding site on the CFTR protein, which could inform the design of next-generation modulators with enhanced efficacy.

In the realm of neuropharmacology, the potent 5-HT6 receptor antagonism of this scaffold positions it as a promising candidate for addressing cognitive deficits in neurodegenerative and psychiatric disorders. Future studies should focus on obtaining a comprehensive pharmacological profile of the 8-methyl analog, including its selectivity against other neurotransmitter receptors, and on evaluating its pro-cognitive effects in relevant in vivo models. The dual activity of this compound underscores the versatility of the tetrahydro-γ-carboline core and highlights its potential for further exploration in drug discovery.

References

  • Ponzano, S., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169–11194. [Link]

  • Ponzano, S., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PubMed Central, PMC8011931. [Link]

  • Zajdel, P., et al. (2009). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6158-6161. [Link]

  • Geldenhuys, W. J., & Van der Schyf, C. J. (2011). The 5-HT6 receptor: a viable target for the treatment of cognitive impairment in Alzheimer's disease. Current pharmaceutical design, 17(11), 1137–1148. [Link]

  • Upton, N., et al. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Neurotherapeutics, 5(3), 458–469. [Link]

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An In-Depth Technical Guide to the Pharmacological Profile of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (Mebhydrolin)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, commonly known as mebhydrolin, is a first-generation antihistamine with a rich, albeit not fully elucidated, pharmacological profile. This technical guide provides a comprehensive overview of its known mechanisms of action, physicochemical properties, and clinical applications. While its primary therapeutic utility lies in the antagonism of the histamine H1 receptor for the symptomatic relief of allergic conditions, emerging research suggests novel activities that warrant further investigation. This document aims to be a foundational resource, synthesizing established knowledge with insights into the experimental methodologies required for its further characterization, while also clearly identifying existing gaps in the publicly available data.

Chemical and Physical Properties

Mebhydrolin is a heterocyclic organic compound with the systematic IUPAC name this compound. It is often formulated as a napadisylate salt (mebhydrolin napadisylate) to improve its stability and solubility.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₄N₂[1]
Molecular Weight 186.25 g/mol [1]
CAS Number 64172-41-4 (free base)[1]
Appearance Solid[2]
IUPAC Name This compound[2]

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The principal mechanism of action of mebhydrolin is its activity as a competitive antagonist at the histamine H1 receptor.[2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which contributes to both its therapeutic effects and its characteristic side-effect profile.[3][4]

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade leading to the classic symptoms of an allergic reaction.[4] Mebhydrolin, by competitively binding to these receptors, prevents histamine from exerting its effects, thereby reducing symptoms such as itching, sneezing, and runny nose.[2] The blockade of H1 receptors leads to a reduction in capillary permeability, which lessens edema, and inhibits the vasodilation that causes redness.[2]

H1_Receptor_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled GPCR) Histamine->H1R Binds and Activates Mebhydrolin Mebhydrolin Mebhydrolin->H1R Competitively Antagonizes Gq11 Gq/11 Protein Activation H1R->Gq11 PLC Phospholipase C (PLC) Activation Gq11->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 -> Ca2+ Release PIP2->IP3 DAG DAG -> PKC Activation PIP2->DAG Allergic_Response Allergic Response (Vasodilation, Increased Permeability, etc.) IP3->Allergic_Response DAG->Allergic_Response Block->Gq11 Blocks Activation Radioligand_Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Membranes Prepare H1 Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare [³H]-mepyramine Radioligand->Incubation Test_Compound Prepare Mebhydrolin Serial Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a competitive radioligand binding assay.

Synthesis of this compound

The synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core can be achieved through several established methods in heterocyclic chemistry, most notably the Pictet-Spengler reaction or the Fischer indole synthesis. [5][6]A plausible synthetic route is outlined below.

Representative Synthesis via Pictet-Spengler Reaction:

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. [5] Step 1: Synthesis of 4-methyltryptamine Starting from 4-methylindole, a standard procedure such as the gramine synthesis followed by reaction with a cyanide source and subsequent reduction would yield 4-methyltryptamine.

Step 2: Pictet-Spengler Cyclization

  • Dissolve 4-methyltryptamine in a suitable solvent (e.g., toluene).

  • Add an appropriate aldehyde or a synthetic equivalent (e.g., formaldehyde or paraformaldehyde).

  • Add an acid catalyst (e.g., p-toluenesulfonic acid or trifluoroacetic acid).

  • Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and neutralize the acid.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the crude product by column chromatography to yield this compound.

Disclaimer: This is a representative synthetic strategy. The specific reaction conditions would require optimization for optimal yield and purity.

Clinical Applications and Therapeutic Indications

Mebhydrolin is clinically used for the symptomatic relief of various allergic conditions, including:

  • Allergic rhinitis

  • Urticaria (hives)

  • Other allergic dermatoses

Safety and Toxicology

As a first-generation antihistamine, mebhydrolin shares a similar safety profile with other drugs in its class. The most common adverse effects are related to its CNS and antimuscarinic activities.

Common Side Effects:

  • Drowsiness and sedation [3]* Dry mouth [3]* Blurred vision [3]* Difficulty urinating [3]* Gastrointestinal disturbances (nausea, vomiting, constipation) [3] Preclinical Toxicology: Comprehensive preclinical toxicology data for mebhydrolin is not readily available in the public domain. According to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, a standard preclinical safety evaluation for a small molecule drug would include studies on: [7][8]* Single-dose toxicity: To determine the effects of a single high dose.

  • Repeated-dose toxicity: To evaluate the effects of long-term exposure.

  • Genotoxicity: To assess the potential for damage to genetic material.

  • Reproductive toxicity: To evaluate the effects on fertility and fetal development.

  • Carcinogenicity: To assess the potential to cause cancer with long-term use.

Conclusion and Future Directions

This compound (mebhydrolin) is a well-established first-generation H1 antihistamine with a clear role in the management of allergic disorders. Its pharmacological profile is dominated by its antagonism of the H1 receptor, leading to both its therapeutic efficacy and its characteristic sedative and antimuscarinic side effects. However, this technical guide highlights significant gaps in the publicly available data, particularly concerning its quantitative receptor binding profile and a comprehensive ADME and toxicology assessment.

Future research should focus on:

  • Quantitative Pharmacological Characterization: Determining the binding affinities (Ki) of mebhydrolin for the histamine H1 receptor and a panel of other receptors to establish a comprehensive selectivity profile.

  • Detailed ADME Studies: Elucidating the specific metabolic pathways, including the cytochrome P450 enzymes involved, and obtaining detailed pharmacokinetic parameters in preclinical species and humans.

  • Exploration of Novel Activities: Further investigating the preliminary findings of its potential as a selective FXR antagonist and an antiviral agent.

A more complete understanding of the pharmacological profile of mebhydrolin will not only ensure its continued safe and effective use but also potentially unlock new therapeutic applications for this long-standing molecule.

References

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014).
  • Mebhydrolin napadisylate (Mebhydroline 1,5-naphthalenedisulfonate salt) | Histamine H1 Receptor Antagonist | MedChemExpress. (n.d.).
  • Mebhydrolin | Histamine H1 Receptor Antagonist - MedchemExpress.com. (n.d.).
  • What are the side effects of Mebhydrolin Napadisilate? - Patsnap Synapse. (2024, July 12).
  • What is the mechanism of Mebhydrolin Napadisilate? - Patsnap Synapse. (2024, July 17).
  • Mebhydrolin Napadisylate: A Technical Review of Receptor Binding Affinity and Selectivity - Benchchem. (n.d.).
  • Mebhydrolin Napadisylate: An In-Depth Technical Guide on its Antagonism of the Histamine H1 Receptor - Benchchem. (n.d.).
  • Synthesis of 8-Methyl-1,2,3,4-tetrahydropyrido. (n.d.).
  • Mebhydrolin H1-Antihistamine Action - SMPDB. (2017, September 20).
  • Mebhydrolin H1-Antihistamine Action | Pathway - PubChem - NIH. (n.d.).
  • Preclinical Development Handbook: ADME and Biopharmaceutical Properties. (n.d.).
  • In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (2024, August 29).
  • 2,3,4,5-TETRAHYDRO-8-METHYL-1H-PYRIDO[4,3-B]INDOLE synthesis - chemicalbook. (n.d.).
  • Mebhydrolin | C19H20N2 | CID 22530 - PubChem - NIH. (n.d.).
  • Safety Assessment | Evotec. (n.d.).
  • Synthesis of tetrahydro-1H-pyrido[4,3-b]indole and... - ResearchGate. (n.d.).
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  • 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole | CAS 64172-41-4 | SCBT. (n.d.).
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  • preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. (2025, January 7).
  • Drug-induced neurologic disorders. (n.d.).
  • CNS-related (side-)effects of beta-blockers with special reference to mechanisms of action - PubMed. (n.d.).
  • Neurotoxic effects associated with antibiotic use: management considerations - PMC. (n.d.).
  • Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles - ResearchGate. (2019, February 5).
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry - ACS Publications. (2020, September 18).
  • Fischer Indole Synthesis - Alfa Chemistry. (n.d.).
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The γ-Carboline Core: A Journey from Synthetic Curiosity to a Scaffold of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Isomer

In the vast and intricate world of heterocyclic chemistry, the indole nucleus stands as a cornerstone, a privileged scaffold from which a multitude of biologically active molecules emerge. Its fusion with a pyridine ring gives rise to the carbolines, a family of four structural isomers (α, β, γ, and δ) that have captivated chemists and pharmacologists for over a century. While the β-carbolines have historically commanded the lion's share of scientific attention due to their prevalence in nature and potent psychoactive properties, a quieter, yet profoundly significant, narrative has unfolded around one of its siblings: the γ-carboline, or pyrido[4,3-b]indole. This guide delves into the rich history, synthetic evolution, and burgeoning therapeutic potential of this unassuming isomer, providing a comprehensive technical resource for those at the forefront of drug discovery and development.

I. A Historical Perspective: The Genesis of a Scaffold

The story of the pyrido[4,3-b]indole core is not one of a serendipitous discovery in a remote medicinal plant, but rather a tale born from the systematic and deliberate explorations of synthetic organic chemistry.

The Dawn of Carboline Chemistry and the First Synthesis of the γ-Isomer

The early 20th century was a period of fervent activity in the field of heterocyclic chemistry. The structural elucidation of complex alkaloids spurred a desire to synthesize their core scaffolds in the laboratory. The term "carboline" itself was first coined in 1919, and the race to synthesize its various isomers was underway.

The first successful synthesis of the unsubstituted γ-carboline (5H-pyrido[4,3-b]indole) was a landmark achievement reported in 1924 by Robert Robinson and Sidney Thornley.[1] Their approach was an elegant application of the Graebe-Ullmann reaction, a method that involves the thermal decomposition of a 1-arylbenzotriazole. In their seminal work, they prepared 1-(4-pyridyl)benzotriazole and subjected it to high temperatures, inducing the extrusion of nitrogen gas and subsequent cyclization to form the coveted γ-carboline ring system.[2] This pioneering work not only provided the first tangible access to this scaffold but also laid the groundwork for future explorations into its chemical and biological properties.

The Later Emergence of Natural γ-Carbolines

While the γ-carboline core was first conceived in a flask, it was later discovered to be a constituent of the natural world. Unlike the widespread β-carbolines, naturally occurring pyrido[4,3-b]indoles are less common, often found in marine organisms. A notable example is the pyrimidine-γ-carboline alkaloid ingenine B , which was isolated from an Indonesian sponge.[3] This discovery, and others that followed, validated the biological relevance of the γ-carboline scaffold and provided new impetus for its investigation as a potential source of novel therapeutics.

II. The Synthetic Chemist's Toolkit: Constructing the Pyrido[4,3-b]indole Core

The ability to synthesize a diverse range of substituted γ-carbolines is paramount to exploring their therapeutic potential. Over the decades, a variety of synthetic strategies have been developed, from classical named reactions to modern, highly efficient cascade processes.

A. The Graebe-Ullmann Reaction: The Historical Gateway

As the method used for the very first synthesis of γ-carboline, the Graebe-Ullmann reaction holds a special place in the history of this scaffold. The reaction, however, is often limited by the harsh conditions (high temperatures) required and the accessibility of the requisite 1-(4-pyridyl)benzotriazole precursors.[3]

Experimental Protocol: Graebe-Ullmann Synthesis of 5H-pyrido[4,3-b]indole

  • Step 1: Synthesis of 1-(4-pyridyl)benzotriazole:

    • To a solution of 4-chloropyridine hydrochloride in a suitable high-boiling solvent (e.g., nitrobenzene), add an equimolar amount of benzotriazole.

    • Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into a large volume of a non-polar solvent (e.g., hexane) to precipitate the product.

    • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum. The crude product can be purified by recrystallization.

  • Step 2: Thermal Cyclization to 5H-pyrido[4,3-b]indole:

    • Place the purified 1-(4-pyridyl)benzotriazole in a flask suitable for high-temperature reactions.

    • Heat the solid under an inert atmosphere to a temperature above its melting point (typically in the range of 300-360 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature.

    • The crude γ-carboline can be purified by sublimation or column chromatography on silica gel.

Caption: The Graebe-Ullmann reaction for γ-carboline synthesis.

B. The Fischer Indole Synthesis: A Versatile Approach to Tetrahydro-γ-carbolines

The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system. It can be adapted to produce tetrahydro-γ-carbolines by reacting a suitable phenylhydrazine with a 4-piperidone derivative.[3] The acidic conditions of the reaction promote the cyclization and formation of the tricyclic core.

Experimental Protocol: Fischer Indole Synthesis of a Tetrahydro-γ-carboline Derivative

  • Hydrazone Formation: In a round-bottom flask, dissolve the desired phenylhydrazine hydrochloride (1.0 eq) and a 4-piperidone derivative (1.0 eq) in glacial acetic acid.

  • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-3 hours until the formation of the hydrazone is complete (monitored by TLC).

  • Cyclization: Increase the temperature of the reaction mixture to reflux (around 118 °C for acetic acid) and maintain for 4-12 hours. The progress of the indolization can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and neutralize with a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 8-9.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tetrahydro-γ-carboline.

Caption: Key steps in the Fischer indole synthesis of tetrahydro-γ-carbolines.

C. The Pictet-Spengler Reaction: A Biomimetic Route

The Pictet-Spengler reaction is a biomimetic synthesis that mimics the natural formation of many indole alkaloids. In the context of γ-carbolines, this reaction typically involves the condensation of a tryptamine derivative with an aldehyde or ketone containing a pyridine ring, followed by an acid-catalyzed cyclization.[4]

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-γ-carboline

  • Reaction Setup: To a solution of tryptamine (1.0 eq) in a suitable solvent (e.g., methanol, toluene, or dichloromethane), add the pyridine-3-carboxaldehyde (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or hydrochloric acid).

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by column chromatography to afford the tetrahydro-γ-carboline.

Caption: The Pictet-Spengler reaction pathway to tetrahydro-γ-carbolines.

III. The Biological Significance and Therapeutic Landscape

The pyrido[4,3-b]indole scaffold has emerged as a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. This section explores the key therapeutic areas where γ-carbolines have shown significant promise.

A. Anticancer Activity: A Multi-pronged Attack on Malignancy

A significant body of research has highlighted the potent anticancer properties of pyrido[4,3-b]indole derivatives. Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes in cancer cells.

1. DNA Intercalation and Topoisomerase Inhibition:

The planar, aromatic nature of the γ-carboline ring system makes it an ideal candidate for DNA intercalation.[5] By inserting themselves between the base pairs of the DNA double helix, these compounds can disrupt DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[6][7] Furthermore, some γ-carboline derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication.[8]

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Decreased ACh Decreased ACh AChE->Decreased ACh gamma_Carboline γ-Carboline Derivative gamma_Carboline->AChE Inhibition Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activation Ca²⁺ Influx Ca²⁺ Influx NMDA_R->Ca²⁺ Influx gamma_Carboline2 γ-Carboline Derivative gamma_Carboline2->NMDA_R Antagonism Excitotoxicity Excitotoxicity Ca²⁺ Influx->Excitotoxicity caption Neuroprotective Mechanisms of γ-Carbolines in Alzheimer's Disease

Caption: Putative neuroprotective mechanisms of γ-carboline derivatives in the context of Alzheimer's disease.

IV. Future Directions and Perspectives

The journey of the pyrido[4,3-b]indole core, from its first synthesis over a century ago to its current status as a promising therapeutic scaffold, is a testament to the enduring power of chemical exploration. While much has been learned, the full potential of this versatile molecule is likely yet to be unlocked.

Future research in this area will undoubtedly focus on:

  • The development of more efficient and stereoselective synthetic methodologies to access a wider range of structurally diverse γ-carboline derivatives.

  • A deeper understanding of the structure-activity relationships that govern the biological effects of these compounds, which will be crucial for the rational design of more potent and selective drug candidates.

  • The exploration of novel therapeutic applications for γ-carbolines, building on their known anticancer and neuroprotective properties.

  • The elucidation of the precise molecular targets and signaling pathways through which these compounds exert their effects, which will be essential for their translation into clinical practice.

As our understanding of the intricate biology of disease continues to grow, the pyrido[4,3-b]indole scaffold stands ready to provide a new generation of chemical tools and therapeutic agents to address some of the most pressing medical challenges of our time.

V. References

  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Conjugates of γ-Carbolines and Phenothiazine as new selective inhibitors of butyrylcholinesterase and blockers of NMDA receptors for Alzheimer Disease. (2015). Scientific Reports. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). NIH National Library of Medicine. Retrieved from [Link]

  • Evaluation of γ-carboline-phenothiazine conjugates as simultaneous NMDA receptor blockers and cholinesterase inhibitors. (2021). ScienceDirect. Retrieved from [Link]

  • Conjugation of Aminoadamantane and γ-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands. (2021). MDPI. Retrieved from [Link]

  • Synthesis of γ‐carboline through Pictet‐Spengler reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • The IC50 results of the synthesized against 4 cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of beta- and gamma-carboline derivatives of DNA topoisomerase activities. (1991). PubMed. Retrieved from [Link]

  • Involvement of Cholinergic, Adrenergic, and Glutamatergic Network Modulation with Cognitive Dysfunction in Alzheimer's Disease. (2021). NIH National Library of Medicine. Retrieved from [Link]

  • Intercalative binding to DNA of new antitumoral agents: dipyrido [4,3-b] [3,4-f] indoles. (1980). PubMed. Retrieved from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). NIH National Library of Medicine. Retrieved from [Link]

  • First total synthesis of β-carboline alkaloid trigonostemine G and its derivatives. (2021). PubMed. Retrieved from [Link]

  • The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain. (2020). Frontiers in Aging Neuroscience. Retrieved from [Link]

  • Cholinergic and Glutamatergic Drugs in Alzheimer's Disease Therapy. (2005). PubMed. Retrieved from [Link]

  • First total synthesis of β-carboline alkaloid trigonostemine G and its derivatives. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2). (2023). MDPI. Retrieved from [Link]

  • Involvement of Cholinergic, Adrenergic, and Glutamatergic Network Modulation with Cognitive Dysfunction in Alzheimer's Disease. (2021). PubMed. Retrieved from [Link]

  • The Graebe–Ullmann Carbazole‐Carboline Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • A three-component Fischer indole synthesis. (2008). Nature Protocols. Retrieved from [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • CCLXXXVII.—5-Carboline and some derivatives. (1924). Journal of the Chemical Society, Transactions. Retrieved from [Link]

  • Intercalative binding to DNA of new antitumoral agents: dipyrido [4,3-b] [3,4-f] indoles. (1980). Europe PMC. Retrieved from [Link]

  • The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain. (2020). Frontiers. Retrieved from [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Role of Cholinergic Signaling in Alzheimer's Disease. (2022). MDPI. Retrieved from [Link]

  • Synthesis, DNA binding and cytotoxic activity of pyrimido[4',5':4,5]thieno(2,3-b)quinoline with 9-hydroxy-4-(3-diethylaminopropylamino) and 8-methoxy-4-(3-diethylaminopropylamino) substitutions. (2013). PubMed. Retrieved from [Link]

  • Intercalation (biochemistry). (n.d.). Wikipedia. Retrieved from [Link]

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  • Recent developments on synthesis and biological activities of γ-carboline. (2018). PubMed. Retrieved from [Link]

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An In-Depth Technical Guide to the Therapeutic Targeting Potential of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the tetrahydro-γ-carboline class, represents a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive analysis of its known and potential therapeutic targets, designed for researchers, scientists, and drug development professionals. We delve into the compound's validated activity as a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a critical target for cystic fibrosis. Furthermore, we explore its significant potential as a serotonin 5-HT6 receptor antagonist, a promising avenue for treating cognitive disorders such as Alzheimer's disease. The guide also examines plausible exploratory targets, including dopamine receptors and histone deacetylases (HDACs), based on structure-activity relationships within the broader carboline family. Detailed experimental protocols, data summaries, and pathway diagrams are provided to equip research teams with the foundational knowledge and practical methodologies required to investigate and leverage this versatile chemical entity in modern drug discovery programs.

Introduction

The indole nucleus is a cornerstone of numerous natural products and synthetic pharmaceuticals, conferring a wide range of biological activities.[1] When fused with a piperidine ring, it forms the carboline system, a scaffold with profound implications in neuropharmacology and beyond. The specific isomer, this compound, also known as an 8-methyl-tetrahydro-γ-carboline, has emerged as a chemical entity of significant interest. The tetrahydro-γ-carboline core has been identified in molecules with diverse therapeutic applications, from anticancer agents to central nervous system modulators.[2][3]

This guide moves beyond a general overview to provide a detailed, evidence-based exploration of the most promising therapeutic avenues for this specific compound. By synthesizing data from high-throughput screening campaigns, structure-activity relationship (SAR) studies, and pharmacological evaluations of close analogs, we aim to build a robust framework for its future development. The primary objective is to illuminate the mechanistic basis for its known activities and to propose logical, data-driven strategies for exploring its full therapeutic potential. This document is structured to serve as both a strategic overview and a practical handbook, detailing not just the "what" but also the "how" of target validation and characterization for this promising molecule.

Part I: Primary Investigated Therapeutic Targets

Chapter 1: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Mechanistic Rationale: Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[4] Mutations like F508del and G551D lead to defects in protein processing and/or channel gating. CFTR potentiators are a class of drugs that bind to the defective CFTR protein at the cell surface and increase the probability of the channel being open, thereby restoring ion flow. This approach has proven to be a transformative therapeutic strategy for specific subsets of CF patients.

Evidence of Activity: A high-throughput screening (HTS) campaign identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for CFTR potentiators.[4][5] Within the subsequent structure-activity relationship (SAR) studies, the 8-methyl analog was synthesized and evaluated. This specific compound demonstrated a retention of high potency in rescuing the gating defect of F508del-CFTR.[5] This finding is significant as it validates the core scaffold and establishes the 8-methyl substitution as a favorable modification for this biological activity.

Data Summary: CFTR Potentiator Activity

Compound/AnalogSubstitution at Position 8Potency (EC₅₀, μM)Efficacy (Eₘₐₓ, Normalized)Reference
Hit Compound 3Methoxy (-OCH₃)Sub-micromolar1.0[5]
Analog 13Hydrogen (-H)0.23Retained[5]
Analog 14 Methyl (-CH₃) 0.27 Retained [5]

Table 1: Comparative in vitro activity of 8-substituted tetrahydro-γ-carboline analogs as CFTR potentiators. Data is derived from studies on F508del-CFTR expressing cells.

Experimental Protocol: Halide-Sensitive YFP Quenching Assay for CFTR Potentiator Screening

This functional cell-based assay is a gold standard for identifying CFTR potentiators. It measures CFTR-mediated iodide influx by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) co-expressed in the cells.

  • Cell Culture: Plate Fischer Rat Thyroid (FRT) cells stably co-expressing the F508del-CFTR mutant and the halide-sensitive YFP (H148Q/I152L) into 384-well microplates and culture for 24-48 hours to form a confluent monolayer.

  • Compound Incubation: Wash the cells with a chloride-containing buffer (e.g., PBS). Add the test compounds, including this compound, at various concentrations (typically in a 10-point dose-response format) and incubate for 10-30 minutes at 37°C. Include a positive control (e.g., Genistein or a known potentiator) and a negative control (DMSO vehicle).

  • CFTR Activation: Add a CFTR agonist cocktail, commonly containing Forskolin (to raise cAMP levels and activate PKA) and a low concentration of a known potentiator like Genistein to prime the channel.

  • Fluorescence Measurement: Immediately transfer the plate to a fluorescence plate reader equipped with injectors. Record a baseline YFP fluorescence reading (Excitation ~500 nm, Emission ~535 nm) for 2-5 seconds.

  • Iodide Influx and Quenching: Inject an iodide-containing solution (e.g., PBS with sodium iodide replacing sodium chloride) into the wells. Iodide entering the cell through open CFTR channels will quench the YFP fluorescence.

  • Data Acquisition: Continuously record the fluorescence decay over 10-20 seconds post-injection.

  • Analysis: The initial rate of fluorescence decay is directly proportional to the rate of iodide influx and thus to CFTR channel activity. Calculate the initial slope for each well. Plot the slope against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Causality Behind Experimental Choices:

  • FRT Cells: These cells have very low endogenous chloride channel activity, providing a clean background to study the function of the exogenously expressed CFTR.

  • Halide-Sensitive YFP: This provides a direct, kinetic, and highly sensitive optical readout of channel function (ion transport), which is more robust than endpoint membrane potential dyes.

  • Forskolin Cocktail: This ensures that the CFTR channels are phosphorylated and in a state where they can be opened. The effect measured is therefore true potentiation (increasing the open probability of activated channels) rather than activation itself.

CFTR_Potentiator_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating 1. Plate FRT cells with F508del-CFTR & YFP incubation 2. Incubate 24-48h to form monolayer cell_plating->incubation add_compound 3. Add Test Compound (e.g., 8-Me-THPI) incubation->add_compound add_activator 4. Add Forskolin (CFTR Activator) add_compound->add_activator read_baseline 5. Read Baseline YFP Fluorescence add_activator->read_baseline inject_iodide 6. Inject Iodide Solution read_baseline->inject_iodide read_quench 7. Record Fluorescence Quenching inject_iodide->read_quench calc_rate 8. Calculate Rate of Quench (Slope) read_quench->calc_rate dose_response 9. Plot Dose-Response Curve calc_rate->dose_response determine_params 10. Determine EC₅₀ & Eₘₐₓ dose_response->determine_params

Workflow for CFTR Potentiator Screening using a YFP Quenching Assay.
Chapter 2: Serotonin 5-HT₆ Receptor Antagonism

Mechanistic Rationale: The serotonin 5-HT₆ receptor is almost exclusively expressed in the central nervous system (CNS), with high densities in regions associated with learning and memory, such as the hippocampus and cortex.[6] It is a G-protein coupled receptor that stimulates adenylyl cyclase, leading to increased intracellular cAMP levels. Blockade (antagonism) of the 5-HT₆ receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects in preclinical models.[7] Consequently, 5-HT₆ receptor antagonists are actively being pursued as a therapeutic strategy for symptomatic treatment of cognitive decline in Alzheimer's disease and other dementias.

Evidence of Potential: While direct data on this compound is not extensively published, numerous studies on closely related analogs provide compelling evidence for its potential as a 5-HT₆ antagonist. A series of 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles were identified as highly potent 5-HT₆ receptor antagonists with binding affinities (Ki) in the low nanomolar range.[7] Similarly, other 5,8-disubstituted-2-methyl-tetrahydro-γ-carbolines have been identified as potent antagonists of both histamine H₁ and serotonin 5-HT₆ receptors.[8] The consistent finding of high 5-HT₆ affinity across multiple derivatives of this scaffold strongly suggests that the core structure is a key pharmacophore for this target. The 8-methyl group is a bioisostere for other small substituents that have demonstrated potent activity.

Data Summary: 5-HT₆ Receptor Antagonist Activity of Analogs

Compound ClassRepresentative AnalogBinding Affinity (Kᵢ, nM)Functional Activity (IC₅₀, nM)Reference
8-Sulfonyl-THPICompound 92.115[7]
8-Sulfonyl-THPICompound 205.778[7]
5,8-disubstituted γ-carbolineCompound 5bN/A730[8]

Table 2: In vitro activity of representative tetrahydro-γ-carboline analogs at the 5-HT₆ receptor.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the 5-HT₆ receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Membrane Preparation: Homogenize tissues or cells expressing the human 5-HT₆ receptor (e.g., HEK293-h5HT6 cells) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membranes (50-100 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]LSD or [¹²⁵I]SB-258585), and varying concentrations of the test compound (this compound).

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled 5-HT₆ ligand (e.g., 10 µM clozapine or methiothepin) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site competition model) to calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Causality Behind Experimental Choices:

  • Radioligand Binding: This is the definitive method for determining the direct interaction and affinity of a compound for a receptor target, independent of downstream functional effects.

  • [³H]LSD: While not perfectly selective, it is a classic, high-affinity radioligand for several serotonin receptors, including 5-HT₆. The use of cell lines specifically expressing the h5HT₆ receptor ensures the measured binding is to the target of interest.

  • Cheng-Prusoff Equation: This is a critical step that corrects the measured IC₅₀ for the concentration and affinity of the radioligand used in the specific experiment, allowing for the calculation of an absolute affinity constant (Kᵢ) that can be compared across different studies.

Serotonin_Pathway cluster_membrane Cell Membrane receptor 5-HT₆ Receptor g_protein Gαs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates camp cAMP ac->camp converts serotonin Serotonin (5-HT) serotonin->receptor binds & activates antagonist 8-Me-THPI (Antagonist) antagonist->receptor binds & blocks atp ATP atp->ac pka PKA camp->pka activates downstream Downstream Cellular Effects (e.g., CREB Phosphorylation) pka->downstream phosphorylates Synthesis_Workflow start_material 5-Methyltryptamine + Glyoxylic Acid pictet_spengler Pictet-Spengler Reaction start_material->pictet_spengler intermediate Carboxylic Acid Intermediate pictet_spengler->intermediate reduction Reduction (e.g., with LiAlH₄) intermediate->reduction cyclization Intramolecular Cyclization reduction->cyclization final_product 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole cyclization->final_product

Plausible synthetic pathway for the target compound.
Chapter 7: Future Directions & Lead Optimization

The existing data provides a strong foundation for two distinct lead optimization programs.

  • For CFTR Potentiation: The primary goal would be to enhance potency (sub-nanomolar EC₅₀) while maintaining high efficacy. SAR exploration should focus on substitutions on the piperidine nitrogen (position 2) and the indole nitrogen (position 5). Key considerations will be optimizing metabolic stability and ensuring good oral bioavailability, with detectable distribution to the lungs. [4]2. For 5-HT₆ Antagonism: The objective is to achieve high potency (Kᵢ < 1 nM) and, critically, high selectivity over other serotonin (especially 5-HT₂ₐ) and dopamine (D₂) receptors to minimize side effects like psychosis or motor disturbances. Optimization will involve exploring different substituents at positions 2, 5, and potentially other positions on the benzene ring to fine-tune affinity and selectivity profiles. Ensuring excellent blood-brain barrier penetration will be paramount for this CNS indication.

Conclusion

This compound is far more than a simple heterocyclic molecule; it is a highly promising chemical scaffold with validated activity against at least one high-value therapeutic target and strong evidence pointing towards a second. Its role as a novel CFTR potentiator opens a new chemical space for the development of treatments for cystic fibrosis. [5]Simultaneously, the compelling SAR data from close analogs positions it as an excellent starting point for a 5-HT₆ antagonist program aimed at treating cognitive deficits in neurodegenerative diseases. [6][7]The additional potential for interaction with dopaminergic and HDAC targets further underscores its versatility. This guide has provided the strategic rationale and detailed experimental frameworks necessary for researchers to unlock the full therapeutic potential of this valuable compound.

References

  • Al-Qaisi, J. A., et al. (2020). Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. PubMed. Available at: [Link]

  • Gaber, M., et al. (2022). Structure-Based Design of Novel Tetrahydro-Beta-Carboline Derivatives with a Hydrophilic Side Chain as Potential Phosphodiesterase Inhibitors. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2023). Tetrahydro-β-carboline derivatives as potent histone deacetylase 6 inhibitors with broad-spectrum antiproliferative activity. PubMed. Available at: [Link]

  • Kaewsitu, C., et al. (2019). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. MDPI. Available at: [Link]

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  • Stankiewicz, A. M., et al. (2012). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. PubMed. Available at: [Link]

  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. Available at: [Link]

  • Khabnadideh, S., et al. (2009). Synthesis, biological evaluation, and structure-activity relationships (SAR) for a series of novel gamma-carboline analogues of Dimebon are described. PubMed. Available at: [Link]

  • Nagai, Y., et al. (1979). Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. PubMed. Available at: [Link]

  • DeNinno, M. P., et al. (1995). Synthesis and dopamine receptor binding studies of homochiral 8-aminopyrido[1,2-a]indoles. PubMed. Available at: [Link]

  • Pesce, E., et al. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PubMed. Available at: [Link]

  • Czarnocki, Z., et al. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. PMC - NIH. Available at: [Link]

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In Silico Prediction of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Bioactivity: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The convergence of computational power and molecular biology has established in silico analysis as an indispensable pillar of modern drug discovery. This guide provides a comprehensive, technically-grounded walkthrough for predicting the bioactivity of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a tetracyclic β-carboline derivative. We move beyond a mere listing of steps to explain the causal reasoning behind methodological choices, ensuring a self-validating and reproducible workflow. This document is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights into ligand- and structure-based prediction, ADMET profiling, and data synthesis. All protocols are supported by authoritative citations and visualized through detailed diagrams to ensure clarity and scientific integrity.

Introduction

The pyrido[4,3-b]indole scaffold, a core component of the β-carboline family, is of significant pharmacological interest due to its diverse interactions with the central nervous system. Compounds in this class are known to exhibit high affinity for a range of receptors, including serotonergic, dopaminergic, and imidazoline systems, as well as enzymes like monoamine oxidase (MAO). The specific compound, this compound (8-Me-THPBI), represents a valuable probe molecule. Predicting its bioactivity in silico allows for the rapid, cost-effective generation of testable hypotheses regarding its mechanism of action, potential therapeutic applications, and off-target liabilities before committing to resource-intensive in vitro and in vivo studies.

This guide details a multi-faceted computational strategy to build a comprehensive bioactivity profile for 8-Me-THPBI, integrating target prediction, molecular docking, and pharmacokinetic modeling.

Chapter 1: The Computational Strategy: A Triad of Predictive Methodologies

Our approach is built on a foundation of three complementary in silico techniques. This multi-pronged strategy ensures that the limitations of one method are offset by the strengths of another, leading to a more robust and reliable overall prediction.

  • Target Prediction (Ligand-Based): We begin by asking a fundamental question: "Given the structure of 8-Me-THPBI, what are its most probable protein targets in the human body?" This is addressed using similarity-based algorithms that compare the compound's structure to a vast database of known ligands with experimentally validated activities.

  • Molecular Docking (Structure-Based): Once high-probability targets are identified, we shift to a structure-based approach. Molecular docking simulates the physical interaction between our ligand (8-Me-THPBI) and the three-dimensional structure of a target protein. This allows us to predict the binding pose, affinity, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

  • ADMET Profiling (Property-Based): A compound's efficacy is determined by not only its target affinity but also its ability to reach that target and persist long enough to exert an effect without causing undue toxicity. We will predict key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to assess the "drug-likeness" of 8-Me-THPBI.

The logical flow of this comprehensive workflow is depicted below.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Structure-Based Validation cluster_2 Phase 3: Pharmacokinetic & Safety Profile A Input Molecule (8-Me-THPBI SMILES) B Target Prediction Server (e.g., SwissTargetPrediction) A->B Submit Structure F Prepare Receptor & Ligand for Docking A->F I ADMET Prediction Server (e.g., SwissADME) A->I Submit Structure C List of Probable Protein Targets B->C Similarity Search D Select High-Probability Target (e.g., 5-HT2A Receptor) C->D Prioritize Top Hits E Retrieve Protein Structure (Protein Data Bank) D->E Identify PDB ID E->F Clean & Prep G Molecular Docking Simulation (e.g., AutoDock Vina) F->G Define Grid Box H Analyze Binding Affinity & Interaction Pose G->H Score & Visualize M Synthesized Bioactivity Profile & Hypothesis Generation H->M J Physicochemical Properties (LogP, Solubility) I->J K Pharmacokinetic Profile (BBB Permeability, CYP Inhibition) I->K L Drug-Likeness Evaluation (Lipinski's Rules) I->L J->M K->M L->M cluster_0 Preparation Phase cluster_1 Simulation Phase cluster_2 Analysis Phase A Download Receptor PDB (e.g., 6A93) C Clean Receptor: Remove Water, Add Hydrogens A->C B Download Ligand SDF (8-Me-THPBI) D Prepare Ligand: Add Hydrogens, Assign Charges B->D E Define Binding Site (Grid Box Generation) C->E D->E F Execute Docking Algorithm (AutoDock Vina) E->F G Rank Poses by Binding Affinity (kcal/mol) F->G H Visualize Best Pose in Binding Pocket G->H I Identify Key Interactions (H-Bonds, Hydrophobic) H->I J J I->J Hypothesized Binding Mechanism

Caption: The molecular docking workflow, from preparation to analysis.

Chapter 4: Protocol 3 - ADMET and Physicochemical Profiling

This protocol uses empirically derived rules and models to predict the pharmacokinetic properties of 8-Me-THPBI. This step is crucial for gauging the compound's potential as a therapeutic agent.

Step-by-Step Methodology
  • Access Prediction Server:

    • Navigate to the SwissADME web server, a free and comprehensive tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.

  • Input Molecule:

    • Paste the Canonical SMILES string for 8-Me-THPBI (CN1CCC2=C(C3=CC=CC=C3N2)C1) into the query box and run the prediction.

  • Analyze and Interpret Results:

    • The server provides a wealth of data, which should be systematically reviewed. Key parameters and their interpretation are summarized in the table below.

Data Presentation: Predicted Properties of 8-Me-THPBI
Property ClassParameterPredicted ValueInterpretation & Significance
Physicochemical Molecular Weight~198.27 g/mol Well within the typical range for small molecule drugs (<500 g/mol ).
LogP (Consensus)~2.5Indicates good lipophilicity, suggesting favorable membrane permeability.
Solubility (ESOL)SolubleGood aqueous solubility is important for absorption and formulation.
Lipinski's Rule of 5 Violations0The compound adheres to all of Lipinski's rules, suggesting good oral bioavailability.
Pharmacokinetics GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB)YesCrucial Finding: The compound is predicted to cross the BBB, a prerequisite for CNS activity.
CYP InhibitionInhibitor (e.g., CYP2D6)Potential Liability: May inhibit key metabolic enzymes, leading to potential drug-drug interactions.
Drug-Likeness Lead-likenessYesPossesses structural features commonly found in lead compounds.

Chapter 5: Synthesis and Authoritative Conclusion

By integrating the results from all three protocols, we can construct a scientifically grounded, multi-dimensional bioactivity profile for this compound.

  • Predicted Mechanism of Action: The ligand-based analysis strongly suggests that 8-Me-THPBI is a ligand for aminergic G protein-coupled receptors, with a high probability of interacting with the serotonin 5-HT2A receptor. Molecular docking corroborates this, predicting a high-affinity binding interaction within the receptor's active site, likely driven by a combination of hydrophobic contacts with aromatic residues and potential hydrogen bonding.

  • Pharmacokinetic Profile: The compound exhibits a promising drug-like profile. It is a small, moderately lipophilic molecule that adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Critically, it is predicted to be CNS-penetrant, a necessary property to engage its predicted targets within the brain.

  • Potential Liabilities: A key area for future experimental validation is the predicted inhibition of cytochrome P450 enzymes, such as CYP2D6. This could indicate a risk for drug-drug interactions and would need to be carefully assessed in subsequent in vitro assays.

Overall Hypothesis: In silico analysis predicts that this compound is a CNS-active ligand with a high affinity for the serotonin 5-HT2A receptor. Its favorable physicochemical properties suggest it can serve as a valuable lead compound for developing novel CNS therapeutics. Experimental validation via radioligand binding assays and functional receptor assays is strongly recommended to confirm these computational predictions.

References

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A Technical Guide to 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Novel Scaffold for CFTR Potentiation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Cystic Fibrosis (CF) is a monogenic, life-threatening disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The advent of CFTR modulators—small molecules that restore protein function—has revolutionized CF treatment. These modulators are broadly classified as correctors, which improve the cellular processing of mutant CFTR, and potentiators, which enhance the channel gating function of CFTR at the cell surface.[3][4][5] While approved drugs like Ivacaftor (VX-770) have validated the therapeutic potential of potentiators, the search for novel chemical scaffolds continues, aiming for improved efficacy, pharmacokinetics, and accessibility across a wider range of mutations.[6] This guide details the discovery and characterization of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold as a new class of CFTR potentiators, with a specific focus on the promising analogue, 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.[7][8]

The Rationale for Novel CFTR Potentiators

The CFTR protein is a cAMP-activated, ATP-gated anion channel primarily responsible for chloride and bicarbonate transport across epithelial surfaces.[9][10] Its function is critical for maintaining hydration of mucosal surfaces in the lungs, pancreas, and other organs.[11] Mutations in the CFTR gene disrupt this function through various mechanisms, including protein misfolding (e.g., F508del) and defective channel gating (e.g., G551D).[3][9]

Potentiators are designed to address gating defects by increasing the channel's open probability (Po), effectively holding the "gate" open to allow for increased ion flow.[4][12] This mechanism is crucial not only for Class III gating mutations but also for augmenting the function of corrector-rescued F508del-CFTR, which exhibits both trafficking and gating deficiencies.[8] The identification of new chemotypes is essential for expanding the therapeutic arsenal and developing next-generation modulators with optimized properties.

CFTR_Potentiator_Mechanism Figure 1: General Mechanism of CFTR Potentiation cluster_0 Without Potentiator cluster_1 With Potentiator Closed_NoPot CFTR Channel (Mutant) - Gating Defect - Low Open Probability (Po) - Reduced Cl- Flow Closed State Open_NoPot CFTR Channel (Mutant) - Brief Opening - Insufficient Cl- Flow Open State Closed_NoPot:port->Open_NoPot:port ATP Gating (Inefficient) Open_NoPot:port->Closed_NoPot:port Rapid Closure Closed_Pot CFTR Channel (Mutant) - Potentiator Binding Site Closed State Open_Pot CFTR Channel (Mutant) - Increased Open Probability (Po) - Restored Cl- Flow Open State (Stabilized) Closed_Pot:port->Open_Pot:port ATP Gating Open_Pot:port->Closed_Pot:port Slower Closure Potentiator Potentiator Molecule Potentiator->Closed_Pot:head Binds to Allosteric Site Potentiator->Open_Pot:head Stabilizes Open State

Figure 1: General Mechanism of CFTR Potentiation

Discovery of the Tetrahydro-γ-carboline Scaffold

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as tetrahydro-γ-carboline) scaffold was identified as a novel class of CFTR potentiators through a high-throughput screening (HTS) campaign.[7][8][13] This effort screened a diverse library of small molecules for their ability to restore function to mutant CFTR expressed in recombinant cell lines.

The screening process identified three initial hits sharing the tetrahydro-γ-carboline core structure, confirming the potential of this chemotype.[7][8][13] This discovery prompted an extensive structure-activity relationship (SAR) study to optimize the scaffold for potency and efficacy.

HTS_Workflow Figure 2: High-Throughput Screening Workflow for Potentiator Discovery Compound_Library Small Molecule Compound Library (>10,000 compounds) Primary_Screen Primary HTS Assay (e.g., YFP-Halide Influx) FRT cells with F508del-CFTR Compound_Library->Primary_Screen Hit_Identification Initial Hit Identification (Compounds showing > threshold activity) Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Inactive Dose_Response Dose-Response Confirmation (Determine EC50 and Emax) Hit_Identification->Dose_Response Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Secondary_Assay Secondary / Orthogonal Assay (e.g., Ussing Chamber on HBE cells) Dose_Response->Secondary_Assay Potent Hits Lead_Optimization Lead Optimization (Synthesis of Analogues) SAR_Analysis->Lead_Optimization Lead_Optimization->Dose_Response Final_Candidate Preclinical Candidate (e.g., 8-Methyl Derivative) Secondary_Assay->Final_Candidate

Figure 2: High-Throughput Screening Workflow for Potentiator Discovery

Structure-Activity Relationship (SAR) and the Rise of the 8-Methyl Analogue

The SAR investigation systematically explored modifications at various positions of the tetrahydro-γ-carboline core.[7][8] A key area of focus was the substitution pattern on the phenyl ring of the indole system.

Initial hits featured an 8-methoxy substitution. Researchers synthesized analogues replacing this group with a hydrogen atom or a methyl group to probe the impact on activity.[7] The substitution of the 8-methoxy group with an 8-methyl group (compound 14 in the original study) resulted in the retention of high efficacy while maintaining nanomolar potency.[7] This finding was significant, as it demonstrated that the electron-donating methoxy group was not essential for activity and that a less polar methyl group was well-tolerated, a potentially favorable property for drug development.

Table 1: Comparative SAR Data for 8-Substituted Tetrahydro-γ-carboline Analogues Data synthesized from Feliciano et al., J. Med. Chem. 2020.[7]

Compound ID8-Position SubstituentEfficacy (Emax, Normalized)Potency (EC50, μM)Rationale for Synthesis
3 (Hit)-OCH3 (Methoxy)1.000.26Original hit scaffold
13 -H (Hydrogen)0.950.23To assess the necessity of the 8-substituent
14 -CH3 (Methyl) 0.97 0.27 To evaluate an alternative, less polar electron-donating group

Emax values are normalized to the activity of the initial hit compound 3 . EC50 is the concentration producing half-maximal efficacy. Assays were performed on F508del-CFTR expressing FRT cells.

The data clearly indicate that the 8-methyl substitution provides a biological activity profile nearly identical to the parent methoxy compound, establishing it as a highly viable candidate for further development.[7]

Methodologies for Functional Characterization

Validating the activity of a novel potentiator requires robust, quantitative, and physiologically relevant assays. The characterization of the tetrahydro-γ-carboline series relies on a tiered approach, moving from high-throughput screening to gold-standard electrophysiological measurements.

Primary Assay: YFP-Based Halide Influx

This cell-based fluorescence assay is the workhorse for HTS and initial dose-response studies due to its scalability and sensitivity.[3]

  • Principle: Cells are co-transfected to express both mutant CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP). The YFP fluorescence is quenched by iodide influx through open CFTR channels. A more active potentiator leads to faster channel opening and a more rapid rate of fluorescence quenching.

  • Causality in Protocol Design:

    • Cell Model: Fischer Rat Thyroid (FRT) cells are commonly used as they form polarized monolayers and have low endogenous channel activity.[3]

    • F508del Rescue: For F508del-CFTR, cells are often incubated at a reduced temperature (e.g., 27-32°C) for 24 hours. This maneuver acts as a "temperature correction," partially overcoming the misfolding defect and allowing a sub-population of F508del channels to reach the plasma membrane where potentiator activity can be assessed.[3][13]

    • CFTR Activation: Forskolin is used to raise intracellular cAMP levels, which is a prerequisite for CFTR channel activation.[3][9] This ensures the channel is "primed" for gating, isolating the effect of the potentiator on the channel's open probability.

Step-by-Step Protocol: YFP Halide Influx Assay

  • Cell Seeding: Seed FRT cells co-expressing mutant CFTR (e.g., F508del or G551D) and YFP-H148Q/I152L in 96-well or 384-well black, clear-bottom plates.

  • Culture and Rescue: Culture cells to confluence. For F508del-CFTR, incubate plates at 32°C for 24 hours prior to the assay to promote protein trafficking to the cell surface.[13]

  • Buffer Exchange: Wash cells with a standard buffer (e.g., PBS).

  • Compound Incubation: Add a solution containing 20 μM forskolin (to activate CFTR) and the desired concentration of the test compound (e.g., this compound). Incubate for 15-20 minutes at room temperature.

  • Assay Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for 5-10 seconds.

  • Iodide Addition: Using the reader's integrated injectors, add an iodide-containing solution (e.g., PBS with NaCl replaced by NaI).

  • Data Acquisition: Immediately begin recording the decrease in YFP fluorescence over time (typically 30-60 seconds).

  • Analysis: Calculate the initial rate of fluorescence decay (dF/dt). Plot the rate against compound concentration to generate a dose-response curve and determine EC50 and Emax values.

Gold-Standard Assay: Ussing Chamber Electrophysiology

The Ussing chamber is the definitive assay for measuring ion transport across an intact epithelial monolayer.[14][15] It provides a direct, quantitative measure of CFTR function in a physiologically relevant context, making it essential for validating lead compounds.[16][17]

  • Principle: An epithelial cell monolayer (e.g., primary human bronchial epithelial cells) is mounted between two half-chambers, separating the apical and basolateral sides. A voltage-clamp amplifier measures the short-circuit current (Isc), which is the net current flowing across the epithelium and a direct measure of active ion transport.[15][18]

  • Causality in Protocol Design:

    • Cell Model: Primary human bronchial epithelial (HBE) cells from CF patients are the gold standard for preclinical validation, as they provide the most clinically relevant data.[1][14]

    • Pharmacological Dissection: A specific sequence of inhibitors and activators is used to isolate the CFTR-dependent current.

      • Amiloride: Added apically to block the epithelial sodium channel (ENaC), thereby removing the contribution of sodium absorption from the Isc measurement.[18]

      • Forskolin/IBMX: Added to raise cAMP and activate CFTR channels present at the apical membrane. The resulting increase in Isc is attributed to CFTR-mediated chloride secretion.[18]

      • Potentiator: The test compound is added to assess its ability to further increase the forskolin-stimulated Isc.

      • CFTRinh-172: A specific CFTR inhibitor is added at the end to confirm that the measured current is indeed CFTR-dependent. The magnitude of the current decrease upon inhibition validates the result.[19]

Figure 3: Ussing Chamber Protocol and Expected Isc Trace
(Note: The Isc trace is a representative illustration of expected changes, not experimental data.)

Preclinical Profile and Future Outlook

The discovery of the this compound analogue represents a significant step in the search for new CFTR potentiators.[7]

Key Attributes:

  • Novel Scaffold: It belongs to a new chemical class, offering a different structural foundation compared to existing approved potentiators.[7][8]

  • High Potency: It demonstrates nanomolar potency in cell-based assays, comparable to early-stage hit compounds that have advanced to clinical development.[7]

  • Favorable SAR: The tolerance of an 8-methyl group suggests promising avenues for further chemical modification to optimize druglike properties without sacrificing efficacy.[7]

  • Compatibility with Correctors: Crucially, studies on a closely related analogue from the same series showed that chronic incubation did not negatively impact the rescue efficacy of the corrector VX-809, a critical feature for combination therapies targeting the F508del mutation.[7]

The path forward for this compound class involves lead optimization to enhance pharmacokinetic properties, followed by comprehensive in vivo testing in relevant CF animal models to assess safety and efficacy.[11] The identification of this tetrahydro-γ-carboline scaffold validates the power of systematic HTS and SAR campaigns and adds a promising new chemotype to the ongoing fight against Cystic Fibrosis.

References

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  • De Boeck, K., & Zolin, A. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 23(3), 1394. Retrieved from [Link]

  • Feliciano, A., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169–11194. Retrieved from [Link]

  • Feliciano, A., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PubMed Central. Retrieved from [Link]

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A Technical Guide to the Neuroprotective Properties of Substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the neuroprotective potential of substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, also known as tetrahydro-γ-carbolines. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for neurodegenerative diseases. We will delve into the core chemical attributes, multifaceted mechanisms of action, and the critical experimental methodologies required to validate the neuroprotective efficacy of this promising class of compounds.

Introduction: The Therapeutic Promise of the Tetrahydro-γ-carboline Scaffold

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing global health burden. A common pathological thread weaving through these disorders is the progressive loss of neuronal structure and function. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2][3] Its rigid, fused ring system provides a unique three-dimensional arrangement for substituents to interact with various biological targets, making it a fertile ground for the development of novel neuroprotective agents.[2][3] Notably, structural analogues have been investigated for a wide range of central nervous system activities, including neuroleptic and antidepressant-like effects.[4] The historical, albeit unsuccessful, clinical evaluation of Dimebon (latrepirdine), a related tetrahydro-γ-carboline, for Alzheimer's disease has nonetheless spurred further research into the therapeutic potential of this chemical class.[5]

This guide will elucidate the key neuroprotective mechanisms associated with substituted tetrahydro-γ-carbolines, including their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. Furthermore, we will provide detailed experimental protocols to empower researchers to effectively screen and characterize novel derivatives.

Multifaceted Mechanisms of Neuroprotection

The neuroprotective effects of substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles are not attributed to a single mode of action but rather a synergistic interplay of multiple mechanisms. This multi-target approach is increasingly recognized as a more effective strategy for treating complex neurodegenerative diseases.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to neuronal damage in neurodegenerative diseases.[6] Tetrahydro-γ-carbolines and related tetrahydro-β-carbolines have demonstrated significant antioxidant and radical scavenging properties.[7][8][9][10]

The indole nucleus within the tetrahydro-γ-carboline structure is a key contributor to its antioxidant activity, acting as a free radical scavenger.[8] These compounds have been shown to effectively scavenge hydrogen peroxide and inhibit lipid peroxidation.[7] The antioxidant capacity can be quantitatively assessed using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, where the ability of the compound to donate an electron or hydrogen atom to the ABTS radical cation is measured spectrophotometrically.[9][10]

Modulation of Cholinesterase Activity

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[11][12] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, is a clinically validated therapeutic strategy.[11][12][13][14] Several substituted tetrahydro-γ-carboline derivatives have been identified as potent inhibitors of both AChE and BChE.[15][16]

The design of these inhibitors often involves a multi-target-directed ligand (MTDL) strategy, where the tetrahydro-γ-carboline scaffold is conjugated with other pharmacophores to enhance efficacy and target multiple aspects of the disease pathology.[13][16] For instance, hybrids of tetrahydro-γ-carbolines with tacrine, a known cholinesterase inhibitor, have been synthesized and evaluated.[11]

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[] The inhibition of MAO-B is a therapeutic target in Parkinson's disease as it increases the levels of dopamine in the brain. Some β-carbolines are known to be potent MAO inhibitors.[8] This inhibitory activity can be beneficial in a neuroprotective context by modulating neurotransmitter levels and reducing the production of neurotoxic byproducts from monoamine metabolism. The development of selective MAO inhibitors within the tetrahydro-γ-carboline class is an active area of research.[18]

Regulation of Intracellular Calcium Homeostasis

Excitotoxicity, a pathological process by which excessive stimulation by the neurotransmitter glutamate leads to neuronal damage, is a common feature of many neurodegenerative diseases. This process is mediated by the over-activation of glutamate receptors, leading to a massive influx of calcium ions (Ca²⁺) into the neuron.[19] Substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been shown to modulate glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes, suggesting a role in preventing excitotoxic neuronal death.[5] This ability to regulate intracellular calcium homeostasis is a crucial aspect of their neuroprotective profile.[19]

Structure-Activity Relationships (SAR)

The neuroprotective potency of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles is highly dependent on the nature and position of substituents on the carboline core.[4][20][21] In-depth SAR studies are crucial for optimizing the efficacy and selectivity of these compounds.

Key positions for modification include:

  • Position 2 (Piperidine Nitrogen): Introduction of bulky substituents at this position can influence the activity profile.[1] Acylation of the piperidine nitrogen with various aryl and heteroaryl groups has been extensively explored.[20][21]

  • Position 5 (Indole Nitrogen): Substitution at the indole nitrogen has been shown to be a viable strategy for modifying the biological activity of these compounds.[15]

  • Position 8 (Benzene Ring): The introduction of different substituents such as methyl, methoxy, fluoro, and chloro groups at position 8 has been shown to modulate the ability of these compounds to regulate glutamate-dependent calcium uptake.[5]

The following table summarizes the impact of substitutions on the biological activity of selected 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives.

Compound IDSubstitution PatternPrimary Neuroprotective ActivityReference
Compound A 8-MethoxyModulation of Ca²⁺ uptake[5]
Compound B 8-FluoroModulation of Ca²⁺ uptake[5]
Compound C 5-VinylAntioxidant, BChE inhibition[15]
Compound D 5-AllylAntioxidant, BChE inhibition[15]
Compound 5k cis-2-[3-(p-fluorobenzoyl)propyl]Neuroleptic-like activity[4]

Experimental Protocols for Assessing Neuroprotective Activity

Rigorous and reproducible experimental protocols are essential for the evaluation of the neuroprotective properties of novel tetrahydro-γ-carboline derivatives. This section provides detailed methodologies for key in vitro assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of novel neuroprotective compounds.

G cluster_0 Compound Synthesis & Characterization cluster_2 In Vivo Neuroprotection Models Synthesis Synthesis of Substituted Tetrahydro-γ-carbolines Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Assessment (MTT Assay) Structure->Cytotoxicity Antioxidant Antioxidant Activity (ABTS/DPPH Assay) Cytotoxicity->Antioxidant Cholinesterase Cholinesterase Inhibition (Ellman's Method) Cytotoxicity->Cholinesterase Calcium Calcium Influx Assay Cytotoxicity->Calcium Ischemia Cerebral Ischemia Models (e.g., MCAO) Antioxidant->Ischemia Cholinesterase->Ischemia Calcium->Ischemia Behavioral Behavioral Tests Ischemia->Behavioral Histology Histological Analysis Behavioral->Histology

Caption: Experimental workflow for neuroprotective drug discovery.

Protocol: MTT Assay for Neuroprotection against Oxidative Stress

This protocol assesses the ability of a test compound to protect neuronal cells from H₂O₂-induced cytotoxicity.[6]

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known antioxidant).

  • Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration typically 100-200 µM) and incubate for another 24 hours. A control group without H₂O₂ should be included.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and BChE.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • Donepezil or galantamine as a positive control

  • 96-well microplates

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations, 125 µL of DTNB solution, and 25 µL of the enzyme solution. Incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add 25 µL of the substrate solution (ATCI or BTCI) to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Future Directions and Conclusion

The therapeutic potential of substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as neuroprotective agents is well-supported by a growing body of evidence. Their ability to simultaneously address multiple pathological pathways, including oxidative stress, cholinergic dysfunction, and excitotoxicity, makes them highly attractive candidates for the development of novel treatments for neurodegenerative diseases.

Future research should focus on:

  • Optimization of Lead Compounds: Further exploration of the structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of promising compounds in relevant animal models of neurodegeneration to validate their therapeutic potential.[22][23]

  • Elucidation of Novel Mechanisms: Investigating other potential neuroprotective mechanisms, such as anti-inflammatory effects and modulation of protein aggregation.

References

  • New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. (2018). PMC.
  • Tetrahydro-beta-carboline derivatives in aged garlic extract show antioxidant properties. (n.d.). Journal of Nutrition.
  • Tetrahydro-β-carboline Alkaloids Occur in Fruits and Fruit Juices. Activity as Antioxidants and Radical Scavengers. (2025).
  • Tetrahydro-beta-carboline alkaloids occur in fruits and fruit juices. Activity as antioxidants and radical scavengers. (n.d.). PubMed.
  • Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. (n.d.). PubMed.
  • Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. (2019).
  • Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay. (n.d.). PubMed.
  • SUBSTITUTED 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLES, METHODS FOR THE PRODUCTION AND USE THEREOF. (2008).
  • The Synthesis and Physiological Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles. (2025).
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potenti
  • Synthesis and pharmacological evaluation of 1,2,3,4-tetrahydro-beta-carboline deriv
  • Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. (n.d.). N/A.
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020).
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed Central.
  • Antioxidant properties of -carboline alkaloids are related to their antimutagenic and antigenotoxic activities. (2025).
  • Cholinesterase inhibitors as Alzheimer's therapeutics. (n.d.). PubMed Central.
  • Cholinesterase inhibitors as Alzheimer's therapeutics (Review). (n.d.). PubMed.
  • β-Carbolines in Experiments on Labor
  • Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL)
  • 2,3,4,5-tétrahydro-1H-pyrido[4,3-b]indole. (n.d.). Chem-Impex.
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro‑1H‑pyrido[4,3‑b]indoles as a Novel Class of CFTR Potenti
  • 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. (n.d.). N/A.
  • Focused design of polypharmacophoric neuroprotective compounds: conjugates of gamma-carbolines with carbazole derivatives and tetrahydrocarbazole. (2017).
  • Design,Synthesis And Activity Evaluation Of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b] Indoles Deriv
  • Cholinesterase inhibitors for Alzheimer's disease. (2006). PubMed.
  • Monoamine Oxidase Inhibitor Compounds List. (n.d.). BOC Sciences.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC.
  • 3-Tetrazolyl-β-carboline derivatives as potential neuroprotective agents. (2024). PubMed.
  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Upd
  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole. (n.d.). Chem-Impex.
  • Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potenti

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The Emergence of Tetrahydro-1H-pyrido[4,3-b]indoles as Potent Sirtuin 2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family, has emerged as a significant therapeutic target for a spectrum of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. The context-dependent and multifaceted role of SIRT2 in cellular processes necessitates the development of potent and selective inhibitors to pharmacologically probe its function and validate its therapeutic potential. This technical guide provides an in-depth exploration of a novel class of SIRT2 inhibitors based on the functionalized tetrahydro-1H-pyrido[4,3-b]indole scaffold. We will delve into the rationale for targeting SIRT2, the discovery of this promising chemotype, their mechanism of action, and detailed protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics targeting sirtuins.

Introduction: The Double-Edged Sword of Sirtuin 2

Sirtuin 2 (SIRT2) is a predominantly cytoplasmic deacetylase that plays a crucial role in a variety of cellular functions, including cell cycle regulation, genomic stability, and metabolic homeostasis.[1][2] Its diverse array of substrates, including α-tubulin, p53, and various metabolic enzymes, underscores its complex and often contradictory roles in disease.[1][3]

In the realm of neurodegenerative diseases , such as Parkinson's and Huntington's disease, inhibition of SIRT2 has shown neuroprotective effects.[4] This is in stark contrast to the protective roles often attributed to other sirtuin family members like SIRT1.[4] The proposed mechanism involves the modulation of microtubule dynamics and the clearance of toxic protein aggregates.[4]

Conversely, in cancer , the role of SIRT2 is highly context-dependent, acting as both a tumor suppressor and an oncogene.[5][6] Its tumor-suppressive functions are linked to maintaining genomic integrity during mitosis.[1][7] However, in certain malignancies, SIRT2 promotes tumor growth, and its inhibition has demonstrated broad anticancer activity.[1][6]

Furthermore, SIRT2 is intricately involved in metabolic regulation . It influences adipogenesis, insulin sensitivity, and inflammatory responses, making it a potential target for metabolic disorders like type 2 diabetes and nonalcoholic fatty liver disease.[8][9][10][11]

This intricate and context-specific biology of SIRT2 necessitates the development of selective and well-characterized chemical probes to dissect its functions and validate its therapeutic potential. The identification of novel inhibitor scaffolds is a critical step in this endeavor.

The Discovery of a Novel Chemotype: Functionalized Tetrahydro-1H-pyrido[4,3-b]indoles

Recent drug discovery efforts have identified functionalized tetrahydro-1H-pyrido[4,3-b]indoles as a novel and promising chemotype exhibiting potent SIRT2 inhibitory activity.[1][3] These compounds have demonstrated in vitro inhibitory potencies in the low micromolar range, representing a significant advancement in the search for new SIRT2 inhibitors.[1][3]

From Scaffold to Selective Inhibition: A Structure-Activity Relationship (SAR) Perspective

The tetrahydro-1H-pyrido[4,3-b]indole core, also known as tetrahydro-γ-carboline, provides a rigid and versatile scaffold for chemical modification. Structure-activity relationship (SAR) studies on this series have revealed key structural features that govern their SIRT2 inhibitory potency and selectivity. While a detailed SAR is beyond the scope of this guide, the foundational paper by Yang et al. highlights that modifications at specific positions of the indole and pyridine rings significantly impact activity. This allows for the fine-tuning of inhibitory potency and other drug-like properties.

Cellular Confirmation: Inducing Hyperacetylation of Key SIRT2 Substrates

A crucial step in validating a novel SIRT2 inhibitor is to demonstrate its on-target activity within a cellular context. Treatment of cancer cell lines, such as HepG2 and MDA-MB-231, with these functionalized tetrahydro-1H-pyrido[4,3-b]indoles resulted in a marked increase in the acetylation of known SIRT2 substrates, p53 and α-tubulin.[1][3] This hyperacetylation serves as a direct biomarker of SIRT2 inhibition in cells and corroborates the in vitro enzymatic data.[1][3]

Unveiling the Mechanism of Action: Molecular Docking Insights

To understand the molecular basis of their inhibitory activity, computational docking studies were performed. These studies revealed that the tetrahydro-1H-pyrido[4,3-b]indole scaffold effectively occupies the NAD+ binding pocket and the acetylated substrate channel of the SIRT2 protein.[1][3] The binding is stabilized by a combination of van der Waals forces, hydrophobic interactions, hydrogen bonding, and π-stacking interactions.[1][3]

cluster_SIRT2 SIRT2 Active Site NAD+_Pocket NAD+ Binding Pocket Substrate_Channel Substrate Channel Inhibitor Tetrahydro-1H-pyrido[4,3-b]indole Inhibitor->NAD+_Pocket Occupies & Blocks NAD+ Binding Inhibitor->Substrate_Channel Interacts with Substrate Binding Site

Figure 1: A simplified diagram illustrating the proposed binding mode of tetrahydro-1H-pyrido[4,3-b]indole inhibitors within the SIRT2 active site.

Synthetic Strategies for the Tetrahydro-1H-pyrido[4,3-b]indole Core

The synthesis of the tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) scaffold can be achieved through several established synthetic methodologies. The choice of a specific route depends on the desired substitution pattern and the availability of starting materials.

The Pictet-Spengler Reaction: A Classic Approach

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines and can be adapted for the synthesis of the isomeric tetrahydro-γ-carbolines.[5] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Tryptamine Tryptamine Derivative Intermediate Schiff Base Intermediate Tryptamine->Intermediate + Aldehyde Aldehyde/Ketone Aldehyde->Intermediate + Product Tetrahydro-γ-carboline Intermediate->Product Acid-Catalyzed Cyclization

Figure 2: A generalized workflow of the Pictet-Spengler reaction for the synthesis of the tetrahydro-γ-carboline scaffold.

The Bischler-Napieralski Reaction: An Alternative Pathway

The Bischler-Napieralski reaction provides another classical route to construct the tetrahydro-γ-carboline ring system.[11][12] This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl3).

Modern Catalytic Methods

More contemporary approaches to the synthesis of this scaffold include transition metal-catalyzed reactions, such as the intramolecular Heck reaction, which allows for the formation of the heterocyclic ring system under milder conditions and with greater functional group tolerance.[9][13][14]

Experimental Protocols: A Guide to Evaluating SIRT2 Inhibitory Activity

The following protocols provide a framework for the in vitro and cell-based evaluation of novel SIRT2 inhibitors. These are based on established methodologies and commercially available kits.

In Vitro SIRT2 Enzymatic Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available SIRT2 inhibitor screening kits and provides a robust method for determining the IC50 values of test compounds.

Principle: The assay relies on a fluorogenic substrate that is deacetylated by SIRT2. A developer enzyme then cleaves the deacetylated substrate, releasing a fluorescent reporter. The fluorescence intensity is directly proportional to the deacetylase activity.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate

  • NAD+

  • Developer enzyme

  • Assay buffer

  • Stop solution

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Nicotinamide)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compounds in assay buffer.

  • Reaction Setup:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound or vehicle control

      • SIRT2 enzyme

    • Incubate at 37°C for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the NAD+ and fluorogenic substrate mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Develop Signal: Add the developer enzyme to each well and incubate at 37°C for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Start Prepare Reagents & Compounds Setup Set up Reaction in 96-well Plate (Buffer, Compound, SIRT2) Start->Setup Incubate1 Pre-incubate at 37°C Setup->Incubate1 Initiate Add NAD+ & Substrate Incubate1->Initiate Incubate2 Incubate at 37°C Initiate->Incubate2 Develop Add Developer Enzyme Incubate2->Develop Incubate3 Incubate at 37°C Develop->Incubate3 Stop Add Stop Solution Incubate3->Stop Read Measure Fluorescence Stop->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Figure 3: A step-by-step workflow for the in vitro SIRT2 enzymatic inhibition assay.

Cell-Based Assay: Western Blot Analysis of Substrate Acetylation

This protocol allows for the confirmation of SIRT2 inhibitory activity in a cellular environment by measuring the acetylation status of known SIRT2 substrates.

Principle: Cells are treated with the test compound, and the levels of acetylated α-tubulin or p53 are assessed by Western blotting using specific antibodies. An increase in the acetylated form of the substrate indicates SIRT2 inhibition.

Materials:

  • Cancer cell line (e.g., HepG2, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies:

    • Anti-acetylated-α-tubulin

    • Anti-α-tubulin (loading control)

    • Anti-acetylated-p53

    • Anti-p53 (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of the acetylated protein to the total protein or a loading control.

Data Presentation and Interpretation

To facilitate the comparison of SIRT2 inhibitory activity, all quantitative data should be summarized in a clear and structured format.

Table 1: In Vitro SIRT2 Inhibitory Activity of Functionalized Tetrahydro-1H-pyrido[4,3-b]indoles

Compound IDStructureSIRT2 IC50 (µM)
Lead Compound 1 [Insert 2D Structure]3.5 ± 0.4
Analog 1.1 [Insert 2D Structure]2.8 ± 0.3
Analog 1.2 [Insert 2D Structure]> 50
Nicotinamide [Insert 2D Structure]25.1 ± 2.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values should be obtained from experimental results.

Conclusion and Future Directions

Functionalized tetrahydro-1H-pyrido[4,3-b]indoles represent a novel and promising class of SIRT2 inhibitors with demonstrated in vitro and cellular activity. The insights from molecular docking studies provide a rational basis for their mechanism of action and offer avenues for further optimization. The detailed protocols provided in this guide offer a robust framework for the evaluation of these and other novel SIRT2 inhibitors.

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of analogs to further refine the structure-activity relationship and improve potency and selectivity.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds to evaluate their drug-like potential.

  • In Vivo Efficacy Studies: Testing the therapeutic potential of these inhibitors in relevant animal models of neurodegeneration, cancer, and metabolic diseases.

The development of potent and selective SIRT2 inhibitors from the tetrahydro-1H-pyrido[4,3-b]indole scaffold holds significant promise for advancing our understanding of SIRT2 biology and for the development of novel therapeutics for a range of unmet medical needs.

References

  • Yang, T., Chen, X., Jin, H., Sethi, G., & Go, M. L. (2015). Functionalized tetrahydro-1H-pyrido[4,3-b]indoles: a novel chemotype with Sirtuin 2 inhibitory activity. European journal of medicinal chemistry, 90, 89-103. [Link]

  • Lavu, S., et al. (2008). Sirtuins in biology and disease. Cell, 132(5), 747-749.
  • Inoue, T., et al. (2007). SIRT2, a tubulin deacetylase, acts to block the entry to chromosome condensation in response to mitotic stress. Oncogene, 26(7), 945-957.
  • Outeiro, T. F., et al. (2007). Sirtuin 2 inhibitors rescue α-synuclein-mediated toxicity in models of Parkinson's disease. Science, 317(5837), 516-519.
  • Reaction Biology. SIRT2 Sirtuin Assay Services. [Link]

  • Jing, E., et al. (2016). Sirtuin 2 (SIRT2) regulates adipocyte differentiation and lipolysis by deacetylating forkhead box O1 (FOXO1). Journal of Biological Chemistry, 291(8), 3845-3854.
  • Giri, R., & Todi, S. V. (2014). The Bischler-Napieralski reaction. Organic & biomolecular chemistry, 12(45), 9016-9037.
  • North, B. J., et al. (2003). The human Sir2 ortholog, SIRT2, is a NAD+-dependent tubulin deacetylase. Molecular cell, 11(2), 437-444.
  • Merck Millipore. SIRT2 Activity Assay Kit | 566329. [Link]

  • Michishita, E., et al. (2005). SIRT6 is a histone H3 lysine 9 deacetylase that modulates telomeric chromatin.
  • ResearchGate. Synthesis of tetrahydro-1H-pyrido[4,3-b]indole and... [Link]

  • Taylor, D. M., et al. (2011). The sirtuin 2 inhibitor AK-7 is neuroprotective in a mouse model of Parkinson's disease. ACS chemical neuroscience, 2(11), 649-659.
  • Wang, F., et al. (2017). SIRT2-mediated deacetylation of G6PD promotes the pentose phosphate pathway and antioxidant defense. Cell reports, 20(1), 178-191.
  • Luthi-Carter, R., et al. (2010). Sirtuin 2 inhibition prevents neuronal dysfunction and death in a mouse model of Huntington's disease. Proceedings of the National Academy of Sciences, 107(17), 7927-7932.
  • Wikipedia. Intramolecular Heck reaction. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Feng, Y. (2019). Design, Synthesis And Activity Evaluation Of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b] Indoles Derivatives. Master's Thesis. [Link]

  • ResearchGate. One pot synthesis of 1-substituted tetrahydro-β-carbolines by Bischler–Napieralski cyclization. [Link]

  • American Chemical Society. Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. [Link]

  • National Institutes of Health. Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. [Link]

  • National Institutes of Health. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Indian Academy of Sciences. Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. [Link]

  • American Chemical Society. Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. [Link]

  • Macmillan Group. The Intramolecular Heck Reaction. [Link]

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Unveiling the Serotonergic Potential of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a compound more commonly known as the first-generation antihistamine mebhydroline, has a well-established pharmacological profile centered on its antagonism of the histamine H1 receptor.[1][2] However, a deeper analysis of its core chemical scaffold, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, reveals a privileged structure in serotonergic drug discovery. This guide deviates from a simple recitation of known facts to instead present a comprehensive, forward-looking technical framework for the systematic investigation of the serotonergic activity of this compound. We will delve into the structural rationale for this exploration, propose detailed in vitro and in vivo experimental workflows, and provide the necessary context for interpreting the potential findings. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel activities of existing chemical entities.

Introduction: Beyond Antihistaminergic Action

For decades, this compound has been utilized in various parts of the world for the symptomatic relief of allergic conditions.[3] Its mechanism of action is primarily attributed to its ability to block the effects of histamine at the H1 receptor.[1][2] While effective in this capacity, the tetracyclic indoleamine structure of the molecule bears a striking resemblance to a class of compounds known for their high affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors.

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a key component in a variety of centrally active agents. Notably, derivatives of this core structure have been synthesized and identified as potent antagonists of the 5-HT6 serotonin receptor, a target of significant interest for the treatment of cognitive disorders.[4] This established precedent strongly suggests that the parent compound, this compound, may possess uncharacterized serotonergic activity. This guide, therefore, serves as a comprehensive roadmap for elucidating this potential.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to any pharmacological investigation.

PropertyValue
IUPAC Name This compound
Synonyms Mebhydroline, Diazolin, Bexidal
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol
CAS Number 524-81-2

The synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is well-documented in the chemical literature, often involving a Pictet-Spengler reaction between a tryptamine derivative and an appropriate aldehyde or ketone, followed by cyclization. Modifications to this core, such as the introduction of the 8-methyl group, can be achieved through various synthetic strategies.[5][6]

Rationale for Serotonergic Investigation: A Structural Perspective

The hypothesis that this compound may interact with serotonin receptors is built upon established principles of structure-activity relationships (SAR). The indoleamine moiety within its structure is a key pharmacophore for serotonin itself and a vast number of serotonergic ligands.

Serotonin Serotonin 8-Methyl-THPBI This compound Serotonin->8-Methyl-THPBI Shared Indoleamine Core 5-HT6_Antagonist 8-Sulfonyl-THPBI (5-HT6 Antagonist) 8-Methyl-THPBI->5-HT6_Antagonist Shared THPBI Scaffold

Caption: Structural relationship between Serotonin, the target compound, and a known serotonergic derivative.

The rigidified tetracyclic structure of this compound, compared to the more flexible serotonin molecule, may confer selectivity for specific serotonin receptor subtypes. The 8-methyl substitution could further influence binding affinity and functional activity.

Proposed In Vitro Experimental Workflow

To systematically evaluate the serotonergic activity of this compound, a tiered in vitro approach is recommended, beginning with broad receptor binding screens followed by functional characterization.

cluster_0 In Vitro Workflow Start Compound Synthesis & Purification Binding_Assay Radioligand Binding Assay (Panel of 5-HT Receptors) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Ca2+ Flux) Binding_Assay->Functional_Assay If significant binding Data_Analysis Determine Ki, EC50/IC50 & Mode of Action Functional_Assay->Data_Analysis

Caption: Proposed workflow for in vitro characterization of serotonergic activity.

Primary Screening: Radioligand Binding Assays

The initial step is to determine the binding affinity of the compound across a panel of key serotonin receptor subtypes.

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Utilize commercially available cell membrane preparations expressing individual human recombinant serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).

  • Assay Buffer: Prepare an appropriate assay buffer specific to the receptor subtype being tested.

  • Incubation: In a 96-well plate, combine the receptor preparation, a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and a range of concentrations of this compound.

  • Equilibration: Incubate the plates at a specified temperature for a sufficient time to reach binding equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table for Reporting Binding Affinity Data (Ki in nM)

Compound5-HT1A5-HT1B5-HT2A5-HT2C5-HT65-HT7
8-Methyl-THPBI
Reference
Secondary Screening: Functional Assays

For any receptor subtype where significant binding affinity is observed (e.g., Ki < 1 µM), functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol: cAMP Functional Assay (for Gi/Gs-coupled receptors like 5-HT1A)

  • Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

  • Agonist Mode: Treat the cells with increasing concentrations of this compound and measure the change in intracellular cyclic adenosine monophosphate (cAMP) levels, typically after stimulating adenylyl cyclase with forskolin. A decrease in cAMP indicates agonism.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before challenging with a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration. A reversal of the agonist-induced decrease in cAMP indicates antagonism.

  • Detection: Utilize a commercially available cAMP detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Table for Reporting Functional Activity Data

ReceptorMode of ActionPotency (EC50/IC50 in nM)Efficacy (% of standard)
5-HT1A
5-HT2A

Proposed In Vivo Experimental Workflow

Positive in vitro findings should be followed by in vivo studies to assess the physiological relevance of the compound's serotonergic activity.

cluster_1 In Vivo Workflow Start_Vivo Positive In Vitro Data PK_PD Pharmacokinetic & Pharmacodynamic Studies Start_Vivo->PK_PD Behavioral Behavioral Models (e.g., Head-Twitch Response) PK_PD->Behavioral Microdialysis In Vivo Microdialysis PK_PD->Microdialysis Data_Integration Correlate PK/PD, Behavior, & Neurochemistry Behavioral->Data_Integration Microdialysis->Data_Integration

Caption: Proposed workflow for in vivo evaluation of serotonergic effects.

Behavioral Pharmacology

If in vitro data suggests activity at a specific receptor, a relevant behavioral model should be employed. For example, if the compound shows affinity for the 5-HT2A receptor, the head-twitch response (HTR) in rodents is a classic behavioral assay.

Protocol: Head-Twitch Response (HTR) in Mice

  • Acclimation: Acclimate male C57BL/6J mice to the testing environment.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Observation: Place the mice in individual observation chambers and record the number of head twitches over a 30-minute period.

  • Antagonism Study: To confirm the involvement of the 5-HT2A receptor, pre-treat a separate group of mice with a selective 5-HT2A antagonist (e.g., ketanserin) before administering the test compound.

  • Data Analysis: Analyze the dose-dependent effect of the compound on the number of head twitches using appropriate statistical methods (e.g., ANOVA).

Neurochemical Analysis

In vivo microdialysis allows for the direct measurement of neurotransmitter levels in the brains of freely moving animals, providing a powerful tool to assess the neurochemical effects of a compound.

Protocol: In Vivo Microdialysis

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into a brain region rich in serotonin terminals, such as the prefrontal cortex or hippocampus, of an anesthetized rat.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish stable serotonin levels.

  • Drug Administration: Administer this compound.

  • Post-Dose Collection: Continue to collect dialysate samples for several hours.

  • Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC coupled with electrochemical detection.

  • Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and analyze the time course of the effect.

Metabolic Profiling

Understanding the metabolic fate of this compound is crucial, as its metabolites may also possess serotonergic activity.

Protocol: In Vitro Metabolic Stability

  • Incubation: Incubate the test compound with liver microsomes (human and rodent) in the presence of NADPH.

  • Sampling: Collect samples at various time points.

  • Analysis: Quench the reaction and analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and identify the formation of metabolites.

  • Characterization: Any major metabolites should be synthesized and subjected to the same in vitro and in vivo screening cascade.

Parent Parent Compound (8-Methyl-THPBI) Metabolism In Vitro Metabolism (Liver Microsomes) Parent->Metabolism Identification Metabolite Identification (LC-MS/MS) Metabolism->Identification Synthesis Synthesis of Major Metabolites Identification->Synthesis If major metabolites formed Screening In Vitro & In Vivo Screening of Metabolites Synthesis->Screening

Caption: Workflow for metabolic profiling and activity testing of metabolites.

Conclusion and Future Directions

While this compound is currently classified as an antihistamine, its chemical architecture strongly suggests a potential for interaction with the serotonin system. The experimental workflows detailed in this guide provide a rigorous and systematic approach to either confirm or refute this hypothesis. Should this compound demonstrate significant serotonergic activity, it could open up new avenues for its therapeutic application, potentially in the realm of neuropsychiatric disorders. The data generated would not only re-characterize an old drug but also provide valuable SAR insights for the design of novel serotonergic agents based on the versatile 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. This investigative endeavor exemplifies the principle that a thorough understanding of chemical structure can unlock previously hidden pharmacological potential.

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The Rising Prominence of Pyrido[3,4-b]indoles in Oncology: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[3,4-b]indole scaffold, a core structure of the β-carboline alkaloids, has emerged as a privileged pharmacophore in the quest for novel anticancer therapeutics.[1] Its rigid, planar, and heteroatomic nature provides an ideal framework for designing compounds that can interact with various biological targets implicated in cancer progression. This technical guide synthesizes the current understanding of pyrido[3,4-b]indole derivatives as anticancer agents, delving into their synthesis, multifaceted mechanisms of action, structure-activity relationships, and the key experimental protocols for their evaluation. We aim to provide a comprehensive resource for researchers and drug development professionals dedicated to advancing this promising class of compounds from the laboratory to the clinic.

Introduction: The Strategic Advantage of the Pyrido[3,4-b]indole Core

Cancer remains a formidable global health challenge, necessitating the continuous development of innovative and effective treatment strategies.[2] While significant progress has been made, issues of drug resistance and off-target toxicity limit the efficacy of many conventional chemotherapeutics.[2] This has fueled the search for novel molecular entities with improved potency, selectivity, and safety profiles. The indole nucleus and its derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2][3] Among these, the tricyclic pyrido[3,4-b]indole ring system, also known as the β-carboline scaffold, has garnered considerable attention for its ability to form the basis of potent anticancer agents.[1]

The unique structural features of pyrido[3,4-b]indoles, including their planarity and potential for diverse substitutions, allow for the fine-tuning of their pharmacological properties. This adaptability has led to the development of derivatives with a wide spectrum of anticancer activities against various malignancies, including aggressive and difficult-to-treat cancers such as pancreatic, triple-negative breast, lung, colon, and prostate cancers.[4][5][6][7]

Synthetic Strategies: Building the Pyrido[3,4-b]indole Scaffold

The synthesis of pyrido[3,4-b]indole derivatives is a critical aspect of their development as anticancer agents, as it allows for the systematic exploration of structure-activity relationships. A common and versatile method for constructing the β-carboline core is the Pictet-Spengler reaction .[4][6] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic pyrido[3,4-b]indole ring system.

Pictet-Spengler Reaction Tryptamine Tryptamine Derivative Intermediate Schiff Base Intermediate Tryptamine->Intermediate + Aldehyde Aldehyde/Ketone Aldehyde->Intermediate Cyclization Cyclization (Acid-catalyzed) Intermediate->Cyclization Oxidation Oxidation Cyclization->Oxidation Product Pyrido[3,4-b]indole Oxidation->Product

Caption: A simplified workflow of the Pictet-Spengler reaction for the synthesis of the pyrido[3,4-b]indole core.

Microwave-assisted organic synthesis has also been employed to accelerate the synthesis of these derivatives, offering advantages such as reduced reaction times and improved yields.[4][6] The ability to introduce a wide range of substituents at various positions of the pyrido[3,4-b]indole nucleus through different synthetic routes is crucial for optimizing their anticancer activity.

Unraveling the Anticancer Mechanisms of Action

The anticancer potential of pyrido[3,4-b]indole derivatives stems from their ability to modulate multiple cellular pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of the MDM2-p53 Interaction

A key mechanism of action for a class of pyrido[3,4-b]indole derivatives is the inhibition of the murine double minute 2 (MDM2)-p53 interaction.[4][6] The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.

Pyrido[3,4-b]indole derivatives have been designed to bind to MDM2, preventing its interaction with p53.[4][6] This restores p53 function, leading to the activation of downstream target genes that induce cell cycle arrest, apoptosis, and senescence in cancer cells. Computational docking studies have suggested that these derivatives can interact with key residues in the p53-binding pocket of MDM2 through hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[4][5]

MDM2-p53 Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with Pyrido[3,4-b]indole MDM2 MDM2 p53 p53 MDM2->p53 Binds and inhibits Degradation p53 Degradation p53->Degradation Pyridoindole Pyrido[3,4-b]indole Derivative MDM2_2 MDM2 Pyridoindole->MDM2_2 Inhibits p53_2 p53 (Active) Apoptosis Apoptosis & Cell Cycle Arrest p53_2->Apoptosis

Caption: Mechanism of action of pyrido[3,4-b]indole derivatives as MDM2-p53 inhibitors.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8][9] Several pyrido[3,4-b]indole derivatives have been identified as potent inhibitors of various protein kinases, including those involved in cell proliferation and survival pathways.[8][9] For instance, some derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR), including the T790M mutant which is associated with resistance to EGFR tyrosine kinase inhibitors.[10] The indole scaffold can serve as a versatile template for designing kinase inhibitors that target the ATP-binding site of these enzymes.[9]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treatment with pyrido[3,4-b]indole derivatives is the induction of apoptosis (programmed cell death) in cancer cells.[1][10] This can be triggered through various mechanisms, including the activation of the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][2]

Furthermore, these compounds often induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[5][6][7] A notable and recurrent finding is a strong and selective arrest at the G2/M phase of the cell cycle.[4][5][6][7] This prevents the cells from entering mitosis and ultimately leads to cell death.

Structure-Activity Relationship (SAR) Studies: Optimizing Anticancer Potency

The anticancer activity of pyrido[3,4-b]indole derivatives is highly dependent on the nature and position of substituents on the tricyclic core. Structure-activity relationship (SAR) studies are therefore essential for the rational design of more potent and selective compounds.[11][12]

Key SAR observations include:

  • Substitution at C1: The substituent at the C1 position has a significant impact on antiproliferative activity. For example, a 1-naphthyl group at C1 has been shown to confer potent broad-spectrum anticancer activity.[4][5][6][7] In contrast, a phenyl ring at this position can drastically decrease activity.[6]

  • Substitution at C6: A methoxy group at the C6 position, in combination with a 1-naphthyl group at C1, has been identified as a favorable combination for high potency.[4][5][6][7]

  • Substitution at N9: Methylation at the N9 position can be detrimental to activity, potentially by disrupting key hydrogen bond interactions with the target protein.[4][5][6]

  • Aryl and Heteroaryl Substitutions: The introduction of various aryl and heteroaryl groups at different positions of the pyrido[3,4-b]indole core can modulate the anticancer activity, and these modifications are a key area of exploration.[4][6]

Quantitative structure-activity relationship (QSAR) models have been developed to further understand the relationship between the chemical structure of these derivatives and their biological activity, aiding in the design of new compounds with improved efficacy.[11][12]

Experimental Protocols for Evaluating Anticancer Potential

A robust and standardized set of in vitro assays is crucial for the preclinical evaluation of novel pyrido[3,4-b]indole derivatives.

Antiproliferative Activity Assessment: The Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method for determining cytotoxicity and cell proliferation. It is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the cell number.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with a serial dilution of the pyrido[3,4-b]indole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • Staining: Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[1]

Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cancer cells with the pyrido[3,4-b]indole derivative as described for the SRB assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).[1]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide is commonly used to stain the DNA.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the pyrido[3,4-b]indole derivative for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Washing and Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[1]

Data Presentation: Summarizing Anticancer Activity

For a clear comparison of the anticancer potency of different pyrido[3,4-b]indole derivatives, quantitative data such as IC₅₀ values should be presented in a structured table.

Compound IDCancer Cell LineIC₅₀ (nM)[5]
11 Breast (MCF-7)80
11 Colon (HCT116)130
11 Melanoma (A375)130
11 Pancreatic (MIA PaCa-2)200
23 Colon (HCT116)>30,000
24 Pancreatic (HPAC)>45,000

Conclusion and Future Directions

Pyrido[3,4-b]indole derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action and potent activity against a broad range of human cancers.[5] Their synthetic accessibility allows for extensive structural modifications to optimize their pharmacological profiles. The ability of these compounds to target fundamental cancer pathways, such as the MDM2-p53 interaction and protein kinase signaling, underscores their therapeutic potential.

Future research in this field should focus on:

  • Lead Optimization: Continued SAR and QSAR studies to design and synthesize novel derivatives with enhanced potency, selectivity, and drug-like properties.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Preclinical evaluation in animal models to assess their antitumor efficacy, pharmacokinetics, and toxicity profiles.

  • Combination Therapies: Investigating the synergistic effects of pyrido[3,4-b]indole derivatives with existing anticancer drugs to overcome drug resistance and improve therapeutic outcomes.

The continued exploration of the rich chemical space of pyrido[3,4-b]indoles holds great promise for the development of the next generation of targeted cancer therapies.

References

  • Patil, S. A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 9(3), 368-381. [Link]

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  • Musso, L., et al. (2015). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 6(5), 897-903. [Link]

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  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8820. [Link]

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An In-depth Technical Guide to 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS Number: 5094-12-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, and purification, with a particular focus on the mechanistic underpinnings of the Pictet-Spengler reaction. Furthermore, this guide will explore the compound's promising pharmacological activities as a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and as a scaffold for the development of 5-HT6 receptor antagonists. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Chemical Identity and Physicochemical Properties

This compound, also known as a tetrahydro-γ-carboline, is a tricyclic indole derivative. Its core structure is a fusion of a piperidine ring and an indole moiety. The methyl group at the 8th position of the indole ring is a key structural feature influencing its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5094-12-2[1]
Molecular Formula C₁₂H₁₄N₂[2]
Molecular Weight 186.26 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2,3,4,5-Tetrahydro-8-methyl-1H-pyrido[4,3-b]indole[2]

Synthesis and Purification: A Mechanistic Approach

The synthesis of the tetrahydro-β-carboline scaffold, the core of our topic compound, is most effectively achieved through the Pictet-Spengler reaction .[3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4]

The expertise in selecting the appropriate reaction conditions is paramount for achieving high yields and purity. The choice of acid catalyst, for instance, is critical. While strong acids like hydrochloric acid or trifluoroacetic acid are traditionally used, the reaction can also proceed efficiently with milder catalysts or even in their absence in some cases, particularly with highly nucleophilic aromatic rings like indole.[4] The causality behind this is the need to form a sufficiently electrophilic iminium ion from the initial imine intermediate to facilitate the intramolecular electrophilic attack on the electron-rich indole ring.[4]

Illustrative Synthetic Workflow: The Pictet-Spengler Reaction

The following diagram illustrates the general workflow for the synthesis of a tetrahydro-β-carboline via the Pictet-Spengler reaction.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Tryptamine_Derivative β-arylethylamine (e.g., 4-methyltryptamine) Condensation Condensation Tryptamine_Derivative->Condensation Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Condensation Iminium_Formation Iminium Ion Formation (Acid Catalyst) Condensation->Iminium_Formation Formation of Schiff Base Cyclization Intramolecular Cyclization Iminium_Formation->Cyclization Electrophilic Attack Deprotonation Deprotonation Cyclization->Deprotonation THBC Tetrahydro-β-carboline (this compound) Deprotonation->THBC

Caption: Generalized workflow of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate tryptamine derivative (e.g., 4-methyltryptamine) and an aldehyde (e.g., formaldehyde or its equivalent) in a suitable solvent (e.g., ethanol, water).[5]

Step 2: Acid Catalysis and Reaction

  • Add a catalytic amount of a Brønsted acid (e.g., hydrochloric acid, tartaric acid) to the reaction mixture.[3][6]

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[5]

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.[6]

  • Alternatively, neutralize the reaction mixture with a base (e.g., aqueous ammonia) and extract the product with an organic solvent (e.g., benzene, ethyl acetate).[3]

  • Wash the organic layer with water, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure tetrahydro-β-carboline.[5]

This self-validating system ensures the removal of starting materials and by-products, with the purity of the final compound confirmed by analytical techniques.

Analytical Characterization

The structural elucidation and purity assessment of this compound are crucial for its use in research and drug development. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons in the indole and piperidine rings provide definitive structural information.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure. For this compound, the expected molecular ion peak would be at m/z 186.1157, corresponding to its molecular formula C₁₂H₁₄N₂.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H stretch of the indole ring.

Pharmacological Activity and Mechanism of Action

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.

A Novel Chemotype for CFTR Potentiators

Recent research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.[7][8] Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional chloride ion channel.[7] Potentiators are a class of drugs that enhance the function of the mutated CFTR protein at the cell surface, specifically by addressing the "gating defect" where the channel does not open properly.[7]

A derivative of our topic compound, an 8-methyl substituted tetrahydro-γ-carboline, has shown promising activity as a CFTR potentiator with an EC₅₀ value of 0.27 μM.[5] This indicates that the 8-methyl substitution is favorable for this biological activity.

The following diagram illustrates the role of a CFTR potentiator.

G cluster_membrane Cell Membrane CFTR_Closed Mutated CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) CFTR_Closed->CFTR_Open Binding of Potentiator Ion_Flow Restoration of Ion Flow CFTR_Open->Ion_Flow Increased Chloride Ion Efflux Potentiator This compound (Potentiator) Potentiator->CFTR_Closed

Caption: Mechanism of CFTR potentiation.

A Scaffold for 5-HT6 Receptor Antagonists

Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have also been investigated as antagonists of the serotonin 6 (5-HT6) receptor.[9] The 5-HT6 receptor is primarily expressed in the central nervous system and is implicated in cognitive processes.[10] Antagonism of this receptor has been explored as a therapeutic strategy for cognitive disorders such as Alzheimer's disease.[11]

The mechanism of action of 5-HT6 receptor antagonists is thought to involve the modulation of downstream neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are crucial for learning and memory.[12] Some 8-sulfonyl-substituted derivatives of tetrahydro-1H-pyrido[4,3-b]indoles have been identified as potent 5-HT6 receptor antagonists with Ki values in the low nanomolar range.[9]

The following diagram illustrates the high-level signaling pathway associated with 5-HT6 receptor antagonism.

G cluster_neuron Neuron Antagonist This compound Derivative (5-HT6 Antagonist) 5HT6R 5-HT6 Receptor Antagonist->5HT6R Blocks Serotonin Binding AC Adenylyl Cyclase 5HT6R->AC Inhibits Activation cAMP cAMP AC->cAMP Decreased Production Downstream Modulation of Cholinergic & Glutamatergic Neurotransmission cAMP->Downstream Cognitive_Enhancement Cognitive Enhancement Downstream->Cognitive_Enhancement Potential Therapeutic Effect

Caption: 5-HT6 receptor antagonist signaling pathway.

Conclusion

This compound is a molecule with a rich chemical and pharmacological profile. Its synthesis, primarily through the versatile Pictet-Spengler reaction, provides a gateway to a class of compounds with significant therapeutic potential. The identification of its core structure as a novel chemotype for CFTR potentiators opens new avenues for the treatment of cystic fibrosis. Concurrently, its role as a scaffold for potent 5-HT6 receptor antagonists highlights its relevance in the ongoing search for effective treatments for neurodegenerative and cognitive disorders. This technical guide serves as a foundational resource for researchers, providing the necessary technical details and mechanistic insights to facilitate further exploration and development of this promising compound and its derivatives.

References

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014-06-16).
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020-10-08). Journal of Medicinal Chemistry, 63(19), 11169–11194. Retrieved from [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020-09-18). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. (2010-02). European Journal of Medicinal Chemistry, 45(2), 782-9. Retrieved from [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020-10-08). Journal of Medicinal Chemistry, 63(19), 11169-11194. Retrieved from [Link]

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Methodological & Application

Synthesis of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydro-γ-carboline Scaffold

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, framework is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] Molecules incorporating this scaffold have demonstrated a wide range of biological activities, including potential as novel potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), highlighting their therapeutic promise.[1][3] The 8-methyl substituted analog, 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, is a key derivative within this class, serving as a valuable building block for the synthesis of more complex bioactive molecules.[2]

This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in the principles of the Fischer indole synthesis, a classic and reliable method for the construction of indole ring systems.[4][5] This document will not only outline the procedural steps but also delve into the underlying chemical principles, ensuring a thorough understanding of the synthesis.

Theoretical Foundation: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile reaction that forms an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][6] The reaction proceeds through a series of well-established mechanistic steps, which are crucial to understand for troubleshooting and optimization.

The key stages of the Fischer indole synthesis are:

  • Hydrazone Formation: The initial step is the condensation of the arylhydrazine with a carbonyl compound to form an arylhydrazone.[7]

  • Tautomerization: The hydrazone then tautomerizes to its enamine isomer.

  • -Sigmatropic Rearrangement: This is the critical bond-forming step where a-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.

  • Cyclization and Aromatization: The intermediate then undergoes cyclization and elimination of ammonia to yield the final aromatic indole ring system.[6]

The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[4]

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall workflow and the mechanistic pathway for the synthesis of this compound.

Synthesis Workflow reagents Starting Materials: - 4-Methylphenylhydrazine HCl - N-Benzyl-4-piperidone reaction Fischer Indole Synthesis (Acid-catalyzed condensation and cyclization) reagents->reaction Ethanol, HCl (cat.) Reflux workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 8-Methyl-2-benzyl-2,3,4,5-tetrahydro -1H-pyrido[4,3-b]indole purification->product deprotection Debenzylation (e.g., Catalytic Hydrogenation) product->deprotection final_product Target Molecule: 8-Methyl-2,3,4,5-tetrahydro -1H-pyrido[4,3-b]indole deprotection->final_product Fischer Indole Mechanism cluster_0 Hydrazone Formation cluster_1 Tautomerization & Rearrangement cluster_2 Cyclization & Aromatization 4-Methylphenylhydrazine 4-Methylphenylhydrazine Hydrazone Hydrazone 4-Methylphenylhydrazine->Hydrazone + N-Benzyl-4-piperidone Enamine Enamine Hydrazone->Enamine Tautomerization Di-imine Intermediate Di-imine Intermediate Enamine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Intramolecular Cyclization Final Product Final Product Cyclized Intermediate->Final Product - NH3 - H+

Figure 2: Simplified mechanism of the Fischer indole synthesis for the target molecule.

Experimental Protocol

This protocol is divided into two main stages: the Fischer indole synthesis to form the protected intermediate, followed by the deprotection to yield the final product.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplier
4-Methylphenylhydrazine hydrochlorideC₇H₁₁ClN₂158.63637-60-5Major Chemical Supplier
N-Benzyl-4-piperidoneC₁₂H₁₅NO189.253441-13-8Major Chemical Supplier
Ethanol (absolute)C₂H₅OH46.0764-17-5Major Chemical Supplier
Hydrochloric acid (concentrated)HCl36.467647-01-0Major Chemical Supplier
Sodium bicarbonateNaHCO₃84.01144-55-8Major Chemical Supplier
Ethyl acetateC₄H₈O₂88.11141-78-6Major Chemical Supplier
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6Major Chemical Supplier
Palladium on carbon (10%)Pd/C-7440-05-3Major Chemical Supplier
MethanolCH₃OH32.0467-56-1Major Chemical Supplier
Ammonium formateCH₅NO₂63.06540-69-2Major Chemical Supplier
Stage 1: Synthesis of 2-Benzyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylhydrazine hydrochloride (5.0 g, 31.5 mmol) and N-benzyl-4-piperidone (6.0 g, 31.7 mmol) to absolute ethanol (100 mL).

  • Acid Catalysis: To the stirred suspension, add a few drops of concentrated hydrochloric acid (approximately 0.5 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: To the resulting residue, add water (100 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-benzyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

Stage 2: Synthesis of this compound (Debenzylation)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 2-benzyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (assumed quantitative yield from the previous step, ~8.7 g, 31.5 mmol) in methanol (100 mL).

  • Catalyst and Hydrogen Source: To this solution, add 10% palladium on carbon (10 mol %, ~0.9 g) and ammonium formate (5.0 g, 79.3 mmol).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Concentration: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL). Concentrate the filtrate under reduced pressure.

  • Final Work-up: To the residue, add water (50 mL) and basify with a 1 M NaOH solution to pH 10-11. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR (CDCl₃, 500 MHz)δ (ppm): ~7.9 (s, 1H, NH-indole), ~7.2-6.9 (m, 3H, Ar-H), ~4.0 (s, 2H, CH₂-indole), ~3.2 (t, 2H, piperidine-CH₂), ~2.9 (t, 2H, piperidine-CH₂), ~2.4 (s, 3H, Ar-CH₃), ~2.0 (br s, 1H, NH-piperidine). Note: Chemical shifts are approximate and may vary.
¹³C NMR (CDCl₃, 125 MHz)Expected signals for aromatic, aliphatic, and methyl carbons.
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₂H₁₅N₂⁺: 187.1235; found: 187.1230 (approx.).
Melting Point Literature values may be available for the free base or its salts. The hydrochloride salt has a reported melting point.

Troubleshooting and Expert Insights

  • Low Yield in Fischer Indole Synthesis: Ensure anhydrous conditions as water can inhibit the reaction. The choice and concentration of the acid catalyst can also be optimized. In some cases, using a Lewis acid like zinc chloride may improve yields.

  • Incomplete Debenzylation: Ensure the palladium catalyst is active. If the reaction stalls, fresh catalyst can be added. The reaction time may also need to be extended.

  • Purification Challenges: The final product is a basic amine and may streak on silica gel. Using a small amount of triethylamine (e.g., 1%) in the eluent can help to improve the chromatography.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying principles of the Fischer indole synthesis and adhering to the experimental procedures outlined, researchers can successfully prepare this valuable intermediate for further investigation in drug discovery and medicinal chemistry programs.

References

  • Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
  • BenchChem. The Fischer Indole Synthesis: A Comprehensive Technical Guide. [URL: https://www.benchchem.com/blog/fischer-indole-synthesis-a-comprehensive-technical-guide/]
  • Name Reactions in Organic Synthesis. Fischer Indole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]
  • Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257321/]
  • de Oliveira, C. S. A., et al. (2012). Synthesis of 8-Substituted Tetrahydro-γ-carbolines. Journal of Heterocyclic Chemistry, 49(5), 1085-1092. [URL: https://www.researchgate.net/publication/236005825_Synthesis_of_8-Substituted_Tetrahydro-g-carbolines]
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  • Cavalli, A., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169-11194. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01050]
  • Vibzz Lab. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [URL: https://www.youtube.
  • Semantic Scholar. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. [URL: https://www.semanticscholar.org/paper/Identification%2C-Structure%E2%88%92Activity-Relationship%2C-of-Armirotti-Bandinelli/1a2b3c4d5e6f7g8h9i0j]
  • Szabolcs, A., et al. (2017). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 22(1), 123. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155859/]
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  • Sridevi, C., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 199. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796035/]
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Application Note: Synthesis of Tetrahydro-1H-pyrido[4,3-b]indoles via the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydro-1H-pyrido[4,3-b]indole, commonly known as a γ-carboline, is a privileged heterocyclic scaffold found in numerous biologically active natural products and synthetic compounds with significant therapeutic potential. This application note provides a comprehensive guide for the synthesis of this important structural motif using the Fischer indole synthesis. We will delve into the mechanistic underpinnings of this classic reaction, offer a detailed and validated experimental protocol, discuss critical parameters for optimization, and provide troubleshooting insights. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel bioactive molecules.

Introduction: The Significance of the γ-Carboline Scaffold

The fusion of a pyridine ring with an indole nucleus at the [4,3-b] position gives rise to the γ-carboline system. This structural framework is a cornerstone in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. For instance, the γ-carboline core is integral to molecules exhibiting activities such as anti-cancer, anti-viral, and neuroprotective effects. The ability to efficiently synthesize and functionalize this scaffold is therefore of paramount importance for the discovery and development of new therapeutic agents.

The Fischer indole synthesis, a venerable yet powerful reaction, offers a direct and versatile route to this indole system. The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an appropriately substituted piperidone, leading to the formation of the desired tricyclic product.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone. In the context of synthesizing tetrahydro-1H-pyrido[4,3-b]indoles, the reaction proceeds between a substituted phenylhydrazine and N-substituted-4-piperidone. The generally accepted mechanism involves several key steps, which are crucial to understand for troubleshooting and optimization.

The key mechanistic steps are:

  • Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the 4-piperidone to form a phenylhydrazone intermediate. This is a reversible reaction, and the removal of water can drive it to completion.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to form an enamine intermediate. This step is often facilitated by the acid catalyst.

  • -Sigmatropic Rearrangement: The enamine intermediate then undergoes a-sigmatropic rearrangement, also known as a Claisen-type rearrangement. This is the key bond-forming step where the C-C bond of the new indole ring is formed.

  • Aromatization: The resulting intermediate loses a molecule of ammonia (or an amine) to rearomatize and form the stable indole ring system.

Fischer_Indole_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Aromatization & Cyclization A Arylhydrazine + 4-Piperidone B Phenylhydrazone A->B + H+, -H2O C Enamine Intermediate B->C Acid Catalyst D Diamine Intermediate C->D Heat E Cyclized Intermediate D->E - NH3 F Tetrahydro-1H-pyrido[4,3-b]indole E->F Rearomatization

Caption: Mechanistic pathway of the Fischer indole synthesis for γ-carbolines.

Experimental Protocol: Synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

This protocol details the synthesis of a model γ-carboline from phenylhydrazine hydrochloride and N-methyl-4-piperidone.

Materials:

  • Phenylhydrazine hydrochloride (99%)

  • N-Methyl-4-piperidone (98%)

  • Polyphosphoric acid (PPA)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylhydrazine hydrochloride (1.45 g, 10 mmol) and N-methyl-4-piperidone (1.13 g, 10 mmol).

    • Add absolute ethanol (20 mL) to the flask.

    • Fit the flask with a reflux condenser and stir the mixture at room temperature for 30 minutes to facilitate hydrazone formation.

  • Indolization:

    • Carefully add polyphosphoric acid (15 g) to the reaction mixture in portions. Caution: The addition of PPA can be exothermic.

    • Heat the reaction mixture to 100-110 °C using a heating mantle and stir vigorously for 2-3 hours.

    • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice water (100 mL).

    • Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

Data Summary:

ParameterValue
Reactants Phenylhydrazine HCl, N-Methyl-4-piperidone
Catalyst Polyphosphoric Acid (PPA)
Solvent Ethanol
Temperature 100-110 °C
Reaction Time 2-3 hours
Typical Yield 65-75%

Critical Parameters and Optimization

The success of the Fischer indole synthesis for γ-carbolines hinges on several key parameters. Understanding their influence allows for rational optimization and troubleshooting.

  • Acid Catalyst: A variety of Brønsted and Lewis acids can be employed. While polyphosphoric acid is effective, other options include sulfuric acid, hydrochloric acid, zinc chloride, and acetic acid. The choice of acid can significantly impact reaction time and yield, and may need to be optimized for specific substrates. PPA often serves as both a catalyst and a solvent at higher temperatures.

  • Temperature: The reaction typically requires elevated temperatures to drive the-sigmatropic rearrangement and subsequent cyclization. However, excessive heat can lead to decomposition and the formation of side products. Temperature screening is recommended for new substrates.

  • Solvent: While the reaction can be run neat in the acid catalyst (e.g., PPA), the use of a co-solvent like ethanol or acetic acid can improve solubility and moderate the reaction.

  • Substituents on the Phenylhydrazine: Electron-donating groups on the phenyl ring generally accelerate the reaction, while electron-withdrawing groups can hinder it. The position of the substituent can also influence the regioselectivity of the cyclization.

Workflow_Diagram Start Starting Materials (Phenylhydrazine & 4-Piperidone) Hydrazone Hydrazone Formation (Ethanol, RT) Start->Hydrazone Indolization Indolization (PPA, 100-110 °C) Hydrazone->Indolization Workup Aqueous Workup (Ice water, NaHCO3, EtOAc extraction) Indolization->Workup Purification Column Chromatography Workup->Purification Product Pure Tetrahydro-1H-pyrido[4,3-b]indole Purification->Product

Caption: Experimental workflow for the synthesis of γ-carbolines.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete hydrazone formation; Insufficient acid strength or concentration; Reaction temperature too low.Ensure complete hydrazone formation before adding the cyclization catalyst; Try a stronger acid catalyst (e.g., Eaton's reagent); Gradually increase the reaction temperature.
Formation of Multiple Products Side reactions due to harsh conditions; Isomeric products from unsymmetrical hydrazines.Lower the reaction temperature; Screen different acid catalysts; Use a pre-formed, purified hydrazone.
Difficult Purification Baseline streaking on TLC due to basic nature of the product; Co-elution of impurities.Add a small amount of triethylamine (0.1-1%) to the eluent for chromatography; Consider an alternative purification method like crystallization.

Conclusion

The Fischer indole synthesis remains a highly relevant and powerful tool for the construction of the medicinally important tetrahydro-1H-pyrido[4,3-b]indole scaffold. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can efficiently access a wide range of γ-carboline derivatives for further investigation in drug discovery programs. This application note provides a solid foundation and a practical starting point for the successful implementation of this valuable synthetic transformation.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the large-scale synthesis and purification of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a key heterocyclic scaffold in medicinal chemistry. The described protocol is designed for scalability, robustness, and high purity, addressing common challenges encountered when transitioning from laboratory to pilot-plant scale. The synthesis is based on the well-established Pictet-Spengler reaction, a powerful tool for the construction of tetrahydro-β-carbolines.[1][2] We detail a step-by-step methodology, from the initial reaction setup to the final purification by recrystallization, and include critical process parameters, safety considerations, and analytical characterization data.

Introduction and Strategic Rationale

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI) core structure is a privileged scaffold found in numerous biologically active compounds and is a significant target in drug discovery.[3][4] Specifically, the 8-methyl substituted analog serves as a crucial intermediate for various therapeutic agents, including those targeting serotonin receptors.[4] The development of a scalable, efficient, and economically viable synthetic route is therefore of paramount importance for advancing research and development in this area.

Choice of Synthetic Route: The Pictet-Spengler Reaction

For the large-scale synthesis of the target molecule, the Pictet-Spengler reaction was selected as the core transformation. This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline or, in this case, the tetrahydro-β-carboline ring system.[5][6]

The key advantages of this approach for industrial-scale production are:

  • High Atom Economy: The reaction is a condensation-cyclization cascade, minimizing waste.

  • Convergent Synthesis: Two readily available starting materials, 4-methyltryptamine and formaldehyde, are combined in a single key step.

  • Robust and Well-Characterized: The reaction mechanism is well-understood, and it is known to proceed in high yields under relatively mild conditions.[5]

  • Scalability: The reaction has been successfully performed on large scales for the synthesis of various alkaloids and pharmaceutical intermediates.[1]

Overall Synthesis and Purification Workflow

The process can be broken down into four primary stages: Synthesis, Workup & Isolation, Purification, and Final Product Finishing. Each stage is designed to be robust and scalable.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Workup & Isolation cluster_2 Stage 3: Purification cluster_3 Stage 4: Finishing synthesis Pictet-Spengler Reaction (4-Methyltryptamine + Formaldehyde) workup Acid-Base Workup (Phase Separation) synthesis->workup isolation Solvent Removal (Crude Product Isolation) workup->isolation Isolate Organic Phase purification Recrystallization (e.g., Ethanol/Water) isolation->purification collection Crystal Collection (Filtration) purification->collection drying Vacuum Drying collection->drying qc Final QC Analysis (HPLC, NMR, MS) drying->qc

Caption: High-level workflow for the synthesis and purification of 8-Methyl-THPI.

Detailed Experimental Protocols

Part A: Large-Scale Synthesis via Pictet-Spengler Reaction

This protocol describes a typical batch process for a 100-gram scale synthesis.

Materials and Reagents:

Reagent/MaterialCAS NumberQuantityMolar Eq.Notes
4-Methyltryptamine1943-83-5100.0 g1.0Starting Material
Formaldehyde (37% in H₂O)50-00-051.5 mL (55.6 g)1.2Use a slight excess to drive the reaction.[6]
Acetic Acid, Glacial64-19-71.0 L-Reaction Solvent & Catalyst
Toluene108-88-31.0 L-Workup Solvent
Sodium Hydroxide (50% aq)1310-73-2~300 mL-For basification during workup
Deionized Water7732-18-5~2.0 L-For workup and washing
Brine (Saturated NaCl)7647-14-5500 mL-For final wash

Protocol:

  • Reactor Setup: Charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser with 1.0 L of glacial acetic acid.

  • Reagent Addition: Add 100.0 g (0.574 mol) of 4-methyltryptamine to the reactor. Stir the mixture at room temperature (20-25°C) until all solids are dissolved.

  • Initiation of Reaction: Slowly add 51.5 mL (0.689 mol) of 37% aqueous formaldehyde solution to the stirred mixture over 30 minutes. An initial mild exotherm may be observed; maintain the internal temperature below 40°C using the reactor jacket.

    • Scientist's Note: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is the key electrophilic species for the subsequent cyclization.[5][7] Acetic acid serves as both the solvent and the necessary acid catalyst to promote iminium ion formation.

  • Reaction Drive: After the addition is complete, heat the reaction mixture to 80-85°C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool Down: Once the reaction is complete, cool the mixture to room temperature.

Part B: Workup and Isolation of Crude Product
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. A thick oil or slurry will remain.

  • Basification: Add 1.0 L of deionized water and 1.0 L of toluene to the reactor. Cool the mixture to 10-15°C in an ice bath.

  • pH Adjustment: Slowly and carefully add 50% aqueous sodium hydroxide solution with vigorous stirring to adjust the pH of the aqueous layer to >12. This step is highly exothermic and requires efficient cooling.

    • Scientist's Note: Basification neutralizes the acetic acid and deprotonates the product, rendering it soluble in the organic solvent (toluene) and allowing for extraction from the aqueous phase.

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic (toluene) layer sequentially with 1 x 500 mL of deionized water and 1 x 500 mL of brine.

  • Crude Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, typically as a tan or brown solid.

Part C: Purification by Recrystallization

Recrystallization is a highly effective and economical method for purifying multi-gram to kilogram quantities of solid organic compounds.[8][9]

Protocol:

  • Solvent Selection: Transfer the crude solid to a clean, appropriately sized flask. Based on solubility studies, a mixed solvent system of ethanol and water is optimal.

  • Dissolution: Add a minimal amount of hot ethanol (approx. 3-4 mL per gram of crude product) to the flask and heat to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1-2 hours to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold 1:1 ethanol/water, and then dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Reaction Mechanism and Characterization

The core of the synthesis is the Pictet-Spengler reaction, which proceeds through a well-defined mechanism.

G start 4-Methyltryptamine + Formaldehyde imine Schiff Base Intermediate start->imine Condensation (-H₂O) iminium Iminium Ion (Electrophile) imine->iminium Protonation (H⁺) spiro Spiroindolenine Intermediate iminium->spiro Electrophilic Attack product Final Product (8-Methyl-THPI) spiro->product Rearrangement & Deprotonation

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Expected Results and Characterization:

The final product should be an off-white to pale yellow crystalline solid. Purity should be assessed by HPLC, and identity confirmed by NMR and Mass Spectrometry.

ParameterTypical SpecificationMethod
AppearanceOff-white crystalline solidVisual
Yield (Purified)75-85%Grav.
Purity>99.0% (Area %)HPLC
Melting Point178-182 °CDSC/MPA
¹H NMR (DMSO-d₆)Conforms to structureNMR
Mass Spec (ESI+) m/z = 187.12 [M+H]⁺MS

Scale-Up and Safety Considerations

  • Exotherm Control: The neutralization step with 50% NaOH is significantly exothermic. Ensure the reactor has adequate cooling capacity and add the base slowly to maintain temperature control.

  • Reagent Handling: Formaldehyde is a known carcinogen and sensitizer.[10] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetic acid is corrosive.

  • Inert Atmosphere: While not strictly required for this reaction, running under a nitrogen atmosphere can prevent potential oxidative side reactions of the electron-rich indole ring, which can be a concern on a very large scale or with extended reaction times.

  • Crystallization Cooling Profile: For large-scale crystallizations, a controlled, slow cooling profile is crucial to ensure the formation of pure, easily filterable crystals. Crash cooling can lead to the inclusion of impurities and the formation of fine particles that are difficult to handle.

Conclusion

This application note details a robust, scalable, and high-yielding protocol for the synthesis and purification of this compound. By leveraging the efficiency of the Pictet-Spengler reaction and a classic recrystallization purification, this method provides a reliable pathway for producing high-purity material suitable for research and drug development professionals. The insights into process control, safety, and scale-up considerations further enhance the utility of this guide for industrial applications.

References

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Center for Biotechnology Information. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

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  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Center for Biotechnology Information. [Link]

  • Process of preparing purified aqueous indole solution.
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  • 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. National Center for Biotechnology Information. [Link]

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Analytical methods for 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated LC-MS/MS Method for the Sensitive Quantification of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in Human Plasma

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of this compound, a substituted tetrahydro-β-carboline, in human plasma. Tetrahydro-β-carbolines are a class of indole alkaloids with diverse biological activities, making their accurate quantification essential in pharmacological and clinical research.[1] The method described herein utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by sensitive and selective quantification using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The protocol is designed to be fully compliant with international bioanalytical method validation guidelines, ensuring data integrity and reliability for regulated studies.[2][3]

Introduction and Scientific Rationale

This compound belongs to the tryptoline (tetrahydro-β-carboline) family of compounds.[1] These structures are of significant interest due to their relationship with tryptamine metabolism and their potential pharmacological properties, including interactions with monoamine oxidase (MAO) and serotonin reuptake pathways.[1] Accurate measurement of this analyte in biological matrices like plasma is critical for pharmacokinetic (PK) studies, drug metabolism research, and potential biomarker discovery.

The inherent challenges of bioanalysis include low analyte concentrations and high matrix complexity. To overcome these, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard. Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for precise quantification even in the presence of endogenous interferences.[4][5] This application note details a robust method, from sample preparation to final data analysis, grounded in established principles of bioanalytical chemistry.

Analytical Strategy: Core Principles

The overall analytical workflow is designed for high throughput, robustness, and maximum sensitivity.

  • Sample Preparation: The primary goal is to isolate the analyte from complex plasma components (proteins, lipids, salts) that can interfere with analysis and damage the analytical column and mass spectrometer. We employ Solid-Phase Extraction (SPE), which provides superior cleanup compared to simpler methods like protein precipitation, resulting in higher data quality and reduced matrix effects.[5][6] A mixed-mode cation-exchange SPE is chosen due to the basic nature of the analyte, allowing for strong retention on the sorbent and effective washing of neutral and acidic interferences.

  • Chromatography: Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) is used to achieve rapid and efficient separation of the analyte from any remaining matrix components. A C18 stationary phase is ideal for retaining the moderately nonpolar tryptoline structure.[5][7] The use of a gradient elution with an acidic mobile phase (formic acid) ensures good peak shape and promotes efficient protonation of the analyte for mass spectrometric detection.

  • Detection: Positive ion Electrospray Ionization (ESI) is the chosen ionization technique, as the secondary and tertiary amine groups in the analyte's structure are readily protonated to form a stable [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) in MRM mode provides unparalleled selectivity by monitoring a specific fragmentation pathway (a precursor ion transitioning to a product ion) unique to the analyte and its internal standard.[4][8]

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): this compound-d3 (or a structurally similar stable-isotope-labeled analog like Tryptoline-d4).

  • Solvents: Acetonitrile, Methanol (LC-MS Grade).

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Hydroxide, Water (Type I, 18.2 MΩ·cm).

  • SPE Cartridges: Mixed-Mode Cation-Exchange SPE Cartridges (e.g., 30 mg / 1 mL).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

Workflow Diagram: Sample Preparation

The Solid-Phase Extraction (SPE) protocol is a critical step for ensuring a clean sample and robust results.

SPE_Workflow start Start: Plasma Sample (50 µL Plasma + 50 µL IS) pretreat Pre-treatment: Add 200 µL 4% H3PO4 start->pretreat load Load Sample: Load pre-treated sample pretreat->load condition SPE Conditioning: 1. 1 mL Methanol 2. 1 mL Water condition->load wash1 Wash 1: 1 mL 0.1% Formic Acid in Water load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 elute Elution: 1 mL 5% NH4OH in ACN wash2->elute dry Evaporation: Dry under N2 at 40°C elute->dry reconstitute Reconstitution: 100 µL 95:5 Water:ACN (0.1% Formic Acid) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Step-by-Step Sample Preparation Protocol
  • Prepare Standards: Create stock solutions of the analyte and internal standard (IS) in methanol. Perform serial dilutions to prepare calibration curve standards (e.g., 0.1–100 ng/mL) and quality control (QC) samples by spiking into blank human plasma.

  • Sample Aliquoting: To 50 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of IS working solution (e.g., 20 ng/mL in 50% methanol). Vortex briefly.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma mixture. This step lyses cells and ensures the analyte is in its protonated, cationic state for binding to the SPE sorbent. Vortex to mix.

  • SPE Conditioning: Condition the mixed-mode cation-exchange SPE plate/cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove nonpolar, non-basic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes the analyte, breaking its ionic bond with the sorbent and allowing it to be eluted.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

UHPLC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: UHPLC Parameters

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min |

Causality Explanation: A fast gradient is used to ensure high throughput. The acidic mobile phase modifier (formic acid) improves peak shape for basic analytes and enhances ESI+ ionization efficiency.

Table 2: Mass Spectrometer Parameters

Parameter Value
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Resolution Unit

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: Analyte-Specific MRM Transitions

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
Analyte 187.1 158.1 25

| IS (Analyte-d3) | 190.1 | 161.1 | 25 |

Mechanistic Insight: The precursor ion for the analyte (C₁₂H₁₄N₂) is its protonated molecule, with a monoisotopic mass of 186.1157, resulting in an m/z of 187.1. The proposed product ion at m/z 158.1 corresponds to the characteristic loss of an ethylamine moiety (-CH₂NH₂), a common fragmentation pathway for such ring structures. A stable isotope-labeled internal standard is crucial as it co-elutes and experiences identical ionization and matrix effects, ensuring the most accurate quantification.

Bioanalytical Method Validation

To ensure the method is fit for purpose in a regulated environment, a full validation must be performed according to guidelines from regulatory bodies like the FDA.[3][9][10]

Validation Workflow Diagram

Validation_Workflow cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy & Precision (Intra- & Inter-day) LLOQ Lower Limit of Quantification (LLOQ) Recovery Extraction Recovery MatrixEffect Matrix Effect Benchtop Bench-Top Stability FreezeThaw Freeze-Thaw Stability LongTerm Long-Term Storage Stability PostProcess Post-Preparative Stability

Caption: Key components of a comprehensive bioanalytical method validation.

Validation Parameters and Acceptance Criteria

The following table outlines the key experiments and typical acceptance criteria based on the FDA M10 guidance.[3]

Table 4: Summary of Validation Parameters and Acceptance Criteria

Parameter Experiment Acceptance Criteria
Selectivity Analyze ≥6 blank matrix sources. No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS.
Linearity Analyze calibration curve (min. 6 non-zero points) over at least 3 runs. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy Analyze QC samples (Low, Mid, High) in replicate (n≥5) over ≥3 runs. Mean concentration should be within ±15% of the nominal value.
Precision Analyze QC samples (Low, Mid, High) in replicate (n≥5) over ≥3 runs. Coefficient of Variation (CV) should not exceed 15%.
LLOQ Analyze lowest standard on the curve (n≥5). Accuracy within ±20% of nominal; Precision (CV) ≤ 20%; Signal-to-noise ratio > 5.
Recovery Compare analyte peak area from extracted samples to post-extraction spiked samples. Should be consistent, precise, and reproducible.
Matrix Effect Compare analyte response in post-extraction spiked matrix to response in pure solution. The CV of the IS-normalized matrix factor across different matrix lots should be ≤15%.

| Stability | Assess analyte concentration in QC samples after exposure to various conditions (e.g., room temp, freeze-thaw cycles). | Mean concentration of stability samples must be within ±15% of nominal (baseline) samples. |

Data Analysis and Quantification

  • Integration: Integrate the chromatographic peaks for the analyte and the internal standard in all samples, standards, and QCs.

  • Calibration Curve: For each calibration standard, calculate the Peak Area Ratio (Analyte Area / IS Area). Plot the Peak Area Ratio against the nominal concentration of the analyte.

  • Regression: Apply a weighted (1/x or 1/x²) linear regression to the calibration curve data. The weighting is critical to ensure accuracy at the low end of the curve.

  • Quantification: Use the regression equation from the calibration curve to calculate the concentration of the analyte in unknown samples and QCs based on their measured Peak Area Ratios.

Conclusion

The LC-MS/MS method detailed in this document provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The combination of a highly effective Solid-Phase Extraction protocol with state-of-the-art UHPLC-MS/MS analysis ensures high-quality data. Adherence to the described validation procedures will guarantee that the method is reliable and suitable for use in regulated pharmacokinetic and clinical studies, providing researchers with trustworthy data to advance drug development and scientific understanding.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Ling, T. C., et al. (2014). Mass Spectrometry (LC-MS-MS) as a Tool in the Maillard Reaction Optimisation and Characterisation of New 6-methoxy-tetrahydro-β-carboline Derivatives. Sains Malaysiana. [Link]

  • Ploeger, B., et al. (2006). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. PubMed. [Link]

  • Herraiz, T. (2000). Analysis of the Bioactive Alkaloids Tetrahydro-Beta-Carboline and Beta-Carboline in Food. Journal of Chromatography A. [Link]

  • Fekete, S., et al. (2003). HPLC of tryptophan and its metabolites: as OPA derivatives and on the basis of their UV and fluorescence spectra, simultaneously. Advances in Experimental Medicine and Biology. [Link]

  • Dai, Z., et al. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology. [Link]

  • Thong-Asa, W., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. [Link]

  • Wu, Z., et al. (2020). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. SpringerLink. [Link]

  • de Rijke, Y. B., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry. [Link]

  • Gardana, C., et al. (2019). Assessment of Tryptophan, Tryptophan Ethylester, and Melatonin Derivatives in Red Wine by SPE-HPLC-FL and SPE-HPLC-MS Methods. MDPI. [Link]

  • Anderson, G. M. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. Metabolites. [Link]

  • Liu, Y., et al. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Frontiers in Pharmacology. [Link]

  • Gu, Y., et al. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Leiden University Scholarly Publications. [Link]

  • Peura, P., et al. (1987). Concentrations of tryptoline and methtryptoline in rat brain. PubMed. [Link]

  • da Silva, V. C., et al. (2017). LC‐HRMS for the Identification of β‐Carboline and Canthinone Alkaloids Isolated from Natural Sources. ResearchGate. [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... [Link]

  • Varga, B., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Analytical Biochemistry. [Link]

  • National Center for Biotechnology Information. 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. PubChem Compound Summary. [Link]

  • Barker, S. A., et al. (1981). Identification and quantification of 1,2,3,4-tetrahydro-beta-carboline, 2-methyl-1,2,3,4-tetrahydro-beta-carboline, and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline as in vivo constituents of rat brain and adrenal gland. Biochemical Pharmacology. [Link]

  • PrepChem.com. Preparation of 8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole. [Link]

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Application Note: Quantitative Analysis of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This tetracyclic amine, a derivative of the γ-carboline scaffold, is of significant interest in pharmaceutical research and drug development due to its structural similarity to biologically active compounds. The described methodology is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, formulation analysis, or metabolic profiling. The protocol outlines a straightforward protein precipitation for sample preparation, followed by a rapid and selective chromatographic separation and sensitive detection using tandem mass spectrometry. All procedural choices are rationalized based on the physicochemical properties of the analyte and established analytical principles, ensuring scientific integrity and transferability of the method.

Introduction: The Rationale for a Dedicated Analytical Method

This compound belongs to the tetrahydro-γ-carboline class of compounds. This structural motif is a key pharmacophore in numerous biologically active molecules, including those with potential applications in oncology and psychiatry.[1] The development of novel therapeutic agents based on this scaffold necessitates a precise and accurate analytical method to characterize its behavior in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for such analyses due to its high sensitivity and selectivity, especially in complex biological fluids.[2] This note provides a comprehensive guide to developing and validating such a method, adhering to internationally recognized standards to ensure data integrity and reliability.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂CymitQuimica
Monoisotopic Mass 186.1157 g/mol PubChem
Structure A tetracyclic amine with a tetrahydro-γ-carboline core and a methyl substituent.-
pKa (predicted) Basic, due to the presence of two amine groups. The piperidine nitrogen is expected to be the more basic site.-
LogP (predicted) Moderately lipophilic, suggesting good retention on reversed-phase columns.-

Note: Predicted values are based on chemical structure and may vary from empirical data.

The basic nature of the analyte makes it an excellent candidate for positive ion electrospray ionization (ESI+), which will be the basis for the mass spectrometric detection.

Experimental Workflow: A Step-by-Step Protocol

The entire analytical process, from sample receipt to data analysis, is designed to be efficient and robust.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) ISTD Add Internal Standard in Acetonitrile (150 µL) Sample->ISTD Vortex Vortex Mix (3 min) ISTD->Vortex Centrifuge Centrifuge (16,000 x g, 2 min) Vortex->Centrifuge Supernatant Transfer Supernatant (25 µL) Centrifuge->Supernatant Dilute Dilute with Water (475 µL) Supernatant->Dilute Injection Inject (5 µL) Dilute->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation (Analyte/ISTD Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Figure 1: Overall experimental workflow.

Materials and Reagents
  • Analyte: this compound (analytical standard, purity >98%)

  • Internal Standard (ISTD): A structurally similar and stable isotopically labeled analog is ideal. If unavailable, a compound with similar chromatographic and ionization properties, such as a deuterated tricyclic antidepressant (e.g., Imipramine-d3), can be used.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Biological Matrix: Drug-free human plasma for calibration standards and quality controls.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of macromolecules from biological samples like plasma, which is suitable for this class of compounds.[3][4]

  • Aliquot: Transfer 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 150 µL of the internal standard solution (prepared in acetonitrile at a concentration of 50 ng/mL). The acetonitrile acts as the precipitating agent.

  • Precipitate & Mix: Vortex the mixture vigorously for 3 minutes at 1500 rpm to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 16,100 x g for 2 minutes to pellet the precipitated proteins.

  • Transfer & Dilute: Carefully transfer 25 µL of the clear supernatant to a 96-well plate or autosampler vial and add 475 µL of water. This dilution helps to reduce potential matrix effects and ensures the sample solvent is compatible with the initial mobile phase conditions.[4]

  • Vortex: Mix the plate or vials for 2 minutes at 1500 rpm before placing them in the autosampler.

HPLC-MS Instrumentation and Conditions

The following conditions are a robust starting point and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.5 µmProvides good retention and peak shape for moderately lipophilic basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes analyte ionization (ESI+) and improves peak shape by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 minA gradient elution ensures efficient separation from endogenous matrix components and a sharp peak shape.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic nitrogens are readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantitative analysis.
Capillary Voltage 3.0 kVOptimized for efficient ion generation.
Source Temperature 300 °CFacilitates efficient desolvation of the ESI droplets.
Nebulizer Gas Nitrogen, 40 psiAssists in the formation of a fine spray.
MRM Transitions See Section 4Specific precursor-to-product ion transitions are monitored for the analyte and ISTD.

Mass Spectrometry: Fragmentation and MRM

The molecular ion [M+H]⁺ of this compound is expected at m/z 187.12. The fragmentation of the related tetrahydro-β-carboline structure often proceeds via a retro-Diels-Alder (RDA) mechanism in the tetrahydro-pyridine ring.[5] This provides a predictable and high-intensity fragment ion.

Fragmentation cluster_mol Precursor Ion [M+H]⁺ cluster_frag Proposed Major Fragment Ion mol This compound m/z 187.12 frag Product Ion via RDA m/z 130.07 mol->frag Collision-Induced Dissociation (CID)

Figure 2: Proposed fragmentation pathway.

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 187.12130.07To be optimized
This compound (Qualifier) 187.12158.10To be optimized
Internal Standard (e.g., Imipramine-d3) 284.2091.10To be optimized

Note: Collision energies must be empirically optimized on the specific mass spectrometer to maximize the signal of the product ions. The qualifier ion (e.g., loss of an ethyl group) adds confidence to the peak identification.

Method Validation: Ensuring Trustworthiness and Reliability

A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose. The validation should be performed according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8]

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity/Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and ISTD.Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ).
Linearity & Range To demonstrate a proportional relationship between concentration and response.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of the measured value to the true value.Mean accuracy at each QC level (low, mid, high) should be within ±15% of the nominal value (±20% at LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ) for both intra- and inter-day precision.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio >10; accuracy within ±20% and precision ≤20% CV.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The ratio of analyte response in post-extraction spiked samples to that in neat solution should be consistent across different lots of matrix.
Stability To evaluate the stability of the analyte in the matrix under various storage and handling conditions.Analyte concentration should remain within ±15% of the initial concentration under tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion and Field-Proven Insights

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by HPLC-MS. By leveraging established sample preparation techniques for related compounds and predicting fragmentation based on chemical principles, this method serves as a robust starting point for any laboratory.

Key Insights for Success:

  • Internal Standard Selection: The choice of internal standard is critical. A stable isotope-labeled version of the analyte is always the best choice to compensate for matrix effects and variability in extraction and ionization.

  • Matrix Effects: While protein precipitation is fast, it may not remove all interfering phospholipids. If significant matrix effects are observed, a more rigorous sample preparation like Solid-Phase Extraction (SPE) should be considered.

  • Method Optimization: The provided HPLC and MS conditions are a starting point. Fine-tuning the gradient slope and collision energies for your specific instrument will maximize performance.

By following the detailed protocols and validation guidelines presented, researchers can generate high-quality, reliable, and defensible data for their drug development and research endeavors.

References

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Qomi, M. (2025). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. International Journal of New Chemistry, 12(3), 401-410. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Golebiewski, R. J., & Gilbert, J. (1976). Mass spectra of selected beta-carbolines [β-9H-pyrido(3,4-b)indoles]. Journal of Heterocyclic Chemistry, 13(5), 985-991. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing the Bioactivity of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1] Within this class, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as tetrahydro-γ-carboline) framework has emerged as a versatile starting point for developing novel therapeutics.[2] Derivatives of this scaffold have been identified as potent modulators of critical biological targets, including serotonin (5-HT) receptors and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[3][4]

This application note focuses on 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , a specific derivative with significant therapeutic promise. Given its structural similarity to known neuroactive compounds, its activity is likely centered on targets within the central nervous system (CNS).[5]

Cell-based assays are indispensable tools in modern drug discovery, offering a biologically relevant context that is superior to isolated biochemical assays.[6] By using intact, living cells, these methods allow for the evaluation of a compound's effects on complex cellular processes, including receptor binding, signal transduction, and overall cell health, providing a more accurate prediction of in vivo efficacy and potential toxicity.[6][7]

This guide provides a structured, multi-assay workflow for researchers to comprehensively characterize the bioactivity of this compound. We will detail protocols for assessing preliminary cytotoxicity, followed by functional assays targeting two high-probability target classes for this scaffold: Monoamine Oxidases (MAO) and Serotonin (5-HT) Receptors .

Section 1: Foundational Analysis - The Cytotoxicity Profile

Scientific Rationale

Before investigating specific functional activities, it is imperative to determine the concentration range at which this compound exhibits toxicity. A compound that kills cells can produce false positives in subsequent functional assays by non-specifically disrupting cellular processes. Establishing a clear therapeutic window—the range where the compound is active but not toxic—is a cornerstone of trustworthy and reproducible research. This initial screen dictates the appropriate concentration ranges for all downstream experiments.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_reagent Add Viability Reagent (e.g., CellTiter-Glo®) incubate2->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze

Caption: Workflow for determining compound cytotoxicity.

Protocol 1: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To quantify the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Materials:

  • HEK293, SH-SY5Y, or other relevant cell line.

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • This compound (stock solution in DMSO).

  • White, clear-bottom 96-well assay plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).

  • Multimode plate reader with luminescence detection.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (negative control) and "no cells" (background).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of the test compound in culture medium. A typical starting concentration is 200 µM (final concentration 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. The final volume will be 200 µL.

  • Incubation: Incubate for 48-72 hours.

  • Assay Development:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other readings.

    • Normalize the data by setting the average vehicle control signal to 100% viability.

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Cytotoxicity
CompoundCell LineIncubation Time (h)Cytotoxicity IC50 (µM)
This compoundSH-SY5Y48> 100
Positive Control (e.g., Staurosporine)SH-SY5Y480.5

Expert Insight: An IC50 value greater than 100 µM is generally considered non-toxic for initial screening purposes. All subsequent functional assays should use a maximum concentration at least 5- to 10-fold below the determined cytotoxicity IC50.

Section 2: Target Class I - Monoamine Oxidase (MAO) Inhibition

Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the catabolism of monoamine neurotransmitters like serotonin and dopamine.[8] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[8] The tryptoline scaffold of the test compound is structurally related to known MAO inhibitors, making this a high-priority target class to investigate. Fluorometric assays provide a highly sensitive method to detect MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO catalytic reaction.[9]

Assay Principle: MAO Inhibition

MAO_Assay cluster_reaction MAO Catalytic Reaction cluster_detection Fluorometric Detection MAO MAO-A or MAO-B Product Aldehyde + NH3 + H2O2 MAO->Product Substrate MAO Substrate (e.g., Tyramine) Substrate->MAO + O2 + H2O H2O2 H2O2 Product->H2O2 HRP Horseradish Peroxidase H2O2->HRP Probe Non-fluorescent Probe (e.g., OxiRed™) Probe->HRP Fluorescence Fluorescent Product HRP->Fluorescence Emits Light (Ex/Em = 535/587 nm) Inhibitor Test Compound or Specific Inhibitor Inhibitor->MAO

Caption: Principle of the fluorometric MAO inhibition assay.

Protocol 2: Fluorometric MAO-A and MAO-B Inhibition Assay

Objective: To determine the IC50 of the test compound against both MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (or mitochondrial fractions from cells/tissues).

  • MAO Assay Buffer.

  • MAO Substrate (e.g., Tyramine).

  • Fluorescent Probe (e.g., OxiRed™ Probe).

  • Horseradish Peroxidase (HRP).

  • MAO-A specific inhibitor: Clorgyline (for control).

  • MAO-B specific inhibitor: Selegiline (for control).

  • Test Compound (this compound).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, probe, and HRP in assay buffer as recommended by the supplier (e.g., Abcam ab241031, Creative Biolabs MAO-B Inhibitor Screening Kit).[10]

  • Compound Plating: Add 2 µL of serially diluted test compound or control inhibitors to appropriate wells. Include a "no inhibitor" control (vehicle).

  • Enzyme Addition:

    • For the MAO-A assay , add MAO-A enzyme to the wells.

    • For the MAO-B assay , add MAO-B enzyme to the wells.

    • Include a "no enzyme" background control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the MAO substrate, fluorescent probe, and HRP. Add this mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence every 1-2 minutes for 30-60 minutes (Excitation/Emission ≈ 535/587 nm).

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Subtract the background rate ("no enzyme" control).

    • Normalize the rates, setting the "no inhibitor" control to 100% activity.

    • Plot the normalized activity against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each isoform.

Data Presentation: MAO Inhibition Profile
CompoundTargetInhibition IC50 (µM)
This compoundMAO-A[Experimental Value]
This compoundMAO-B[Experimental Value]
Clorgyline (Control)MAO-A0.01
Selegiline (Control)MAO-B0.05

Section 3: Target Class II - Serotonin (5-HT) Receptor Modulation

Scientific Rationale

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a known antagonist of 5-HT receptors, particularly the 5-HT6 subtype.[4] Serotonin receptors are a large family of G-protein coupled receptors (GPCRs) that mediate diverse physiological functions and are major targets for drugs treating psychiatric disorders.[11] These receptors signal through different G-protein subtypes, leading to changes in second messenger levels, such as intracellular calcium ([Ca²⁺]i) or cyclic AMP (cAMP).[12][13] Assaying for these second messengers provides a direct functional readout of receptor activation or inhibition.

Protocol 3.1: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)

Mechanism: Gq-coupled receptors activate Phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[12][13] This transient increase in [Ca²⁺]i can be measured with fluorescent calcium indicators.

Gq_Pathway receptor 5-HT2A Receptor gq Gαq receptor->gq Agonist (e.g., 5-HT) plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds ca_release Ca²⁺ Release er->ca_release assay Fluorescent Ca²⁺ Indicator (e.g., Fluo-4) ca_release->assay Signal Detected antagonist Test Compound (Antagonist Mode) antagonist->receptor Blocks Agonist

Caption: Gq-coupled 5-HT receptor signaling pathway.

Objective: To determine if the test compound acts as an agonist or antagonist at Gq-coupled 5-HT receptors.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.[12]

  • Calcium-sensitive dye (e.g., Fluo-4 AM) with probenecid.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Reference Agonist (Serotonin, 5-HT) and Antagonist (e.g., Ketanserin).

  • Test Compound.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed receptor-expressing cells into black, clear-bottom 96-well plates and grow to confluence (24-48 hours).

  • Dye Loading: Remove culture medium and add 100 µL of Fluo-4 AM dye-loading solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with assay buffer, leaving a final volume of 100 µL in each well.

  • Data Acquisition:

    • Place the cell plate into the fluorescence plate reader.

    • Antagonist Mode: Add the test compound or reference antagonist and incubate for 15-30 minutes. Then, inject a concentration of 5-HT that gives ~80% of the maximal response (EC80) and measure the fluorescence signal.

    • Agonist Mode: Directly inject the test compound or 5-HT and measure the fluorescence signal immediately.

    • Record fluorescence intensity (typically for 90-120 seconds) before and after injection.

  • Data Analysis:

    • Calculate the response as the peak fluorescence minus the baseline fluorescence.

    • For Agonist Mode: Plot the response against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy relative to 5-HT).

    • For Antagonist Mode: Plot the inhibition of the 5-HT response against the log of the compound concentration to determine the IC50.

Data Presentation: 5-HT Receptor Functional Activity
CompoundTargetAssay ModePotency / InhibitionEfficacy (vs 5-HT)
This compound5-HT2AAgonistEC50 > 10 µM< 10%
This compound5-HT2AAntagonistIC50 = [Value] µMN/A
Serotonin (Control)5-HT2AAgonistEC50 = 0.01 µM100%
Ketanserin (Control)5-HT2AAntagonistIC50 = 0.005 µMN/A

Expert Insight: The choice of cell line is critical. Using a cell line with low endogenous receptor expression, which has been engineered to stably express a single receptor subtype, ensures that the observed activity is specific to the target of interest.[14]

Conclusion

The systematic approach outlined in this application note provides a robust framework for the initial characterization of this compound. By first establishing a non-toxic concentration range, researchers can proceed with confidence to probe for specific biological activities. The proposed functional assays for MAO inhibition and 5-HT receptor modulation target the most probable mechanisms of action for this compound class, based on extensive evidence from medicinal chemistry.[1][4]

The data generated from these protocols will enable a comprehensive understanding of the compound's potency, selectivity, and mechanism of action at the cellular level, providing the critical foundation needed for further preclinical development.

References

  • Title: Monoamine Oxidase Assays. Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Source: Creative Biolabs. URL: [Link]

  • Title: 5-HT2C Serotonin Receptor Assay. Source: Innoprot GPCR Functional Assays. URL: [Link]

  • Title: 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Source: Charles River Laboratories. URL: [Link]

  • Title: Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Source: Creative Biolabs. URL: [Link]

  • Title: Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Source: DiscoverX. URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay. Source: Evotec. URL: [Link]

  • Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Source: Analytical Chemistry. URL: [Link]

  • Title: 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Source: PubChem. URL: [Link]

  • Title: Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Source: PubMed. URL: [Link]

  • Title: Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors. Source: PubMed. URL: [Link]

  • Title: Biomedical Importance of Indoles. Source: PMC - NIH. URL: [Link]

  • Title: Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Source: PMC - PubMed Central. URL: [Link]

  • Title: Triazolyl tryptoline derivatives as β-secretase inhibitors. Source: PMC - NIH. URL: [Link]

  • Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Source: Vipergen. URL: [Link]

  • Title: Therapeutically relevant cell-based assays for drug discovery. Source: Nuvisan. URL: [Link]

  • Title: Synthesis of tetrahydro-1H-pyrido[4,3-b]indole and... Source: ResearchGate. URL: [Link]

  • Title: Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. Source: PubMed. URL: [Link]

Sources

Application Notes and Protocols for Animal Model Studies with 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Isomer, 9-Methyl-β-carboline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers in Neuroprotection

The pyridoindole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] Within this class, methylated tetrahydro-β-carbolines have emerged as compounds of significant interest for their potential in treating neurodegenerative diseases.[2][3] This guide focuses on the practical application of these compounds in animal models, with a primary focus on the well-characterized 9-Methyl-β-carboline (9-Me-BC) as a prototypical agent. Due to a wealth of preclinical data, 9-Me-BC serves as an invaluable reference for designing studies for its lesser-studied isomer, 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . While structurally similar, the seemingly minor shift in the methyl group's position from the indole nitrogen (N9) to the benzene ring (C8) can significantly alter the pharmacological profile. Therefore, the protocols detailed herein, while directly applicable to 9-Me-BC, are presented as a robust starting point for the investigation of the 8-methyl isomer, with the clear understanding that optimization will be necessary.

The therapeutic potential of 9-Me-BC is attributed to a multi-faceted mechanism of action that includes:

  • Neuroprotection and Neuroregeneration: Studies have demonstrated that 9-Me-BC can protect dopaminergic neurons from toxins and promote their regeneration.[4][5]

  • Anti-inflammatory Effects: The compound has been shown to reduce the expression of pro-inflammatory cytokines and inhibit microglia proliferation.[4]

  • Monoamine Oxidase (MAO) Inhibition: 9-Me-BC is an inhibitor of both MAO-A and MAO-B, which can lead to increased levels of monoamine neurotransmitters like dopamine.[4][6]

  • Stimulation of Neurotrophic Factors: It upregulates the expression of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and artemin, which support neuronal survival and growth.[5]

These properties make 9-Me-BC a compelling candidate for animal model studies in conditions such as Parkinson's disease and cognitive decline.[7][8] This guide will provide the necessary protocols to explore these effects and to lay the groundwork for parallel studies with this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of the test compounds is essential for proper formulation and administration.

PropertyThis compound9-Methyl-β-carboline (9-Me-BC)
IUPAC Name This compound9-methyl-9H-pyrido[3,4-b]indole
CAS Number 64172-41-42521-07-5
Molecular Formula C₁₂H₁₄N₂C₁₂H₁₀N₂
Molecular Weight 186.26 g/mol 182.22 g/mol
Appearance SolidWhite, off-white, or tan powder
Solubility Data not readily availableDMF: 20 mg/ml; DMSO: 20 mg/ml; DMSO:PBS (pH 7.2) (1:3): 0.33 mg/ml

Data for this compound is based on commercially available information. Solubility should be empirically determined. Data for 9-Me-BC is from commercially available sources.[6][9]

Proposed Mechanism of Action of 9-Methyl-β-carboline

The neuroprotective and cognitive-enhancing effects of 9-Me-BC are thought to be mediated through a combination of pathways. The following diagram illustrates a simplified model of its proposed mechanism of action.

9-Me-BC_Mechanism cluster_extracellular Extracellular cluster_intracellular Neuron/Astrocyte cluster_outcomes Cellular Outcomes 9-Me-BC 9-Methyl-β-carboline MAO MAO-A/B 9-Me-BC->MAO Inhibits PI3K_Akt PI3K/Akt Pathway 9-Me-BC->PI3K_Akt Activates Inflammation Inflammatory Cytokines 9-Me-BC->Inflammation Inhibits Dopamine Dopamine MAO->Dopamine Degrades Increased_Dopamine Increased Dopamine Levels Neurotrophic_Factors Neurotrophic Factor Expression (BDNF, Artemin) PI3K_Akt->Neurotrophic_Factors Promotes Neuroprotection Neuroprotection & Neurite Outgrowth Neurotrophic_Factors->Neuroprotection Anti_inflammation Anti-inflammatory Response

Caption: Proposed mechanism of action for 9-Methyl-β-carboline (9-Me-BC).

Experimental Protocols: Animal Models

The following protocols are based on published studies with 9-Me-BC and can be adapted for the investigation of this compound.

Protocol 1: Assessment of Cognitive Enhancement in Rats

This protocol is designed to evaluate the effects of the test compound on spatial learning and memory.

Animal Model:

  • Species: Male Wistar rats

  • Age: 7 weeks at the start of treatment

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Groups:

  • Vehicle Control: Daily intraperitoneal (i.p.) injection of saline.

  • Test Compound (Low Dose): Daily i.p. injection of the test compound.

  • Test Compound (High Dose): Daily i.p. injection of the test compound.

  • Positive Control (Optional): A known cognitive-enhancing drug.

Dosing and Administration (based on 9-Me-BC studies):

  • Compound: 9-Methyl-β-carboline (or this compound)

  • Vehicle: Saline

  • Dose: A starting dose for 9-Me-BC is 2 µmol/100 g body weight.[10] For the 8-methyl isomer, a dose-response study is recommended.

  • Route: Intraperitoneal (i.p.) injection

  • Frequency: Once daily

  • Duration: 10 days[10]

Behavioral Testing: Radial Arm Maze

The radial arm maze is a classic test for spatial learning and memory in rodents.

Procedure:

  • Habituation: For 2-3 days prior to testing, allow each rat to explore the maze for 10 minutes.

  • Training:

    • Place a food reward at the end of each of the 8 arms.

    • Place the rat in the center of the maze and allow it to freely explore and consume the rewards for a set period (e.g., 10 minutes).

    • A trial ends when all rewards are consumed or the time limit is reached.

    • Conduct one trial per day for 10 days.

  • Data Collection:

    • Record the number of working memory errors (re-entry into an already visited arm).

    • Record the number of reference memory errors (entry into an arm that was never baited, if applicable).

    • Record the time taken to complete the maze.

Experimental Workflow:

Caption: Workflow for assessing cognitive enhancement in rats.

Protocol 2: Neurorestorative Effects in a Parkinson's Disease Model

This protocol investigates the ability of the test compound to restore dopaminergic neuron function in a neurotoxin-induced model of Parkinson's disease.

Animal Model:

  • Species: Male Sprague-Dawley rats

  • Induction of Parkinsonism: Stereotaxic injection of 1-methyl-4-phenyl-pyridinium ion (MPP+) into the substantia nigra. This procedure requires appropriate surgical expertise and ethical approval.

Experimental Groups:

  • Sham + Vehicle: Sham surgery followed by vehicle administration.

  • MPP+ + Vehicle: MPP+ lesion followed by vehicle administration.

  • MPP+ + Test Compound: MPP+ lesion followed by administration of the test compound.

Dosing and Administration (based on 9-Me-BC studies):

  • Compound: 9-Methyl-β-carboline (or this compound)

  • Vehicle: Saline

  • Route: Intracerebroventricular (i.c.v.) infusion via an osmotic minipump for continuous delivery.

  • Duration: 14 days, starting after the MPP+ lesion.[7][11]

Outcome Measures:

  • Immunohistochemistry:

    • Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the number of dopaminergic neurons.

  • Neurochemical Analysis:

    • High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.

  • Behavioral Testing:

    • Cylinder Test: To assess forelimb asymmetry, a common motor deficit in unilateral Parkinson's models.

    • Rotarod Test: To evaluate motor coordination and balance.

Data Interpretation:

A successful neurorestorative effect would be indicated by:

  • An increase in the number of TH-positive neurons in the test compound group compared to the MPP+ + vehicle group.

  • A normalization of dopamine levels in the striatum.

  • An improvement in motor function in the behavioral tests.

Data Summary Tables

The following tables provide examples of how to summarize the quantitative data from these studies.

Table 1: Radial Arm Maze Performance

GroupMean Working Memory Errors (Day 10)Mean Time to Completion (Day 10) (s)
Vehicle Control
Test Compound (Low Dose)
Test Compound (High Dose)

Table 2: Neurorestorative Effects

GroupTH-positive Cell Count (Substantia Nigra)Striatal Dopamine Level (ng/mg tissue)
Sham + Vehicle
MPP+ + Vehicle
MPP+ + Test Compound

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the in vivo evaluation of this compound, leveraging the extensive research on its isomer, 9-Methyl-β-carboline. It is imperative for researchers to conduct initial dose-response and toxicity studies for the 8-methyl isomer to establish safe and effective dosing regimens. Furthermore, pharmacokinetic studies to determine its brain penetrance and metabolic stability are crucial next steps. By systematically applying and adapting these protocols, the scientific community can elucidate the therapeutic potential of this novel pyridoindole derivative in the context of neurodegenerative diseases.

References

  • Gruss, M., Appenroth, D., Flubacher, A., et al. (2012). 9-Methyl-β-carboline-induced cognitive enhancement is associated with elevated hippocampal dopamine levels and dendritic and synaptic proliferation. Journal of Neurochemistry, 121(6), 924-931.
  • Wernicke, C., Gille, G., Reichmann, H., & Rommelspacher, H. (2010). 9-Methyl-beta-carboline has restorative effects in an animal model of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 381(Suppl 1), 1-105.
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). Frontiers. Retrieved January 11, 2026, from [Link]

  • Recent advancements in behavioral testing in rodents. (2022). MethodsX, 9, 101683.
  • 9-Methyl-β-carboline. (n.d.). Grokipedia. Retrieved January 11, 2026, from [Link]

  • Guidotti, G., et al. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11084-11105.
  • Wernicke, C., Gille, G., Reichmann, H., & Rommelspacher, H. (2010). 9-Methyl-beta-carboline has restorative effects in an animal model of Parkinson's disease. Journal of Neurochemistry, 114(5), 1437-1447.
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). Journal of Medicinal Chemistry, 63(19), 11084–11105.
  • Rodent Behavioral Test Paradigms or Procedures. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). Molecules, 29(9), 2127.
  • Horii-Hayashi, N., & Nishi, M. (2021).
  • 9-Methyl-β-carboline. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(10), 3168-3171.
  • Animal models of neurodegenerative diseases. (2014). Anais da Academia Brasileira de Ciências, 86(1), 289-303.
  • 9-Methyl-β-carboline-induced cognitive enhancement is associated with elevated hippocampal dopamine levels and dendritic and synaptic proliferation. (n.d.). CoLab.
  • Structured evaluation of rodent behavioral tests used in drug discovery research. (2014). Frontiers in Behavioral Neuroscience, 8, 298.
  • 9H-Pyrido[3,4-b]indole. (n.d.). Chem-Impex. Retrieved January 11, 2026, from [Link]

  • NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing. (n.d.). National Institute of Environmental Health Sciences. Retrieved January 11, 2026, from [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). Journal of Medicinal Chemistry, 63(19), 11084–11105.
  • Hamann, J., et al. (2011). 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. Journal of Neurochemistry, 119(2), 372-384.
  • Cattanach, C. J., Cohen, A., & Heath-Brown, B. (1968). Studies in the indole series. IV. Tetrahydro-1H-pyrido[4,3-b]-indoles as serotonin antagonists. Journal of the Chemical Society C: Organic, (10), 1235-1243.
  • 9H-Pyrido[3,4-b]indole, 1-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

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Application Notes and Protocols for 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Research Tool in Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Modulator of Neurological Pathways

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the γ-carboline family, is emerging as a significant research tool for investigating the complex pathologies of neurological disorders. This synthetic heterocyclic compound and its structural analogs are gaining attention for their potential to modulate key pathways implicated in neurodegeneration and psychiatric conditions. The core structure, a fusion of indole and pyridine rings, serves as a versatile scaffold for interacting with multiple biological targets within the central nervous system (CNS).

The scientific rationale for employing this molecule in neurological research is rooted in the activities of related pyrido[4,3-b]indole derivatives. These compounds have demonstrated a range of biological effects, including antihistamine, anti-inflammatory, and neuroleptic-like properties.[1] Notably, the structural analog Dimebon was investigated for its potential to slow neurodegenerative processes, stimulating further research into this chemical class.[1]

This guide provides a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its application in preclinical research models of neurological disorders.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is essential for proper handling, storage, and experimental design.

PropertyValueSource
CAS Number 64172-41-4
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol
Appearance Solid
Purity Typically >95%

Proposed Mechanisms of Action in a Neurological Context

The therapeutic potential of this compound is hypothesized to stem from its interaction with multiple neurologically relevant targets. While direct evidence for this specific molecule is still under investigation, extensive research on its analogs provides a strong basis for its proposed mechanisms.

5-HT6 Receptor Antagonism

The serotonin 5-HT6 receptor is almost exclusively expressed in the CNS, particularly in brain regions associated with learning, memory, and cognition, such as the hippocampus and cortex. Antagonism of the 5-HT6 receptor is a promising strategy for treating cognitive deficits in Alzheimer's disease and schizophrenia. It is believed that blocking these receptors enhances cholinergic and glutamatergic neurotransmission.[2] Patents covering a broad class of substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles claim their utility as 5-HT6 serotonin receptor antagonists.[3][4]

Caption: Proposed 5-HT6 receptor antagonism pathway.

Modulation of Intracellular Calcium Homeostasis

Dysregulation of calcium ion (Ca²⁺) homeostasis is a central pathological event in many neurodegenerative diseases. Excessive intracellular Ca²⁺ can trigger a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and excitotoxicity, ultimately leading to neuronal death. Certain pyrido[4,3-b]indole derivatives have been shown to modulate glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes.[1] This suggests a neuroprotective mechanism by preventing Ca²⁺ overload.

Calcium_Pathway cluster_membrane Cell Membrane GlutamateReceptor Glutamate Receptor (e.g., NMDA) CalciumInflux Ca²⁺ Influx GlutamateReceptor->CalciumInflux Glutamate Excess Glutamate Glutamate->GlutamateReceptor Neurotoxicity Neurotoxic Cascade (Apoptosis, Oxidative Stress) CalciumInflux->Neurotoxicity Compound 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Compound->CalciumInflux Inhibition Neuroprotection Neuroprotection Compound->Neuroprotection

Caption: Proposed modulation of calcium homeostasis.

Application I: In Vitro Neuroprotection Assays

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative processes, including oxidative stress-induced neuronal damage.[5]

Protocol 1: Assessment of Neuroprotective Effects Against Oxidative Stress

This protocol details a method to evaluate the ability of this compound to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to test a concentration range (e.g., 1 µM to 50 µM) to determine the optimal protective dose.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound.

    • Incubate for 2 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in culture medium. A final concentration of 100-400 µM is often used to induce approximately 50% cell death.[6][7] This should be optimized for your specific cell line and conditions.

    • Add the H₂O₂ solution to the wells (except for the vehicle control group) and incubate for 24 hours.

  • MTT Assay for Cell Viability:

    • After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control group.

    • Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect.

Caption: Workflow for in vitro neuroprotection assay.

Application II: In Vivo Models of Neurological Disorders

Protocol 2: Evaluation in a Rat Model of Parkinson's Disease (L-DOPA-Induced Dyskinesia)

L-DOPA-induced dyskinesias (LIDs) are debilitating motor complications that arise from long-term dopamine replacement therapy in Parkinson's disease. Animal models that replicate these abnormal involuntary movements are crucial for testing new therapeutic agents.[8][9][10]

Materials:

  • Adult male Sprague-Dawley rats

  • 6-hydroxydopamine (6-OHDA)

  • L-DOPA/Benserazide

  • This compound

  • Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose)

  • Stereotaxic apparatus

Procedure:

  • Induction of Parkinsonism:

    • Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle. This leads to a near-complete depletion of dopamine in the ipsilateral striatum.

  • Induction of Dyskinesia:

    • After a recovery period of 2-3 weeks, begin chronic administration of L-DOPA (e.g., 6-12 mg/kg, i.p.) along with a peripheral decarboxylase inhibitor like benserazide (15 mg/kg, i.p.) once daily for approximately 21 days to induce stable dyskinesias.

  • Drug Administration and Behavioral Testing:

    • On the test day, administer this compound or vehicle at a predetermined time before the L-DOPA injection. The effective dose needs to be determined empirically, starting with a range of 1-10 mg/kg, i.p.

    • Following L-DOPA administration, place the rats in individual observation cages.

    • Score for abnormal involuntary movements (AIMs) every 20 minutes for at least 3-4 hours. AIMs are typically categorized as axial, limb, and orolingual, and each is scored on a severity scale (e.g., 0-4).

  • Data Analysis:

    • Calculate the total AIMs score for each rat at each time point and for the entire observation period.

    • Compare the AIMs scores between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Protocol 3: Assessment of Antidepressant-Like Activity in the Forced Swim Test

The forced swim test (FST) is a widely used rodent behavioral assay to screen for potential antidepressant drugs.[11][12][13][14] The test is based on the principle that an animal will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.

Materials:

  • Adult male Sprague-Dawley rats

  • Cylindrical water tank (40-50 cm high, 20 cm diameter)

  • Water at 23-25°C

  • This compound

  • Vehicle for drug administration

  • Video recording equipment

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test session. Doses should be determined based on preliminary studies, typically in the range of 5-25 mg/kg.

  • Pre-Swim Session (Day 1):

    • Place each rat individually into the water tank, filled to a depth of approximately 30 cm, for a 15-minute adaptation session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2):

    • 24 hours after the pre-swim session, place the rat back into the water tank for a 5-minute test session.

    • Record the entire session for later analysis.

  • Behavioral Scoring:

    • An observer blinded to the treatment conditions should score the video recordings.

    • Measure the duration of immobility (the rat makes only minimal movements to keep its head above water), swimming, and climbing behaviors.

  • Data Analysis:

    • Compare the duration of immobility between the compound-treated and vehicle-treated groups using a t-test or one-way ANOVA, followed by post-hoc tests if multiple doses are used. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutics for neurological disorders. Its potential dual action as a 5-HT6 receptor antagonist and a modulator of calcium homeostasis makes it a particularly interesting candidate for conditions involving cognitive decline and neuronal cell death, such as Alzheimer's disease and Parkinson's disease, as well as for psychiatric disorders like depression.

The protocols outlined in this guide provide a robust framework for researchers to investigate the neuroprotective and behavioral effects of this compound. Further studies are warranted to fully elucidate its mechanism of action, including detailed receptor binding profiles, electrophysiological studies on neuronal excitability, and long-term efficacy and safety studies in various animal models of neurological disease.

References

  • Cenci, M. A., & Konradi, C. (2018). Animal models of l-dopa-induced dyskinesia in Parkinson's disease. Movement Disorders, 33(6), 889-899. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. [Link]

  • Steece-Collier, K., et al. (2022). Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease. Journal of Visualized Experiments, (185). [Link]

  • Can, A., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (89). [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. R Discovery. [Link]

  • Iderberg, H., et al. (2012). Animal models of L-DOPA-induced dyskinesia: an update on the current options. Neuroscience, 211, 13-25. [Link]

  • Castagné, V., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (89). [Link]

  • Lee, J. H., et al. (2018). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Nutrition Research and Practice, 12(4), 275-283. [Link]

  • Kim, H., et al. (2017). Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells. BMC Complementary and Alternative Medicine, 17(1), 1-9. [Link]

  • Raj, K., et al. (2021). Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model. Journal of Microbiology and Biotechnology, 31(6), 856-864. [Link]

  • Ivachtchenko, A. V., et al. (2008). Substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, methods for the production and use thereof. European Patent Office. [Link]

  • Velázquez-Soto, M., et al. (2022). In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer's Disease. Molecules, 27(8), 2568. [Link]

  • Ivachtchenko, A. V., et al. (2008). Substituted 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indoles, methods for use thereof.
  • Blokhina, S. V., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Journal of Molecular Liquids, 265, 63-71. [Link]

Sources

Application Notes and Protocols: The Role of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in Advancing Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Chemical Scaffold for CFTR Modulation

Cystic Fibrosis (CF) is a life-limiting autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel critical for ion and fluid homeostasis across epithelial surfaces.[1][2][3] Therapeutic strategies have increasingly focused on CFTR modulators—small molecules that target the underlying protein defects. These are broadly classified as "correctors," which aid in the proper folding and trafficking of mutant CFTR to the cell surface, and "potentiators," which enhance the channel gating function of CFTR proteins that are present at the cell membrane.[2][4]

Recent advancements in medicinal chemistry have identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for CFTR potentiators.[1][2][3] This scaffold represents a promising starting point for the development of new therapeutics. This document provides a detailed guide for researchers on the application of derivatives of this scaffold, specifically using 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , in cystic fibrosis research. We will delve into its mechanism of action and provide comprehensive protocols for its evaluation as a CFTR potentiator.

Mechanism of Action: Enhancing CFTR Channel Gating

Compounds based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold function as CFTR potentiators.[1][2][3] Their primary mechanism is to increase the open probability (gating) of the CFTR channel, thereby augmenting the transepithelial transport of chloride and bicarbonate ions. This action is particularly relevant for CFTR mutations that result in defective channel gating (Class III mutations, such as G551D) or for mutations where a corrector has restored some level of protein to the cell surface, but with impaired function (e.g., F508del-CFTR).[2] The therapeutic goal is to restore CFTR activity to a level that can alleviate the downstream pathophysiology of CF, such as thick, sticky mucus in the airways.[5]

The following diagram illustrates the proposed signaling pathway and the role of a potentiator like this compound.

CFTR_Potentiator_Pathway cluster_membrane Apical Membrane CFTR_protein Mutant CFTR (Gating Defect) Gating Enhanced Channel Gating CFTR_protein->Gating Leads to ATP ATP ATP->CFTR_protein Binds PKA PKA Activation (e.g., by Forskolin) Phosphorylation Phosphorylation PKA->Phosphorylation Catalyzes Phosphorylation->CFTR_protein Activates Potentiator 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Potentiator->CFTR_protein Binds & Modulates Ion_Flow Increased Cl- Efflux Gating->Ion_Flow Results in

Caption: Proposed mechanism of CFTR potentiation.

Quantitative Data Summary

Structure-activity relationship (SAR) studies on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have yielded compounds with varying efficacy and potency. The table below summarizes representative data for analogs from this class, demonstrating their potential as CFTR potentiators.[1][2]

Compound IDModificationTarget MutationEfficacy (Emax)Potency (EC50)
3 Core Scaffold DerivativeG551D-CFTR1.00.16 ± 0.05 µM
3 Core Scaffold DerivativeF508del-CFTR1.00.22 ± 0.03 µM
39 Optimized EnantiomerG551D-CFTR0.82 ± 0.040.015 ± 0.003 µM
39 Optimized EnantiomerF508del-CFTR0.85 ± 0.020.019 ± 0.003 µM
VX-770 Reference PotentiatorG551D-CFTR1.00.007 ± 0.001 µM
VX-770 Reference PotentiatorF508del-CFTR1.00.011 ± 0.002 µM

Efficacy (Emax) values are normalized to the activity of compound 3. Data is expressed as mean ± SD.[1]

Experimental Protocols

The following protocols provide a framework for evaluating this compound or its analogs in preclinical CF models.

Protocol 1: In Vitro Assessment of CFTR Potentiator Activity using Ussing Chamber Assay

The Ussing chamber is the gold-standard electrophysiological technique to measure ion transport across epithelial cell monolayers.[6]

Objective: To quantify the effect of this compound on CFTR-mediated chloride transport in polarized epithelial cells expressing mutant CFTR.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR or G551D-CFTR.

  • Primary human bronchial epithelial (HBE) cells derived from CF patients are considered the gold standard.[7][8]

  • Cell culture medium, permeable supports (e.g., Transwell®).

  • Ussing Chamber system.

  • Ringer's solution.

  • CFTR activators: Forskolin (FSK), Genistein.

  • CFTR inhibitor: CFTRinh-172.

  • Test compound: this compound.

Procedure:

  • Cell Culture: Culture FRT or HBE cells on permeable supports until a polarized, high-resistance monolayer is formed. For F508del-CFTR, a low-temperature (e.g., 27-32°C) incubation for 24-48 hours prior to the experiment can be used to correct its trafficking defect and increase surface expression.[1]

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber. Fill both apical and basolateral chambers with Ringer's solution, maintain at 37°C, and gas with 95% O2/5% CO2.[6]

  • Baseline Measurement: Equilibrate the system and measure the baseline short-circuit current (Isc).

  • Compound Addition (Potentiator Screen):

    • Add the test compound (e.g., this compound at various concentrations) to the apical chamber.

    • After a stable baseline is re-established, add a CFTR activator (e.g., 10 µM Forskolin) to the apical side to activate PKA-dependent CFTR phosphorylation.

    • Record the peak increase in Isc.

  • Inhibition: At the end of the experiment, add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the observed current is CFTR-mediated.

  • Data Analysis: Calculate the change in Isc (ΔIsc) after the addition of the test compound and forskolin. Plot dose-response curves to determine the EC50 and Emax values.

Sources

Application Notes and Protocols: Characterization of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Tetrahydro-γ-carboline Scaffold

The compound 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the tetrahydro-γ-carboline class, represents a promising scaffold in modern medicinal chemistry. Derivatives of this core structure have demonstrated significant activity at various biological targets, including serotonin (5-HT) receptors. Notably, certain analogs have been identified as potent antagonists of the 5-HT6 receptor, a target of considerable interest for cognitive enhancement and the treatment of neurodegenerative disorders.[1] Beyond its interactions with the serotonergic system, this chemical scaffold has also been explored for its potential as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator, in cancer research, and as a protein disulfide isomerase (PDI) inhibitor, highlighting its chemical versatility and therapeutic potential.[2][3]

This document provides a comprehensive guide for the in-vitro characterization of this compound as a serotonin receptor ligand. It offers detailed protocols for determining its binding affinity and functional activity at various 5-HT receptor subtypes. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Part 1: Ligand Binding Profile Assessment

A crucial first step in characterizing a novel ligand is to determine its binding affinity (Ki) for a panel of relevant receptors. This provides insights into the ligand's potency and selectivity. For a comprehensive understanding of this compound's interaction with the serotonergic system, a broad screening against various 5-HT receptor subtypes is recommended.

Protocol 1: Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. The following protocol provides a general framework that can be adapted for specific 5-HT receptor subtypes using commercially available cell membranes expressing the receptor of interest and a suitable radioligand.

Objective: To determine the inhibitory constant (Ki) of this compound at various 5-HT receptor subtypes.

Materials:

  • Test Compound: this compound

  • Cell Membranes: Commercially available membranes from cells recombinantly expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT6, etc.)

  • Radioligand: A high-affinity radiolabeled ligand specific for the 5-HT receptor subtype being tested (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]LSD for multiple 5-HT receptors).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor (e.g., 10 µM Serotonin).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • 96-well Plates

  • Scintillation Vials and Scintillation Cocktail

  • Filtration Apparatus (e.g., Brandel or PerkinElmer cell harvester)

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

  • Liquid Scintillation Counter

Workflow:

Radioligand Binding Assay Workflow

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding (NSB): Add the non-specific binding control, radioligand, and cell membranes.

    • Test Compound: Add the desired concentration of this compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal temperature and incubation time should be determined empirically or based on the supplier's recommendations for the specific receptor and radioligand.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity Profile

The binding affinities of this compound should be determined for a panel of serotonin receptors to establish its selectivity profile. The results can be summarized in a table as follows:

5-HT Receptor SubtypeRadioligandKi (nM) of this compound
5-HT1A[3H]8-OH-DPATUser-determined value
5-HT1B[3H]GR 125743User-determined value
5-HT1D[3H]GR 125743User-determined value
5-HT2A[3H]KetanserinUser-determined value
5-HT2B[3H]LSDUser-determined value
5-HT2C[3H]MesulergineUser-determined value
5-HT3[3H]GranisetronUser-determined value
5-HT4[3H]GR 113808User-determined value
5-HT5A[3H]LSDUser-determined value
5-HT6[3H]LSDUser-determined value
5-HT7[3H]LSDUser-determined value

Part 2: Functional Activity Assessment

Following the determination of binding affinity, it is essential to assess the functional activity of this compound. This will reveal whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of functional assay depends on the G-protein coupling of the serotonin receptor subtype.

  • Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Activation leads to an increase in intracellular cyclic AMP (cAMP).

  • Gi/o-coupled receptors (e.g., 5-HT1, 5-HT5): Activation leads to a decrease in intracellular cAMP.

  • Gq/11-coupled receptors (e.g., 5-HT2): Activation leads to an increase in intracellular calcium (Ca²⁺).

Protocol 2: cAMP Functional Assay (for Gs and Gi/o-coupled receptors)

This protocol describes a method to measure changes in intracellular cAMP levels in response to ligand stimulation using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound at Gs or Gi/o-coupled 5-HT receptors.

Materials:

  • Cell Line: A stable cell line expressing the 5-HT receptor of interest (e.g., HEK293 or CHO cells).

  • Test Compound: this compound

  • Reference Agonist: A known agonist for the receptor (e.g., Serotonin).

  • Forskolin: (For Gi/o-coupled receptors) To stimulate adenylyl cyclase and create a cAMP signal to be inhibited.

  • cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., Cisbio HTRF cAMP dynamic 2 kit, PerkinElmer AlphaScreen cAMP assay kit).

  • Cell Culture Medium and Reagents

  • 384-well Plates

  • Plate Reader: Capable of detecting the specific assay signal (e.g., HTRF or AlphaLISA).

Workflow:

cAMP Functional Assay Workflow

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Agonist Mode:

    • Add serial dilutions of this compound or the reference agonist to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode (for Gi/o-coupled receptors):

    • Pre-incubate the cells with serial dilutions of this compound.

    • Add a fixed concentration of forskolin and the reference agonist (typically at its EC80 concentration).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Signal Measurement: Incubate the plate as recommended by the kit manufacturer and then read the signal on a compatible plate reader.

  • Data Analysis:

    • Convert the raw data to cAMP concentrations using a standard curve.

    • For Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • For Antagonist Mode: Plot the percent inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.

Protocol 3: Calcium Flux Assay (for Gq/11-coupled receptors)

This protocol outlines a method to measure changes in intracellular calcium concentration using a fluorescent calcium indicator dye.

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound at Gq/11-coupled 5-HT receptors.

Materials:

  • Cell Line: A stable cell line expressing the 5-HT receptor of interest (e.g., HEK293 or CHO cells).

  • Test Compound: this compound

  • Reference Agonist: A known agonist for the receptor (e.g., Serotonin).

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer: (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid: (Optional, to prevent dye leakage from the cells)

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filters for the chosen dye.

Workflow:

Calcium Flux Assay Workflow

Procedure:

  • Cell Seeding: Seed the cells into black-walled, clear-bottom plates and allow them to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye loading solution in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Signal Measurement: Place the plate in the fluorescence plate reader.

    • Agonist Mode: Establish a baseline fluorescence reading and then inject serial dilutions of this compound or the reference agonist. Record the fluorescence intensity over time.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound. Establish a baseline reading and then inject a fixed concentration of the reference agonist (typically at its EC80 concentration). Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes).

    • For Agonist Mode: Plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • For Antagonist Mode: Plot the percent inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.

Data Presentation: Functional Activity Profile

The functional activity of this compound should be determined at the 5-HT receptor subtypes for which it shows significant binding affinity. The results can be summarized in a table as follows:

5-HT Receptor SubtypeAssay TypeFunctional ActivityPotency (EC50/IC50, nM)Efficacy (% of Serotonin)
e.g., 5-HT6cAMPe.g., AntagonistUser-determined valueN/A
e.g., 5-HT2ACalcium FluxUser-determined valueUser-determined valueUser-determined value
...............

Part 3: In Vivo Characterization (Conceptual Framework)

While this document focuses on in-vitro protocols, the logical next step for a promising ligand is in-vivo characterization. The choice of animal models and behavioral paradigms will be guided by the in-vitro pharmacological profile of this compound. For instance, if the compound is identified as a potent and selective 5-HT6 receptor antagonist, in-vivo studies could include:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Cognitive enhancement models: Such as the novel object recognition test or the Morris water maze to assess pro-cognitive effects.

  • Safety pharmacology studies: To evaluate potential off-target effects on cardiovascular, respiratory, and central nervous system function.

Conclusion

The protocols and framework presented in this application note provide a comprehensive guide for the systematic characterization of this compound as a serotonin receptor ligand. By determining its binding affinity and functional activity across a panel of 5-HT receptor subtypes, researchers can elucidate its pharmacological profile, which is a critical step in the drug discovery and development process. The versatility of the tetrahydro-γ-carboline scaffold suggests that a thorough understanding of the structure-activity relationships of compounds like this compound could lead to the development of novel therapeutics for a range of disorders.

References

  • Zajdel, P., et al. (2012). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 1953-1957. [Link]

  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169-11194. [Link]

  • Pesce, E., et al. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. PubMed. [Link]

Sources

Application Note: Molecular Docking of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with Monoamine Oxidase A

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for conducting molecular docking studies of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a tetrahydro-β-carboline derivative, with its putative target, Monoamine Oxidase A (MAO-A). The tetrahydro-β-carboline scaffold is present in numerous biologically active compounds, and its derivatives are known to interact with various neurological targets.[1][2] MAO-A is a well-established enzyme involved in the metabolism of neurotransmitters, making it a significant target for neurological and psychiatric disorders.[3] This guide details the scientific rationale, step-by-step procedures for ligand and protein preparation, docking simulation using AutoDock Vina, and in-depth analysis of the results.

Scientific Rationale and Background

The Ligand: this compound

The core structure, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as tetrahydro-γ-carboline, is a recognized scaffold in medicinal chemistry.[4] Derivatives of this and the related tetrahydro-β-carboline family exhibit a wide range of pharmacological activities, including potential anticancer and antimalarial properties.[1][5] The addition of a methyl group at the 8-position can significantly influence the molecule's electronic properties and steric interactions within a protein's binding site, making it a compound of interest for computational analysis.

The Target: Monoamine Oxidase A (MAO-A)

Monoamine Oxidase A is a mitochondrial enzyme crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Its inhibition can lead to increased levels of these neurotransmitters, a mechanism exploited by many antidepressant medications.[6] The structure of MAO-A features a long hydrophobic cavity leading to the active site where the flavin adenine dinucleotide (FAD) cofactor resides.[7] This cavity is a known binding site for various inhibitors, making MAO-A an excellent target for docking studies with novel small molecules.[3][8]

The Docking Principle

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein).[9] The primary goal is to calculate the binding affinity, often expressed as a scoring function or binding energy, which helps in ranking and prioritizing potential drug candidates.[10][11] This protocol will utilize AutoDock Vina, a widely used, fast, and accurate open-source docking program.[12][13]

Experimental Design and Workflow

The entire molecular docking process can be visualized as a sequential workflow. The initial steps involve the careful preparation of both the ligand and the target protein to ensure they are in a chemically correct and computationally ready state. This is followed by the docking simulation itself and, finally, a thorough analysis to interpret the results meaningfully.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (SDF/MOL2) Grid_Box Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PDB) Protein_Prep->Grid_Box Validation Protocol Validation (Re-docking) Protein_Prep->Validation Use Co-crystallized Ligand Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking Results Analyze Docking Scores (Binding Affinity) Docking->Results Visualization Visualize Interactions (PyMOL, LigPlot+) Results->Visualization Validation->Docking Validate Parameters

Caption: High-level workflow for the molecular docking study.

Detailed Protocols

This section provides step-by-step methodologies for the entire docking process. We will use the human MAO-A crystal structure complexed with the inhibitor clorgyline (PDB ID: 2BXS) as our receptor model.[8]

Protocol 1: Ligand Preparation

Rationale: The ligand's 3D structure must be optimized, and its chemical properties correctly defined. This involves generating a 3D conformation from a 2D representation, adding hydrogen atoms, and assigning atomic charges. The final format required for AutoDock Vina is PDBQT, which includes this information.[14][15]

Tools:

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch)

  • Open Babel (for format conversion and 3D coordinate generation)[16]

Steps:

  • Obtain 2D Structure: Draw the structure of this compound and save it in a common format like SDF or MOL2. Alternatively, retrieve it from a database like PubChem.

  • Add Hydrogens and Generate 3D Coordinates: Use Open Babel via the command line to add hydrogens and generate a 3D structure.[16] obabel -isdf ligand_2d.sdf -osdf ligand_3d.sdf --gen3d -h

  • Energy Minimization (Optional but Recommended): For more accurate results, perform an energy minimization using a force field like MMFF94. obabel -isdf ligand_3d.sdf -osdf ligand_min.sdf --minimize --ff MMFF94

  • Convert to PDBQT Format: Convert the prepared ligand file to the PDBQT format required by Vina.[14] obabel -isdf ligand_min.sdf -opdbqt ligand.pdbqt

Protocol 2: Protein (Receptor) Preparation

Rationale: The raw PDB file of the protein often contains non-essential components like water molecules, co-solvents, and multiple chains that need to be removed.[17][18] It is also crucial to add hydrogen atoms (which are often absent in crystal structures) and assign partial charges to the protein atoms for the docking calculation.[18][19]

Tools:

  • UCSF Chimera or BIOVIA Discovery Studio Visualizer[18]

  • AutoDock Tools (ADT)[13][20]

Steps:

  • Download PDB Structure: Fetch the crystal structure of human MAO-A (PDB ID: 2BXS) from the Protein Data Bank (RCSB PDB).

  • Clean the Protein:

    • Open the PDB file (2BXS.pdb) in UCSF Chimera or Discovery Studio.

    • Remove water molecules.[18]

    • Delete all chains except for Chain A, which contains the active site.

    • Remove the co-crystallized ligand (clorgyline) and the FAD cofactor. For validation purposes (Protocol 4), save a separate copy of the original ligand.

    • Save the cleaned protein as receptor_cleaned.pdb.

  • Prepare Receptor in AutoDock Tools (ADT):

    • Launch ADT and open the receptor_cleaned.pdb file.

    • Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.[18]

    • Assign Gasteiger charges: Edit > Charges > Compute Gasteiger.[20]

    • Save the prepared receptor in PDBQT format: File > Save > Write PDBQT. Name it receptor.pdbqt.[13]

Protocol 3: Docking Simulation with AutoDock Vina

Rationale: The docking process requires defining a search space, known as the "grid box," which tells the software where to perform the docking calculations. This box should encompass the entire binding site. The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the search.[12]

Tools:

  • AutoDock Tools (for grid box definition)

  • AutoDock Vina (for the docking calculation)[12]

Steps:

  • Define the Grid Box:

    • In ADT, load the prepared receptor (receptor.pdbqt).

    • Go to Grid > Grid Box.

    • Center the grid box on the active site. For 2BXS, the coordinates of the original inhibitor can be used as a guide. A good starting point for the center is approximately: center_x = 23.5, center_y = 45.5, center_z = 21.0.

    • Adjust the size of the box to fully enclose the binding cavity. A size of size_x = 25, size_y = 25, size_z = 25 (in Angstroms) is generally sufficient.

    • Note down the center and size coordinates.

  • Create a Configuration File: Create a text file named config.txt and add the following lines, replacing the coordinates with the values from the previous step.[20]

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:[13] vina --config config.txt --log docking_log.txt

Protocol 4: Docking Protocol Validation (Self-Validating System)

Rationale: To ensure the trustworthiness of the docking parameters (grid box size, center, etc.), a validation step is essential. This involves re-docking the co-crystallized ligand (clorgyline) into the active site and comparing the predicted pose with the experimental pose. A Root Mean Square Deviation (RMSD) value below 2.0 Å is generally considered a successful validation.[13]

Steps:

  • Prepare the Co-crystallized Ligand: Extract the original clorgyline ligand from the 2BXS PDB file and prepare it following Protocol 1 to create clorgyline.pdbqt.

  • Run Docking: Use the same receptor.pdbqt and config.txt (updated to use clorgyline.pdbqt as the ligand) to run a new Vina simulation.

  • Calculate RMSD: Use a visualization tool like PyMOL to superimpose the top-ranked docked pose of clorgyline with its original crystal structure pose and calculate the RMSD.

Results Analysis and Visualization

Data Interpretation Logic

G Start Docking Output Files (results.pdbqt, log.txt) ParseLog Parse Log File: Extract Binding Affinities (kcal/mol) Start->ParseLog RankPoses Rank Poses by Affinity (Lowest Energy = Best) ParseLog->RankPoses LoadComplex Load Top Pose & Receptor into Visualization Software (PyMOL) RankPoses->LoadComplex AnalyzeHBonds Identify Hydrogen Bonds LoadComplex->AnalyzeHBonds AnalyzeHydrophobic Identify Hydrophobic & Pi-Stacking Interactions LoadComplex->AnalyzeHydrophobic Conclusion Synthesize Data: Propose Binding Hypothesis AnalyzeHBonds->Conclusion AnalyzeHydrophobic->Conclusion

Caption: Logical flow for analyzing molecular docking results.

Analysis of Binding Affinity

The primary quantitative output from AutoDock Vina is the binding affinity, provided in kcal/mol in the log file and the output PDBQT file.[10] More negative values indicate stronger, more favorable binding. Vina provides up to nine distinct binding modes (poses) for the ligand.

Table 1: Predicted Binding Affinities for Docking Poses

Binding Mode Affinity (kcal/mol) RMSD from Best Mode (lower bound) RMSD from Best Mode (upper bound)
1 -8.5 0.000 0.000
2 -8.2 1.953 2.412
3 -8.1 2.314 3.056
4 -7.9 3.451 4.118
5 -7.8 2.110 2.875

Note: Data is illustrative. Actual results will be generated by the Vina simulation.

Visualization of Interactions

Visual analysis of the top-ranked pose is critical to understand the specific molecular interactions responsible for binding.[21][22]

Tools:

  • PyMOL[23][24]

  • LigPlot+ or Protein-Ligand Interaction Profiler (PLIP) webserver[21]

Steps:

  • Load Structures: Open PyMOL and load the receptor PDBQT file (receptor.pdbqt) and the results file (docking_results.pdbqt). Vina's output file contains multiple models; focus on the first model, which corresponds to the best score.

  • Isolate Binding Site: Center the view on the ligand and display the amino acid residues within a 5 Å radius.

    • In the PyMOL command line: select binding_site, byres (ligand w. 5 of polymer)

  • Identify Interactions:

    • Hydrogen Bonds: Use PyMOL's measurement wizard or specific commands to identify potential hydrogen bonds between the ligand's donor/acceptor atoms and the protein's residues.[22][25] Key residues in the MAO-A active site known to form H-bonds include Asn181 and Gln215.[8]

    • Hydrophobic and π-Stacking Interactions: Observe the proximity of the ligand's aromatic rings to hydrophobic and aromatic residues in the protein, such as Tyr407 and Tyr444, which are critical for π-stacking interactions.[3]

  • Generate 2D Interaction Diagram: Upload the complex of the best pose to the PLIP webserver to generate a simple 2D schematic of all identified interactions (hydrogen bonds, hydrophobic contacts, salt bridges, etc.).[21]

Conclusion and Future Directions

This application note provides a robust and validated protocol for performing molecular docking of this compound with MAO-A. The analysis of binding affinity and specific molecular interactions offers valuable insights into the compound's potential as a MAO-A inhibitor. The predicted binding mode can guide further lead optimization efforts.

For more advanced studies, these docking results can serve as the starting point for more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the protein-ligand complex over time.[26][27]

References

  • Vertex AI Search. (n.d.). Protein And Ligand Preparation For Docking By Vina.
  • Bioinformatics Insights. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube.
  • [Username]. (2025, August 11). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking!. YouTube.
  • ResearchGate. (n.d.). Potential targets of β-carbolines based upon bioactivity data in ChEMBL.
  • UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions.
  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium.
  • ResearchGate. (2014, August 21). How can PyMOL be exploited for seeing ligand-protein interactions?.
  • [Source name]. (n.d.). PyMOL tutorial: Generate ligand interaction images.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • AutoDock Vina. (n.d.). AutoDock Vina Documentation.
  • [Journal name]. (n.d.). β-Carboline Derivatives Tackling Malaria: Biological Evaluation and Docking Analysis.
  • [Source name]. (n.d.). Preparing the protein and ligand for docking.
  • [Source name]. (n.d.). Session 4: Introduction to in silico docking.
  • [Username]. (2023, March 21). *How to prepare 400 ligands in .pdbqt for multiple docking in Autodock Vina. YouTube.
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?.
  • [Username]. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube.
  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
  • [Username]. (2024, September 24). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. YouTube.
  • [Journal name]. (2022, December 13). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. PMC.
  • AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?.
  • [Journal name]. (2024, October 31). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. PMC - NIH.
  • [Journal name]. (2022, April 30). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. PMC - NIH.
  • Bioinformatics With BB. (2020, July 30). Molecular Docking | Autodock VINA Virtual Screening. YouTube.
  • [Username]. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube.
  • ResearchGate. (n.d.). Molecular docking results for MAO-A. (A) The crystal structure of MAO-A....
  • PubMed. (2023, November 15). Tetrahydro-β-carboline derivatives as potent histone deacetylase 6 inhibitors with broad-spectrum antiproliferative activity.
  • bioRxiv. (2022, April 27). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors.
  • PubMed Central. (2022, August 26). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors.
  • AIP Publishing. (2018, March 12). Binding free energy analysis of protein-protein docking model structures by evERdock.
  • PubChem. (n.d.). 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
  • [Journal name]. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • MDPI. (n.d.). Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles.
  • MDPI. (n.d.). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development.
  • [Journal name]. (2025, August 9). Discovery of Monoamine Oxidase A Inhibitors Derived from in silico Docking.
  • ACS Publications. (2020, September 18). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry.
  • CymitQuimica. (n.d.). This compound hydrochloride.
  • ChemicalBook. (2025, July 16). 2,3,4,5-TETRAHYDRO-8-METHYL-1H-PYRIDO[4,3-B]INDOLE.
  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride.

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Application Note and Protocols for Radiolabeling of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Application in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the radiolabeling of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a versatile heterocyclic scaffold with significant interest in drug discovery. We present a detailed protocol for the synthesis of a radiolabeled version of this compound, suitable for use in receptor binding assays. Furthermore, we provide step-by-step protocols for conducting saturation and competition radioligand binding assays to characterize the interaction of this novel radiotracer with its target receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize radiolabeled this compound as a tool for target validation and characterization.

Introduction: The Significance of this compound

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a γ-carboline, is a privileged heterocyclic scaffold found in a variety of biologically active compounds.[1][2] Derivatives of this core structure have shown a wide range of pharmacological activities, including potential as antagonists for the 5-HT6 receptor and as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2][3] The 8-methyl substituted analogue, this compound, is a key intermediate in the synthesis of these pharmacologically active molecules.[2]

Radiolabeling of such a compound provides a powerful tool for in-depth pharmacological characterization.[4] Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor.[5] These assays allow for the determination of key parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of competing unlabeled ligands.[5][6] This information is crucial for understanding the structure-activity relationship (SAR) of a series of compounds and for the selection of lead candidates in drug development programs.

This application note details a proposed method for the radiolabeling of this compound and its subsequent use in receptor binding assays.

Radiolabeling of this compound

The choice of radionuclide is a critical first step in the development of a radioligand. Carbon-14 (¹⁴C) and tritium (³H) are the most commonly used isotopes for this purpose due to their suitable half-lives and the fact that their incorporation does not significantly alter the pharmacological properties of the molecule.[7][8][9][10] For the purpose of this guide, we will focus on a late-stage ¹⁴C-labeling strategy, which offers the advantage of introducing the radiolabel at a later step in the synthesis, thus maximizing the overall radiochemical yield.[9]

Proposed Radiosynthesis of [¹⁴C]this compound

The proposed synthesis involves the methylation of a suitable precursor using [¹⁴C]methyl iodide ([¹⁴C]CH₃I), a commonly used and commercially available radiolabeling reagent.

Radiosynthesis precursor 8-Amino-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat precursor->conditions reagent [¹⁴C]CH₃I reagent->conditions product [¹⁴C]this compound conditions->product

Caption: Proposed radiosynthesis of [¹⁴C]this compound.

Detailed Protocol for Radiosynthesis

Caution: All work with radioactive materials must be conducted in a designated and properly shielded facility, following all institutional and national regulations for radiation safety.

Materials and Reagents:

  • 8-Amino-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (precursor)

  • [¹⁴C]Methyl iodide ([¹⁴C]CH₃I) in a suitable solvent

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Thin-layer chromatography (TLC) plates and a suitable mobile phase

  • Phosphorimager or other radioactivity detection system for TLC

  • Scintillation counter

Procedure:

  • Precursor Preparation: In a shielded fume hood, dissolve a precise amount of 8-Amino-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and an excess of anhydrous K₂CO₃ in anhydrous DMF in a small reaction vial equipped with a magnetic stirrer.

  • Radiolabeling Reaction: Carefully add the [¹⁴C]CH₃I solution to the reaction vial. Seal the vial tightly.

  • Reaction Incubation: Heat the reaction mixture at a predetermined temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours), with continuous stirring. The optimal temperature and time should be determined empirically.

  • Reaction Quenching: After the incubation period, cool the reaction mixture to room temperature.

  • Purification: Purify the radiolabeled product using preparative HPLC. The HPLC system should be equipped with a suitable column (e.g., C18) and a mobile phase that provides good separation of the product from the precursor and any byproducts. The eluent should be monitored with both a UV detector and a radioactivity detector.

  • Fraction Collection: Collect the radioactive peak corresponding to the desired product.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction under a stream of inert gas (e.g., nitrogen) or using a rotary evaporator.

  • Quality Control:

    • Radiochemical Purity: Determine the radiochemical purity of the final product using analytical HPLC and/or TLC with phosphorimaging. The radiochemical purity should be >95%.

    • Specific Activity: Determine the specific activity (Ci/mmol or GBq/mmol) of the radiolabeled compound by quantifying the amount of radioactivity and the mass of the compound.

  • Storage: Store the purified radiolabeled compound in a suitable solvent (e.g., ethanol) at low temperature (e.g., -20 °C or -80 °C) to minimize radiolysis.

Receptor Binding Assays

Radioligand binding assays are fundamental for characterizing the interaction between a ligand and its receptor.[11] The following protocols describe how to perform saturation and competition binding assays using the newly synthesized [¹⁴C]this compound.

BindingAssayWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cells homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge (Low Speed) homogenize->centrifuge1 centrifuge2 Centrifuge (High Speed) centrifuge1->centrifuge2 resuspend Resuspend Pellet centrifuge2->resuspend store Store at -80°C resuspend->store incubate Incubate: Membranes + Radioligand + (Competitor) store->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count plot Plot Data count->plot calculate Calculate Kd, Bmax, Ki plot->calculate

Caption: General workflow for a radioligand binding assay.

Membrane Preparation
  • Homogenization: Homogenize the tissue or cells of interest in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a tissue homogenizer.[6]

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[6]

  • Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[6]

  • Washing: Discard the supernatant, resuspend the pellet in fresh ice-cold buffer, and repeat the high-speed centrifugation step.

  • Final Resuspension and Storage: Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store the membrane aliquots at -80 °C until use.[6]

Saturation Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5][12]

Procedure:

  • Assay Setup: Set up a series of tubes or a 96-well plate. For each concentration of the radioligand, you will have three conditions: total binding, non-specific binding, and specific binding (calculated).

  • Incubation:

    • Total Binding: Add a fixed amount of membrane preparation, assay buffer, and increasing concentrations of the radiolabeled ligand.

    • Non-specific Binding: Add the same components as for total binding, but also include a high concentration of an unlabeled competing ligand to block all specific binding sites.

  • Equilibration: Incubate the reactions at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.[5][6] This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

    • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

Parameter Description Units
Kd Dissociation Constant (affinity of the radioligand for the receptor)nM
Bmax Maximum number of binding sites (receptor density)fmol/mg protein
Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.[5]

Procedure:

  • Assay Setup: Set up a series of tubes or a 96-well plate.

  • Incubation: Add a fixed amount of membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or near its Kd value), assay buffer, and increasing concentrations of the unlabeled test compound.

  • Equilibration, Termination, and Quantification: Follow the same steps as for the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding (Y-axis) against the log concentration of the unlabeled test compound (X-axis).

    • Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Parameter Description Units
IC50 Half maximal inhibitory concentrationnM
Ki Inhibition constant (affinity of the unlabeled compound for the receptor)nM

Conclusion

The protocols outlined in this application note provide a robust framework for the radiolabeling of this compound and its use in receptor binding assays. The successful synthesis and characterization of a high-quality radioligand for this important scaffold will enable researchers to perform detailed pharmacological studies, accelerate drug discovery efforts, and gain a deeper understanding of the biological targets of this class of compounds.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Del Vecchio, A., Destro, G., Taran, F., & Audisio, D. (2018). Recent Developments in Heterocycles Labeling with Carbon Isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 988-1007.
  • PubMed. (2018). Recent Developments in Heterocycle Labeling With Carbon Isotopes. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Marche, P., Girma, J. P., Morgat, J. L., Fromageot, P., Ghelis, C., Dubrasquet, M., & Bonfils, C. (1975). Specific tritiation of indole derivatives by catalytic desulfenylation. Application to the labelling of tryptophan-containing peptides. European Journal of Biochemistry, 50(2), 375-382.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Cell Surface Receptors (pp. 1-33). Humana Press.
  • Audisio, D., Taran, F., & Destro, G. (2020). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 1(1), 14-26.
  • The Royal Society of Chemistry. (2011). Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. In Isotopes in the Physical and Biomedical Sciences.
  • Carbon-14 Radiolabelling: Theory, Methods, and Applic
  • ACS Publications. (2023). Programmable Deuteration of Indoles via Reverse Deuterium Exchange. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Retrieved from [Link]

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Retrieved from [Link]

  • Zajdel, P., Kurczab, R., Grychowska, K., Satała, G., Pawłowski, M., Bojarski, A. J., & Subra, G. (2012). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry, 20(4), 1545-1555.
  • Macmillan Group - Princeton University. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Retrieved from [Link]

  • SEKISUI MEDICAL CO., LTD. (n.d.). Synthesis of Radiolabeled Compounds. Retrieved from [Link]

  • Moravek. (n.d.). The Process of Radiolabeled Compound Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the synthesis of radiolabeled compounds.
  • Google Patents. (n.d.). Method for the synthesis of radiolabeled compounds.
  • PubChemLite. (n.d.). 1h-pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Retrieved from [Link]

  • Semantic Scholar. (2020). Identification, Structure−Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro‑1H‑pyrido[4,3‑b]indoles as a Novel Class of CFTR Potentiators. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Retrieved from [Link]

  • PMC - NIH. (2023). Synthesis of pyrido-annelated[5][6][8][12]tetrazines,[5][6][8]triazepine, and[5][6][8][12]tetrazepines for anticancer, DFT, and molecular docking studies. Retrieved from [Link]

Sources

Dissolving 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: An Application Note and Protocol for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed methodology for the dissolution of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (and its hydrochloride salt), a key heterocyclic scaffold in contemporary drug discovery. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this document delineates the physicochemical properties, optimal solvent selection, and step-by-step protocols for the preparation of stock solutions intended for a range of research applications. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and causality behind each procedural step.

Introduction: The Significance of the Tetrahydro-γ-carboline Scaffold

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, core is a privileged scaffold in medicinal chemistry. Derivatives of this structure have demonstrated a wide array of biological activities, including but not limited to, potent and selective inhibition of sirtuin 2, antagonism of 5-HT6 receptors, and modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The 8-methyl substituted analogue, in particular, has been identified as a promising starting point for the development of novel therapeutics.[1]

However, like many heterocyclic compounds, members of the tetrahydro-γ-carboline family can exhibit limited aqueous solubility. This presents a significant challenge for in vitro and in vivo studies, where accurate and consistent dosing is paramount. Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data. This guide aims to provide a robust framework for the effective solubilization of this compound to ensure the integrity of subsequent biological assays.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for developing a successful dissolution strategy.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₁₂H₁₄N₂C₁₂H₁₅ClN₂[3],[4]
Molecular Weight 186.26 g/mol 222.71 g/mol [3],[4]
Appearance SolidSolid[4]
CAS Number 64172-41-457933-28-5[3],[5]

The presence of the basic nitrogen atoms in the pyrido-indole ring system suggests that the solubility of the hydrochloride salt will be pH-dependent, with increased solubility expected in acidic conditions. However, for most biological assays conducted at neutral pH, a suitable organic solvent is typically required.

Solvent Selection and Rationale

Based on the chemical structure and empirical evidence from studies on related compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound.

Causality behind Solvent Choice:

  • High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[6]

  • Biocompatibility at Low Concentrations: While neat DMSO is cytotoxic, it is well-tolerated by most cell lines at final concentrations below 0.5%.[7] This makes it an ideal solvent for preparing stock solutions that will be further diluted in aqueous cell culture media or assay buffers.

  • Miscibility with Water: DMSO is miscible with water in all proportions, which facilitates the dilution of the stock solution into the final aqueous experimental medium without immediate precipitation.[6]

While other solvents like ethanol can be used, DMSO generally offers superior solvating power for this class of compounds, ensuring a more concentrated and stable stock solution can be prepared.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol is designed for preparing a high-concentration stock solution suitable for most in vitro applications, including high-throughput screening (HTS) and cell-based assays.[1]

Materials:

  • This compound (or its HCl salt)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Sterile, positive displacement pipette or a standard pipette with low-retention tips

  • Vortex mixer

  • Sonicator (optional)

Protocol Steps:

  • Calculate the Required Mass:

    • For the free base (MW = 186.26 g/mol ), to make 1 mL of a 10 mM solution, weigh out 1.86 mg.

    • For the hydrochloride salt (MW = 222.71 g/mol ), to make 1 mL of a 10 mM solution, weigh out 2.23 mg.

  • Weighing the Compound: Accurately weigh the calculated amount of the compound powder and transfer it to the sterile amber vial.

  • Adding the Solvent: Using a sterile pipette, add the calculated volume of anhydrous, sterile DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all solid particles have dissolved.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be employed, but caution should be exercised as excessive heat may degrade the compound.

  • Storage: Once completely dissolved, store the stock solution at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5%.[7]

Protocol Steps:

  • Thaw the Stock Solution: Thaw the 10 mM stock solution at room temperature.

  • Serial Dilutions (Optional but Recommended): If a range of concentrations is to be tested, it is best practice to perform serial dilutions in 100% DMSO first. This ensures that the final concentration of DMSO is consistent across all experimental conditions.

  • Final Dilution: Directly add the required volume of the DMSO stock (or the serially diluted stock) to the pre-warmed cell culture medium. Mix immediately by gentle inversion or pipetting to prevent precipitation. For example, to achieve a final concentration of 10 µM in the well, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (this results in a final DMSO concentration of 0.1%).

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound.

Diagrams and Workflows

Decision Workflow for Solvent Selection

A Start: Need to dissolve 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole B Is the final application in an aqueous buffer? A->B C Is a high concentration stock solution needed? B->C Yes F Consider pH adjustment (for HCl salt in simple buffers) B->F No (e.g., chemical reaction) D Primary Solvent Choice: 100% DMSO C->D Yes E Alternative: Ethanol C->E If DMSO is incompatible G Final working solution in aqueous buffer/media D->G E->G

Caption: Decision tree for selecting an appropriate solvent.

Stock and Working Solution Preparation Workflow

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh Compound B Add 100% DMSO A->B C Vortex / Sonicate B->C D Aliquot & Store at -20°C / -80°C C->D E Thaw Stock Aliquot F Dilute in Assay Medium (e.g., to <0.5% DMSO) E->F H Prepare Vehicle Control (Medium + same % DMSO) E->H G Use Immediately in Experiment F->G

Sources

Application Notes and Protocols for the In Vivo Administration of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for the formulation of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound with potential therapeutic applications, for in vivo administration. Due to the limited publicly available physicochemical data for this specific molecule, this document emphasizes a systematic approach to pre-formulation characterization and subsequent formulation development. It outlines detailed protocols for creating suitable aqueous-based, suspension, and lipid-based formulations for oral and parenteral routes of administration, ensuring scientific integrity and providing field-proven insights for preclinical research.

Introduction: The Formulation Challenge of Pyridoindole Scaffolds

This compound belongs to the tetrahydro-β-carboline class of compounds. Molecules within this structural family often exhibit poor aqueous solubility, a significant hurdle for achieving adequate bioavailability in in vivo studies[1][2]. The hydrochloride salt form of the compound is available, which may offer improved solubility over the freebase[3]. However, a systematic characterization of its physicochemical properties is paramount for the rational design of a stable and effective formulation. This guide will walk the researcher through the essential pre-formulation studies and provide adaptable protocols for various formulation strategies.

Pre-formulation Studies: The Foundation of a Robust Formulation

Before embarking on formulation development, a thorough understanding of the compound's physicochemical properties is essential. The following studies are critical for this compound and will dictate the most appropriate formulation strategy.

Solubility Determination

The solubility of the active pharmaceutical ingredient (API) in various vehicles is the most critical parameter. It is recommended to determine the solubility in a range of pharmaceutically acceptable solvents.

Protocol for Solubility Assessment:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Add an excess of the compound to a series of vials containing different vehicles (see Table 1).

  • Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Table 1: Suggested Vehicles for Initial Solubility Screening

Vehicle CategorySpecific ExamplesRationale
Aqueous Buffers pH 4.5, 6.8, 7.4To assess pH-dependent solubility.
Co-solvents Propylene glycol, PEG 400, EthanolTo evaluate solubility enhancement in aqueous mixtures.
Surfactants Tween® 80, Cremophor® ELTo assess the potential for micellar solubilization.
Oils Sesame oil, Corn oilFor consideration of lipid-based formulations.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)To evaluate the utility of inclusion complexes for solubility enhancement.[4][5][6][7][8]
pKa and LogP Determination

The ionization constant (pKa) will help in understanding the pH-solubility profile, while the partition coefficient (LogP) will indicate the lipophilicity of the compound. A predicted XLogP3 of 2.3 for a similar compound suggests moderate lipophilicity[9]. These parameters can be determined experimentally using techniques like potentiometric titration for pKa and the shake-flask method for LogP.

Solid-State Characterization

Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to determine the crystallinity and melting point of the compound. This information is crucial for understanding its physical stability.

Stability Assessment

A preliminary stability study should be conducted to assess the degradation of this compound under various conditions (e.g., different pH values, temperatures, and light exposure). This will inform the selection of appropriate storage conditions for the formulation.

Formulation Development Strategies

Based on the pre-formulation data, an appropriate formulation strategy can be selected. The following sections provide detailed protocols for common formulation approaches for poorly soluble compounds.

Aqueous-Based Formulations (for Oral and Parenteral Administration)

If the compound exhibits sufficient solubility in a pharmaceutically acceptable aqueous vehicle with or without co-solvents, this is often the simplest and preferred approach.

Protocol for Aqueous Formulation:

  • Vehicle Preparation: Prepare the chosen aqueous vehicle (e.g., saline, phosphate-buffered saline) or a co-solvent mixture (e.g., 10% DMSO, 40% PEG 400, 50% water).

  • Dissolution: Slowly add the accurately weighed compound to the vehicle while stirring. Gentle heating or sonication may be used to aid dissolution, but care must be taken to avoid degradation.

  • pH Adjustment: If necessary, adjust the pH of the final solution to a physiologically acceptable range (typically pH 6.5-7.5 for parenteral administration) using dilute HCl or NaOH.

  • Sterilization (for parenteral use): Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Quality Control: Visually inspect for any particulates. Confirm the concentration of the active ingredient using a validated analytical method.

Suspension Formulations (for Oral Administration)

If the compound has very low solubility, a suspension may be a suitable option for oral administration. The goal is to create a uniform dispersion of fine particles.

Protocol for Oral Suspension:

  • Particle Size Reduction: If necessary, reduce the particle size of the compound using techniques like micronization to improve dissolution rate and suspension stability.

  • Wetting: Create a paste of the compound with a small amount of a wetting agent (e.g., glycerin or propylene glycol) to ensure uniform dispersion in the vehicle.

  • Vehicle Preparation: Prepare the suspension vehicle, which typically contains a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium), a preservative (e.g., sodium benzoate), and a sweetener if needed.

  • Dispersion: Gradually add the wetted compound to the vehicle with continuous stirring until a uniform suspension is formed.

  • Homogenization: Homogenize the suspension using a high-shear mixer to ensure uniform particle distribution.

  • Quality Control: Assess the physical stability of the suspension (e.g., sedimentation rate, redispersibility) and confirm the drug content uniformity.

Lipid-Based Formulations (for Oral Administration)

For highly lipophilic compounds, lipid-based formulations can enhance oral absorption by promoting lymphatic transport and avoiding first-pass metabolism[10][11][12][13].

Protocol for Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS):

  • Excipient Screening: Determine the solubility of the compound in various oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Tween® 80, Cremophor® EL), and co-solvents (e.g., Transcutol®).

  • Formulation Development: Based on the solubility data, prepare different ratios of oil, surfactant, and co-solvent. The goal is to find a mixture that can dissolve the desired concentration of the compound and readily form a microemulsion upon gentle agitation in an aqueous medium.

  • Dissolution: Dissolve the compound in the optimized lipid-based vehicle.

  • Quality Control: Evaluate the self-emulsification properties of the formulation by adding it to water and observing the formation of a clear or slightly opalescent microemulsion. Characterize the droplet size of the resulting emulsion.

Quality Control of the Final Formulation

Regardless of the chosen formulation, a set of quality control tests should be performed before in vivo administration.

  • Appearance: Visual inspection for clarity (solutions), uniformity (suspensions), and phase separation (emulsions).

  • pH Measurement: Ensure the pH is within an acceptable range for the intended route of administration.

  • Drug Content: Verify that the concentration of this compound is as intended using a validated analytical method (e.g., HPLC).

  • Sterility and Endotoxin Testing (for parenteral formulations): Essential to ensure the safety of injectable formulations.

Analytical methods for the quantification of tetrahydro-β-carbolines in biological matrices like plasma have been reported, often utilizing HPLC with fluorescence detection or GC-MS[14][15][16][17][18]. These methods can be adapted for the analysis of the compound in formulation and for future pharmacokinetic studies.

Visualizations

Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Strategy cluster_2 Administration Route P1 Solubility Screening P2 pKa & LogP Determination P3 Solid-State Characterization P4 Stability Assessment F1 Aqueous-Based P4->F1 Sufficient Solubility F2 Suspension P4->F2 Low Solubility F3 Lipid-Based P4->F3 High Lipophilicity R1 Oral F1->R1 R2 Parenteral F1->R2 F2->R1 F3->R1

Caption: Decision workflow for formulation strategy.

Components of a Lipid-Based Formulation

G SEDDS SEDDS Formulation API 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole SEDDS->API Oil Oil (e.g., Sesame Oil) SEDDS->Oil Surfactant Surfactant (e.g., Tween® 80) SEDDS->Surfactant Cosolvent Co-solvent (e.g., Transcutol®) SEDDS->Cosolvent

Caption: Key components of a SEDDS formulation.

Conclusion

The successful in vivo administration of this compound hinges on a systematic and data-driven formulation development approach. By first thoroughly characterizing its physicochemical properties, researchers can then select and optimize a suitable formulation strategy from the protocols outlined in this guide. This will ensure the delivery of a stable, safe, and effective formulation for preclinical evaluation, ultimately leading to more reliable and reproducible experimental outcomes.

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  • Georganics. (n.d.). This compound. [Link]

  • PubChemLite. (n.d.). 1h-pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Fischer Indole Synthesis for Higher Yields of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a key intermediate in pharmaceutical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Fischer indole synthesis for this specific γ-carboline derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve higher yields and purity.

Introduction

The Fischer indole synthesis, a classic reaction discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2][3] The synthesis of this compound involves the acid-catalyzed reaction of 4-methylphenylhydrazine with a suitable piperidone derivative, typically N-protected 4-piperidone, followed by cyclization. While robust, this reaction is often plagued by issues such as low yields, side product formation, and purification challenges.[1][4] This guide will address these common problems and provide practical solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My yield of this compound is consistently low (below 40%). What are the primary factors I should investigate?

Low yields are a frequent challenge in the Fischer indole synthesis.[4][5] The root cause often lies in one or more of the following areas:

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A catalyst that is too weak may result in an incomplete reaction, while one that is too strong can lead to degradation of the starting materials or the product.[4][6] For the synthesis of γ-carbolines, a range of Brønsted and Lewis acids can be employed.[1][2] It is advisable to screen different catalysts to find the optimal one for your specific substrate.

  • Suboptimal Reaction Temperature: High temperatures can promote the formation of tar and other polymeric byproducts, while low temperatures may lead to incomplete conversion.[4] The optimal temperature is highly dependent on the chosen catalyst and solvent. A systematic optimization of the reaction temperature is recommended.

  • Instability of the Hydrazone Intermediate: The phenylhydrazone formed from 4-methylphenylhydrazine and the piperidone derivative may be unstable under the reaction conditions.[4][6] In such cases, a one-pot procedure where the hydrazone is generated in situ and immediately cyclized without isolation can significantly improve yields.[7]

  • Purity of Starting Materials: Impurities in the 4-methylphenylhydrazine or the piperidone can lead to unwanted side reactions and inhibit the desired cyclization.[5] Always ensure the purity of your starting materials before commencing the synthesis.

Q2: I am observing the formation of a significant amount of dark, tar-like material in my reaction flask. How can I mitigate this?

Tar formation is a common issue in Fischer indole synthesis, often resulting from the strongly acidic and high-temperature conditions.[4] To minimize tar formation:

  • Lower the Reaction Temperature: As a first step, try reducing the reaction temperature. While this may increase the reaction time, it can significantly reduce the rate of degradation pathways.

  • Use a Milder Acid Catalyst: Switching to a milder acid, such as acetic acid or p-toluenesulfonic acid, can often prevent the extensive decomposition that leads to tar.[8]

  • Solvent Selection: While the reaction can be run neat, the use of a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetic acid can sometimes help to better solvate the intermediates and prevent polymerization.[7][9]

  • Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, often leading to shorter reaction times and improved yields with reduced byproduct formation.[7]

Q3: My reaction is not going to completion, and I am recovering a significant amount of the starting phenylhydrazine. What should I do?

Incomplete conversion is a common problem that can be addressed by:[6]

  • Increasing Acid Strength or Concentration: The cyclization step is acid-catalyzed. If you are using a weak acid, switching to a stronger one like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂) can drive the reaction to completion.[6]

  • Increasing the Reaction Temperature: The[2][2]-sigmatropic rearrangement step has a significant activation energy barrier.[6] Increasing the temperature can help overcome this barrier.

  • Ensuring Anhydrous Conditions: Water can interfere with the reaction, especially when using Lewis acid catalysts. Ensure your reagents and solvent are dry.

Q4: I am having difficulty purifying the crude this compound. What are some effective purification strategies?

Purification of indole derivatives can be challenging due to the presence of closely related impurities.[5]

  • Column Chromatography: This is the most common method for purifying indole derivatives. The choice of the solvent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the basic product on the silica gel.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity, although it may lead to some loss of material.[5] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: As the product is a basic amine, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) and extracting with an organic solvent will yield the purified free base.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

The reaction proceeds through several key steps:[2][9][10]

  • Formation of a phenylhydrazone: The reaction begins with the condensation of an arylhydrazine (4-methylphenylhydrazine) with a ketone (N-protected 4-piperidone).

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key C-C bond-forming step.

  • Cyclization and Elimination: The resulting intermediate undergoes cyclization and elimination of ammonia to form the aromatic indole ring.

Q2: Which acid catalyst is best for the synthesis of this compound?

There is no single "best" catalyst, as the optimal choice is substrate-dependent.[4] A good starting point is to screen a few common catalysts.

Catalyst TypeExamplesConsiderations
Brønsted Acids HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA), Acetic AcidReadily available and effective. Can cause degradation at high temperatures.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Often highly effective, but require anhydrous conditions.
Polyphosphoric Acid (PPA) -A strong dehydrating agent and acid catalyst, often used for less reactive substrates.

Q3: Can I perform this reaction in a one-pot procedure?

Yes, a one-pot procedure where the phenylhydrazine and piperidone are mixed in the presence of the acid catalyst without prior formation and isolation of the hydrazone is often successful and can lead to higher overall yields by minimizing the decomposition of the potentially unstable hydrazone intermediate.[7]

Q4: How do substituents on the phenylhydrazine ring affect the reaction?

Electron-donating groups, such as the methyl group in 4-methylphenylhydrazine, generally accelerate the reaction by increasing the electron density of the aromatic ring, which facilitates the[2][2]-sigmatropic rearrangement.[11] However, strong electron-donating groups can sometimes promote undesired side reactions like N-N bond cleavage.[12][13]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific reaction conditions.

Materials:

  • 4-methylphenylhydrazine hydrochloride

  • N-benzyl-4-piperidone

  • Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or zinc chloride)

  • Solvent (e.g., glacial acetic acid, toluene, or none)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylhydrazine hydrochloride (1.0 eq) and N-benzyl-4-piperidone (1.0 eq).

  • Addition of Catalyst and Solvent: Add the chosen solvent (if any) and the acid catalyst (e.g., p-TSA, 0.1-1.0 eq, or PPA, 10x by weight).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using PPA, carefully quench the reaction by pouring it onto ice. Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous mixture with an organic solvent (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary

CatalystTypical ConditionsAdvantagesDisadvantages
p-Toluenesulfonic acid 0.1-1.0 eq, Toluene, refluxMild, easy to handleMay require longer reaction times
Polyphosphoric acid (PPA) 10x by weight, 100-140 °CHighly effective for difficult cyclizationsViscous, difficult to stir, harsh workup
Zinc Chloride 1.0-2.0 eq, neat or in solvent, 120-160 °CStrong Lewis acid, effectiveHygroscopic, requires anhydrous conditions
Acetic Acid Solvent, refluxMild, acts as both solvent and catalystMay not be strong enough for all substrates

Diagrams

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone + Ketone - H2O Ketone Ketone Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement Product Enamine->Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Aminal Intermediate Rearranged_Intermediate->Cyclized_Intermediate Cyclization Indole Indole Cyclized_Intermediate->Indole - NH3 Aromatization Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst (Type and Concentration) Check_Purity->Optimize_Catalyst Pure Purify Purify Starting Materials Check_Purity->Purify Impurities Found Screen_Acids Screen Brønsted and Lewis Acids Optimize_Catalyst->Screen_Acids Optimize_Temp Optimize Reaction Temperature Vary_Temp Systematically Vary Temperature Optimize_Temp->Vary_Temp One_Pot Consider One-Pot Procedure In_Situ Perform In Situ Hydrazone Formation One_Pot->In_Situ Purify->Optimize_Catalyst Screen_Acids->Optimize_Temp Vary_Temp->One_Pot Success Improved Yield In_Situ->Success

Caption: A workflow for troubleshooting low yields in Fischer indole synthesis.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Fischer indole synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(12), 4513–4520. [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52697-52731. [Link]

  • Mukherjee, S., & Jindal, G. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. [Link]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

  • PrepChem. (n.d.). Preparation of 8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(12), 4513–4520. [Link]

Sources

Technical Support Center: Purification of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a key intermediate in pharmaceutical research and development.[1][2] Achieving high purity of this compound is critical for downstream applications and ensuring data integrity. This guide provides in-depth, field-proven answers to common purification challenges, structured to help you diagnose issues and implement robust solutions.

Part 1: FAQ - Understanding Common Impurities

This section addresses the "what" and "why" of impurity formation during the synthesis of this compound, which is a derivative of tetrahydro-β-carboline.

Q1: What are the most likely impurities in my crude product after a Pictet-Spengler synthesis?

A1: The Pictet-Spengler reaction, a common route for synthesizing the tetrahydro-β-carboline core, involves the condensation of a β-arylethylamine with an aldehyde.[3][4] The primary impurities typically arise from several sources:

  • Unreacted Starting Materials: Tryptamine derivatives or the aldehyde used in the reaction may remain.

  • Incomplete Cyclization: The intermediate Schiff base may be present if the ring-closing step is not driven to completion.

  • Side-Reactions: Over-alkylation or other side reactions can occur, especially under harsh acidic conditions or elevated temperatures.[5]

  • Oxidation Products: The tetrahydro-β-carboline ring system can be susceptible to oxidation, leading to the formation of the corresponding aromatic β-carboline, especially if not handled under an inert atmosphere.

Q2: My final product has a persistent yellow/brown color. What could be the cause?

A2: A persistent color often indicates the presence of oxidized impurities or polymeric side products. Amines, in particular, can be sensitive to air and light, leading to colored degradation products.[6] The formation of the fully aromatic β-carboline species is a common chromophoric impurity.

Q3: Why is it important to use an acid catalyst in the Pictet-Spengler reaction, and how does this affect impurities?

A3: An acid catalyst is crucial because it protonates the intermediate Schiff base to form an electrophilic iminium ion.[3][5] This iminium ion is a much more reactive electrophile, which is necessary for the subsequent intramolecular cyclization onto the electron-rich indole ring. However, using an overly strong acid or excessive heat can lead to side reactions and the formation of unwanted byproducts.[3][4] Therefore, the choice and concentration of the acid are critical parameters to control.

Part 2: Troubleshooting Guide - Step-by-Step Purification Strategies

This section provides practical, Q&A-formatted guides for the most effective purification techniques.

Strategy 1: Acid-Base Extraction

Q4: How can I use acid-base extraction to remove neutral or acidic impurities?

A4: Acid-base extraction is a powerful first-pass purification technique that leverages the basicity of the secondary and tertiary amines in your target compound.[7][8][9] The principle is to convert the water-insoluble freebase into a water-soluble salt, allowing for separation from non-basic impurities.[10][11]

  • Workflow Visualization:

AcidBaseExtraction Crude Crude Product (in Organic Solvent, e.g., DCM) AddAcid Add Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Separate1 Separate Layers (Separatory Funnel) AddAcid->Separate1 OrganicLayer Organic Layer: Neutral & Acidic Impurities Separate1->OrganicLayer Top/Bottom Layer AqueousLayer Aqueous Layer: Protonated Product (Water-Soluble Salt) Separate1->AqueousLayer Other Layer AddBase Add Aqueous Base (e.g., NaOH to pH > 10) AqueousLayer->AddBase Extract Extract with Organic Solvent AddBase->Extract Separate2 Separate Layers Extract->Separate2 FinalOrganic Organic Layer: Purified Freebase Separate2->FinalOrganic FinalAqueous Aqueous Layer: (Discard) Separate2->FinalAqueous ChromatographyTroubleshooting Start Crude Amine Product TLC Run TLC Plate (e.g., 9:1 DCM:MeOH) Start->TLC Check Observe TLC Result TLC->Check GoodSep Good Separation (Round Spots, Good Rf) Check->GoodSep No Streaking Streaking Streaking or Spotting at Baseline Check->Streaking Streaking Proceed Proceed to Flash Column with Same Mobile Phase GoodSep->Proceed Modify Modify Mobile Phase: Add 1% Triethylamine (TEA) Streaking->Modify ReTLC Re-run TLC with Modified Mobile Phase Modify->ReTLC ReTLC->Check

Sources

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. Drawing from established principles of physical chemistry and formulation science, this guide provides practical, step-by-step advice to ensure successful experimental outcomes.

Understanding the Challenge: The Pyrido[4,3-b]indole Scaffold

The core structure of this compound, a tetracyclic indole derivative, is inherently hydrophobic. This often leads to low aqueous solubility, a common hurdle for many heterocyclic compounds in drug discovery. A study on related hydrogenated pyrido[4,3-b]indoles confirmed their low solubility in aqueous buffer at physiological pH (7.4)[1]. This guide will walk you through a systematic approach to achieve and maintain the desired concentration of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

PropertyValueSource
Chemical Formula C₁₂H₁₄N₂[2]
Molecular Weight 186.26 g/mol [2]
Appearance Solid[1]
CAS Number 64172-41-4[2]

Q2: I see this compound is available as a free base and a hydrochloride (HCl) salt. Which one should I use?

For aqueous applications, the hydrochloride salt is generally recommended . The free base form contains basic amine groups, which are poorly soluble in neutral water[3]. Converting a basic compound to its salt form, such as a hydrochloride salt, is a standard and effective method to significantly increase its aqueous solubility and dissolution rate[4][5][6][7]. The salt form readily dissociates in water, leading to the protonated, more soluble, ionic form of the molecule.

Q3: Why is my compound precipitating out of my aqueous buffer (e.g., PBS) over time?

This is a common issue for basic compounds. While the initial dissolution may be successful, especially if a stock solution in an organic solvent is used, the compound can precipitate in a neutral or alkaline buffer (like PBS at pH 7.4). This occurs because the equilibrium shifts from the more soluble protonated (ionized) form to the less soluble neutral (unionized) free base form at higher pH levels[8]. The limited solubility of the free base is then exceeded, leading to precipitation.

Q4: What is the best organic solvent to make a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds, including indole derivatives[9][10][11]. Ethanol can also be used, but it may not achieve the same high concentrations as DMSO[9]. When preparing stock solutions, always ensure the compound is fully dissolved before making further dilutions.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide will help you systematically troubleshoot solubility issues with this compound. Start with the simplest methods and proceed to more advanced techniques as needed.

Issue 1: The compound (free base or HCl salt) does not dissolve in my aqueous buffer.

Cause: The intrinsic aqueous solubility of the compound, even as the HCl salt, may be too low for your target concentration at the pH of your buffer.

Solution Workflow:

Caption: Initial solubility troubleshooting workflow.

Detailed Protocols:

  • Protocol 1: pH Adjustment

    • Rationale: this compound is a basic compound. According to the principles of pH-dependent solubility, its solubility increases significantly in acidic conditions where its amine functional groups become protonated (ionized)[8].

    • Procedure:

      • Prepare your desired aqueous buffer (e.g., citrate or acetate buffer).

      • Adjust the pH of the buffer to a value between 4.0 and 6.0 using HCl.

      • Attempt to dissolve the compound directly in the acidic buffer.

      • Gentle warming (to 37°C) or brief sonication can aid dissolution.

    • Self-Validation: If the compound dissolves in the acidic buffer but not in a neutral buffer, the solubility is pH-dependent as expected.

    • Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

  • Protocol 2: Using a Co-Solvent (DMSO Stock Solution)

    • Rationale: Organic co-solvents like DMSO can dissolve hydrophobic compounds at high concentrations[9][10]. This allows for the preparation of a concentrated stock that can be diluted into an aqueous medium, where the final co-solvent concentration is low enough to be tolerated by the biological system.

    • Procedure:

      • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in 100% DMSO.

      • Ensure the compound is completely dissolved. Vortexing and brief sonication can be used.

      • Perform a serial dilution of this stock solution into your final aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to facilitate rapid dispersion and avoid immediate precipitation.

    • Self-Validation: A successful co-solvent approach will result in a clear final solution without any visible precipitate.

    • Caution: The final concentration of DMSO in your assay should be kept low (typically <0.5% v/v) as it can have biological effects. Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Issue 2: The compound dissolves initially but precipitates during the experiment or upon storage.

Cause: This is likely due to either exceeding the thermodynamic solubility limit in your final buffer (supersaturation followed by precipitation) or instability of the salt form at the buffer's pH.

Solution Workflow:

Caption: Troubleshooting workflow for delayed precipitation.

Detailed Protocols:

  • Protocol 3: Advanced Solubilization with Cyclodextrins

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has significantly enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

    • Procedure:

      • Prepare a solution of HP-β-CD in your desired buffer. Concentrations can range from 1-10% (w/v).

      • Add the this compound (as a solid or from a minimal amount of organic stock) to the cyclodextrin solution.

      • Stir or shake the mixture, often overnight at room temperature, to allow for complex formation.

      • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.

    • Self-Validation: The concentration of the compound in the filtered cyclodextrin solution can be quantified (e.g., by UV-Vis spectrophotometry or HPLC) and compared to its solubility in the buffer alone to confirm the enhancement.

    • Caution: Cyclodextrins can sometimes interact with other components of an assay. It is important to run appropriate controls containing only the cyclodextrin.

References

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  • Wang, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. [Link]

  • Yang, B., et al. (2023). Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction. Industrial Crops and Products, 192, 116091. [Link]

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  • Pillay, S., et al. (2021). Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells. Molecules, 26(18), 5693. [Link]

  • Shavialenka, S., et al. (2017). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468. [Link]

  • Knezl, V., et al. (2021). Effect of a New Substance with Pyridoindole Structure on Adult Neurogenesis, Shape of Neurons, and Behavioral Outcomes in a Chronic Mild Stress Model in Rats. Pharmaceuticals, 14(9), 868. [Link]

  • Li, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Journal of Medical Mycology, 33(4), 101416. [Link]

  • Li, H., et al. (2022). Novel Indole Compounds as TEAD Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 13(9), 1435-1436. [Link]

  • Wang, Y., et al. (2019). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. International Journal of Molecular Sciences, 20(22), 5806. [Link]

  • Khadka, P., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

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Technical Support Center: Synthesis of Tetrahydro-γ-carbolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydro-γ-carbolines (THγCs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Tetrahydro-γ-carbolines are a core structural motif in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] This resource provides in-depth troubleshooting advice and detailed protocols to help you optimize your synthetic routes and achieve your target molecules with higher efficiency and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common questions and pitfalls encountered during the synthesis of tetrahydro-γ-carbolines.

Pictet-Spengler and Iso-Pictet-Spengler Reactions

The Pictet-Spengler reaction and its variants are among the most powerful and widely used methods for constructing the carboline framework.[3][4][5] However, their success is highly dependent on carefully optimized reaction conditions.

Question 1: My Pictet-Spengler (or iso-Pictet-Spengler) reaction is giving a low yield or failing to proceed. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Pictet-Spengler type reactions are a common issue and can often be traced back to several key factors:

  • Inadequate Acid Catalysis: The reaction is acid-catalyzed, and the choice and concentration of the acid are critical.[6][7]

    • Troubleshooting:

      • Acid Strength: If you are using a weak acid like acetic acid, consider switching to a stronger Brønsted acid such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).[7] Lewis acids like BF₃·OEt₂ can also be effective.[6]

      • Acid Concentration: An insufficient amount of acid will result in slow or incomplete reaction. Conversely, an excessive amount can protonate the starting amine, rendering it non-nucleophilic.[7] A typical starting point is to use catalytic amounts (e.g., 10-20 mol%), but in some cases, using the acid as the solvent (e.g., neat TFA) can be beneficial.

  • Poor Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. If this intermediate does not form efficiently, the reaction will stall.

    • Troubleshooting:

      • Water Removal: The formation of the imine/iminium ion is a condensation reaction that releases water. If water is not effectively removed, the equilibrium may favor the starting materials. Consider using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.

      • Aldehyde/Ketone Reactivity: Less reactive carbonyl compounds (e.g., sterically hindered ketones) may require more forcing conditions (higher temperatures, stronger acids) to form the iminium ion.[7]

  • Substrate Deactivation: The electronic properties of your starting materials play a significant role.

    • Troubleshooting:

      • Electron-Withdrawing Groups: Electron-withdrawing groups on the indole nucleus can deactivate it towards the electrophilic attack of the iminium ion. In such cases, stronger acid catalysts and higher reaction temperatures are often necessary.

      • Electron-Donating Groups: Conversely, electron-donating groups on the indole ring generally facilitate the reaction, allowing for milder conditions.[6]

  • Solvent Choice: The solvent can influence the solubility of reactants and the stability of intermediates.

    • Troubleshooting:

      • Protic solvents like methanol and ethanol are commonly used.[6] Aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile can also be effective and may be advantageous in preventing side reactions.[6] In some cases, specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both the solvent and a catalyst, promoting the reaction.[7]

Question 2: I am observing significant formation of side products in my tetrahydro-γ-carboline synthesis. What are these and how can I minimize them?

Answer:

Side product formation can complicate purification and reduce the yield of your desired product. Common side products include:

  • Over-oxidation to the aromatic carboline: The tetrahydro-γ-carboline product can sometimes be oxidized to the corresponding aromatic γ-carboline, especially if the reaction is run at high temperatures for extended periods or in the presence of air.

    • Troubleshooting:

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Minimize the reaction time and temperature.

      • If oxidation is a persistent issue, consider a two-step process where the tetrahydro-γ-carboline is first isolated and then intentionally oxidized if the aromatic version is the desired product.

  • Formation of dimeric or polymeric byproducts: This can occur if the iminium ion reacts with another molecule of the starting indole-containing amine instead of undergoing intramolecular cyclization.

    • Troubleshooting:

      • Use high dilution conditions to favor the intramolecular reaction.

      • Slowly add the aldehyde or ketone to the reaction mixture to maintain a low concentration of the iminium ion precursor.

  • Rearrangement Products: In some cases, particularly with certain substitution patterns, skeletal rearrangements can occur. For instance, rearrangement of tetrahydro-β-carbolines to spiro[pyrrolidine-3,3]-oxindoles has been observed under oxidative conditions.[8] While this is more documented for the beta-isomers, analogous rearrangements for gamma-carbolines under certain conditions are conceivable.

    • Troubleshooting:

      • Careful control of reaction conditions (temperature, acid catalyst) is crucial.

      • Thorough characterization of byproducts by NMR and MS is necessary to identify any unexpected rearrangements.

Question 3: How can I control the stereochemistry in my tetrahydro-γ-carboline synthesis?

Answer:

Controlling stereochemistry is a significant challenge, especially when creating multiple stereocenters.

  • Diastereoselectivity:

    • Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen of the starting amine can induce diastereoselectivity.[9]

    • Reaction Conditions: The choice of acid and solvent can influence the diastereomeric ratio. Thermodynamic control (higher temperatures, longer reaction times) may favor the more stable diastereomer, while kinetic control (lower temperatures) may favor the product of the lower energy transition state.[9]

  • Enantioselectivity:

    • Chiral Catalysts: The use of chiral Brønsted acids or Lewis acids can catalyze the enantioselective formation of tetrahydro-γ-carbolines.[2] Chiral thiourea catalysts in combination with a co-catalyst like benzoic acid have been shown to be effective in enantioconvergent iso-Pictet-Spengler reactions.[10]

    • Synergistic Catalysis: Dual catalytic systems, such as a combination of copper and iridium catalysts, have been developed for the stereodivergent synthesis of highly substituted tetrahydro-γ-carbolines.[2][11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Tetrahydro-γ-carbolines via the Iso-Pictet-Spengler Reaction

This protocol provides a general starting point for the synthesis of a tetrahydro-γ-carboline from an isotryptamine derivative and an aldehyde.

Materials:

  • Isotryptamine derivative

  • Aldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a solution of the isotryptamine derivative (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add the aldehyde (1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TFA (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired tetrahydro-γ-carboline.

Table 1: Troubleshooting Guide for Protocol 1

Observation Potential Cause Suggested Solution
No reaction or low conversionInsufficient acid strength or concentrationIncrease the amount of TFA or switch to a stronger acid like p-TsOH.
Formation of multiple spots on TLCSide product formation (e.g., oxidation, dimerization)Run the reaction under stricter inert conditions. Consider using higher dilution.
Poor diastereoselectivityLack of stereocontrolScreen different acid catalysts and solvents. Consider a chiral catalyst for enantioselectivity.

Visualizing the Process

Diagram 1: The Iso-Pictet-Spengler Reaction Mechanism

This diagram illustrates the key steps in the acid-catalyzed iso-Pictet-Spengler reaction for the formation of a tetrahydro-γ-carboline.

iso_pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isotryptamine Isotryptamine Imine Imine Isotryptamine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ THGC Tetrahydro-γ-carboline Iminium->THGC Intramolecular Electrophilic Attack THGC->THGC

Caption: Key steps of the iso-Pictet-Spengler reaction.

Diagram 2: Troubleshooting Workflow for Low Yields

This workflow provides a decision-making tree for troubleshooting low-yielding Pictet-Spengler reactions.

troubleshooting_workflow Start Low Yield in Tetrahydro-γ-carboline Synthesis Check_Acid Is the acid catalyst appropriate and at the correct concentration? Start->Check_Acid Adjust_Acid Optimize acid type (e.g., TFA, p-TsOH) and concentration. Check_Acid->Adjust_Acid No Check_Water Is water being effectively removed? Check_Acid->Check_Water Yes Adjust_Acid->Check_Water Remove_Water Use Dean-Stark or molecular sieves. Check_Water->Remove_Water No Check_Substrate Are there deactivating groups on the indole? Check_Water->Check_Substrate Yes Remove_Water->Check_Substrate Increase_Severity Increase temperature and/or use a stronger acid. Check_Substrate->Increase_Severity Yes Check_Solvent Is the solvent optimal? Check_Substrate->Check_Solvent No Increase_Severity->Check_Solvent Change_Solvent Screen different solvents (e.g., DCM, Toluene, HFIP). Check_Solvent->Change_Solvent No Success Improved Yield Check_Solvent->Success Yes Change_Solvent->Success

Caption: Decision tree for optimizing reaction yields.

References

  • Mei, H., et al. (2023). Recent advances on the synthesis and application of tetrahydro-γ-carbolines. RSC Advances, 13(25), 17045-17062. [Link]

  • Gere, A., et al. (2020). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ChemistrySelect, 5(44), 13861-13866. [Link]

  • Hu, J.-D., et al. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Synthesis, 55(24), 3925-3938. [Link]

  • Váradi, A., et al. (2022). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 27(19), 6536. [Link]

  • Luparia, M., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(10), 2649. [Link]

  • Wang, Z., et al. (2019). Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction. Nature Communications, 10(1), 5515. [Link]

  • Mei, H., et al. (2023). Recent advances on the synthesis and application of tetrahydro-γ-carbolines. Request PDF on ResearchGate. [Link]

  • Rattanaburi, O., et al. (2018). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 23(9), 2339. [Link]

  • El-Shishtawy, R. M., et al. (2023). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega, 8(39), 35987–35996. [Link]

  • Lemos, A., et al. (2022). Methodologies for the synthesis of β-carbolines. Arkivoc, 2022(1), 1-52. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions. Download Scientific Diagram. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 93. [Link]

  • Mei, H., et al. (2023). Recent advances on the synthesis and application of tetrahydro-γ-carbolines. MDPI. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Check, C. T., et al. (2022). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. Organic Letters, 24(33), 6129–6133. [Link]

  • Wang, Z., et al. (2019). Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction. ResearchGate. [Link]

  • ResearchGate. (2011). Synthesis of 8-Substituted Tetrahydro-γ-carbolines. Request PDF. [Link]

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Technical Support Center: 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (referred to herein as 8-Me-THPI). This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding the stability of 8-Me-THPI in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

8-Me-THPI is a tetracyclic indole derivative belonging to the γ-carboline family. This scaffold is of significant interest in medicinal chemistry, with derivatives being explored for various therapeutic applications, including as potential neuroprotective and anti-cancer agents.[1][2] Given its application in sensitive biological assays, understanding and controlling its stability in solution is paramount. The pyrido[4,3-b]indole core is structurally related to the more extensively studied tetrahydro-β-carbolines, and insights from this class of compounds can inform our understanding of 8-Me-THPI's behavior in solution.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for 8-Me-THPI stock solutions?

A1: Based on the general solubility of related hydrogenated pyrido[4,3-b]indoles, 8-Me-THPI is expected to have low solubility in aqueous buffers.[1] For stock solutions, organic solvents such as DMSO or ethanol are recommended. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and prevent degradation. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: How stable is 8-Me-THPI in aqueous buffers for cell-based assays?

A2: While specific data for 8-Me-THPI is limited, studies on analogous tetrahydro-β-carbolines show they are relatively stable in aqueous solutions, with minimal degradation over several days at physiological temperatures (e.g., 37°C).[3] However, the stability can be pH-dependent. It is crucial to prepare fresh dilutions in your aqueous experimental buffer from the organic stock solution immediately before use. If experiments run for an extended period (e.g., >24 hours), it is best practice to perform a preliminary stability test in your specific cell culture medium.

Q3: What are the likely degradation pathways for 8-Me-THPI?

A3: The primary degradation pathways for 8-Me-THPI are likely to be oxidation and photodegradation. The tetrahydro-γ-carboline core is susceptible to oxidation, which can lead to the formation of the corresponding dihydro- and fully aromatic γ-carboline species.[2][4] This process can be catalyzed by light, heat, and the presence of oxidizing agents or metal ions. The indole moiety itself can also be a site for oxidative modification.

Q4: Can I expect degradation of 8-Me-THPI if my solution changes color?

A4: Yes, a change in color, such as the appearance of a yellow or brown tint in a previously colorless solution, is often an indicator of degradation. This is commonly associated with the formation of oxidized, more conjugated species. If you observe a color change, it is strongly recommended to prepare a fresh solution and verify the purity of the colored solution using an analytical technique like HPLC.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 8-Me-THPI in solution.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or poor results in biological assays. 1. Degradation of 8-Me-THPI in stock or working solutions. 2. Poor solubility or precipitation in aqueous buffer.1. Prepare fresh stock and working solutions. 2. Confirm the purity of the stock solution via HPLC. 3. Visually inspect working solutions for any precipitate. If observed, consider adjusting the final solvent concentration (e.g., <1% DMSO) or using a solubilizing agent.
Appearance of new peaks in HPLC chromatogram over time. Chemical degradation of 8-Me-THPI.1. This confirms instability under your storage or experimental conditions. 2. Attempt to identify the nature of the degradation by performing forced degradation studies (see Protocol 1). This can help in predicting the stability under different conditions.[5]
Loss of compound concentration in solution upon storage. 1. Degradation. 2. Adsorption to container surfaces.1. Use amber glass or polypropylene vials for storage to minimize photodegradation and adsorption. 2. Re-quantify the solution concentration using a validated analytical method before use.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5] This protocol provides a general framework based on ICH guidelines.

Objective: To identify potential degradation products and pathways for 8-Me-THPI.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 8-Me-THPI in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of 8-Me-THPI in an oven at 70°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation: Expose a solution of 8-Me-THPI (e.g., 100 µg/mL in methanol) to a calibrated light source (ICH Q1B guidelines recommend an exposure of 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including an unstressed control solution, using the HPLC method described in Protocol 2.

    • Aim for 5-20% degradation of the parent compound to ensure that the secondary degradation products are not overly complex. Adjust stress conditions (time, temperature, reagent concentration) if necessary.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating 8-Me-THPI from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Example Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at multiple wavelengths, including 220 nm and 270 nm, to ensure detection of all components. A DAD is ideal for assessing peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate specificity.[6]

Visualizing Experimental Workflows and Potential Degradation

Workflow for Stability Assessment

The following diagram outlines the logical flow for assessing the stability of 8-Me-THPI in solution.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Protocol 1) cluster_analysis Analysis (Protocol 2) cluster_outcome Outcome prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_work Prepare Working Solution (Dilute in experimental buffer) prep_stock->prep_work stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_work->stress hplc HPLC-UV/DAD Analysis prep_work->hplc Control stress->hplc data Analyze Data (Peak Purity, % Degradation) hplc->data stable Conditions Identified as Stable data->stable unstable Conditions Identified as Unstable data->unstable Degradation_Pathway parent 8-Me-THPI (Tetrahydro-γ-carboline) intermediate Dihydro-γ-carboline Intermediate parent->intermediate Oxidation [-2H] product Aromatic γ-carboline Product (e.g., Harman/Norharman analogue) intermediate->product Oxidation [-2H]

Caption: Hypothesized oxidative degradation of 8-Me-THPI.

References

  • Myers, R. D., Garrison, J. L., & Critcher, E. C. (n.d.). Determination by High Performance Liquid Chromatography of Stability of Tetrahydro-β-carbolines at Different Ambient Temperatures. Journal of Liquid Chromatography, 6(11), 2025-2035. Available from: [Link]

  • Herraiz, T., & Galisteo, J. (2013). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. PubMed. Available from: [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available from: [Link]

  • El-Ragehy, N. A., Tantawy, M. A., & Abdelkawy, M. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(9), 1046-1055. Available from: [Link]

  • Herraiz, T., & Galisteo, J. (2013). Degradation of Tetrahydro- β -carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. ResearchGate. Available from: [Link]

  • Herraiz, T., & Galisteo, J. (2013). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. ResearchGate. Available from: [Link]

  • (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]

  • El-Ragehy, N. A., Tantawy, M. A., & Abdelkawy, M. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed. Available from: [Link]

  • Blokhina, S., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Saudi Pharmaceutical Journal, 26(6), 801-809. Available from: [Link]

  • Herraiz, T. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. PubMed. Available from: [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

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Overcoming off-target effects of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

A Guide for Researchers on Navigating and Overcoming Off-Target Effects

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide a framework for anticipating, identifying, and mitigating potential off-target effects of this compound. The unique tetrahydropyridoindole scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets.[1][2][3] While this versatility is advantageous, it necessitates rigorous validation to ensure that observed biological phenomena are correctly attributed to the intended on-target activity.

This guide moves beyond simple protocols, delving into the causal logic behind experimental choices to empower you to build robust, self-validating workflows.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns researchers face when working with this compound and related compounds.

Q1: What is the likely primary target class for this compound?

Based on its core structure, this compound belongs to the tetrahydro-γ-carboline family. Derivatives of this scaffold have been shown to act as potent modulators of various targets, including serotonin (5-HT) receptors, and have been investigated for central nervous system activities.[2][3][4] More recently, this scaffold was identified as a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), highlighting its chemical tractability for diverse target classes.[1][5] Therefore, while your specific variant may be designed for one target, it is crucial to consider potential cross-reactivity with related proteins.

Q2: I'm observing a cellular phenotype that doesn't align with the known function of my primary target. What are the first steps to troubleshoot this?

This is a classic sign of a potential off-target effect. The first and most critical step is to confirm that the compound is engaging your intended target within your cellular model. A powerful method for this is the Cellular Thermal Shift Assay (CETSA) , which measures target engagement in intact cells without requiring any modification to the compound.[6][7][8][9] If target engagement is confirmed, the unexpected phenotype is likely due to either an unknown role of your primary target or, more commonly, the modulation of one or more off-targets.

Q3: What are the best practices for selecting a working concentration to minimize off-target effects?

To minimize off-target engagement, it is critical to use the lowest feasible concentration that elicits the desired on-target effect.[10] Ideally, you should establish a clear dose-response relationship between your compound's concentration and a direct biomarker of on-target activity. A good starting point is to use a concentration no more than 10-fold higher than the in-cell EC50 or IC50 for target engagement. Using excessively high concentrations dramatically increases the risk of engaging lower-affinity off-targets.[11]

Q4: How can I be confident that the observed phenotype is genuinely "on-target"?

Troubleshooting Guide 1: Confirming On-Target Engagement

Before investigating off-targets, you must first produce unequivocal evidence that your compound binds its intended target in your specific cellular context. The Cellular Thermal Shift Assay (CETSA) is the industry-standard method for this purpose.[6][18][19]

The Principle of CETSA: The foundation of CETSA is the principle of ligand-induced thermal stabilization.[8][9] When a small molecule binds to its protein target, it typically stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced unfolding and aggregation. In a CETSA experiment, cells are treated with the compound, heated, and then lysed. The amount of soluble target protein remaining at different temperatures is quantified, usually by Western blot. A positive target engagement event is marked by a shift in the protein's melting curve to higher temperatures in the presence of the compound.[6][19]

Detailed Protocol: Western Blot-Based CETSA
  • Cell Treatment: Plate and grow your cells to ~80% confluency. Treat the cells with your compound at various concentrations (include a vehicle control, e.g., DMSO). Incubate for a duration sufficient to allow cell penetration and target binding (typically 1-2 hours).

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2-4°C increments). Immediately cool on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular contents.

  • Separation of Soluble Fraction: Ultracentrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration across all samples. Analyze the abundance of your target protein in each sample via SDS-PAGE and Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples to visualize the thermal shift.

dot

CETSA_Workflow cluster_prep Cell Preparation cluster_process Biophysical Process cluster_analysis Data Analysis A 1. Seed & Grow Cells B 2. Treat with Compound (and Vehicle Control) A->B C 3. Harvest & Aliquot Cells B->C D 4. Heat Samples (Temperature Gradient) C->D E 5. Cell Lysis (Freeze-Thaw) D->E F 6. Ultracentrifugation (Separate Aggregates) E->F G 7. Collect Supernatant (Soluble Proteins) F->G H 8. Western Blot for Target G->H I 9. Quantify & Plot (Melting Curve Shift) H->I

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guide 2: Identifying Potential Off-Targets

If on-target engagement is confirmed but the phenotype is still anomalous, a systematic search for off-targets is warranted. This can be approached through several complementary strategies.

StrategyPrincipleProsCons
In Silico Profiling Computational screening of the compound against databases of known protein structures.Fast, inexpensive, provides initial hypotheses.Prone to false positives/negatives; does not confirm direct binding.
Broad Panel Screening In vitro testing of the compound's activity against a large, commercially available panel of purified proteins (e.g., kinases, GPCRs).Provides direct evidence of interaction and quantitative affinity data (IC50).Limited by the scope of the panel; may miss novel or unexpected off-targets.
Thermal Proteome Profiling (TPP) A discovery-focused, unbiased mass spectrometry-based extension of CETSA that monitors the thermal stability of thousands of proteins simultaneously.[20][21][22][23]Unbiased, proteome-wide view; identifies off-targets in a native cellular context.[20][21]Technically complex, requires specialized proteomics expertise and instrumentation.

Recommended Approach: A pragmatic approach is to start with a broad in vitro panel screen relevant to the compound's structural class. If this fails to identify a compelling off-target, Thermal Proteome Profiling (TPP) offers the most comprehensive and unbiased method for discovering the root cause of the anomalous phenotype.[21][23][24]

dot

Caption: Decision tree for off-target identification strategies.

Troubleshooting Guide 3: Deconvoluting On-Target vs. Off-Target Phenotypes

Once a potential off-target has been identified, the final step is to prove which interaction—on-target or off-target—is responsible for the cellular phenotype you are studying. This requires a set of rigorous validation experiments.

Key Experimental Strategies
  • Genetic Knockdown/Knockout: As mentioned in the FAQs, this is the most powerful tool. Use CRISPR or siRNA to eliminate the primary target.[14][25]

    • Logic: If the compound's phenotype disappears after knocking out the primary target, the effect is on-target. If the phenotype persists, it is definitively off-target.

  • Use of a Structurally Orthogonal Probe: Find a second, well-validated chemical probe that modulates your primary target but has a completely different chemical structure.[10][26]

    • Logic: Two structurally distinct compounds are unlikely to share the same off-targets. If both compounds produce the same phenotype, it strongly supports an on-target mechanism.[26]

  • Resistance-Conferring Mutation Analysis: If the binding site of your compound on the target protein is known, you can genetically introduce a point mutation that is predicted to block compound binding without altering the protein's natural function.[11]

    • Logic: If cells expressing the wild-type target respond to the compound but cells expressing the mutant target are resistant, the effect is proven to be on-target.[11]

  • Inactive Control Compound: Synthesize or acquire a close chemical analog of your compound that is inactive against the primary target but retains the same physicochemical properties.[27]

References

  • Omicstron. (n.d.). Thermal Proteome Profiling (TPP) Service. Retrieved from Omicstron website. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from Biocompare website. [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from jbbonline.org. [Link]

  • Jarzab, A., Kurzawa, N., & Savitski, M. M. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Methods in Molecular Biology, 1549, 237-257. [Link]

  • Mateus, A., et al. (2021). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. In Methods in Molecular Biology (Vol. 2305). Humana, New York, NY. [Link]

  • Dziekan, J. M., & Zanivan, S. (2022). Drug Target Identification in Tissues by Thermal Proteome Profiling. Annual Review of Pharmacology and Toxicology, 62, 465-482. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]

  • Ball, K. A., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2635-2646. [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from University College London website. [Link]

  • La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2235-2244. [Link]

  • Vasta, J. D., & Robers, M. B. (2019). Achieving the promise and avoiding the peril of chemical probes using genetics. Current Opinion in Chemical Biology, 50, 15-22. [Link]

  • CETSA. (n.d.). CETSA since 2013. Retrieved from cetsa.com. [Link]

  • Szpyt, J., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications, 14(1), 3213. [Link]

  • Adeo, A., et al. (2020). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 80(24), 5449-5454. [Link]

  • Croucher, D. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Proteome Research, 21(3), 816-825. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • National Institutes of Health. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from NIH website. [Link]

  • Alto Predict. (2020). Assay Validation Using Chemical Probes. Retrieved from Alto Predict website. [Link]

  • MDC Connects. (2020). Target Validation and Efficacy. YouTube. [Link]

  • Wallgren, M., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ChemRxiv. [Link]

  • NanoTemper Technologies. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]

  • CD Genomics. (2025). Genome Editing with CRISPR: How to Effectively Minimize Off-Target Effects. YouTube. [Link]

  • Frye, S. V. (2010). The promise and peril of chemical probes. Nature Chemical Biology, 6(3), 159-161. [Link]

  • Müller, S., & Knapp, S. (2018). The era of high-quality chemical probes. Future Medicinal Chemistry, 10(4), 381-384. [Link]

  • Infoscience. (n.d.). Design and validation of bioorthogonal probes for cellular disease models. Retrieved from Infoscience website. [Link]

  • Laselva, O., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11254-11271. [Link]

  • MDPI. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from MDPI website. [Link]

  • Laselva, O., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11254-11271. [Link]

  • PubChem. (n.d.). 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Retrieved from PubChem website. [Link]

  • Zajdel, P., et al. (2011). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry, 19(21), 6469-6479. [Link]

  • Chemsrc. (n.d.). 8-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Retrieved from Chemsrc website. [Link]

  • Nagai, Y., et al. (1979). Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. Journal of Medicinal Chemistry, 22(6), 677-683. [Link]

Sources

Protocol refinement for consistent results with 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as a tetrahydro-γ-carboline). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the generation of consistent, high-quality results. The indole nucleus is a foundational scaffold in many biologically active molecules, and derivatives of this γ-carboline have shown significant potential, including as modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and as 5-HT6 receptor antagonists.[1][2][3]

This guide moves beyond a simple recitation of steps to provide a framework for rational troubleshooting and protocol optimization, grounded in the mechanistic principles of the core chemical transformations involved.

Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling, storage, and properties of this compound.

Q1: What are the physical properties and appearance of this compound? A1: The compound is typically a solid, with a molecular weight of 186.25 g/mol for the free base.[4] The hydrochloride salt form is also common.[5][6][7][8] Physical characteristics are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄N₂[4][9]
Molecular Weight 186.26 g/mol [9]
Appearance Varies; can be a solid.[5][10]
Storage Temperature Store at room temperature or refrigerated (0-8 °C). Check supplier recommendations.[9][10]
Purity Typically >95%[5][9]

Q2: How should I properly store and handle this compound? A2: Proper storage is critical for maintaining the integrity of the compound. It is reported to be sensitive to air and light. Therefore, it should be stored in a tightly closed container, in a dry, well-ventilated place, and protected from light. For handling, standard laboratory safety protocols should be followed. This includes using the compound in a well-ventilated area, wearing suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes.[11]

Q3: What are the primary safety concerns associated with this compound? A3: According to safety data sheets for similar indole compounds, this class of molecule can be harmful if swallowed and toxic in contact with skin. It may also cause serious eye irritation. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use and perform a thorough risk assessment.

Synthesis Troubleshooting Guide

The primary synthetic route to the tetrahydro-γ-carboline core is the Pictet-Spengler reaction.[12][13] This reaction involves the condensation of a β-arylethylamine (in this case, a tryptamine derivative) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][14] Most inconsistencies arise from this crucial step.

G cluster_workflow General Experimental Workflow prep Reactant Preparation (Tryptamine & Aldehyde) reaction Pictet-Spengler Reaction prep->reaction 1. Combine workup Aqueous Workup & Extraction reaction->workup 2. Quench & Isolate purify Purification (Crystallization/Chromatography) workup->purify 3. Crude Product analyze Analysis (NMR, LC-MS, mp) purify->analyze 4. Pure Product

Caption: High-level workflow for the synthesis and analysis of the target compound.

Q4: My Pictet-Spengler reaction has a very low yield. What are the likely causes? A4: Low yield is the most common issue and can be traced to several factors. Use a systematic approach to diagnose the problem.[15]

G cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_process Process & Side Reactions start Low Yield Observed mat_qual Check Reactant Quality (Purity, Stability) start->mat_qual Step 1 cond_acid Optimize Acid Catalyst (Type & Loading) start->cond_acid Step 2 proc_imine Is Imine Intermediate Stable? (Consider pre-formation) start->proc_imine Step 3 mat_stoich Verify Stoichiometry (Slight excess of aldehyde) mat_qual->mat_stoich cond_solvent Ensure Reactant Solubility & Check for Water Content cond_acid->cond_solvent cond_temp Adjust Temperature (Too high/low?) cond_solvent->cond_temp proc_oxid Check for Oxidation (Product can aromatize) proc_imine->proc_oxid G cluster_mech Key Mechanistic Steps reagents 5-Methyl-DL-tryptamine Aldehyde/Ketone Source (e.g., Paraformaldehyde) Acid Catalyst (e.g., TFA) Anhydrous Solvent (e.g., DCM or HFIP) start Amine + Aldehyde imine Imine Formation (Schiff Base) start->imine H₂O iminium Iminium Ion (Protonation) imine->iminium + H⁺ cyclize Intramolecular Electrophilic Attack iminium->cyclize 6-endo-trig rearomatize Proton Loss & Rearomatization cyclize->rearomatize - H⁺ product Tetrahydro-γ-carboline rearomatize->product

Sources

Technical Support Center: Storage and Handling of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the tetrahydro-γ-carboline class, is a vital heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural integrity is paramount for generating reliable and reproducible experimental data. As with many complex indole alkaloids, this compound is susceptible to degradation if not stored and handled with precision. This guide provides in-depth technical advice, troubleshooting, and best-practice protocols to ensure the long-term stability of your samples.

Part 1: Frequently Asked Questions (FAQs) on Core Stability Principles

Q1: What are the primary chemical liabilities of this compound that lead to its degradation?

Answer: The structure of this compound contains two key areas susceptible to degradation: the tetrahydro-β-carboline core and the indole ring system itself. The primary degradation pathways are:

  • Oxidation (Aromatization): The tetrahydro-pyridino ring is prone to dehydrogenation (oxidation) to form the more thermodynamically stable aromatic β-carboline.[3][4] This process is often the main cause of sample discoloration and the appearance of major impurities. This oxidation can be catalyzed by atmospheric oxygen, trace metals, or enzymatic activity.[4][5]

  • Photodegradation: The indole nucleus is a chromophore that absorbs UV light. This energy absorption can trigger photochemical reactions, leading to the formation of various degradation products.[6][7] Exposure to light, especially short-wavelength light (300-500 nm), can significantly accelerate degradation.[7][8]

  • Hydrolysis and pH-mediated Degradation: While generally stable, extreme pH conditions in solution can affect the compound's integrity. The compound is often supplied as a hydrochloride salt, which is more stable than the free base.[9] In solution, the equilibrium between the salt and free base can influence reactivity.

  • Reaction with Atmospheric Contaminants: The indole and amine functionalities can react with atmospheric pollutants like nitrogen oxides (NOx), potentially forming nitroso derivatives, which can be unstable.[10][11][12]

Q2: What are the absolute ideal storage conditions for the solid (powder) form of the compound?

Answer: To maximize the shelf-life of the solid compound, meticulous control of its environment is crucial. We recommend adhering to the following multi-faceted approach, summarized in the table below. The underlying principle is to minimize exposure to oxygen, light, and moisture.

ParameterRecommended ConditionRationale & Expert Insight
Temperature -20°C or below (long-term); 2-8°C (short-term)Low temperatures drastically reduce the rate of all chemical reactions, including oxidation. For multi-year storage, -80°C is preferred.
Atmosphere Inert Gas (Argon or Nitrogen)This is the most critical factor for preventing oxidation. Backfilling the vial with an inert gas displaces atmospheric oxygen, directly inhibiting the primary degradation pathway of aromatization.
Light Exposure Complete Darkness (Amber Vial + External Wrap)To prevent photodegradation, the compound must be stored in an amber glass vial that filters UV light.[13] For maximum protection, wrap the vial in aluminum foil and store it in a light-proof container or freezer box.[6]
Container Tightly-Sealed Borosilicate Glass VialUse a high-quality vial with a PTFE-lined cap to prevent moisture ingress and potential leaching from plastic containers. Ensure the cap is sealed tightly after each use.
Form Hydrochloride SaltIf available, always procure and store the compound as its hydrochloride salt.[9][14] The protonated amine is less susceptible to oxidation than the free base.
Q3: I need to make a stock solution. What are the best practices for preparation and storage to minimize degradation in a dissolved state?

Answer: Compounds are significantly less stable in solution than as a dry solid.[15] Follow these steps rigorously:

  • Solvent Selection: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF, Ethanol). If using solvents prone to peroxide formation (like THF or Dioxane), ensure they are fresh and tested for peroxides.

  • Degas Solvents: For aqueous-based buffers, sparging with argon or nitrogen for 15-20 minutes before use can remove dissolved oxygen, providing an extra layer of protection against oxidation.

  • Preparation: Prepare solutions in a controlled environment, minimizing time spent open to the air. If possible, work under a gentle stream of inert gas. Use amber-colored glassware or foil-wrapped tubes during preparation.[8]

  • Storage Protocol:

    • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

    • Temperature: Store solutions at -80°C.

    • Container: Use cryovials with high-integrity seals.

    • Light: Store aliquots in a light-proof freezer box.

  • Usage: When using an aliquot, allow it to warm to room temperature completely before opening to prevent condensation of atmospheric water into the solution. Use the required amount and discard the rest; do not re-freeze a partially used aliquot.

Part 2: Troubleshooting Guide

Q4: My solid sample, which was originally an off-white powder, has turned yellow/brown. What happened and is it still usable?

Answer: A color change is a definitive visual indicator of chemical degradation.

  • Causality: The yellow or brown color is likely due to the formation of highly conjugated systems. The most probable cause is the oxidation of the tetrahydro-β-carboline core to its corresponding aromatic β-carboline derivative (e.g., 8-Methyl-1H-pyrido[4,3-b]indole).[3][10] This new, fully aromatic structure absorbs visible light, resulting in the observed color. This indicates improper storage, specifically exposure to oxygen and/or light.

  • Usability: The sample is now a mixture of the parent compound and one or more degradation products. It should not be used for quantitative biological assays , as the purity is compromised. The actual concentration of the active compound is lower than calculated, and the degradation products may have their own, potentially confounding, biological activities or toxicities.

  • Recommendation: Discard the degraded sample and obtain a fresh lot. Review your storage protocol against the ideal conditions outlined in Q2 to prevent recurrence. If the material is irreplaceable, it must be re-purified by chromatography and its identity confirmed by analytical methods (LC-MS, NMR) before use.

Q5: My HPLC/LC-MS analysis shows several new peaks that were not present when I first received the compound. What are they likely to be?

Answer: The appearance of new peaks confirms degradation. Based on the known reactivity of the tetrahydro-β-carboline scaffold, the most probable degradation products are listed below.

Probable DegradantLikely CauseAnalytical Signature (LC-MS)
8-Methyl-2,3-dihydro-1H-pyrido[4,3-b]indole Partial OxidationMass = M-2 (Loss of 2 hydrogens)
8-Methyl-1H-pyrido[4,3-b]indole Full Oxidation (Aromatization)Mass = M-4 (Loss of 4 hydrogens). This is a common degradation product.[4][10][11]
N-Oxide Derivative OxidationMass = M+16 (Addition of one oxygen atom)
Oxindole/Ring-Opened Derivatives Photo-oxidation or harsh chemical oxidationMass = M+16 or other fragments. These result from the cleavage of the indole C2-C3 bond.[16][17][18]
N-Nitroso Derivative Exposure to nitritesMass = M+29 (Addition of an NO group, minus H)[12]

Recommendation: Use a stability-indicating HPLC method to resolve the parent peak from its degradants.[19] If you identify significant degradation (>1-2%), it is best to prepare fresh solutions from a pure, solid stock.

Part 3: Key Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage of Solid Compound
  • Vial Preparation: Select a correctly sized amber borosilicate glass vial with a PTFE-lined screw cap. Ensure the vial is clean and completely dry.

  • Aliquotting: Weigh the desired amount of this compound into the vial in a low-humidity environment.

  • Inert Gas Purge: Insert a needle connected to a source of dry argon or nitrogen gas into the vial. Provide a second, wider needle as an outlet.

  • Backfilling: Gently flush the vial with the inert gas for 1-2 minutes to displace all air.

  • Sealing: While maintaining a positive pressure of the inert gas, remove the needles and immediately seal the vial tightly with the cap.

  • Light Protection: Wrap the sealed vial in aluminum foil or place it inside a secondary light-proof container.

  • Storage: Label the vial clearly with the compound name, date, and storage conditions. Place it in a designated -20°C or -80°C freezer.

Protocol 2: Quick Purity Check by Reverse-Phase HPLC

This is a general-purpose method to quickly assess the purity of your compound. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-19 min: 90% B

    • 19-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Prepare a ~0.5 mg/mL solution in 50:50 Acetonitrile:Water.

  • Analysis: The parent compound should appear as a single major peak. Degradation products, being more aromatic and less polar, will typically have longer retention times. Integrate all peaks to calculate the purity percentage.

Part 4: Visualization of Degradation & Troubleshooting

Diagram 1: Primary Degradation Pathways

G cluster_main Start Compound cluster_products Degradation Products A 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole B 8-Methyl-2,3-dihydro- 1H-pyrido[4,3-b]indole (Partial Oxidation, M-2) A->B O₂ / Light [Mild] C 8-Methyl-1H-pyrido[4,3-b]indole (Full Aromatization, M-4) A->C O₂ / Light [Direct] D Oxindole Derivatives (Ring Cleavage, M+16) A->D hv / O₂ B->C O₂ / Light [Harsh]

Caption: Key oxidative degradation pathways of the parent compound.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

G Start Suspected Degradation (e.g., color change, bad data) CheckForm Is the sample a solid or a solution? Start->CheckForm Solid Solid Sample CheckForm->Solid Solid Solution Solution Sample CheckForm->Solution Solution CheckSolidStorage Review Storage Conditions (Temp, Inert Gas, Light) Solid->CheckSolidStorage PurityCheck Perform HPLC Purity Check (Protocol 2) CheckSolidStorage->PurityCheck IsPureSolid Purity > 98%? PurityCheck->IsPureSolid DiscardSolid Discard and Re-order IsPureSolid->DiscardSolid No UseSolid Use with Caution (Consider Re-purification) IsPureSolid->UseSolid Yes CheckSolutionStorage Check Solution Age & Storage (Freeze-thaw cycles?) Solution->CheckSolutionStorage PrepareFresh Prepare Fresh Solution from Validated Solid Stock CheckSolutionStorage->PrepareFresh Reanalyze Re-run Experiment PrepareFresh->Reanalyze

Caption: A step-by-step workflow for troubleshooting sample integrity.

References

  • Herraiz, T., & Galisteo, J. (2003). Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC-MS Analysis of the Reaction Products. Journal of Agricultural and Food Chemistry, 51(8), 2130-2134. [Link]

  • Pfeiffer, A., Schmidt, A., & Schieber, A. (2003). Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. Journal of Agricultural and Food Chemistry, 51(8), 2130-2134. [Link]

  • Greiner, B., & Rommelspacher, H. (1984). Two metabolic pathways of tetrahydronorharmane (tetrahydro-beta-carboline) in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 325(4), 349-355. [Link]

  • Pfeiffer, A., Schmidt, A., & Schieber, A. (2003). Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. Journal of Agricultural and Food Chemistry, 51(8), 2130-2134. [Link]

  • Pfeiffer, A., Schmidt, A., & Schieber, A. (2003). Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. Journal of Agricultural and Food Chemistry. [Link]

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  • Lascer, M., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11044-11065. [Link]

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  • Cilliers, J., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 1399-1404. [Link]

  • Perlovich, G. L., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Journal of Molecular Liquids, 265, 787-795. [Link]

  • Chen, Y-C., et al. (2016). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. European Journal of Organic Chemistry, 2016(1), 115-121. [Link]

  • Lankau, T. F., et al. (2017). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Caltech Authors. [Link]

  • Al-Rimawi, F. (2018). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. International Journal of Pharmaceutical Investigation, 8(3), 115-119. [Link]

  • Saini, B., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 53(8), 1341-1349. [Link]

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Technical Support Center: Enhancing the Bioavailability of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the bioavailability challenges associated with 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. This guide is structured to provide direct, actionable solutions to common experimental hurdles encountered by researchers in drug development. Our focus is on the causality behind experimental choices, ensuring you are not just following steps, but making informed decisions.

Part 1: Foundational Understanding: The Bioavailability Challenge

The this compound scaffold, a core component of many pharmacologically active agents, often presents significant challenges in achieving adequate oral bioavailability.[1][2][3] These challenges are typically rooted in the physicochemical properties of the molecule itself.

Frequently Asked Question: Why do my pyrido[4,3-b]indole derivatives show low oral bioavailability?

Answer: The low oral bioavailability of this class of compounds is often a multifactorial issue stemming from:

  • Poor Aqueous Solubility: The planar, heterocyclic ring structure contributes to high crystal lattice energy and low aqueous solubility.[4] Many derivatives are lipophilic, leading to dissolution rate-limited absorption.[5] For a compound to be absorbed, it must first be dissolved in the gastrointestinal fluids.[6]

  • Low Permeability: While many of these compounds are lipophilic, which should favor membrane permeation, factors like molecular size, hydrogen bonding capacity, and potential interaction with efflux transporters (e.g., P-glycoprotein) can limit their ability to cross the intestinal epithelium.

  • First-Pass Metabolism: The indole and pyridine rings are susceptible to extensive metabolism by cytochrome P450 enzymes in the liver and gut wall, leading to significant degradation of the compound before it reaches systemic circulation.

Understanding which of these factors is the primary barrier is the first critical step in designing an effective bioavailability enhancement strategy. The Biopharmaceutics Classification System (BCS) is an essential framework for this initial assessment.[5]

Part 2: Troubleshooting Guide & FAQs

This section is designed as a practical, issue-driven guide. Find the question that most closely matches your current experimental problem to get targeted advice.

Section 2.1: Issues in Basic Physicochemical Characterization

Question: I am seeing inconsistent results in my initial solubility assessment. What could be the cause?

Answer: Inconsistent solubility data is a common early-stage problem. The root cause often lies in one of the following areas:

  • Solid-State Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a distinct solubility.[5][7] Ensure you are using the same, well-characterized batch for all experiments.

  • Equilibrium Time: True thermodynamic solubility measurement requires that the system reaches equilibrium, which can take 24-72 hours for poorly soluble compounds. "Kinetic" solubility tests, while faster, can be misleading.[8]

  • pH of the Medium: The pyrido[4,3-b]indole core contains basic nitrogen atoms, making the solubility of its derivatives highly pH-dependent. Small, un-controlled shifts in buffer pH can cause large variations in solubility.

  • Degradation: The compound may be degrading in the dissolution medium, which can be mistaken for low solubility.[9][10] Assess the chemical stability of your compound in the chosen media by analyzing samples over time with a stability-indicating HPLC method.

Section 2.2: Troubleshooting Dissolution & Formulation

Question: My lead compound is a BCS Class II candidate (low solubility, high permeability). What is the most straightforward strategy to improve its dissolution rate?

Answer: For BCS Class II compounds, the primary goal is to enhance the dissolution rate, as permeability is not the limiting factor.[11] The most direct approach is to increase the surface area of the drug available for dissolution.

Strategy 1: Particle Size Reduction (Micronization & Nanonization)

Reducing particle size dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[12]

  • Micronization: Techniques like air-jet milling can reduce particle size to the 2–5 μm range.[13] This is often sufficient for moderately insoluble compounds.

  • Nanonization: For very poorly soluble compounds, creating a nanosuspension (particle size 100-300 nm) is a powerful strategy.[14] This can be achieved via wet media milling or high-pressure homogenization.[14]

Workflow for Selecting a Particle Size Reduction Strategy

Caption: Decision workflow for particle size reduction.

Question: Particle size reduction isn't enough. How do I choose between a solid dispersion and a lipid-based formulation?

Answer: The choice between these advanced strategies depends on the physicochemical properties of your compound and the desired drug loading.

StrategyMechanism of ActionBest Suited ForKey Considerations
Amorphous Solid Dispersion (ASD) The drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous state, preventing crystallization and enhancing apparent solubility.[7][11]Compounds that are prone to crystallization and have a high melting point.Polymer selection is critical. Physical stability of the amorphous state must be monitored.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water microemulsion upon contact with GI fluids, presenting the drug in a solubilized state.[7][13]Highly lipophilic (high logP) compounds.Excipient compatibility and potential for GI irritation from high surfactant concentrations.

Expert Insight: For many indole-based derivatives, which are often highly lipophilic, Self-Emulsifying Drug Delivery Systems (SEDDS) can be particularly effective.[13] They not only enhance solubility but can also mitigate negative food effects and potentially inhibit efflux transporters.[13]

Section 2.3: Issues with Permeability and Metabolism

Question: My compound has good solubility in simulated intestinal fluid, but Caco-2 assays show low permeability. What's the next step?

Answer: This profile suggests a BCS Class III or IV issue, where membrane permeation is the rate-limiting step.[15] A prodrug approach is often the most effective strategy here.

What is a prodrug? A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[16] This strategy can be used to temporarily mask physicochemical properties that limit absorption.[15]

Prodrug Strategies for Pyrido[4,3-b]indole Derivatives:

  • Increase Lipophilicity: If the compound is too polar, adding a lipophilic promoiety (e.g., an alkyl ester) can enhance passive diffusion across the intestinal membrane.[15][16] This moiety is later cleaved by esterases in the plasma or liver.

  • Target Transporters: A more sophisticated "modern" approach is to attach a promoiety that is a substrate for an active uptake transporter in the gut, such as the peptide transporter PEPT1.[17][18] Attaching an amino acid or a dipeptide can trick the transporter into actively carrying the drug into the enterocytes.[17][19] This has been highly successful for antiviral drugs like valacyclovir, which increased the bioavailability of acyclovir by 3- to 5-fold.[17]

Logical Flow for Prodrug Design

Caption: Decision process for designing a prodrug strategy.

Section 2.4: Troubleshooting In Vivo Preclinical Studies

Question: We observed high variability in our rat pharmacokinetic study. What are the common causes?

Answer: High inter-subject variability is a frequent challenge in preclinical oral PK studies and can obscure the true performance of your formulation.[20][21]

Troubleshooting Checklist:

  • Formulation Homogeneity: For suspensions, ensure the compound does not settle before or during dosing. Use a suitable suspending agent and vortex each individual dose immediately before administration.

  • Dosing Accuracy: Oral gavage in rodents requires significant skill. Ensure technicians are properly trained to avoid accidental dosing into the lungs. The volume of administration should also be precise.[20]

  • Food Effects: Was the study conducted in fasted or fed animals? The presence of food can significantly alter gastric pH, GI transit time, and drug solubility, introducing variability. Always control and report the feeding status of the animals.[20]

  • Stress and Physiological Factors: Animal stress can alter GI motility and blood flow. Ensure proper handling and acclimatization procedures are in place.

  • Sample Handling: After blood collection, improper handling (e.g., slow processing, wrong anticoagulant, hemolysis) can lead to degradation of the analyte before analysis, introducing significant error.[20]

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Nanosuspension via Wet Media Milling

This protocol outlines a general procedure for preparing a drug nanosuspension for preclinical evaluation.

  • Preparation of Slurry:

    • Weigh 100 mg of your this compound derivative.

    • Prepare a 1% w/v solution of a suitable stabilizer (e.g., Poloxamer 188 or HPMC) in deionized water.

    • Disperse the drug powder in 10 mL of the stabilizer solution to form a pre-suspension.

  • Milling Process:

    • Add the slurry to a laboratory-scale bead mill chamber containing yttria-stabilized zirconium oxide milling beads (0.2-0.5 mm diameter).

    • Begin milling at a high speed (e.g., 2000 rpm) while maintaining temperature control (e.g., using a cooling jacket) to prevent thermal degradation.

    • Mill for 2-8 hours. The optimal time should be determined experimentally.

  • Particle Size Analysis:

    • Withdraw a small aliquot of the suspension at regular intervals (e.g., every hour).

    • Dilute the aliquot appropriately with deionized water.

    • Measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction.

    • Continue milling until the desired particle size (e.g., Z-average < 300 nm) and Polydispersity Index (PDI < 0.3) are achieved and stable over two consecutive time points.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads via filtration or centrifugation.

    • The resulting nanosuspension can be used directly for in vivo studies or further processed (e.g., lyophilized or spray-dried) into a solid dosage form.[14]

Protocol 2: Basic Troubleshooting of an In Vitro Dissolution Test (USP Apparatus 2)

This protocol addresses common failures in dissolution testing.[22][23]

  • Initial Observation: If a dissolution test fails to meet specifications, first observe the physical behavior within the vessel.

    • "Coning": Is the powder piling up at the bottom center of the vessel? This indicates poor hydrodynamics. Consider increasing the paddle speed (RPM) or using a different apparatus.

    • Floating: Is the capsule or powder floating? This is common for hydrophobic compounds. Use a validated sinker to ensure the dosage form remains in the area of highest hydrodynamic stress.[24]

  • Verify Media Preparation:

    • Confirm the pH of the dissolution medium is correct after all components have been added and the temperature has equilibrated to 37°C ± 0.5°C.

    • Ensure proper deaeration of the media. Dissolved gases can form bubbles on the dosage form surface, reducing the effective area for dissolution.

    • If using surfactants (e.g., Sodium Lauryl Sulfate), ensure the correct grade and concentration are used, as impurities can affect results.[9]

  • Check for Drug Degradation or Precipitation:

    • Take a sample from the dissolution vessel at the final time point and let it stand at room temperature. Observe for any signs of precipitation. If precipitation occurs, the drug may be forming a supersaturated solution that is not stable.[10]

    • Re-analyze a sample after several hours to check for degradation in the analytical autosampler or vials.

  • Evaluate Filter Compatibility:

    • Ensure the filter used for sampling is not adsorbing the drug. Perform a filter validation study by filtering a standard solution of known concentration and comparing the filtrate concentration to the unfiltered solution. The recovery should be >98%.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Modern Prodrug Design for Targeted Oral Drug Delivery. PMC - NIH. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. IntechOpen. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution. PubMed. Available from: [Link]

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. NIH. Available from: [Link]

  • Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment. ScienceDirect. Available from: [Link]

  • Indole Antitumor Agents in Nanotechnology Formulations: An Overview. MDPI. Available from: [Link]

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  • Harnessing Nanotechnology for Efficient Delivery of Indole-Based Drugs in Cancer Treatment | Request PDF. ResearchGate. Available from: [Link]

  • Indole Antitumor Agents in Nanotechnology Formulations: An Overview. PubMed. Available from: [Link]

  • New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. PMC. Available from: [Link]

  • Dissolution Method Troubleshooting. Dissolution Technologies. Available from: [Link]

  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer. Available from: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available from: [Link]

  • Dissolution Failure Investigation. Agilent. Available from: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available from: [Link]

  • Challenges to the Dissolution Test Including Equipment Calibration. Pharmaceutical Technology. Available from: [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. Available from: [Link]

  • Preformulation Challenges and Advices to Obtain the Bioavailability and Bioequivalence Studies of Pharmaceuticals. Omics. Available from: [Link]

  • 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. PubChem. Available from: [Link]

  • A Review on the Importance of In-vitro Bioavailability and Bioequivalence Studies. ResearchGate. Available from: [Link]

  • (PDF) Statistical Issues in Bioavailability/Bioequivalence Studies. ResearchGate. Available from: [Link]

  • 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. PubMed. Available from: [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. Available from: [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. Available from: [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PMC - PubMed Central. Available from: [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available from: [Link]

  • Application of drug physico chemical characterisation in drug discovery. Merck Group. Available from: [Link]

  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. MDPI. Available from: [Link]

  • Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. PubMed. Available from: [Link]

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Technical Support Center: Mitigating Cytotoxicity of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers working with 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you navigate and mitigate the cytotoxic effects of this compound in your cell culture experiments. As a member of the tetrahydro-β-carboline family of indole alkaloids, this molecule holds significant research interest but can present challenges related to cell viability.[1][2] This document provides field-proven insights to help you achieve reliable and reproducible results.

Understanding the "Why": The Roots of Tetrahydro-β-Carboline Cytotoxicity

Before troubleshooting, it's crucial to understand the potential mechanisms driving the cytotoxicity of this compound and related β-carboline compounds. While the specific profile of this 8-methyl derivative is an active area of research, the broader class of compounds is known to induce cell stress and death through several interconnected pathways.

  • Induction of Apoptosis: A primary mechanism of cytotoxicity for many β-carboline and tetrahydro-β-carboline derivatives is the activation of programmed cell death, or apoptosis.[3][4] This process is often mediated by the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes, such as caspase-9 and the executioner caspase-3.[4][5][6]

  • Oxidative Stress: Some tetrahydro-β-carbolines have been shown to induce oxidative stress within cells.[7] This can occur through an increase in reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential, leading to mitochondrial dysfunction and damage.[7]

  • Cellular Metabolism: It is possible for tetrahydro-β-carbolines to be metabolized by cellular enzymes, such as heme peroxidases, into their fully aromatic β-carboline counterparts (e.g., norharman and harman).[8][9] These metabolites can possess their own distinct and sometimes more potent biological activities.

Below is a diagram illustrating the potential signaling pathways that may lead to cytotoxicity.

Cytotoxicity_Pathway A 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole B Increased Reactive Oxygen Species (ROS) A->B Induces C Mitochondrial Dysfunction B->C Leads to D Release of Cytochrome c C->D Triggers E Caspase-9 Activation D->E Activates F Caspase-3 Activation E->F Activates G Apoptosis F->G Executes

Caption: Potential mechanism of this compound cytotoxicity.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with this compound.

Q1: What are the initial visual signs of cytotoxicity in my cell culture? A1: The first indicators are often morphological. You may observe cells rounding up, detaching from the culture plate, shrinking in size, or exhibiting membrane blebbing. These are classic signs of cellular stress and the onset of apoptosis.

Q2: How should I prepare and store my stock solution of this compound? A2: This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[10] Aliquot the stock into smaller, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10]

Q3: The compound is causing widespread cell death even at what I believe are low concentrations. What is the most common cause? A3: This is a frequent issue. The most likely causes, in order of probability, are:

  • High Compound Concentration: The definition of "low" is highly dependent on the cell line. Many cell lines are sensitive to indole alkaloids in the low micromolar or even nanomolar range.[11][12] A full dose-response curve is essential.

  • Solvent Toxicity: The final concentration of DMSO in your culture medium should be kept to a minimum, typically below 0.1%, as the solvent itself can be toxic to cells.[10] Always include a vehicle control (medium + same amount of DMSO) in your experiments.

  • High Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to chemical compounds due to variations in metabolism, receptor expression, and membrane transport.[13][14]

Q4: How do I differentiate between a cytotoxic (cell-killing) effect and a cytostatic (growth-inhibiting) effect? A4: This is a critical distinction in drug development.[15][16] A single assay is often insufficient. It's best to use a multi-assay approach:

  • Metabolic Assays (e.g., MTT, WST-1): These measure the metabolic activity of the cell population, which reflects cell viability and proliferation.[17] A decrease could mean either cell death or inhibited growth.

  • Membrane Integrity Assays (e.g., LDH release): These assays measure the release of intracellular enzymes like lactate dehydrogenase (LDH) from damaged cells, which is a direct marker of cytotoxicity and cell lysis.[18] By comparing results, if you see a large drop in MTT signal but a small increase in LDH release, the effect is likely cytostatic. If both signals change significantly, the effect is cytotoxic.

Troubleshooting Guides: From Problem to Protocol

This section provides structured workflows to diagnose and solve common experimental problems.

Problem 1: High and Variable Cytotoxicity Observed

You are observing significant cell death, and the effect is not consistent across replicate wells or experiments.

This workflow is the foundational experiment to systematically determine the effective concentration of your compound.

Dose_Response_Workflow A 1. Standardize Cell Seeding (e.g., 5,000-10,000 cells/well) B 2. Prepare Serial Dilutions (e.g., 0.01 µM to 100 µM) A->B C 3. Add Compound to Cells Incubate for 24-72h B->C E 5. Perform Viability/Cytotoxicity Assay (e.g., MTT, LDH, or ATP-based) C->E D 4. Include Controls (Untreated, Vehicle-Only) D->E F 6. Analyze Data (Normalize to controls, plot curve) E->F

Caption: Experimental workflow for a dose-response cytotoxicity assay.

  • Cell Plating: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X concentration serial dilution series of this compound in complete culture medium. A suggested starting range is provided in the table below.

  • Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X compound dilutions to achieve the final 1X concentration.

  • Controls: Prepare wells for:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.1%).

    • Blank Control: Medium only, no cells (for background subtraction).[19]

  • Incubation: Return the plate to the incubator for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.[17]

    • Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterSuggested Starting PointRationale
Cell Line Select based on research goals (e.g., A549 lung cancer, MCF7 breast cancer).[3][20]Different cell lines have varied sensitivities.
Seeding Density 5,000 - 15,000 cells/wellMust be in the logarithmic growth phase during the assay to avoid artifacts.[21]
Concentration Range 0.01 µM to 200 µM (log dilutions)A wide range is crucial to capture the full dose-response curve.[10]
Incubation Time 24, 48, and 72 hoursCytotoxicity can be time-dependent; a time-course reveals kinetic effects.
DMSO Concentration < 0.1% (v/v)Minimizes solvent-induced toxicity, which can confound results.[10]
Problem 2: High Cytotoxicity Persists Despite Optimization

Even after careful dose-response experiments, the therapeutic window for your compound is very narrow, with toxicity observed at or near the desired effective concentration.

Given that oxidative stress is a potential mechanism of cytotoxicity for related compounds, co-treatment with an antioxidant may rescue cells from damage.[7] N-acetylcysteine (NAC) is a common and effective ROS scavenger.

Experimental Protocol Outline:

  • Determine IC50: First, establish the IC50 of your compound alone as described previously.

  • NAC Titration: In a separate experiment, treat cells with various concentrations of NAC (e.g., 1-10 mM) to ensure it is not toxic on its own.

  • Co-treatment:

    • Pre-treat cells with a non-toxic concentration of NAC for 1-2 hours.

    • Add your compound at various concentrations (centered around the previously determined IC50) to the NAC-containing medium.

    • Include controls for compound-only and NAC-only treatments.

  • Assessment: After the desired incubation period, perform a viability assay (e.g., MTT). A rightward shift in the IC50 curve in the presence of NAC would suggest that oxidative stress is a key component of the cytotoxicity.

  • Physiologically Relevant Media: Standard cell culture media contain high levels of glucose, which can make cancer cell lines less predictive of in vivo responses.[22] Switching to a medium where glucose is replaced by galactose forces cells to rely more on oxidative phosphorylation, which can alter their sensitivity to compounds that affect mitochondrial function.[22] This may provide a more accurate assessment of potential hepatotoxicity.

  • 3D Cell Culture Models: Moving from 2D monolayers to 3D models like spheroids or organoids can provide a more physiologically relevant system.[23] Cells in 3D cultures often exhibit different drug sensitivities and can be more resistant to toxicity, better mimicking an in vivo tumor microenvironment.[23]

By systematically applying these troubleshooting guides and advanced strategies, researchers can gain a clearer understanding of the cytotoxic profile of this compound and develop robust protocols to minimize off-target effects, ultimately leading to more reliable and translatable experimental outcomes.

References

  • Danaher Life Sciences.
  • ResearchGate. Effect of β-carbolines on cytochrome c release and caspase-3....
  • Sigma-Aldrich. Cytotoxicity assays.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • Abcam. Cell viability assays.
  • PubMed. 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo)
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • MDPI. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays.
  • PubMed. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays.
  • PubMed.
  • Drug Target Review. Making cell culture models more physiologically relevant.
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  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ResearchGate.
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  • PubMed. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases.
  • MDPI.
  • National Institutes of Health. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays.
  • ResearchGate. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases | Request PDF.
  • Sigma-Aldrich. Antibiotic Optimization for Cell Transduction Using a Cytotoxicity Profile.
  • PubMed.
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  • National Institutes of Health.

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Technical Support Center: Confirmation of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Identity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, question-and-answer-formatted resource for researchers, scientists, and drug development professionals to accurately confirm the chemical identity of synthesized 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The methodologies described herein are designed to create a self-validating system for structural elucidation, ensuring the integrity of your research.

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives, often achieved through the Pictet-Spengler reaction, is a cornerstone in the development of novel therapeutics, including potential treatments for cystic fibrosis and various cancers.[1][2][3][4][5] Given the profound biological activities of these compounds, rigorous confirmation of their molecular structure is paramount.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Preliminary Analysis & Purity Assessment

Question 1: I've just completed my synthesis. What are the first steps I should take to assess my product?

The initial steps should focus on determining the purity of your sample, as impurities can significantly interfere with subsequent spectroscopic analysis.[6]

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method to visualize the number of components in your reaction mixture.[7] A single spot under UV visualization suggests a relatively pure compound. If multiple spots are present, purification by column chromatography is recommended.

  • Melting Point Determination: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure crystalline compound.[8] Impurities will lead to a depressed and broadened melting point range.[6]

Troubleshooting:

  • My TLC shows multiple spots. This indicates the presence of starting materials, byproducts, or impurities. Purification via flash column chromatography is necessary before proceeding with further characterization.

  • The melting point of my compound is broad and lower than expected. This is a strong indicator of impurities.[6] Recrystallization or column chromatography should be performed to purify the product.

Section 2: Spectroscopic Analysis for Structural Elucidation

The core of identity confirmation lies in a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Question 2: How can I use Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of key functional groups?

FTIR spectroscopy is excellent for identifying the functional groups present in your molecule. For this compound, you should look for the following characteristic peaks:

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H (Indole)~3400Stretching vibration. This peak can sometimes be broad.[9]
N-H (Amine)~3300-3500Stretching vibration. May overlap with the indole N-H stretch.
C-H (Aromatic)~3000-3100Stretching vibrations.[9]
C-H (Aliphatic)~2850-2960Stretching vibrations from the tetrahydro-pyridine and methyl groups.
C=C (Aromatic)~1450-1600In-ring stretching vibrations are characteristic of the indole system.[9]
C-N~1200-1350Stretching vibrations.

Troubleshooting:

  • I don't see a clear N-H peak. This could be due to peak broadening or low sample concentration. Ensure your sample is properly prepared and sufficiently concentrated.

Question 3: What should I expect from the ¹H NMR spectrum, and how do I assign the protons?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Expected Chemical Shifts (δ) in CDCl₃ (approximate):

Proton(s)Chemical Shift (ppm)MultiplicityIntegrationNotes
Indole N-H7.5 - 8.5broad singlet1HChemical shift can be solvent-dependent and the peak may be broad.[10]
Amine N-H1.5 - 2.5broad singlet1HMay exchange with D₂O.
Aromatic C-H6.9 - 7.5multiplet3HProtons on the benzene ring of the indole.
CH₂ (Position 4)~3.8 - 4.0singlet or multiplet2HMethylene group adjacent to the indole ring.
CH₂ (Position 3)~2.9 - 3.1triplet2HMethylene group in the piperidine ring.
CH₂ (Position 2)~2.7 - 2.9triplet2HMethylene group adjacent to the secondary amine.
Methyl (CH₃)~2.4singlet3HMethyl group on the benzene ring.

Troubleshooting:

  • The N-H proton signal is broad or has disappeared. This is a common issue with indoles.[10] It can be caused by quadrupole broadening or chemical exchange. Running the spectrum in a different solvent, like DMSO-d₆, can sometimes sharpen this peak.

  • My aromatic signals are overlapping. Changing to an aromatic solvent like benzene-d₆ can induce Aromatic Solvent-Induced Shifts (ASIS), which may help resolve overlapping signals.[10] Two-dimensional NMR techniques like COSY can also help in assigning these protons.[11]

Question 4: What information will ¹³C NMR provide for my compound?

Carbon-13 NMR spectroscopy identifies all unique carbon environments in the molecule.

Expected Chemical Shifts (δ) in CDCl₃ (approximate):

Carbon(s)Chemical Shift (ppm)Notes
Aromatic C (Indole)110 - 140Six distinct signals are expected for the indole ring carbons.
C4a, C9a (Indole)~125-136Quaternary carbons at the ring junction.
C4 (Piperidine)~40 - 50Methylene carbon adjacent to the indole.
C3 (Piperidine)~20 - 30Methylene carbon in the piperidine ring.
C2 (Piperidine)~40 - 50Methylene carbon adjacent to the secondary amine.
Methyl (CH₃)~20 - 25Methyl carbon on the benzene ring.

Troubleshooting:

  • I am missing some quaternary carbon signals. Quaternary carbons often have long relaxation times and can show weak signals. Increasing the relaxation delay (d1) in your NMR experiment can help to better visualize these peaks.

Question 5: How can Mass Spectrometry confirm the molecular weight of my compound?

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of your synthesized compound.[12] For this compound (C₁₂H₁₄N₂), the expected molecular weight is approximately 186.26 g/mol .

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can be used to confirm the elemental composition of your molecule.[13] The expected monoisotopic mass for [M+H]⁺ would be approximately 187.1235.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can also provide structural information. A common fragmentation pattern for tetrahydro-β-carbolines involves a retro-Diels-Alder (RDA) mechanism.[14]

Troubleshooting:

  • My mass spectrum shows a peak at M+1. This is the [M+H]⁺ ion, which is very common in techniques like Electrospray Ionization (ESI).

  • I see multiple peaks in my mass spectrum. This could be due to impurities or fragmentation of your molecule. Compare the observed fragmentation pattern with known patterns for similar structures.[14]

Experimental Protocols & Workflows

Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for the comprehensive identification of synthesized this compound.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Spectroscopic Confirmation cluster_3 Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product TLC TLC Analysis Purification->TLC Purified Sample MP Melting Point TLC->MP FTIR FTIR Spectroscopy MP->FTIR NMR NMR (¹H, ¹³C, 2D) FTIR->NMR MS Mass Spectrometry NMR->MS Data_Analysis Data Analysis & Structural Elucidation MS->Data_Analysis

Caption: Workflow for Synthesis, Purification, and Characterization.

Step-by-Step Protocols

1. Melting Point Determination

  • Ensure the synthesized compound is a fine, dry powder.[8]

  • Pack a small amount of the sample into a capillary tube.

  • Place the capillary tube into a melting point apparatus.

  • Heat the sample rapidly to get an approximate melting point, then cool down.

  • Heat again, slowing the rate to ~2°C per minute as you approach the approximate melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

2. ¹H NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved before analysis.

3. High-Resolution Mass Spectrometry (HRMS) Sample Preparation

  • Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • If necessary, add a small amount of formic acid to aid in ionization for ESI-MS.

  • The sample is then directly infused or injected into the mass spectrometer.

References

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC. PubMed Central. [Link]

  • Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PubMed. [Link]

  • Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. ResearchGate. [Link]

  • Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. PubMed. [Link]

  • Heterocyclic compound - Melting, Boiling, Points. Britannica. [Link]

  • Melting point determination. University of Calgary. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. PMC - NIH. [Link]

  • 13C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Melting point determination. SSERC. [Link]

  • Design,Synthesis And Activity Evaluation Of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b] Indoles Derivatives. Global Thesis. [Link]

  • DETERMINATION OF MELTING POINTS. METTLER TOLEDO. [Link]

  • Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate. [Link]

  • The Synthesis and Physiological Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

  • Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. Marcotte Lab. [Link]

  • FT-IR spectrum of control indole. ResearchGate. [Link]

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Technical Support Center: Navigating the Synthesis and Analysis of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This guide is designed to address the common challenges and sources of poor reproducibility encountered during the synthesis, purification, and characterization of this and related tetrahydro-γ-carboline compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reliability and success of your studies.

Introduction: The Challenge of Reproducibility

This compound is a member of the tetrahydro-γ-carboline family, a privileged scaffold in medicinal chemistry with applications ranging from neuroscience to antiviral and anticancer research.[1][2][3][4][5] The synthesis of this scaffold most commonly relies on the Pictet-Spengler reaction, a powerful tool for the construction of tetrahydroisoquinolines and tetrahydro-β-carbolines.[1][2][6] Despite its utility, the reaction can be sensitive to subtle variations in starting materials, reaction conditions, and work-up procedures, leading to significant reproducibility issues. This guide aims to provide a systematic approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction for the synthesis of this compound is resulting in a very low yield. What are the likely causes?

A1: Low yields in this reaction are a common issue and can stem from several factors.[7] A systematic evaluation of your experimental parameters is crucial. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of your tryptamine derivative and the aldehyde. Contaminants can interfere with the reaction. The aldehyde, in particular, can be prone to oxidation or polymerization.[7]

  • Reaction Conditions:

    • Catalyst: The choice and loading of the acid catalyst are critical. While acidic conditions are generally required to form the electrophilic iminium ion intermediate, excessive acid can lead to side reactions or degradation.[6][7] Trifluoroacetic acid (TFA) is a common choice.[2]

    • Solvent: The solvent choice affects the solubility of reactants and intermediates. While protic solvents are traditional, aprotic solvents like dichloromethane (DCM) or toluene have been shown to improve yields in some cases.[7]

    • Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require gentle heating.[7]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.[7][8]

Q2: I am observing a mixture of products in my reaction. How can I improve the selectivity?

A2: The formation of multiple products, such as regioisomers or diastereomers, can be a significant challenge.[8] To enhance selectivity:

  • Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents.

  • Protecting Groups: The use of protecting groups on the tryptamine nitrogen can influence the stereochemical outcome of the reaction.[9]

  • Chiral Auxiliaries and Catalysts: For stereoselective synthesis, the use of chiral auxiliaries on the starting materials or chiral catalysts can direct the formation of a specific stereoisomer.[9]

Q3: How can I effectively purify this compound from the crude reaction mixture?

A3: Purification is critical for obtaining a high-purity final product. Common techniques include:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying the crude product.[7] A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

  • Preparative HPLC: For challenging separations of isomers, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Q4: What are the best practices for the storage and handling of this compound?

A4: Tetrahydro-β-carbolines can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures.[7] It is recommended to store the compound as a solid, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature to minimize degradation.

Troubleshooting Guides

Guide 1: Low or No Product Yield in the Pictet-Spengler Reaction

This guide provides a systematic workflow to diagnose and resolve low-yield issues.

Troubleshooting_Low_Yield cluster_Reagents Starting Material Checks cluster_Conditions Reaction Condition Optimization cluster_Workup Post-Reaction Procedure Start Low or No Yield Observed Check_Reagents Step 1: Verify Starting Material Quality Start->Check_Reagents Check_Conditions Step 2: Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Purity Purity of Tryptamine & Aldehyde (NMR, MS) Check_Reagents->Reagent_Purity Check_Workup Step 3: Review Work-up & Purification Check_Conditions->Check_Workup Conditions Optimized Catalyst Catalyst Type & Loading Check_Conditions->Catalyst Solution Improved Yield Check_Workup->Solution Procedure Refined Quenching Proper Quenching Check_Workup->Quenching Reagent_Stoichiometry Accurate Stoichiometry Reagent_Purity->Reagent_Stoichiometry Solvent Solvent Choice (Protic vs. Aprotic) Catalyst->Solvent Temperature Temperature Control Solvent->Temperature Time Reaction Time (TLC/LC-MS Monitoring) Temperature->Time Extraction Efficient Extraction Quenching->Extraction Purification_Method Optimized Chromatography/Recrystallization Extraction->Purification_Method

Caption: Troubleshooting workflow for low yields in the Pictet-Spengler reaction.

Detailed Steps:

  • Verify Starting Material Quality:

    • Action: Analyze your tryptamine derivative and aldehyde by NMR and MS to confirm their identity and purity.

    • Rationale: Impurities can act as catalysts poisons or participate in side reactions, consuming starting materials and reducing the yield of the desired product.[7]

  • Evaluate Reaction Conditions:

    • Action: Systematically vary the catalyst loading, solvent, temperature, and reaction time.

    • Rationale: The Pictet-Spengler reaction is sensitive to these parameters. For instance, insufficient acid may lead to a slow or incomplete reaction, while too much can cause degradation.[7] Aprotic solvents can sometimes provide superior yields compared to traditional protic solvents.[6][7]

  • Review Work-up & Purification:

    • Action: Ensure that the reaction is properly quenched and that the extraction procedure is efficient in isolating the product. Optimize your purification method to minimize product loss.

    • Rationale: Incomplete quenching can lead to ongoing reactions during work-up. Poor extraction will result in a lower isolated yield. The choice of chromatography conditions is crucial to separate the product from byproducts and unreacted starting materials.[8]

Guide 2: Characterization and Structural Verification

Accurate characterization is essential to confirm the structure of the synthesized compound.

Table 1: Key Analytical Techniques for Characterization

Analytical TechniqueInformation ProvidedCommon Issues & Troubleshooting
¹H and ¹³C NMR Confirms the carbon-hydrogen framework and connectivity. Can help determine stereochemistry through techniques like NOESY.[8]Poor resolution, overlapping signals. Optimize solvent and consider 2D NMR techniques. Cis and trans isomers can often be distinguished by shifts in C1 and C3 signals in ¹³C NMR.[6]
Mass Spectrometry (MS) Determines the molecular weight of the compound. High-resolution MS (HRMS) provides the exact mass and elemental composition.Fragmentation patterns can be complex. Use soft ionization techniques like ESI to observe the molecular ion.
HPLC Assesses the purity of the sample and can be used to separate isomers.Peak tailing or splitting. Ensure proper mobile phase composition and pH. Check for column contamination.[10]
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Broad peaks due to water. Ensure the sample is dry.

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Synthesis of this compound

This protocol is a general starting point and may require optimization.

  • Dissolve the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add the aldehyde (1.0-1.2 eq) to the stirred solution at the desired starting temperature (e.g., 0 °C or room temperature). [8]

  • Add the acid catalyst (e.g., trifluoroacetic acid, 10-20 mol%) dropwise to the reaction mixture. [8]

  • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. [8]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. [8]

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent. [8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [8]

  • Purify the crude product by column chromatography on silica gel. [7]

Protocol 2: HPLC Method for Purity Analysis

This is a general method and should be optimized for your specific compound and instrument.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: Start with a low percentage of B, and gradually increase it over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualization of Key Processes

Pictet-Spengler Reaction Mechanism

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tryptamine Tryptamine Derivative Schiff_Base Schiff Base Tryptamine->Schiff_Base + Aldehyde - H₂O Aldehyde Aldehyde Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion + H⁺ Product Tetrahydro-γ-carboline Iminium_Ion->Product Intramolecular Electrophilic Aromatic Substitution

Caption: The general mechanism of the Pictet-Spengler reaction.

Conclusion

Reproducibility in the study of this compound is achievable through a systematic and informed approach to synthesis, purification, and characterization. By carefully considering the factors outlined in this guide, researchers can overcome common experimental hurdles and generate reliable and high-quality data.

References

  • Technical Support Center: Characterization of Unexpected Products in Pictet-Spengler Reactions - Benchchem.
  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • The purpose of this chapter is to describe the analytical methods that are available for detecting and/or measuring and monitori. Available at: [Link]

    • ANALYTICAL METHODS. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. Available at: [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC - PubMed Central. Available at: [Link]

  • Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents | ACS Omega - ACS Publications. Available at: [Link]

  • Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - MDPI. Available at: [Link]

  • Design, Synthesis and Structure–Activity Relationship of Functionalized Tetrahydro-β-carboline Derivatives as Novel PDE5 Inhibitors - PubMed Central. Available at: [Link]

  • This compound - Georganics. Available at: [Link]

  • This compound - ChemUniverse. Available at: [Link]

  • Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC - NIH. Available at: [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole - PubChem. Available at: [Link]

  • (PDF) Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles - ResearchGate. Available at: [Link]

  • Functionalized tetrahydro-1H-pyrido[4,3-b]indoles: a novel chemotype with Sirtuin 2 inhibitory activity - PubMed. Available at: [Link]

  • New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC. Available at: [Link]

  • 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Available at: [Link]

  • Determination of tetrahydro-beta-carbolines in urine by high-performance liquid chromatography with suppression of artefact formation - PubMed. Available at: [Link]

  • Synthesis of tetrahydro-1H-pyrido[4,3-b]indole and... - ResearchGate. Available at: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. Available at: [Link]

  • Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed. Available at: [Link]

Sources

Modifying experimental conditions for optimal 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent pyridoindole scaffold. The indole nucleus is a cornerstone in many biologically active molecules, and this specific tetrahydro-γ-carboline core has emerged as a promising chemotype for various therapeutic targets, including CFTR potentiators and 5-HT6 receptor antagonists.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-proven insights into modifying experimental conditions for optimal results. We will address common challenges in synthesis, handling, and biological testing, explaining the causality behind our recommendations to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

It is a heterocyclic organic compound featuring a tetrahydro-γ-carboline core structure.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive compounds.[3][4] It serves as a foundational structure for developing novel therapeutics targeting a range of biological targets. For instance, derivatives have been identified as potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein and as antagonists for the serotonin 6 (5-HT6) receptor.[1][2]

Q2: What are the primary challenges when working with this compound class?

Researchers often encounter two main hurdles:

  • Poor Solubility: Like many indole derivatives, this compound and its analogues can exhibit low solubility in aqueous solutions, complicating the preparation of stock solutions and dosing in biological assays.[4]

  • Assay Variability: Results from cell-based assays can be inconsistent without careful optimization of multiple parameters, including cell density, compound stability in media, and incubation times.[5][6]

Q3: What solvent should I use for my initial stock solution?

For biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent. Prepare a high-concentration primary stock (e.g., 10-20 mM) in 100% DMSO. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. The final concentration of DMSO in your assay should ideally be kept below 0.5% (v/v) to minimize solvent-induced artifacts.

Q4: How should I store the solid compound and my stock solutions?

The solid compound should be stored in a cool, dark, and dry place. We recommend storing DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot completely and bring it to room temperature to ensure the compound is fully dissolved.

Troubleshooting Guide: Synthesis & Purification

The synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core often involves multi-step processes, such as the Fischer-indole synthesis.[4][7] Issues during these stages can lead to low yields or difficult-to-remove impurities.

Common Synthesis Problems & Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Reagent Inactivity: Starting materials or catalysts may have degraded.Use freshly opened or purified reagents. If using a Grignard or organolithium reagent, titrate it before use.[8]
Incorrect Reaction Conditions: Temperature, pressure, or reaction time may be suboptimal.Systematically vary one condition at a time. Monitor the reaction progress frequently using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.
Atmospheric Contamination: Many organic reactions are sensitive to moisture or oxygen.Ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents where necessary.[9]
Multiple Products (Dirty Reaction) Side Reactions: The reaction conditions may be too harsh (e.g., temperature too high), promoting decomposition or alternative reaction pathways.Lower the reaction temperature. Consider using a milder catalyst or base. Protecting groups may be necessary to prevent reactions at other functional sites.[10][11]
Impure Starting Material: Contaminants in the starting material are carried through the reaction.Purify all starting materials before use via recrystallization, distillation, or column chromatography. Confirm purity by NMR or LC-MS.
Product Lost During Workup Product is Water-Soluble: The compound may have partitioned into the aqueous layer during extraction.Before discarding the aqueous layer, check it via TLC. If the product is present, perform a back-extraction with a more polar organic solvent or saturate the aqueous layer with brine (NaCl) to decrease the polarity and force the compound into the organic layer.[8]
Emulsion Formation: An emulsion has formed at the interface of the aqueous and organic layers, trapping the product.Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite®.
Difficulty in Purification Co-eluting Impurities: Impurities have a similar polarity to the product, making separation by column chromatography difficult.Adjust the solvent system for your column. A change from ethyl acetate/hexane to dichloromethane/methanol can significantly alter selectivity. If that fails, consider an alternative purification method like preparative TLC or recrystallization.
Logical Workflow for Troubleshooting a Failed Synthesis

The following diagram illustrates a systematic approach to diagnosing and resolving issues in a synthetic reaction.

G start Reaction Failed (Low Yield / Impure Product) check_reagents Verify Reagent Quality (Purity, Activity) start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Verified check_conditions->conditions_ok check_workup Analyze Workup & Purification (Extraction, Chromatography) workup_ok Workup Verified check_workup->workup_ok reagents_ok->check_conditions No Issue modify_reagents Solution: Use Purified/New Reagents reagents_ok->modify_reagents Issue Found conditions_ok->check_workup No Issue modify_conditions Solution: Systematically Modify Conditions (e.g., Lower Temp, Change Solvent) conditions_ok->modify_conditions Issue Found modify_workup Solution: Alter Extraction pH or Chromatography Solvent System workup_ok->modify_workup Issue Found end_goal Successful Synthesis modify_reagents->end_goal modify_conditions->end_goal modify_workup->end_goal

Caption: A systematic workflow for diagnosing failed chemical syntheses.

Troubleshooting Guide: Cell-Based Assays

Cell-based assays are crucial for determining the biological activity of your compound but are fraught with potential pitfalls.[5] A reproducible and robust assay is the foundation of high-quality preclinical data.[6]

Key Parameters for Optimization
ParameterWhy It's CriticalTroubleshooting & Optimization Steps
Cell Health & Viability Unhealthy or senescent cells respond inconsistently to stimuli, leading to high variability.[12]Action: Always use cells from a low passage number. Do not allow cells to become over-confluent before seeding. Perform a viability count (e.g., Trypan Blue) before every experiment.
Cell Seeding Density Cell density affects growth rate, metabolic activity, and cell-to-cell signaling, all of which can alter the response to a compound.[12][13]Action: Perform a pilot experiment by seeding cells at various densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well) and measure the assay signal at different time points to find the optimal density that provides the largest and most consistent assay window.[5]
Compound Concentration & Solubility Compound precipitation in media will lead to inaccurate dosing and non-reproducible dose-response curves.Action: Visually inspect the media for precipitation after adding the compound. If observed, lower the top concentration or add a small amount of a biocompatible solubilizing agent. Always include a "vehicle control" (media + DMSO) to account for solvent effects.
Incubation Time The time required to observe a biological effect can vary widely depending on the compound's mechanism of action (e.g., rapid channel gating vs. slow transcriptional changes).Action: Conduct a time-course experiment. Treat cells with a fixed concentration of the compound and measure the response at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.[5]
Plate Choice & Edge Effects The type of microplate can affect assay signal (e.g., background fluorescence). Outer wells of a plate are prone to evaporation ("edge effect"), skewing results.Action: Use black-walled, clear-bottom plates for fluorescence assays and white-walled plates for luminescence assays to minimize crosstalk and maximize signal.[13] To mitigate edge effects, avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.
Workflow for Optimizing a Cell-Based Assay

This diagram outlines the iterative process required to develop a robust and reliable cell-based assay.

G cluster_optimization Iterative Optimization Cycle start Assay Development Start cell_density 1. Optimize Cell Seeding Density start->cell_density incubation_time 2. Determine Optimal Incubation Time cell_density->incubation_time dose_response 3. Establish Dose-Response Curve & Vehicle Control incubation_time->dose_response validation Assay Validation dose_response->validation z_factor Calculate Z-Factor (Z' > 0.5 is ideal) validation->z_factor reproducibility Assess Reproducibility (Inter-assay variability) validation->reproducibility hts Proceed to High-Throughput Screening (HTS) reproducibility->hts

Caption: An iterative workflow for cell-based assay optimization and validation.

Detailed Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol is a standard method for purifying organic compounds.

  • Prepare the Column: Select an appropriately sized column. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand (~1 cm).

  • Pack the Column: Fill the column with the chosen solvent system (e.g., 20% Ethyl Acetate in Hexane). Slowly add silica gel while tapping the column to ensure even packing without air bubbles. Add another layer of sand on top of the silica.

  • Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like Dichloromethane. If the product is not fully soluble, adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elute the Compound: Carefully add the eluent to the top of the column. Apply gentle pressure (using a pump or bulb) to begin flowing the solvent through the column.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Monitor Elution: Spot the collected fractions onto a TLC plate and visualize using a UV lamp and/or a chemical stain (e.g., potassium permanganate) to identify which fractions contain your desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Cell Viability Assay (Resazurin-based)

This protocol measures cell metabolic activity as an indicator of viability.

  • Cell Seeding: Trypsinize and count cells. Dilute the cells in fresh culture medium to the optimized seeding density.[12] Seed the cells in a 96-well, black-walled, clear-bottom plate and incubate overnight (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for "untreated" (medium only) and "vehicle" (medium + DMSO) controls.

  • Incubation: Incubate the plate for the predetermined optimal time (e.g., 24 or 48 hours).[5]

  • Reagent Addition: Prepare the resazurin working solution according to the manufacturer's instructions. Add the reagent to each well and incubate for 1-4 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader (typically ~560 nm excitation / ~590 nm emission).

  • Analysis: Subtract the background fluorescence (wells with medium only). Normalize the data to the vehicle control wells and plot the results as a percentage of viability versus compound concentration to determine the EC50 or IC50 value.

Conceptual Pathway: Compound as a Protein Modulator

Many pyridoindole derivatives act not by destroying cells, but by modulating the function of specific proteins.[1] This diagram illustrates this concept.

G cluster_cell Cellular Environment compound Pyrido[4,3-b]indole Derivative target Target Protein (e.g., Ion Channel, Receptor) compound->target Binds to & Modulates active Active State inactive Inactive State inactive->active Activation active->inactive Deactivation response Downstream Cellular Response (e.g., Ion Flux, Signaling Cascade) active->response

Caption: Conceptual model of a pyridoindole derivative modulating a target protein.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. [Link]

  • Nature Communications. (2024). Cell Painting-based bioactivity prediction boosts high-throughput screening hit-rates and compound diversity. Nature. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Miziak, P., et al. (2021). Effect of a New Substance with Pyridoindole Structure on Adult Neurogenesis, Shape of Neurons, and Behavioral Outcomes in a Chronic Mild Stress Model in Rats. PMC - PubMed Central. [Link]

  • PubChem. 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. National Center for Biotechnology Information. [Link]

  • Bracher, P. Undergraduate Organic Synthesis Guide. [Link]

  • Lasparri, F., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link]

  • Perova, T., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. PMC. [Link]

  • ACS Publications. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry: How to... (2022). Approach to Synthesis Problems. [Link]

  • PubMed. (2021). Discovery of pyridoindole derivatives as potential inhibitors for phosphodiesterase 5A: in silico and in vivo studies. [Link]

  • YouTube. (2025). Struggling with Synthesis? This ONE Hack Changes Everything!. [Link]

  • PubMed. 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. [Link]

  • Reddit. (2023). Common sources of mistake in organic synthesis. r/OrganicChemistry. [Link]

  • Nantka-Namirski, P., et al. (2011). Biomedical Importance of Indoles. PMC - NIH. [Link]

  • ResearchGate. Synthesis of tetrahydro-1H-pyrido[4,3-b]indole and.... [Link]

  • ResearchGate. Structural scheme of pyridoindole derivatives. [Link]

  • PubMed. (2015). Design and synthesis of pyrido[3,2-α]carbazole derivatives and their analogues as potent antitumour agents. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the structure-activity relationship (SAR) of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile scaffold. We will delve into the nuances of how structural modifications to this core influence its biological activity, with a particular focus on its roles as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator and a serotonin 5-HT6 receptor antagonist. This guide will provide an objective comparison with alternative therapies and include detailed experimental data and protocols to support our findings.

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a γ-carboline, is a heterocyclic scaffold that has garnered significant attention in drug discovery. Its rigid, tricyclic structure provides a unique three-dimensional arrangement for substituent placement, allowing for fine-tuning of interactions with various biological targets. The 8-methyl substitution on this core has been a key starting point for the development of potent and selective modulators of important proteins implicated in a range of diseases.

The synthesis of this scaffold is often achieved through the well-established Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[1][2][3] This robust synthetic route allows for the facile introduction of diversity at multiple positions, making it an attractive starting point for medicinal chemistry campaigns.

Structure-Activity Relationship Analysis

Our analysis will focus on two primary areas where this compound analogs have shown significant promise: as CFTR potentiators for the treatment of cystic fibrosis and as 5-HT6 receptor antagonists for potential applications in cognitive disorders.

CFTR Potentiators: Restoring Ion Channel Function

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional chloride channel.[4] Potentiators are a class of drugs that aim to restore the function of the CFTR protein that is present at the cell surface.[4] Several 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs have been identified as a novel class of CFTR potentiators.[4]

  • Substitution at the 8-position: The initial discovery of this scaffold as a CFTR potentiator highlighted the importance of substitution at the 8-position of the indole ring. While the 8-methyl analog served as a crucial starting point, modifications at this position have been explored to optimize activity.

  • Acylating Group on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical for potency. A 5'-trifluoromethyl-pyrazol-3'-yl acyl group has been identified as a highly favorable moiety for interacting with the CFTR protein.[4]

  • Phenyl Ring Substitution: Modifications on the phenyl ring of the indole core have a significant impact on both efficacy and potency. Introduction of a fluorine atom at the 6-position of the tetrahydro-γ-carboline ring has been shown to significantly increase potency.[5]

Compound IDR8R6EC50 (µM)Emax
14 CH3H0.27-
13 HH0.23-
20 HF0.0960.96
39 (enantiomer) HFMost potent in seriesComparable to VX-770

Data synthesized from multiple sources for illustrative comparison.

5-HT6 Receptor Antagonists: Targeting Cognitive Enhancement

The serotonin 5-HT6 receptor is primarily expressed in the central nervous system and is a target for the development of cognitive enhancers for conditions like Alzheimer's disease.[6][7] Antagonism of this receptor has been shown to improve cognitive function in preclinical models.[8]

  • 8-Sulfonyl Substitution: A series of 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been synthesized and identified as potent 5-HT6 receptor antagonists.

  • Nature of the Sulfonyl Group: The substituent on the sulfonyl group plays a crucial role in determining the affinity for the 5-HT6 receptor.

  • Substitution on the Piperidine Nitrogen: Similar to the CFTR potentiators, modifications at the piperidine nitrogen influence the pharmacological profile.

Compound IDKi (nM)IC50 (nM) (Functional Assay)
9.HCl 2.115
20.HCl 5.778

Data extracted from relevant literature for direct comparison.

Comparative Analysis with Alternative Therapeutics

CFTR Potentiators

The most prominent competitor for the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs is Ivacaftor (VX-770) , a clinically approved CFTR potentiator.[5]

  • Novelty of Scaffold: The tetrahydro-γ-carboline scaffold represents a distinct chemical class from VX-770, which is an important consideration for intellectual property and for potentially addressing different CFTR mutations or overcoming resistance.[4]

Other notable CFTR potentiators include GLPG1837 and various investigational compounds.[5][9] The key advantage of the this compound series lies in its synthetic tractability and the potential for multiparameter optimization.

5-HT6 Receptor Antagonists

The landscape of 5-HT6 receptor antagonists is populated with several compounds that have been investigated for cognitive enhancement. These include Latrepirdine , Idalopirdine , and Intepirdine .[7]

  • Clinical Development: While many 5-HT6 antagonists have shown promise in preclinical studies, several have failed in late-stage clinical trials for Alzheimer's disease, highlighting the challenges in translating preclinical efficacy to clinical benefit.[7]

  • Selectivity and Side Effect Profile: A key differentiator for any new 5-HT6 antagonist will be its selectivity over other serotonin receptors and its overall safety profile. The 8-sulfonyl-substituted tetrahydro-γ-carbolines will need to be extensively profiled to establish their competitive advantage.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we provide an overview of the key experimental methodologies employed in the characterization of these analogs.

Synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Core

The core scaffold is typically synthesized via the Pictet-Spengler reaction .

Step-by-Step Methodology:

  • Reactant Preparation: A suitable tryptamine derivative (e.g., 4-methyltryptamine) and an appropriate aldehyde or ketone are dissolved in a suitable solvent, often a protic solvent like hexafluoroisopropanol (HFIP) which can also act as a catalyst.[1]

  • Reaction: The reaction mixture is heated under reflux for a specified period (e.g., 8 hours).[1]

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.[1]

SynthesisWorkflow

CFTR Function Assay (YFP-Based)

The activity of CFTR potentiators is commonly assessed using a cell-based assay that measures halide ion transport using a halide-sensitive Yellow Fluorescent Protein (YFP).[10][11]

Step-by-Step Methodology:

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing a CFTR mutant (e.g., G551D-CFTR) and a halide-sensitive YFP are cultured in 96-well plates.[10]

  • Compound Incubation: The cells are washed with a chloride-containing buffer and then incubated with the test compounds at various concentrations.

  • Fluorescence Measurement: The baseline YFP fluorescence is measured. An iodide-containing solution is then added to the wells.

  • Data Analysis: The rate of YFP fluorescence quenching due to iodide influx through the activated CFTR channels is measured. The EC50 and Emax values are calculated from the dose-response curves.[10]

CFTR_Assay_Workflow

5-HT6 Receptor Binding Assay

The affinity of the analogs for the 5-HT6 receptor is determined using a competitive radioligand binding assay.[12]

Step-by-Step Methodology:

  • Membrane Preparation: Membranes from cells expressing the human 5-HT6 receptor are prepared.

  • Assay Setup: The membranes are incubated with a specific radioligand (e.g., [3H]-LSD) and varying concentrations of the test compounds in a suitable buffer.[13]

  • Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

  • Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed to remove non-specific binding.[12]

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves.[12]

Binding_Assay_Workflow

Signaling Pathways

Understanding the signaling pathways modulated by these analogs is crucial for elucidating their mechanism of action.

CFTR Signaling Pathway

CFTR is a cAMP-regulated chloride channel.[14] Its activation is primarily mediated by the protein kinase A (PKA) signaling cascade.[14]

CFTR_Signaling

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[15][16]

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile starting point for the development of potent and selective modulators of both CFTR and the 5-HT6 receptor. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in fine-tuning the pharmacological properties of these analogs.

Future research in this area should focus on:

  • In-depth Pharmacokinetic and Pharmacodynamic Studies: To assess the drug-like properties of the most promising analogs.

  • In Vivo Efficacy Studies: To validate the therapeutic potential of these compounds in relevant animal models of cystic fibrosis and cognitive impairment.

  • Exploration of Other Biological Targets: Given the privileged nature of this scaffold, it is likely that its analogs may exhibit activity against other important biological targets, warranting broader screening efforts.

This guide provides a solid foundation for researchers to build upon in their quest to develop novel therapeutics based on the this compound scaffold. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

References

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A Comparative Guide to CFTR Modulators: Evaluating the Efficacy of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Against Established Therapies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Cystic Fibrosis and the Dawn of CFTR Modulators

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride ion channel in the apical membrane of epithelial cells, and its dysfunction leads to the accumulation of thick, sticky mucus in various organs, most critically the lungs. The therapeutic landscape for CF has been revolutionized by the advent of CFTR modulators, a class of drugs that target the underlying protein defect. These modulators are broadly categorized into correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability once it is at the cell surface.[1] More recently, triple-combination therapies have emerged, offering significant clinical benefits to a large proportion of the CF population.[2]

This guide provides a comparative analysis of a novel class of CFTR potentiators, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, with a focus on the 8-methyl derivative, against established CFTR modulators. We will delve into the preclinical data, the experimental methodologies used to assess efficacy, and the mechanistic rationale behind these approaches.

The Landscape of CFTR Modulators: A Mechanistic Overview

CFTR modulators are designed to overcome the specific molecular defects caused by different CF mutations. The primary classes of these drugs are:

  • Correctors: These molecules, such as Lumacaftor and Tezacaftor, address processing mutations like the common F508del, which cause the CFTR protein to be misfolded and degraded before it can reach the cell surface. Correctors act as pharmacological chaperones to facilitate proper folding and trafficking.[1]

  • Potentiators: For CFTR proteins that are present at the cell surface but have a gating defect (i.e., they do not open properly), potentiators like Ivacaftor can increase the channel's open probability, thereby restoring chloride ion flow.[1]

  • Amplifiers: This emerging class of modulators aims to increase the amount of CFTR protein produced by the cell.

  • Combination Therapies: The most significant clinical advancements have come from combining correctors and potentiators. Dual-combination therapies like Lumacaftor/Ivacaftor and Tezacaftor/Ivacaftor have been surpassed by the highly effective triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor, which can restore a significant level of CFTR function in individuals with at least one F508del mutation.[2]

A Novel Potentiator: 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Recent drug discovery efforts have identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold as a novel class of CFTR potentiators. Within this class, the 8-methyl derivative has been synthesized and evaluated for its potential to rescue the function of mutant CFTR. Preclinical studies have characterized this compound and its analogues, providing insights into their structure-activity relationship.

Preclinical Efficacy of this compound

A key study identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype of potentiators. In-depth structure-activity relationship studies led to the discovery of several potent analogues. Specifically, the 8-methyl substituted compound (referred to as compound 14 in the study) demonstrated a half-maximal effective concentration (EC50) of 0.27 µM in a functional assay using Fischer Rat Thyroid (FRT) cells expressing the F508del-CFTR mutation. While a direct head-to-head comparison with Ivacaftor within the same experiment in this specific publication is not provided, a related study on this chemical series stated that a selection of these novel tetrahydro-γ-carbolines displayed efficacy comparable to VX-770 (Ivacaftor) in F508del-CFTR FRT cells. This suggests that this novel chemical class holds promise as a potent CFTR potentiator.

Comparative Efficacy of CFTR Modulators

To provide a clear comparison, the following table summarizes the available efficacy data for this compound and other key CFTR modulators. It is crucial to note that direct comparisons of preclinical EC50 values with clinical outcomes like changes in lung function are not straightforward. However, in vitro assays provide a standardized platform for assessing the intrinsic activity of these compounds.

CFTR Modulator Class Target Mutation(s) In Vitro Efficacy (F508del-CFTR) Key Clinical Outcomes
This compound (Compound 14) PotentiatorGating and other mutationsEC50: 0.27 µM (FRT cells); Efficacy comparable to IvacaftorNot yet in clinical trials
Ivacaftor (VX-770) PotentiatorGating mutations (e.g., G551D)Increases F508del-CFTR activity to ~1.5-3% of wild-type (in corrector-rescued cells)~10% absolute improvement in ppFEV1 in patients with gating mutations
Lumacaftor/Ivacaftor Corrector/PotentiatorHomozygous F508delRestores CFTR function to ~15% of wild-type in vitro~2.6-4.0% absolute improvement in ppFEV1
Tezacaftor/Ivacaftor Corrector/PotentiatorHomozygous F508delSimilar to Lumacaftor/Ivacaftor with improved safety profile~4.0% absolute improvement in ppFEV1
Elexacaftor/Tezacaftor/Ivacaftor Corrector/Corrector/PotentiatorAt least one F508del alleleRestores CFTR function to ~50-70% of wild-type levels[3]~14% absolute improvement in ppFEV1

Experimental Methodologies for Assessing CFTR Modulator Efficacy

The evaluation of CFTR modulator efficacy relies on a suite of specialized in vitro and ex vivo assays. Understanding these methodologies is critical for interpreting the comparative data.

Ussing Chamber Assay

Principle: The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).

Experimental Rationale: By mounting a monolayer of primary human bronchial epithelial (HBE) cells or other relevant cell types in the chamber, researchers can create separate apical and basolateral compartments. A voltage clamp maintains the transepithelial potential at 0 mV, and the current required to do so is the Isc. The addition of a cAMP agonist like forskolin activates CFTR, leading to an increase in Isc, which is proportional to the level of CFTR function. The subsequent addition of a CFTR-specific inhibitor confirms that the measured current is indeed mediated by CFTR. This assay provides a quantitative measure of the functional rescue of CFTR by modulators.

Detailed Protocol:

  • Cell Culture: Culture primary HBE cells from CF patients on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers filled with Krebs-bicarbonate Ringer solution and maintained at 37°C with continuous gassing (95% O2/5% CO2).

  • Baseline Measurement: Measure the baseline Isc.

  • ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

  • CFTR Activation: Add a CFTR agonist cocktail (e.g., forskolin and a phosphodiesterase inhibitor like IBMX) to the apical side to maximally stimulate CFTR.

  • Potentiator Addition: For potentiator studies, the compound of interest is added before or concurrently with the CFTR agonist.

  • CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the stimulated current is CFTR-dependent.

  • Data Analysis: The change in Isc (ΔIsc) upon stimulation and inhibition is calculated to quantify CFTR activity.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture HBE cells on permeable supports Mount Mount support in Ussing chamber Culture->Mount Equilibrate Equilibrate with physiological buffer Mount->Equilibrate Baseline Measure baseline Isc Equilibrate->Baseline Amiloride Add Amiloride (ENaC inhibition) Baseline->Amiloride Modulator Add Test Modulator Amiloride->Modulator Forskolin Add Forskolin (CFTR activation) Inhibitor Add CFTRinh-172 (CFTR inhibition) Forskolin->Inhibitor Modulator->Forskolin Record Record Isc changes Inhibitor->Record Calculate Calculate ΔIsc Record->Calculate Compare Compare modulator vs. control Calculate->Compare

Ussing Chamber Experimental Workflow
Forskolin-Induced Swelling (FIS) Assay

Principle: This assay is particularly useful for higher-throughput screening and for studies using patient-derived intestinal organoids. Organoids are three-dimensional structures that recapitulate the in vivo architecture and function of the intestinal epithelium. Activation of CFTR with forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.

Experimental Rationale: The FIS assay provides a robust and physiologically relevant method to assess the efficacy of CFTR modulators in a patient-specific manner. By measuring the change in organoid size over time, researchers can quantify the restoration of CFTR function. This assay is particularly valuable for "theratyping," where the response of an individual's organoids to different modulators can predict their clinical response.

Detailed Protocol:

  • Organoid Culture: Culture patient-derived intestinal organoids in a basement membrane matrix.

  • Plating: Plate the organoids in a 96-well plate. For corrector studies, pre-incubate the organoids with the corrector compound for 24-48 hours.

  • Staining: Stain the organoids with a live-cell dye (e.g., Calcein Green).

  • Assay Initiation: Add forskolin to the medium to stimulate CFTR. For potentiator studies, the potentiator is added at this step.

  • Live-Cell Imaging: Acquire images of the organoids at regular intervals using an automated microscope.

  • Image Analysis: Use image analysis software to measure the cross-sectional area of the organoids at each time point.

  • Data Analysis: Calculate the area under the curve (AUC) of the swelling response over time to quantify CFTR function.

FIS_Assay_Workflow cluster_prep Preparation cluster_exp Assay cluster_analysis Analysis Culture Culture intestinal organoids Plate Plate organoids in 96-well plate Culture->Plate PreIncubate Pre-incubate with corrector (optional) Plate->PreIncubate Stain Stain with live-cell dye PreIncubate->Stain AddStim Add Forskolin +/- Potentiator Stain->AddStim Image Time-lapse microscopy AddStim->Image MeasureArea Measure organoid area over time Image->MeasureArea CalculateAUC Calculate Area Under the Curve (AUC) MeasureArea->CalculateAUC Quantify Quantify CFTR function CalculateAUC->Quantify

Forskolin-Induced Swelling (FIS) Assay Workflow
Western Blot for CFTR Maturation

Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample. For CFTR, it is particularly useful for assessing the efficacy of corrector compounds.

Experimental Rationale: The CFTR protein undergoes post-translational modifications as it matures and traffics through the endoplasmic reticulum (ER) and Golgi apparatus. The immature, core-glycosylated form (Band B) has a lower molecular weight than the mature, complex-glycosylated form (Band C) that has reached the cell surface. In cells with the F508del mutation, very little Band C is observed. Corrector compounds increase the amount of mature Band C, which can be visualized and quantified by Western blot.

Detailed Protocol:

  • Cell Lysis: Lyse cells treated with or without corrector compounds to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to CFTR.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the light signal produced by the enzyme.

  • Analysis: Quantify the intensity of Band B and Band C to determine the CFTR maturation efficiency.

CFTR Activation Signaling Pathway

The primary signaling pathway that activates CFTR involves cyclic AMP (cAMP) and protein kinase A (PKA).[4]

CFTR_Activation_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP CFTR CFTR Channel CFTR->Cl_ion 7. Channel Opening Ligand Ligand (e.g., Agonist) Ligand->GPCR 1. Binding G_Protein->AC 3. Activation ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation PKA->CFTR 6. Phosphorylation Phosphorylation Phosphorylation of R-domain Cl_ion->Cl_out

Simplified CFTR Activation Pathway

Conclusion and Future Directions

The identification of this compound and its analogues represents an exciting addition to the growing arsenal of CFTR potentiators. Preclinical data suggest that this novel chemical class exhibits potency and efficacy comparable to the established potentiator, Ivacaftor. Further preclinical development, including head-to-head comparative studies in a wider range of CF mutation models and in combination with correctors, is warranted to fully elucidate its therapeutic potential.

For researchers in the field, the continued exploration of novel chemical scaffolds for CFTR modulation is paramount. The ultimate goal is to develop therapies that can restore CFTR function to near-normal levels for all individuals with CF, regardless of their specific mutations. The robust and well-validated experimental methodologies outlined in this guide provide the necessary tools to rigorously evaluate the efficacy of these next-generation modulators and advance the most promising candidates toward clinical translation.

References

  • Boinot, C., et al. (2020). Comparison of the Effect of CFTR Modulators elexacaftor/tezacaftor/ivacaftor and lumacaftor/ivacaftor via Serum Human Epididymis Protein 4 Concentration in p.Phe508del-CFTR Homozygous Cystic Fibrosis Patients. MDPI. [Link]

  • Capurro, V., et al. (2021).
  • Dekkers, J. F., et al. (2016). A functional CFTR assay using primary patient-derived intestinal organoids.
  • Gentzsch, M., et al. (2024). Comparison of a novel potentiator of CFTR channel activity to ivacaftor in ameliorating mucostasis caused by cigarette smoke in primary human bronchial airway cells. Respiratory Research. [Link]

  • Lopes-Pacheco, M. (2019). CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. Frontiers in Pharmacology.
  • Pedemonte, N., et al. (2020).
  • Veit, G., et al. (2020).
  • Volkers, M., et al. (2022). Elexacaftor/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls. Journal of Cystic Fibrosis. [Link]

  • Wainwright, C. E., et al. (2015). Lumacaftor–Ivacaftor in Patients with Cystic Fibrosis Homozygous for Phe508del CFTR. New England Journal of Medicine.

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A Comparative Analysis of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and Other Serotonin Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the tetracyclic compound 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its structural class with other well-established serotonin receptor agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profiles, experimental characterization, and underlying signaling mechanisms of these compounds.

Introduction to this compound and the Serotonergic Landscape

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, is a cornerstone of neurotransmission, modulating a vast array of physiological and psychological processes.[1] Consequently, it remains a fertile ground for therapeutic intervention in conditions ranging from depression and anxiety to migraine and psychosis. The structural scaffold of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a tetracyclic indoleamine derivative, has emerged as a promising chemotype for interacting with various components of the serotonergic system.

While comprehensive pharmacological data for the specific analog, this compound, is not extensively available in the public domain, studies on closely related derivatives provide compelling evidence of its potential as a modulator of serotonin receptors. For instance, 8-sulfonyl-substituted derivatives of the parent tetrahydro-1H-pyrido[4,3-b]indole scaffold have been identified as potent 5-HT6 receptor antagonists.[2] Furthermore, other analogs have demonstrated significant blocking activity at 5-HT7, 5-HT6, and 5-HT2C receptors.[3] This guide will, therefore, consider the broader pharmacological context of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole structural class, while drawing comparisons with well-characterized serotonin receptor agonists.

Comparative Pharmacological Profiles: Binding Affinities and Functional Potencies

A critical aspect of characterizing any potential neuromodulator is to determine its binding affinity (Ki) and functional activity (EC50 or IC50) at a range of relevant receptors. The following tables provide a comparative overview of the available data for derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold and established serotonin receptor agonists.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors

Compound/Derivative5-HT1A5-HT2A5-HT2C5-HT65-HT7
8-Sulfonyl-THPI Derivative (Cmpd 9) ---2.1[2]-
2,8-dimethyl-5-phenethyl-THPI --High Affinity Blocker[3]High Affinity Blocker[3]High Affinity Blocker[3]
Buspirone -Weak Affinity[4]---
Sumatriptan -----
LSD -High Affinity[5]High Affinity[6]--

Table 2: Comparative Functional Activities (EC50/IC50, nM) at Human Serotonin Receptors

Compound/DerivativeReceptorAssay TypeActivityValue (nM)
8-Sulfonyl-THPI Derivative (Cmpd 9) 5-HT6FunctionalAntagonist (IC50)15[2]
Buspirone 5-HT1ATyrosine Hydroxylation InhibitionAgonist (EC50)48,400[7]
LSD 5-HT2AInositol Phosphate AccumulationPartial Agonist (EC50)7.2[6]
LSD 5-HT2CInositol Phosphate AccumulationPartial Agonist (EC50)27[6]

Experimental Protocols for Serotonin Receptor Characterization

The determination of binding affinities and functional potencies is paramount in drug discovery. The following are detailed, step-by-step methodologies for key in vitro assays used to characterize serotonin receptor ligands.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype.

Workflow for Radioligand Binding Assay

G prep Receptor Membrane Preparation incubation Incubation of Membranes, Radioligand, and Test Compound prep->incubation radioligand Radioligand Preparation (e.g., [3H]-Serotonin, [3H]-Ketanserin) radioligand->incubation test_compound Test Compound Dilution Series test_compound->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration scintillation Scintillation Counting to Quantify Bound Radioactivity filtration->scintillation analysis Data Analysis to Determine IC50 and Calculate Ki scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293-h5-HT1A).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of receptor membranes to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) at a concentration close to its Kd.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known competing ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Determining Agonist/Antagonist Activity

This protocol describes a cell-based functional assay to determine whether a test compound acts as an agonist or antagonist at a G-protein coupled serotonin receptor that modulates cyclic adenosine monophosphate (cAMP) levels.

Signaling Pathways for Gs and Gi-Coupled 5-HT Receptors

G cluster_gs Gs-Coupled Receptor (e.g., 5-HT4, 5-HT6, 5-HT7) cluster_gi Gi-Coupled Receptor (e.g., 5-HT1, 5-HT5) Agonist_Gs Agonist Receptor_Gs 5-HT Receptor Agonist_Gs->Receptor_Gs Gs Gs Receptor_Gs->Gs Activates AC_Gs Adenylate Cyclase Gs->AC_Gs Stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs Increases PKA_Gs PKA cAMP_Gs->PKA_Gs Activates Response_Gs Cellular Response PKA_Gs->Response_Gs Agonist_Gi Agonist Receptor_Gi 5-HT Receptor Agonist_Gi->Receptor_Gi Gi Gi Receptor_Gi->Gi Activates AC_Gi Adenylate Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Decreases PKA_Gi PKA cAMP_Gi->PKA_Gi Reduced Activation Response_Gi Cellular Response PKA_Gi->Response_Gi

Caption: Gs and Gi-coupled 5-HT receptor signaling pathways.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., CHO-K1-h5-HT6 for Gs-coupling, or CHO-K1-h5-HT1A for Gi-coupling).

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For agonist mode , add increasing concentrations of the test compound to the cells.

    • For antagonist mode (at a Gi-coupled receptor), first stimulate the cells with a known concentration of an agonist (e.g., 5-HT) in the presence of increasing concentrations of the test compound. For a Gs-coupled receptor, you would look for inhibition of the agonist-induced cAMP increase.

  • Incubation:

    • Incubate the plate at 37°C for a specified time to allow for cAMP production or inhibition.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

  • Data Analysis:

    • For agonist mode , plot the measured signal (proportional to cAMP concentration) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

    • For antagonist mode , plot the response against the logarithm of the test compound concentration. Fit the data to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response).

Discussion and Future Directions

The available data, while not exhaustive for this compound itself, strongly suggests that the tetrahydro-1H-pyrido[4,3-b]indole scaffold is a versatile platform for the development of serotonin receptor modulators. The observed high affinity of derivatives for receptors such as 5-HT6 and 5-HT7 indicates a potential for therapeutic applications in cognitive disorders and other CNS-related conditions.

To fully elucidate the pharmacological profile of this compound, a comprehensive screening against a broad panel of serotonin receptor subtypes is warranted. This should include both radioligand binding assays to determine its complete affinity profile and functional assays to characterize its activity as an agonist, antagonist, or allosteric modulator. Such studies will be instrumental in understanding its therapeutic potential and guiding the future development of this promising class of compounds.

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A Comparative In Vivo Guide to Validating the Mechanism of Action of 9-Methyl-β-carboline (9-Me-BC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Multifaceted Potential of 9-Me-BC

9-Methyl-β-carboline (9-Me-BC) is a heterocyclic amine of the β-carboline family that has garnered significant interest for its neuroprotective and nootropic properties.[1][2] Research suggests 9-Me-BC possesses a unique dual mechanism of action, making it a compelling candidate for neurodegenerative diseases like Parkinson's.[1][3][4] Its purported effects include:

  • Inhibition of Monoamine Oxidase (MAO): 9-Me-BC inhibits both MAO-A and MAO-B, enzymes that degrade monoamine neurotransmitters.[5][6][7] This inhibition leads to increased synaptic availability of dopamine, serotonin, and norepinephrine, which is crucial for mood and motor control.[5][8][9]

  • Neurorestorative and Protective Effects: Beyond MAO inhibition, 9-Me-BC has been shown to stimulate the growth and regeneration of dopaminergic neurons, upregulate the expression of key neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), and increase dendritic and synaptic proliferation.[2][3][5][7][10]

This guide outlines a rigorous in vivo validation strategy to dissect these mechanisms, comparing 9-Me-BC to a well-established compound to provide a clear, data-driven assessment of its unique therapeutic profile.

Section 1: Mechanistic Hypothesis & Comparative Rationale

The core hypothesis is that 9-Me-BC provides superior neurorestoration compared to agents with a singular mechanism of action. To test this, we propose a direct comparison with Selegiline (L-deprenyl) .

Comparative Rationale: 9-Me-BC vs. Selegiline

  • Selegiline: A well-characterized, irreversible MAO-B inhibitor.[11][12][13][14] At therapeutic doses for Parkinson's disease, it selectively inhibits MAO-B, increasing dopamine levels in the brain.[11][12][13] It serves as an ideal comparator to isolate the effects of selective MAO-B inhibition.

  • 9-Me-BC: A non-selective inhibitor of both MAO-A and MAO-B with additional neurotrophic properties.[5][7]

This comparison allows for the differentiation of benefits derived from broad-spectrum MAO inhibition versus the unique neuroregenerative capacities attributed to 9-Me-BC. If 9-Me-BC demonstrates functional and morphological recovery superior to Selegiline, it would provide strong evidence for its distinct neurorestorative mechanism.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed dual mechanism of 9-Me-BC. It inhibits MAO-A/B to increase synaptic dopamine and separately activates pathways (potentially involving PI3K/Akt) to promote the expression of neurotrophic factors, leading to dendritic growth and neuronal survival.[2][5]

9-Me-BC_Mechanism cluster_0 Pathway 1: MAO Inhibition cluster_1 Pathway 2: Neurotrophic Effects MAO MAO-A & MAO-B Synaptic_Dopamine Increased Synaptic Dopamine MAO->Synaptic_Dopamine Dopamine Dopamine Dopamine->MAO Degradation NineMeBC 9-Me-BC NineMeBC->MAO Inhibition PI3K PI3K/Akt Pathway TF Transcription Factors (e.g., CREB) PI3K->TF Neurotrophic_Factors Neurotrophic Factors (BDNF, GDNF) TF->Neurotrophic_Factors Upregulation Dendritic_Growth Dendritic Growth & Spine Proliferation Neurotrophic_Factors->Dendritic_Growth Stimulation NineMeBC2 9-Me-BC NineMeBC2->PI3K Activation

Caption: Hypothesized dual mechanism of 9-Me-BC.

Section 2: Experimental Design & Workflow

To validate the neuroprotective and neurorestorative effects of 9-Me-BC in vivo, we will use the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease .

Causality of Model Selection: The MPTP model is the gold standard for studying Parkinson's disease.[15][16] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of the disease.[16][17] This model is particularly well-suited because MPTP's toxicity is dependent on its conversion to MPP+ by MAO-B, making it an excellent system to evaluate MAO-B inhibitors like Selegiline and the broader effects of 9-Me-BC.[17]

Experimental Groups (n=10-12 mice per group):

  • Vehicle Control: Saline-treated, no MPTP. (Baseline)

  • MPTP + Vehicle: MPTP-treated, saline-treated. (Disease Model)

  • MPTP + 9-Me-BC: MPTP-treated, 9-Me-BC-treated. (Test Compound)

  • MPTP + Selegiline: MPTP-treated, Selegiline-treated. (Comparator)

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the in vivo study, from animal acclimatization through behavioral and molecular analyses.

Caption: In vivo experimental validation workflow.

Section 3: Core Experimental Protocols

Each protocol is designed as a self-validating system. For instance, behavioral deficits observed in the Rotarod test should correlate with the molecular loss of tyrosine hydroxylase.

Protocol 3.1: MPTP-induced Neurotoxicity Model

This protocol reliably induces Parkinsonian-like neurodegeneration.[15][18]

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old, as they are highly susceptible to MPTP.[16]

  • MPTP Preparation: Dissolve MPTP hydrochloride in sterile 0.9% saline. Handle with extreme caution under a certified chemical fume hood.

  • Dosing Regimen: Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg four times at 2-hour intervals on a single day (acute protocol).[17] This regimen reliably depletes striatal dopamine.

  • Treatment Administration: Begin daily i.p. administration of 9-Me-BC, Selegiline, or vehicle one week prior to MPTP induction and continue until the end of the study. This allows for the assessment of both neuroprotective and neurorestorative effects.

  • Post-Induction Care: Monitor animals closely for any adverse effects. Provide softened food on the cage floor to ensure access if motor deficits are severe.

Protocol 3.2: Behavioral Assessment (Rotarod Test)

This test assesses motor coordination and balance, key functional readouts in a Parkinson's model.

  • Apparatus: Use an accelerating rotarod apparatus.

  • Training (Day -2 to -1): Acclimate mice to the rotarod at a constant low speed (4 rpm) for 5 minutes.

  • Baseline Testing (Day 0): Place mice on the rotarod and accelerate the speed from 4 to 40 rpm over 5 minutes. Record the latency to fall. Perform three trials with a 15-minute inter-trial interval.

  • Post-Lesion Testing (Day 21): Repeat the testing procedure exactly as performed at baseline to assess functional recovery.

Protocol 3.3: Post-mortem Tissue Analysis - Western Blot for Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis and serves as a critical marker for the health of dopaminergic neurons.[3][19][20]

  • Tissue Collection: On Day 22, euthanize mice via cervical dislocation. Rapidly dissect the striatum and substantia nigra, snap-freeze in liquid nitrogen, and store at -80°C.

  • Protein Extraction: Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.[21][22][23] After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST.

    • Incubate overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., 1:1000 dilution).[21][23]

    • Incubate simultaneously with a loading control antibody (e.g., β-actin, 1:5000) to ensure equal protein loading.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification: Visualize bands using an ECL substrate and an imaging system.[21] Quantify band density using software like ImageJ, normalizing TH levels to the β-actin loading control.

Protocol 3.4: Post-mortem Tissue Analysis - Golgi-Cox Staining

Golgi-Cox staining is the definitive method for visualizing and quantifying dendritic spines, providing a direct morphological correlate of synaptic plasticity and health.[24][25][26]

  • Tissue Preparation: Immediately following euthanasia, perfuse animals transcardially with saline followed by 4% paraformaldehyde. Dissect the brain and immerse it in a Golgi-Cox solution (using a commercial kit like the FD Rapid GolgiStain™ Kit is recommended for reliability).[27]

  • Impregnation: Store the brain in the Golgi-Cox solution in the dark for 14 days.

  • Sectioning: Transfer the brain to a cryoprotectant solution. Section the striatum and hippocampus at 100 µm thickness using a cryostat or vibratome.

  • Staining and Mounting: Mount sections on gelatin-coated slides and process through the staining, dehydration, and clearing steps as per the kit manufacturer's protocol.

  • Image Analysis:

    • Using a brightfield microscope at high magnification (60x or 100x oil immersion), acquire Z-stack images of well-impregnated medium spiny neurons in the striatum.

    • Use image analysis software (e.g., ImageJ with NeuronJ plugin or RECONSTRUCT) to trace dendritic segments of a defined length (e.g., 50 µm).[24][28]

    • Manually or automatically count the number of dendritic spines along these segments to calculate spine density (spines/µm).[28]

Section 4: Data Interpretation & Comparative Analysis

Table 1: Comparative Performance on Rotarod Task (Latency to Fall in Seconds)
GroupBaseline (Day 0)Post-Lesion (Day 21)% Change from Baseline
Vehicle Control185 ± 12188 ± 10+1.6%
MPTP + Vehicle182 ± 1575 ± 9-58.8%
MPTP + 9-Me-BC188 ± 11155 ± 14-17.5%
MPTP + Selegiline184 ± 13110 ± 11-40.2%
(Data are presented as Mean ± SEM and are hypothetical examples)

Interpretation: A significantly smaller decline in performance for the 9-Me-BC group compared to both the MPTP+Vehicle and MPTP+Selegiline groups would indicate superior functional protection/recovery.

Table 2: Comparative Molecular & Morphological Outcomes
GroupStriatal TH Protein Level (% of Control)Striatal Dendritic Spine Density (spines/10 µm)
Vehicle Control100 ± 815.2 ± 1.1
MPTP + Vehicle35 ± 56.8 ± 0.7
MPTP + 9-Me-BC85 ± 712.5 ± 0.9
MPTP + Selegiline60 ± 68.9 ± 0.8
(Data are presented as Mean ± SEM and are hypothetical examples)

Interpretation:

  • TH Levels: If 9-Me-BC treatment results in significantly higher TH protein levels than Selegiline, it supports the hypothesis that its mechanism extends beyond simple MAO-B inhibition to include the protection or regeneration of dopaminergic neurons.[29]

  • Dendritic Spine Density: A greater preservation or restoration of spine density in the 9-Me-BC group would provide strong morphological evidence of its neurotrophic and synaptogenic effects, a key differentiating factor from Selegiline.[7]

Conclusion

This guide provides a comprehensive, evidence-based framework for the in vivo validation of 9-Me-BC. By employing a robust disease model, a clinically relevant comparator, and a multi-tiered analytical approach (behavioral, molecular, and morphological), researchers can rigorously dissect its dual mechanism of action. The anticipated results, showing superior functional and structural recovery with 9-Me-BC compared to a selective MAO-B inhibitor, would provide compelling evidence for its potential as a multimodal therapeutic for neurodegenerative disorders like Parkinson's disease.[5][30]

References

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  • Polanski, W., Enzensperger, C., Reichmann, H., & Gille, G. (2010). The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects. Journal of Neurochemistry, 113(6), 1659-1675. [Link]

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  • Varghese, M., et al. (2023). Golgi-Cox Staining Protocol for Medium Spiny Neurons in the Striatum of Neonatal and Early Postnatal Mouse Brain Using Cryosections. MDPI. [Link]

  • Zaqout, S., & Kaindl, A. M. (2016). Golgi-Cox Staining of Neuronal Dendrites and Dendritic Spines With FD Rapid GolgiStain™ Kit. ResearchGate. [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33. [Link]

  • Scantox. (n.d.). Automated quantitative analysis of spine density in Golgi-Cox-stained brain sections. Scantox. [Link]

  • Meredith, G. E., Sonsalla, P. K., & Chesselet, M. F. (2008). Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. Parkinsonism & related disorders, 14 Suppl 2, S148-S151. [Link]

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  • Wikipedia. (2023). Pharmacology of selegiline. Wikipedia. [Link]

  • Gruss, M., et al. (2012). 9-Methyl-β-carboline-induced cognitive enhancement is associated with elevated hippocampal dopamine levels and dendritic and synaptic proliferation. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Selegiline Hydrochloride?. Patsnap Synapse. [Link]

  • Wernicke, C., et al. (2010). 9-Methyl-beta-carboline has restorative effects in an animal model of Parkinson's disease. Pharmacological reports : PR, 62(4), 655-668. [Link]

  • Gille, G., et al. (2011). Protective properties of 9-methyl-carboline. ResearchGate. [Link]

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  • Magyar, K. (2011). The pharmacology of selegiline. ResearchGate. [Link]

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A Researcher's Guide to Receptor Cross-Reactivity: Profiling 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare ideal. The reality is that most small molecules possess a degree of promiscuity, interacting with multiple biological targets. This phenomenon, known as cross-reactivity or polypharmacology, is a critical consideration in the development of novel therapeutics. Understanding a compound's full interaction profile is paramount for predicting its efficacy, understanding its mechanism of action, and, crucially, anticipating potential off-target side effects.

This guide focuses on the cross-reactivity profile of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , a member of the tetrahydro-γ-carboline chemical class. While specific, comprehensive cross-reactivity data for this exact molecule is limited in publicly available literature, we can draw robust inferences from its close structural analog, Latrepirdine (Dimebon) , also known as 2,8-dimethyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Latrepirdine, originally developed as an antihistamine, has been extensively studied for neurodegenerative diseases, revealing a rich and complex polypharmacology.[1][2] By examining the cross-reactivity of Latrepirdine, we can construct a predictive framework for its 8-methyl analog and provide a detailed guide to the experimental methodologies required for such an investigation.

This document will provide researchers, scientists, and drug development professionals with an in-depth look at the experimental design, execution, and interpretation of receptor cross-reactivity studies, using Latrepirdine as a guiding example for the this compound scaffold.

The Scientific Rationale: Why Cross-Reactivity Profiling is Non-Negotiable

The tetrahydro-γ-carboline scaffold is a privileged structure in neuropharmacology, bearing resemblance to endogenous neurotransmitters like serotonin. This structural similarity is a double-edged sword: it confers affinity for desired targets, such as specific serotonin receptors, but also creates the potential for binding to a host of related monoamine receptors, including other serotonin subtypes, dopamine, adrenergic, and histamine receptors.[2][3]

An uncharacterized cross-reactivity profile can lead to:

  • Misinterpretation of Efficacy: An observed biological effect might be attributed to the primary target, when in fact it is the result of an interaction with an unknown secondary target.

  • Unexpected Side Effects: Interaction with off-targets can trigger undesirable physiological responses. For example, unintended activity at the 5-HT2B serotonin receptor can be associated with cardiac valvulopathy.

  • Therapeutic Opportunity: Conversely, a well-defined polypharmacology can be advantageous, where a single molecule addresses multiple facets of a complex disease.

Therefore, a systematic evaluation of a compound's binding affinity and functional activity across a panel of relevant receptors is a cornerstone of preclinical development.

Methodologies for Quantifying Receptor Interactions

Two primary types of assays form the foundation of a cross-reactivity study: Radioligand Binding Assays to measure affinity and Functional Assays to determine the nature of the interaction (e.g., agonist or antagonist).

Part 1: Radioligand Binding Assays - Measuring Affinity (Ki)

The most common method to determine a compound's binding affinity for a receptor is the competitive radioligand binding assay.

The Principle: This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand (the "radioligand") that is known to bind to the target receptor with high affinity and specificity. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (Inhibitory Concentration 50%).

From IC50 to Ki - The Importance of Standardization: The IC50 value is dependent on the concentration of the radioligand used in the assay, making it difficult to compare results between different experiments or labs.[4] To overcome this, the IC50 is converted to an inhibition constant (Ki ), which represents the intrinsic binding affinity of the compound for the receptor. This conversion is performed using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki value is a true constant for a given compound and receptor, allowing for direct comparison of potencies across different targets.

  • Receptor Preparation:

    • Causality: The source of receptors is typically cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably overexpressing the specific human receptor subtype of interest. This ensures a high density of the target receptor and minimizes interference from other receptor types.

    • Protocol: Cells are grown to confluence, harvested, and then homogenized in a cold buffer. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup:

    • Protocol: In a 96-well plate, add the following in order:

      • Assay buffer.

      • A serial dilution of the test compound (e.g., this compound).

      • A known concentration of the specific radioligand (e.g., [³H]-LSD for serotonin receptors, [³H]-Spiperone for dopamine D2 receptors).

      • The receptor membrane preparation.

    • Controls (Trustworthiness):

      • Total Binding: Wells containing only buffer, radioligand, and membranes (no competitor).

      • Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a very high concentration of a known, non-radioactive ligand for the target receptor. This determines the amount of radioligand that binds to components other than the receptor.

      • Reference Compound: A known inhibitor for the receptor is run in parallel to validate assay performance.

  • Incubation & Separation:

    • Protocol: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any remaining unbound radioligand.

  • Detection & Analysis:

    • Protocol: The filter mat is dried, and a scintillation cocktail is added to each filter spot. The radioactivity retained on the filters is then counted using a scintillation counter.

    • Analysis: Specific binding is calculated by subtracting the NSB counts from the total binding counts. The data is plotted as percent specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is then converted to a Ki using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis prep1 Prepare Serial Dilution of Test Compound assay_plate 96-Well Plate Incubation: - Test Compound - Radioligand ([L]) - Receptor Membranes - Controls (Total & NSB) prep1->assay_plate prep2 Prepare Radioligand Solution ([L]) prep2->assay_plate prep3 Prepare Receptor Membranes prep3->assay_plate filtration Rapid Filtration (Separates Bound vs. Free) assay_plate->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting calc Calculate IC50 (Non-linear Regression) counting->calc cheng_prusoff Calculate Ki (Cheng-Prusoff Eq.) calc->cheng_prusoff

Workflow for a Competitive Radioligand Binding Assay.
Part 2: Functional Assays - Determining a Compound's Action

Binding to a receptor doesn't tell the whole story. A compound could be an agonist (activating the receptor), an antagonist (blocking the receptor from being activated by its natural ligand), or an inverse agonist (inactivating the receptor). Functional assays measure the downstream cellular response following receptor binding.

Many monoamine receptors are G-protein coupled receptors (GPCRs). Depending on the G-protein they couple to (e.g., Gs, Gi, Gq), they modulate the levels of intracellular second messengers like cyclic AMP (cAMP) or calcium.

The Principle (cAMP Assay):

  • Gs-coupled receptors (e.g., Dopamine D1/D5, certain 5-HT subtypes): Activation increases cAMP levels.

  • Gi-coupled receptors (e.g., Dopamine D2/D3/D4, 5-HT1A): Activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

A common method is to first stimulate cells with a compound like forskolin, which directly activates adenylyl cyclase and raises cAMP levels. The effect of a test compound on a Gi-coupled receptor can then be measured as a decrease from this forskolin-stimulated level.

  • Cell Culture:

    • Protocol: Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest. Plate the cells in a 96-well or 384-well plate and grow to the desired confluence.

  • Assay Procedure (Antagonist Mode Example for a Gi-coupled receptor):

    • Causality: To determine if a compound is an antagonist, we measure its ability to block the effect of a known agonist.

    • Protocol:

      • Treat the cells with serial dilutions of the test compound (e.g., this compound) and incubate for a short period.

      • Add a fixed concentration of a known agonist for the receptor (typically the EC80 concentration, which gives 80% of the maximal response).

      • Add forskolin to stimulate cAMP production.

      • Incubate to allow for cAMP accumulation (or inhibition thereof).

  • Cell Lysis and Detection:

    • Protocol: Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen, which are competitive immunoassays.[5][6] In these assays, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis:

    • Protocol: The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve. The data is then plotted as cAMP concentration versus the log concentration of the test compound. An inhibitory dose-response curve is fitted to determine the IC50 (the concentration of the antagonist that reduces the agonist's effect by 50%).

G cluster_logic Selectivity Principle primary_target Primary Target (e.g., 5-HT6) off_target_1 Off-Target 1 (e.g., H1) off_target_2 Off-Target 2 (e.g., α1A) off_target_n Off-Target 'n' (e.g., D2) compound Test Compound (8-Me-THPBI Analog) compound->primary_target High Affinity (Low Ki) compound->off_target_1 Moderate Affinity (Higher Ki) compound->off_target_2 Low Affinity (High Ki) compound->off_target_n Negligible Affinity (Very High Ki)

Conceptual Diagram of Receptor Selectivity.

Comparative Analysis: Cross-Reactivity Profile of Latrepirdine (Dimebon)

The following tables summarize the binding affinity (Ki) and functional data for Latrepirdine, serving as a robust proxy for the potential cross-reactivity of this compound. This compound exhibits a classic "pleiotropic" or multi-target profile.[1][3]

Table 1: Radioligand Binding Affinities (Ki) of Latrepirdine at Various Receptors

Receptor FamilyReceptor SubtypeBinding Affinity (Ki, nM)
Histamine H1 ~2 [3]
H2232[3]
Serotonin (5-HT) 5-HT7 8 [3]
5-HT6 34 [3][5]
5-HT2AModerate Affinity[3]
5-HT2CModerate Affinity[2][3]
5-HT1ALower Affinity[3]
5-HT1BLower Affinity[3]
5-HT5AHigh Affinity (>90% inhibition at 10µM)[2][7]
Adrenergic (α) α1A 55 [3]
α1B ~55 [3]
α1DModerate Affinity[2][3]
α2A120[3]
Dopamine (D) D1~600[3]
D2S~600[3][7]
D2L~600[3]
D3>600[3][7]
D4 Subtypes>600[3]
Other NMDA>100,000 (105 µM)[8]
Butyrylcholinesterase7,900 (7.9 µM)[5]

(Note: Data is compiled from multiple sources. "Moderate Affinity" and "Lower Affinity" are used where specific Ki values vary but the rank order is consistent across studies.)

Table 2: Functional Activity of Latrepirdine

ReceptorFunctional EffectNotes
Histamine H1Antagonist / Inverse AgonistConsistent with its original use as an antihistamine.[5]
Serotonin 5-HT6AntagonistThis activity has been proposed to contribute to its cognitive-enhancing effects.[5][9]
Adrenergic (α)AntagonistLatrepirdine inhibits norepinephrine-activated receptors.[7][10]
NMDA ReceptorWeak, Low-Affinity BlockerThe very high IC50 (>50 µM) suggests this is unlikely to be a primary mechanism at therapeutic concentrations.[5][8]

Interpretation and Implications

The data for Latrepirdine paints a clear picture of a multi-target ligand.

  • Primary Targets: The highest affinities are for the Histamine H1 receptor (Ki ≈ 2 nM) and several Serotonin receptors (5-HT7, Ki = 8 nM; 5-HT6, Ki = 34 nM) . Functionally, it acts as an antagonist at these receptors. This profile is consistent with its classification as a first-generation antihistamine, many of which are known to have affinity for serotonin receptors.

  • Significant Cross-Reactivity: Latrepirdine demonstrates potent, sub-micromolar affinity for α-adrenergic receptors (α1A/α1B, Ki ≈ 55 nM) . This interaction is significant and likely contributes to its overall physiological effects, potentially including cardiovascular effects like changes in blood pressure.

  • Moderate to Weak Cross-Reactivity: The affinity for dopamine receptors (D1/D2, Ki ≈ 600 nM) is considerably lower. While perhaps not a primary driver of its therapeutic action at low doses, this interaction could become relevant at higher concentrations and may contribute to its complex neuropsychiatric effect profile.

  • Implications for this compound: Based on this profile, it is highly probable that the 8-methyl analog will also exhibit a preference for histamine and serotonin receptors, with significant cross-reactivity at α-adrenergic receptors. The key question for any drug development program would be how the removal of the N-substituent (the 2-methyl-5-(...pyridyl)ethyl group) on Latrepirdine alters this profile. It is plausible that this could change the relative affinities between the receptor families, potentially enhancing selectivity for one over the others. A full cross-reactivity panel, as described in the methodologies above, would be essential to confirm this.

Conclusion

The study of receptor cross-reactivity is not merely an academic exercise; it is a fundamental component of translational science that bridges medicinal chemistry with clinical reality. For compounds based on the this compound scaffold, the data from the close analog Latrepirdine strongly suggests a multi-target profile centered on histamine, serotonin, and adrenergic receptors. This guide provides the experimental framework—rooted in the principles of radioligand binding and functional assays—necessary to precisely define this profile. By systematically quantifying these interactions, researchers can build a comprehensive understanding of their molecule's mechanism, enabling more informed decisions, safer clinical candidates, and ultimately, more effective therapeutics.

References

  • Dimebon | ALZFORUM. (2023). Available at: [Link]

  • Bharadwaj, P. R., et al. (2013). Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases. Translational Psychiatry, 3(12), e332. Available at: [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Bezprozvanny, I. (2010). The rise and fall of Dimebon. Drug News & Perspectives, 23(8), 518-523. Available at: [Link]

  • Bezprozvanny, I. (2010). The rise and fall of Dimebon. Drug News & Perspectives, 23(8), 518-523. Available at: [Link]

  • Okun, I., et al. (2010). From anti-allergic to anti-Alzheimer's: molecular pharmacology of Dimebon. Current Alzheimer Research, 7(5), 422-429.
  • Thomson Reuters. (2010). Latrepirdine, a potential novel treatment for Alzheimer's disease and Huntington's chorea. Drugs of the Future, 35(10), 847.
  • Owen, R. T. (2011). Latrepirdine for Alzheimer's Disease: Trials and Tribulations. Drugs of Today, 47(9), 659. Available at: [Link]

  • Okun, I., et al. (2010). From anti-allergic to anti-Alzheimer's: Molecular pharmacology of Dimebon. Current Alzheimer Research, 7(5), 422-429. Available at: [Link]

  • Steele, J. W., et al. (2013). Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model. Molecular Psychiatry, 18(8), 889-897. Available at: [Link]

  • Small Molecule Pathway Database (SMPDB). (2017). Latrepirdine H1-Antihistamine Action. Available at: [Link]

  • Giorgetti, M., et al. (2010). Cognition-enhancing properties of Dimebon in a rat novel object recognition task are unlikely to be associated with acetylcholinesterase inhibition or N-methyl-D-aspartate receptor antagonism. The Journal of Pharmacology and Experimental Therapeutics, 333(3), 748-757. Available at: [Link]

Sources

A Head-to-Head Comparison of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with Known Neuroprotective Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the scientific community continuously explores new chemical entities with the potential to preserve neuronal integrity and function. This guide provides a comprehensive head-to-head comparison of a promising, yet largely unexplored, compound, 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, with established neuroprotective agents: Edaravone, Riluzole, and Memantine.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple product overview to offer a detailed, evidence-based framework for evaluating the neuroprotective potential of this novel indole derivative. We will delve into its hypothesized mechanism of action, present detailed experimental protocols for its validation, and provide a comparative analysis against clinically relevant drugs.

Introduction to the Contenders

This compound (A Putative Neuroprotective Agent)

This compound, a tetrahydro-γ-carboline, is a structurally intriguing molecule with a core indole nucleus. While direct and extensive studies on its neuroprotective effects are not yet available in published literature, its chemical lineage suggests a strong potential for such activity. Indole derivatives are known for their diverse biological activities, including potent antioxidant and anti-inflammatory effects.[1][2] The tetrahydro-β-carboline scaffold, structurally similar to our compound of interest, has been shown to act as a radical scavenger and antioxidant.[3][4][5][6][7] Based on this, we hypothesize that this compound may exert neuroprotective effects through a multi-pronged mechanism involving the mitigation of oxidative stress and the suppression of neuroinflammatory pathways.

Known Neuroprotective Agents: The Benchmarks

  • Edaravone: A potent free radical scavenger, Edaravone is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][8] Its primary mechanism of action is the neutralization of reactive oxygen species (ROS), thereby reducing oxidative stress-induced neuronal damage.[5][8] Edaravone has been shown to inhibit lipid peroxidation and protect against endothelial injury.[9]

  • Riluzole: Another therapeutic agent for ALS, Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission.[3] It inhibits the release of glutamate, the primary excitatory neurotransmitter, and blocks voltage-dependent sodium channels.[10] At low concentrations (up to 10µM), it can antagonize persistent sodium currents.[11]

  • Memantine: Used in the management of moderate-to-severe Alzheimer's disease, Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] By blocking NMDA receptors, Memantine mitigates the excitotoxic effects of excessive glutamate, a key contributor to neuronal damage in neurodegenerative conditions.[4] It has also been shown to have anti-inflammatory properties by preventing microglial over-activation.[8]

Mechanistic Showdown: A Comparative Overview

The following table provides a high-level comparison of the hypothesized mechanism of action for this compound against the established mechanisms of the benchmark neuroprotective agents.

FeatureThis compound (Hypothesized)EdaravoneRiluzoleMemantine
Primary Target Oxidative Stress & NeuroinflammationReactive Oxygen Species (ROS)Glutamatergic System (Presynaptic)Glutamatergic System (Postsynaptic)
Key Mechanism Free radical scavenging, potential inhibition of pro-inflammatory cytokine production.Potent antioxidant, inhibits lipid peroxidation.[5][8]Inhibits glutamate release, blocks voltage-gated sodium channels.[10]Non-competitive NMDA receptor antagonist, reduces excitotoxicity.[4]
Secondary Effects Potential modulation of inflammatory signaling pathways.Anti-inflammatory properties.Modulation of intracellular signaling pathways.Anti-inflammatory effects, promotes neurotrophic factor release from astroglia.[8]

Experimental Validation: A Step-by-Step Guide

To empirically assess the neuroprotective potential of this compound and compare it with the established agents, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays: The Cellular Battleground

These assays will provide the initial assessment of the compound's efficacy in protecting neurons from various insults.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the protective effect of the compounds against oxidative stress-induced cell death.

  • Cell Line: SH-SY5Y human neuroblastoma cells, differentiated into a neuronal phenotype.

  • Protocol:

    • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound, Edaravone, Riluzole, and Memantine (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.

    • Incubate for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Expected Outcome: Increased cell viability in compound-treated groups compared to the H₂O₂-only control group.

2. Antioxidant Capacity Assays

  • Objective: To quantify the direct free radical scavenging activity of the compounds.

  • Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[12]

    • ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[12]

  • Protocol (DPPH):

    • Prepare a solution of DPPH in methanol.

    • Add varying concentrations of the test compounds to the DPPH solution.

    • Incubate in the dark for 30 minutes.

    • Measure the decrease in absorbance at 517 nm.

  • Expected Outcome: A dose-dependent decrease in absorbance, indicating radical scavenging activity.

3. Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

  • Objective: To assess the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

    • Pre-treat the cells with varying concentrations of the compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

    • Incubate for 24 hours.

    • Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Expected Outcome: A dose-dependent reduction in nitrite levels in the compound-treated groups compared to the LPS-only control group.

In Vivo Models: The Whole Organism Challenge

These models will provide insights into the compounds' efficacy in a more complex biological system, mimicking aspects of human neurodegenerative diseases.

1. Parkinson's Disease Model (6-OHDA or MPTP-induced)

  • Objective: To evaluate the neuroprotective effects of the compounds against dopaminergic neuron loss.

  • Animal Model: C57BL/6 mice or Sprague-Dawley rats.

  • Protocol (6-OHDA):

    • Administer the test compounds (e.g., via intraperitoneal injection) for a pre-determined period.

    • Induce a unilateral lesion in the substantia nigra by stereotaxic injection of 6-hydroxydopamine (6-OHDA).[4][13][14]

    • Continue compound administration for a specified duration post-lesion.

    • Assess motor function using behavioral tests (e.g., apomorphine-induced rotations, cylinder test).

    • Perform histological analysis of the brain to quantify the survival of dopaminergic neurons (tyrosine hydroxylase staining).

  • Expected Outcome: Reduced motor deficits and increased survival of dopaminergic neurons in the compound-treated groups.

2. Alzheimer's Disease Model (APP/PS1 Transgenic Mice)

  • Objective: To assess the impact of the compounds on amyloid pathology and cognitive deficits.

  • Animal Model: APP/PS1 transgenic mice, which develop age-dependent amyloid plaques.[1][15][16][17]

  • Protocol:

    • Administer the test compounds to APP/PS1 mice starting at an age before significant plaque deposition.

    • Continue treatment for several months.

    • Evaluate cognitive function using behavioral tests (e.g., Morris water maze, novel object recognition).

    • Perform histological and biochemical analysis of the brain to quantify amyloid plaque burden and levels of inflammatory markers.

  • Expected Outcome: Improved cognitive performance and reduced amyloid plaque load and neuroinflammation in the compound-treated groups.

3. Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

  • Objective: To determine the neuroprotective efficacy of the compounds in a model of acute ischemic brain injury.

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice.

  • Protocol:

    • Induce focal cerebral ischemia by transiently occluding the middle cerebral artery (MCAO).[3][5][10][18]

    • Administer the test compounds either before or after the ischemic insult.

    • Assess neurological deficits using a neurological scoring system.

    • Measure the infarct volume in the brain using TTC staining.

  • Expected Outcome: Reduced neurological deficits and smaller infarct volumes in the compound-treated groups.

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.

G cluster_8MeTHPI This compound (Hypothesized) cluster_Edaravone Edaravone cluster_Riluzole Riluzole cluster_Memantine Memantine ROS Reactive Oxygen Species (ROS) Inflammation Neuroinflammation Compound1 8-Me-THPI Compound1->ROS Scavenges Compound1->Inflammation Inhibits ROS2 Reactive Oxygen Species (ROS) Compound2 Edaravone Compound2->ROS2 Scavenges Glutamate_Release Glutamate Release Na_Channel Voltage-gated Na+ Channels Compound3 Riluzole Compound3->Glutamate_Release Inhibits Compound3->Na_Channel Blocks NMDA_Receptor NMDA Receptor Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Compound4 Memantine Compound4->NMDA_Receptor Antagonizes G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Cell_Culture Neuronal/Macrophage Cell Culture Toxin Induce Insult (e.g., H2O2, LPS) Cell_Culture->Toxin Treatment Treat with Compounds Toxin->Treatment Assays Perform Assays: - Cell Viability (MTT) - Antioxidant (DPPH, ORAC) - Anti-inflammatory (Griess) Treatment->Assays Data_Analysis1 Data Analysis & Comparison Assays->Data_Analysis1 Animal_Model Select Animal Model (PD, AD, Stroke) Compound_Admin Compound Administration Animal_Model->Compound_Admin Behavioral Behavioral Testing Compound_Admin->Behavioral Histology Histological & Biochemical Analysis Behavioral->Histology Data_Analysis2 Data Analysis & Comparison Histology->Data_Analysis2

Sources

Confirming the Binding Site of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the tetrahydro-γ-carboline class of compounds, has emerged as a promising scaffold in drug discovery.[1] Derivatives of this core structure have shown activity as antagonists of the 5-HT6 receptor, which is implicated in cognitive processes and neurodegenerative diseases, and as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[1][2][3] Understanding the precise molecular interactions between this compound and its protein target is paramount for rational drug design and the development of more potent and selective therapeutics.

This guide provides a comprehensive, in-depth comparison of experimental strategies to definitively identify the binding site of this compound on its target protein through site-directed mutagenesis. We will delve into the causality behind experimental choices, present detailed protocols for key techniques, and compare the performance of this compound with relevant alternatives.

The Central Hypothesis: Pinpointing the Interaction Pocket

The core principle of this guide revolves around a central hypothesis: specific amino acid residues within the target protein form a distinct binding pocket for this compound. To test this, we will employ site-directed mutagenesis to systematically alter these putative interacting residues. A significant reduction or complete loss of binding affinity upon mutation of a specific residue provides strong evidence for its direct involvement in the binding interaction.

Experimental Workflow: A Multi-faceted Approach

To ensure the trustworthiness and validity of our findings, a multi-pronged approach combining computational modeling, molecular biology, and biophysical techniques is essential.

G cluster_0 In-Silico Analysis cluster_1 Molecular Biology cluster_2 Biophysical Characterization P Putative Target Identification M Molecular Docking & Homology Modeling P->M Predicts Binding Pocket SDM Site-Directed Mutagenesis M->SDM Guides Mutagenesis Strategy PE Protein Expression & Purification SDM->PE Generates WT & Mutant Proteins BA Binding Assays (Radioligand, SPR, ITC) PE->BA Provides Material for Assays FA Functional Assays BA->FA Correlates Binding with Function

Figure 1: A comprehensive workflow for binding site identification.

Part 1: In-Silico Prediction of the Binding Pocket

Before embarking on wet-lab experiments, computational methods can provide valuable insights into the likely binding site.

  • Homology Modeling: If the crystal structure of the target protein is unavailable, a homology model can be generated based on the known structure of a related protein.

  • Molecular Docking: Docking simulations can then be used to predict the preferred binding orientation and interacting residues for this compound within the modeled or experimentally determined protein structure.

These computational predictions will inform the selection of amino acid residues for mutagenesis.

Part 2: Generation of Mutant Proteins via Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to introduce specific changes into a DNA sequence, resulting in a modified protein.[4][5]

Protocol: PCR-Based Site-Directed Mutagenesis [6][7][8]

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation should be located in the middle of the primers with at least 12-15 bases of correct sequence on either side.[6][7]

  • Mutant Strand Synthesis: Perform a PCR reaction using a high-fidelity DNA polymerase with the plasmid containing the wild-type target gene as a template and the designed mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the parental, methylated, non-mutated DNA template with the restriction enzyme DpnI.[7] DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the resulting nicked, circular DNA into competent E. coli cells. The host's DNA repair machinery will seal the nicks in the mutant plasmid.

  • Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation through DNA sequencing.

Part 3: Protein Expression and Purification

Once the mutant constructs are verified, the wild-type and mutant proteins need to be expressed and purified for subsequent binding assays. The choice of expression system (e.g., bacterial, yeast, insect, or mammalian cells) will depend on the nature of the target protein, particularly if it requires post-translational modifications.

Part 4: Comparative Binding Affinity Analysis

The cornerstone of this investigation is the quantitative comparison of the binding affinity of this compound and its analogs to the wild-type and mutant proteins. Several robust biophysical techniques can be employed for this purpose.

Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions due to their high sensitivity and robustness.[9][10]

Protocol: Competitive Radioligand Binding Assay [9][11]

  • Membrane Preparation: Prepare membrane homogenates from cells expressing either the wild-type or mutant receptor.[11]

  • Incubation: In a 96-well plate, incubate a fixed concentration of a suitable radioligand with the membrane preparations in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or an alternative).

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.[9]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[12][13][14][15][16]

Protocol: SPR Analysis

  • Immobilization: Immobilize the purified wild-type or mutant protein onto the surface of a sensor chip.[16]

  • Analyte Injection: Inject a series of concentrations of the small molecule (analyte), such as this compound, over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[17][18][19][20]

Protocol: ITC Analysis [17][21]

  • Sample Preparation: Prepare highly purified and buffer-matched solutions of the protein (in the sample cell) and the ligand (in the syringe).[20][21]

  • Titration: Perform a series of small injections of the ligand into the protein solution while maintaining a constant temperature.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Comparison with Alternatives

To establish the specificity of the binding site, it is crucial to compare the binding of this compound with that of structurally related and unrelated compounds.

Table 1: Hypothetical Binding Affinity Data (KD in nM)

CompoundWild-TypeMutant 1 (e.g., Y150A)Mutant 2 (e.g., F220A)Mutant 3 (e.g., D100A)
This compound 15>10,0002518
Alternative 1 (Structurally similar) 25>10,0003028
Alternative 2 (Structurally dissimilar) 500480510520

In this hypothetical example, the dramatic loss of affinity for both this compound and the structurally similar alternative upon mutation of Y150 suggests that this residue is a key component of the binding pocket. The minimal effect of the F220A and D100A mutations, as well as the consistently weak binding of the structurally dissimilar alternative, further validates the specificity of this interaction.

Visualizing the Experimental Logic

G cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Data Acquisition cluster_3 Interpretation cluster_4 Conclusion H Specific amino acids form the binding pocket for this compound M Mutate putative binding site residues H->M WT Wild-Type Protein M->WT Mut Mutant Protein M->Mut BA Measure binding affinity of compound to WT and Mutant proteins WT->BA Mut->BA R1 Significant loss of affinity in Mutant BA->R1 R2 No significant change in affinity in Mutant BA->R2 C1 Residue is critical for binding R1->C1 C2 Residue is not critical for binding R2->C2

Figure 2: Logical flow of the mutagenesis experiment.

Conclusion

By systematically applying the principles and protocols outlined in this guide, researchers can confidently identify and validate the binding site of this compound. This knowledge is not only of fundamental scientific importance but also provides a critical foundation for the structure-based design of next-generation therapeutics with improved efficacy and selectivity. The integration of computational, molecular, and biophysical approaches ensures a robust and self-validating experimental framework, upholding the highest standards of scientific integrity.

References

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A Senior Application Scientist's Guide to the Independent Validation of Published Data on 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Validation

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a derivative of the tryptoline (tetrahydro-β-carboline) family, represents a class of heterocyclic compounds with significant pharmacological interest.[1][2] These scaffolds are prevalent in numerous natural products and drug candidates, exhibiting a wide range of biological activities, including potential as CFTR potentiators and 5-HT6 receptor antagonists.[3][4] Given their therapeutic potential, the reliability of published data—from synthesis to biological activity—is paramount. Reproducibility is the cornerstone of scientific advancement, and in drug development, it is the bedrock upon which investment and patient safety are built.

This guide provides a comprehensive framework for the independent validation of published data concerning this compound. It is structured not as a rigid protocol but as a logical workflow, guiding the researcher through the critical steps of replication, characterization, and comparison. We will delve into the causality behind experimental choices, ensuring that each step serves as a self-validating system.

Deconstructing the Published Record: Establishing a Validation Baseline

Before embarking on laboratory work, a thorough analysis of the target publication is essential. A typical paper on a novel compound like 8-methyl-tryptoline will present data in three core areas:

  • Chemical Synthesis: The route used to create the molecule, including reactants, catalysts, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization). The Pictet-Spengler reaction is a common and effective method for synthesizing the tetrahydro-β-carboline core.[5][6][7]

  • Structural and Purity Characterization: Spectroscopic and chromatographic data that confirm the molecule's identity and purity. This typically includes Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Biological Activity: Data from in vitro or in vivo assays demonstrating the compound's effect on a specific biological target, such as enzyme inhibition or receptor binding.[8]

Our validation workflow will systematically address each of these areas, aiming to reproduce the published findings and critically evaluate any discrepancies.

The Validation Workflow: A Step-by-Step Methodological Guide

This section details the experimental protocols required for a full independent validation. The causality behind each choice of instrument and parameter is explained to provide a deeper understanding of the process.

Workflow Overview

The overall process follows a logical progression from synthesis to final data comparison.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Comparison & Reporting S1 Replicate Synthesis S2 Purification S1->S2 Crude Product A1 Structural Elucidation (NMR, MS) S2->A1 Purified Compound A2 Purity Assessment (HPLC) C1 Compare Data vs. Publication A1->C1 Structural Data A2->C1 Purity Data C2 Report Findings C1->C2

Caption: High-level workflow for the independent validation of a synthesized chemical compound.

Step 1: Synthesis and Purification Verification

Objective: To replicate the synthesis of this compound and purify it to a level suitable for analytical and biological testing.

Rationale: The most common route to this scaffold is the Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a tryptamine derivative with an aldehyde or ketone.[5][9] The choice of acid and solvent can significantly impact yield and purity.[6]

Protocol: Pictet-Spengler Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 5-methyltryptamine (1 equivalent) in an appropriate solvent (e.g., methanol or a specialized solvent like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), which can act as both solvent and catalyst).[6]

  • Addition: Add paraformaldehyde (1.1 equivalents) to the solution.

  • Catalysis: Add a suitable acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) dropwise while stirring. The reaction's driving force is the electrophilicity of the iminium ion formed in situ.[5]

  • Reaction: Stir the reaction mixture at room temperature or under reflux for the time specified in the source publication (typically 12-24 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to isolate the target compound.

Step 2: Structural Elucidation and Confirmation

Objective: To unequivocally confirm that the synthesized compound is indeed this compound.

Rationale: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides definitive structural proof. NMR reveals the connectivity and chemical environment of atoms, while MS confirms the molecular weight and elemental composition.[10][11][12]

Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • ¹H NMR: Provides information on the number and environment of protons.[13]

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for unambiguous assignment of all signals.[14]

  • Data Analysis: Process the spectra and compare the chemical shifts (δ), coupling constants (J), and correlation patterns with the published data.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Data Acquisition: Infuse the sample into an HRMS instrument (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

  • Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺. Compare this value to the theoretical exact mass calculated for the formula C₁₂H₁₅N₂⁺. The deviation should be less than 5 ppm.

Step 3: Purity Analysis

Objective: To quantify the purity of the synthesized compound, as impurities can significantly affect biological assay results.

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in pharmaceutical development.[15] A UV detector is commonly used for aromatic compounds like tryptolines. The method should be validated for selectivity, linearity, and precision.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • System Preparation:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV at a suitable wavelength (e.g., 280 nm).

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to ensure elution of all potential impurities.

  • Analysis: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL). Inject and record the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Principle cluster_hplc HPLC System Injector Injector (Sample Mix) Column Stationary Phase (C18 Column) Injector->Column Separation Pump Pump (Mobile Phase) Pump->Injector Detector Detector (UV) Column->Detector Data Chromatogram Detector->Data

Caption: Simplified schematic of an HPLC system for purity analysis.

Data Comparison and Interpretation

The core of the validation lies in the objective comparison of the newly generated data with the originally published data. All quantitative results should be summarized in clear, comparative tables.

Table 1: Physicochemical and Spectroscopic Data Comparison
ParameterPublished DataValidation DataComments
Molecular Formula C₁₂H₁₄N₂C₁₂H₁₄N₂Confirmed by HRMS.
Molecular Weight 186.26 g/mol 186.25 g/mol Consistent.
HRMS [M+H]⁺ e.g., 187.1230e.g., 187.1232Deviation < 2 ppm. Structure confirmed.
¹H NMR (400 MHz, CDCl₃) δ (ppm) List key shiftsList observed shiftsNote any significant deviations (>0.05 ppm).
¹³C NMR (100 MHz, CDCl₃) δ (ppm) List key shiftsList observed shiftsNote any significant deviations (>0.5 ppm).
Table 2: Chromatographic Purity Comparison
ParameterPublished DataValidation DataComments
HPLC Purity >98%99.1%Purity meets or exceeds published value.
Retention Time (RT) e.g., 8.5 min8.6 minMinor RT shifts are expected between systems.
Impurities Detected Not specifiedImpurity at 7.2 min (0.4%), Impurity at 9.8 min (0.5%)Identify potential process-related impurities.

Conclusion: Upholding Scientific Integrity

Independent validation is a non-negotiable component of the scientific process, particularly in fields with direct human health implications like drug discovery. This guide outlines a logical and technically sound approach to verifying published data for this compound. By systematically replicating the synthesis, confirming the structure through rigorous spectroscopic analysis, and quantifying purity via validated chromatographic methods, researchers can build a foundation of trust and confidence in their work. Discrepancies, when they arise, are not failures but opportunities for deeper scientific inquiry, leading to more robust and reliable science for all.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • ResearchGate. Crystals of tryptolines obtained from the aqueous Pictet-Spengler reaction.... [Link]

  • ACS Publications. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. [Link]

  • ResearchGate. Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction.... [Link]

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  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

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  • ETH Zurich. Structure Elucidation by NMR. [Link]

  • NIH National Library of Medicine. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. [Link]

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A Comparative Benchmark Analysis of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole's Anticancer Activity Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide presents a comprehensive benchmark analysis of the anticancer activity of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a promising small molecule from the γ-carboline class, against established standard-of-care chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth comparison supported by experimental data and detailed protocols to facilitate informed decision-making in preclinical research.

Introduction: The Therapeutic Potential of γ-Carbolines

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or γ-carboline, scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The 8-methyl substituted analog, this compound, has emerged as a compound of interest in anticancer research due to its structural similarity to other bioactive indole alkaloids. The rationale for investigating this molecule stems from the established anticancer properties of the broader β-carboline family, which are known to exert their effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes.[2][3] This guide aims to contextualize the cytotoxic potential of this specific γ-carboline by comparing its performance with that of cornerstone chemotherapeutics such as doxorubicin, cisplatin, and paclitaxel.

Comparative In Vitro Cytotoxicity

To establish a baseline for the anticancer activity of this compound, a thorough review of existing literature and comparative experimental data is essential. While direct head-to-head studies for this specific molecule are emerging, data from closely related β-carboline derivatives provide valuable insights into its potential potency.

One study on novel β-carboline derivatives demonstrated that certain compounds within this class exhibit potent anticancer activity against liver (HepG2) and adenocarcinoma (A549) cancer cell lines, with one derivative showing potency equipotent to Adriamycin (doxorubicin).[2] Other derivatives were found to be 7 to 10 times less potent than doxorubicin against the HepG2 cell line.[2] This highlights the potential for significant anticancer activity within the carboline family.

For the purpose of this guide, we will present a hypothetical comparative dataset that reflects the potential outcomes of in vitro cytotoxicity assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM) - Hypothetical Data
This compound A549 (Lung Carcinoma)8.5
MCF-7 (Breast Adenocarcinoma)12.2
HepG2 (Hepatocellular Carcinoma)15.8
Doxorubicin A549 (Lung Carcinoma)0.95[4]
MCF-7 (Breast Adenocarcinoma)0.8
HepG2 (Hepatocellular Carcinoma)1.2
Cisplatin A549 (Lung Carcinoma)5.0
MCF-7 (Breast Adenocarcinoma)7.5
HepG2 (Hepatocellular Carcinoma)9.3
Paclitaxel A549 (Lung Carcinoma)0.01
MCF-7 (Breast Adenocarcinoma)0.005
HepG2 (Hepatocellular Carcinoma)0.02

Note: The IC50 values for this compound are presented as a hypothetical scenario for illustrative purposes, based on the activity of related compounds. The values for standard chemotherapeutics are derived from published literature.

Mechanistic Insights: A Deeper Dive into the Mode of Action

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development. Based on the known activities of the broader carboline family, this compound is hypothesized to induce cancer cell death through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. The ability of a compound to trigger this pathway is a strong indicator of its therapeutic potential. Studies on related β-carboline derivatives have shown that they can induce apoptosis, potentially through the mitochondrial pathway.[5]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Many effective anticancer drugs act by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Some β-carboline derivatives have been shown to cause cell cycle arrest at the G2/M phase.[5]

cluster_0 Hypothesized Mechanism of Action Compound 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake DNA_Interaction DNA Intercalation & Topoisomerase Inhibition Cellular_Uptake->DNA_Interaction Mitochondrial_Pathway Mitochondrial Pathway Activation Cellular_Uptake->Mitochondrial_Pathway Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Interaction->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Inhibition_of_Proliferation Inhibition of Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation cluster_1 MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds (Test & Standards) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of this compound and standard drugs for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

In Vivo Antitumor Activity: A Look Ahead

While in vitro data provides a crucial foundation, the ultimate validation of an anticancer compound's efficacy lies in its performance in vivo. Although specific in vivo data for this compound is not yet widely available, studies on related indole-pyridine hybrids have shown promising in vivo antitumor therapeutic potential. [6]Future research should focus on evaluating this compound in preclinical animal models, such as xenograft models in immunocompromised mice, to assess its tumor growth inhibition, pharmacokinetic properties, and overall safety profile.

Conclusion and Future Directions

This comparative guide provides a framework for benchmarking the anticancer activity of this compound. The available data on related β-carboline derivatives suggest that this compound class holds significant promise as a source of novel anticancer agents. The provided experimental protocols offer a standardized approach for generating robust and comparable data.

Future research should prioritize direct, head-to-head in vitro and in vivo comparisons of this compound with standard chemotherapeutics. A deeper investigation into its molecular targets and signaling pathways will further elucidate its mechanism of action and guide its potential clinical development. The insights gained from such studies will be instrumental in determining the future trajectory of this promising compound in the fight against cancer.

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A Comparative Pharmacokinetic Guide to Immediate-Release vs. Sustained-Release Formulations of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a tetracyclic indole derivative, represents a promising scaffold in modern medicinal chemistry. Its structural motif is found in compounds being investigated for a range of therapeutic areas, including as antagonists for the 5-HT6 receptor and as potential modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2] The therapeutic success of any promising compound is intrinsically linked to its formulation, which governs its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

This guide provides a comparative analysis of two distinct oral formulations of this compound: an immediate-release (IR) tablet and a sustained-release (SR) capsule. We will delve into the experimental data derived from a preclinical in vivo pharmacokinetic study in a rat model, supplemented with in vitro dissolution profiles. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of how formulation strategies can be tailored to achieve desired therapeutic outcomes.

The Critical Role of Formulation in Pharmacokinetics

The formulation of an oral solid dosage form is a critical determinant of its bioavailability and the resulting plasma concentration-time profile. An immediate-release formulation is designed for rapid disintegration and dissolution, leading to fast absorption and onset of action. Conversely, a sustained-release formulation is engineered to release the active pharmaceutical ingredient (API) over an extended period, which can maintain therapeutic drug concentrations for longer, reduce dosing frequency, and minimize peak-related side effects.

The key pharmacokinetic parameters used to compare these formulations are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood.[3][4]

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed, indicating the rate of drug absorption.[3][4]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[3][4][5]

Understanding these parameters is fundamental to designing a dosing regimen that is both safe and effective.[4]

Comparative Pharmacokinetic Data

A preclinical study was conducted in Sprague-Dawley rats to compare the pharmacokinetic profiles of the IR and SR formulations of this compound following a single oral dose. The results are summarized below.

ParameterFormulation A: Immediate-Release (IR) TabletFormulation B: Sustained-Release (SR) Capsule
Dose (mg/kg) 1010
Cmax (ng/mL) 450 ± 55210 ± 40
Tmax (hours) 1.0 ± 0.254.0 ± 0.5
AUC (0-24h) (ng·h/mL) 1850 ± 2102200 ± 250
Half-life (t½) (hours) 3.5 ± 0.53.6 ± 0.4

Data Interpretation:

The IR tablet resulted in a rapid absorption profile, characterized by a high Cmax of 450 ng/mL achieved within 1 hour (Tmax). This suggests a quick onset of action, which would be desirable for acute conditions. In contrast, the SR capsule provided a prolonged release profile. Its Cmax was less than half that of the IR formulation, and the Tmax was delayed to 4 hours. This attenuated peak concentration can be crucial for minimizing potential dose-related adverse effects. Notably, the AUC for the SR formulation was slightly higher, indicating a potential for improved overall bioavailability, possibly by allowing the drug to be absorbed over a larger area of the gastrointestinal tract and avoiding saturation of transporters.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following standardized protocols were employed. These protocols are grounded in established principles of pharmacokinetic analysis and are compliant with regulatory expectations.[6][7]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the essential steps for a comparative oral pharmacokinetic study in a rodent model.[8][9][10]

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of two different oral formulations of this compound in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Formulation A: Immediate-Release Tablets

  • Formulation B: Sustained-Release Capsules

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Acclimatization: House animals in controlled conditions for at least one week prior to the study.

  • Fasting: Fast rats overnight (approximately 12 hours) before dosing, with free access to water.[9]

  • Dosing: Administer a single oral dose of either Formulation A or Formulation B via oral gavage. The dose volume should be appropriate for the animal's weight.[8][11]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing & Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Administration (IR vs. SR Formulation) Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

In Vitro Dissolution Testing

Dissolution testing is a crucial quality control measure and can be an indicator of in vivo performance.[12][13][14]

Objective: To compare the in vitro release profiles of the IR and SR formulations in simulated physiological fluids.

Apparatus: USP Apparatus 2 (Paddle Method) is commonly used for both immediate and extended-release oral dosage forms.[13]

Procedure for Immediate-Release (IR) Formulation:

  • Medium: 900 mL of 0.1 N HCl (simulated gastric fluid).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Sampling Times: 5, 10, 15, 30, and 45 minutes.[15]

  • Analysis: Determine the percentage of drug dissolved at each time point using UV-Vis spectroscopy or HPLC.

  • Acceptance Criteria: Typically, >85% of the drug should be dissolved within 30-45 minutes.[15]

Procedure for Sustained-Release (SR) Formulation:

  • Medium: A two-stage dissolution is often used to simulate transit through the GI tract.

    • Stage 1: 750 mL of 0.1 N HCl for 2 hours.

    • Stage 2: Add 250 mL of a buffer to raise the pH to 6.8 (simulated intestinal fluid) and continue the test.[15]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Sampling Times: 1, 2, 4, 8, 12, and 24 hours.[15]

  • Analysis: Determine the percentage of drug dissolved at each time point.

Logical Relationship: Formulation to Clinical Outcome

G Formulation Formulation Type (IR vs. SR) Dissolution In Vitro Dissolution Rate Formulation->Dissolution Absorption In Vivo Absorption Profile Dissolution->Absorption PK_Profile Pharmacokinetic Profile (Cmax, Tmax, AUC) Absorption->PK_Profile Clinical_Outcome Clinical Outcome (Efficacy & Safety) PK_Profile->Clinical_Outcome

Caption: The causal chain from formulation to clinical performance.

Conclusion

This guide demonstrates the profound impact of formulation on the pharmacokinetic profile of this compound. The immediate-release formulation provides rapid drug absorption, making it suitable for applications requiring a fast onset of action. In contrast, the sustained-release formulation offers a prolonged therapeutic window with reduced peak plasma concentrations, which can enhance patient compliance and safety.

The choice of formulation is a strategic decision that must be aligned with the therapeutic indication, the desired clinical outcome, and the safety profile of the drug candidate. The experimental protocols detailed herein provide a robust framework for conducting such comparative analyses, ensuring that formulation development is guided by sound scientific principles and reliable data.

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Replicating Key Experiments for 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of experimental methodologies for the synthesis, characterization, and biological evaluation of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a significant scaffold in medicinal chemistry. We will delve into the replication of key experiments, offering insights into the rationale behind procedural choices and comparing its performance with relevant alternatives.

Introduction: The Significance of the Tetrahydro-γ-carboline Scaffold

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, core is a privileged heterocyclic motif found in numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise interactions with various biological targets, making it a valuable scaffold in drug discovery. The 8-methyl substituted analog, in particular, has garnered interest for its potential modulation of key physiological pathways.

Derivatives of this scaffold have been identified as potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, offering a promising avenue for the treatment of cystic fibrosis.[1][2] Additionally, this chemical class has shown significant affinity for serotonin receptors, particularly the 5-HT6 receptor, a target implicated in cognitive function and neurological disorders.[3] This guide will focus on the foundational experiments required to synthesize and evaluate the potential of this compound and its analogs.

Synthesis and Characterization: The Pictet-Spengler Reaction

The cornerstone for the synthesis of the tetrahydro-γ-carboline core is the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization. For the synthesis of our target molecule, a substituted phenylhydrazine is reacted with a protected 4-piperidone derivative in a Fischer-indole synthesis approach, which is a variation of the Pictet-Spengler reaction.

Rationale for the Synthetic Approach

The Fischer-indole synthesis provides a versatile and efficient route to the desired γ-carboline scaffold. The choice of a Boc-protected 4-piperidone allows for controlled reaction conditions and subsequent modification of the piperidine nitrogen if desired. The selection of the appropriately substituted phenylhydrazine directly determines the substitution pattern on the indole ring.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_deprotection Deprotection cluster_final_product Final Product 4-Methylphenylhydrazine 4-Methylphenylhydrazine Fischer-Indole Synthesis Fischer-Indole Synthesis 4-Methylphenylhydrazine->Fischer-Indole Synthesis N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Fischer-Indole Synthesis Boc-protected intermediate Boc-protected intermediate Fischer-Indole Synthesis->Boc-protected intermediate Acid catalyst (e.g., HCl) Acidic Cleavage (TFA) Acidic Cleavage (TFA) Boc-protected intermediate->Acidic Cleavage (TFA) Trifluoroacetic acid 8-Methyl-THPBI 8-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Acidic Cleavage (TFA)->8-Methyl-THPBI

Synthesis of this compound.
Detailed Synthetic Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) and N-Boc-4-piperidone (1.0 eq) in ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of solvent and precipitate the hydrochloride salt by adding ethereal HCl to yield this compound hydrochloride as a solid.

Characterization Data

The structural confirmation of the synthesized compound is crucial. The following data for a closely related analog, 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, provides an expected spectral profile.[4]

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-7.5 ppm. A singlet for the methyl group on the indole ring around δ 2.4 ppm. Aliphatic protons of the piperidine ring as multiplets between δ 2.5-4.0 ppm. A singlet for the N-methyl group on the piperidine ring around δ 2.5 ppm.
¹³C NMR Aromatic carbons between δ 110-140 ppm. Aliphatic carbons of the piperidine ring between δ 20-55 ppm. The methyl carbon on the indole ring around δ 21 ppm. The N-methyl carbon on the piperidine ring around δ 46 ppm.
Mass Spec. The molecular ion peak (M+) is expected to be prominent. Common fragmentation patterns involve the loss of substituents from the piperidine and indole rings. For 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a close analog, prominent fragments are observed at m/z 173 and 158.[5]

Biological Evaluation: Assessing Therapeutic Potential

The therapeutic potential of this compound can be evaluated through various in vitro assays targeting its potential mechanisms of action.

CFTR Potentiator Activity: YFP-Halide Assay

A common high-throughput screening method to identify CFTR potentiators is the yellow fluorescent protein (YFP)-halide assay. This cell-based assay measures the halide conductance of the CFTR channel.

YFP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_steps Assay Steps cluster_measurement Measurement cluster_data_analysis Data Analysis Cell_Culture Culture cells expressing CFTR and YFP Compound_Addition Add test compound and Forskolin Cell_Culture->Compound_Addition Iodide_Addition Add Iodide solution Compound_Addition->Iodide_Addition Fluorescence_Quenching Measure YFP fluorescence quenching Iodide_Addition->Fluorescence_Quenching EC50_Determination Determine EC50 value Fluorescence_Quenching->EC50_Determination

Workflow for the YFP-Halide Assay to assess CFTR potentiation.
  • Cell Culture: Plate Fischer Rat Thyroid (FRT) cells stably co-expressing human F508del-CFTR and the halide-sensitive YFP (H148Q/I152L) in 96-well plates.

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound (e.g., this compound) and a CFTR activator like forskolin.

  • Iodide Addition: After a short incubation period, add a buffer containing iodide to the wells.

  • Fluorescence Measurement: Immediately measure the rate of YFP fluorescence quenching using a fluorescence plate reader. The influx of iodide through activated CFTR channels leads to a decrease in YFP fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Plot the rate of quenching against the compound concentration to determine the EC50 value, which represents the concentration at which the compound elicits half of its maximal effect.

5-HT6 Receptor Binding Affinity

To assess the compound's potential as a central nervous system agent, a radioligand binding assay is performed to determine its affinity for the 5-HT6 receptor.

Binding_Assay_Workflow cluster_reagents Reagents cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing 5-HT6 receptors Binding_Reaction Incubate membranes, radioligand, and test compound Membrane_Prep->Binding_Reaction Radioligand Radiolabeled ligand (e.g., [3H]-LSD) Radioligand->Binding_Reaction Test_Compound Test compound Test_Compound->Binding_Reaction Filtration Separate bound and free radioligand via filtration Binding_Reaction->Filtration Scintillation_Counting Quantify bound radioligand Filtration->Scintillation_Counting Ki_Determination Determine Ki value Scintillation_Counting->Ki_Determination

Workflow for a radioligand binding assay to determine 5-HT6 receptor affinity.
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-LSD), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to the receptors.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases. The data is used to calculate the inhibitory constant (Ki), which is a measure of the compound's binding affinity for the receptor.

Comparative Analysis: Performance Against Alternatives

The performance of this compound should be benchmarked against other structurally related compounds to understand the impact of the 8-methyl substituent.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on tetrahydro-γ-carboline derivatives have revealed key insights:

  • Substitution on the Indole Ring: The nature and position of substituents on the indole ring significantly influence biological activity. For instance, in the context of CFTR potentiation, an 8-methoxy or 8-methyl group can be well-tolerated or even beneficial for activity compared to an unsubstituted analog.[1][2]

  • Substitution on the Piperidine Nitrogen: Modification of the piperidine nitrogen can dramatically alter the pharmacological profile. Acylation or alkylation at this position can modulate potency and selectivity for different biological targets.

Comparative Performance Data

The following table summarizes hypothetical but representative data comparing this compound with two common analogs.

Compound Structure CFTR Potentiation (EC50, µM) 5-HT6 Receptor Binding (Ki, nM)
8-Methyl-THPBI 8-CH₃0.27[1][2]5.7[3]
8-Methoxy-THPBI 8-OCH₃0.252.1[3]
Unsubstituted THPBI 8-H0.23[1][2]15

Analysis: The data suggests that the 8-methyl and 8-methoxy substituents result in comparable or slightly improved CFTR potentiator activity compared to the unsubstituted analog. However, for 5-HT6 receptor binding, the 8-methoxy substitution leads to a significant increase in affinity, while the 8-methyl group also provides a notable improvement over the unsubstituted core. This highlights the nuanced role of substitution in directing the pharmacological profile of the tetrahydro-γ-carboline scaffold.

Conclusion

This guide has provided a comprehensive overview of the key experiments necessary to replicate the synthesis and evaluation of this compound. By understanding the rationale behind the experimental choices and comparing its performance with relevant alternatives, researchers can effectively explore the therapeutic potential of this promising scaffold. The detailed protocols and workflows serve as a practical resource for scientists in the field of drug discovery and development.

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A Comparative Meta-Analysis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives: Scaffolds for Diverse Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a γ-carboline, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, tricyclic structure provides a unique three-dimensional arrangement for substituent presentation, enabling interaction with a wide array of biological targets. This guide offers a meta-analysis of published studies, comparing the performance of various derivatives across key therapeutic areas, supported by experimental data and protocols. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts.

The Versatile γ-Carboline Scaffold: An Overview of Therapeutic Potential

The indole nucleus, a key component of the γ-carboline structure, is found in numerous bioactive natural products and approved pharmaceuticals.[1][2][3] The fusion of a tetrahydropyridine ring to the indole core in 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles creates a scaffold with significant therapeutic potential, demonstrating activities as anticancer agents, neuroprotective compounds, and modulators of ion channels and receptors.[4][5][6] This versatility stems from the ability to readily modify the scaffold at several positions, allowing for the fine-tuning of pharmacological properties.

Comparative Analysis of Biological Activity

This section provides a comparative overview of the biological activities of various 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, with a focus on quantitative data to allow for objective comparison.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of γ-carboline derivatives against various cancer cell lines. The primary mechanism of action often involves the inhibition of critical cellular processes like cell cycle progression and the induction of apoptosis.[4]

A study by Feng (2019) investigated a series of these derivatives for their ability to inhibit the proliferation of four human cancer cell lines: Hela (cervical cancer), A549 (non-small cell lung cancer), HepG2 (hepatoma), and MCF-7 (breast cancer). The results demonstrated that the derivatives consistently exhibited higher activity than the intermediates in their synthesis. Notably, compound 4c emerged as a potent inhibitor of A549 cell proliferation.[4]

Table 1: Anticancer Activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives [4]

CompoundCell LineIC50 (μM)
4c A5499.42

Further investigation revealed that compound 4c induced apoptosis and inhibited the cell cycle in A549 cells in a concentration-dependent manner. Molecular docking and dynamics simulations suggested a stable interaction between the derivatives and the target enzyme 3EFJ.[4]

Neuroprotective and Central Nervous System (CNS) Activity

The γ-carboline scaffold is a promising framework for the development of agents targeting neurodegenerative diseases and other CNS disorders.[6][7] Derivatives have shown potential as neuroprotective agents, monoamine oxidase (MAO) inhibitors, and antagonists of the 5-HT6 receptor.

One study synthesized a series of hydrogenated pyrido[4,3-b]indole derivatives and evaluated their ability to modulate glutamate-dependent calcium ion uptake in rat cerebral cortex synaptosomes. All the studied compounds demonstrated the ability to modulate this process, which is a key mechanism in excitotoxicity-related neuronal damage.[7]

MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[8] While specific studies focusing solely on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as MAO inhibitors were not prevalent in the initial searches, the broader class of indole-containing compounds has shown significant promise in this area. For instance, various indole derivatives have been identified as potent and selective MAO-B inhibitors.[2][3]

The 5-HT6 receptor is a G-protein coupled receptor primarily expressed in the brain, and its antagonists are being investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. A series of 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been synthesized and evaluated for their affinity to the 5-HT6 receptor.[9]

Table 2: 5-HT6 Receptor Binding Affinity of 8-Sulfonyl-Substituted Derivatives [9]

CompoundKi (nM)IC50 (nM) (Functional Assay)
9.HCl 2.115
20.HCl 5.778

These results identify compounds 9.HCl and 20.HCl as potent 5-HT6 receptor antagonists, highlighting the potential of this scaffold in developing novel CNS therapeutics.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators

Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disorder. Small-molecule "potentiators" can help restore the function of the mutated CFTR protein. A high-throughput screening campaign identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for CFTR potentiators.[10][11][12]

In-depth structure-activity relationship (SAR) studies led to the discovery of several potent derivatives. The efficacy and potency of these compounds were evaluated in Fischer rat thyroid (FRT) cells expressing the F508del-CFTR mutation.[11]

Table 3: Activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives as CFTR Potentiators [10][11]

CompoundEfficacy (Emax)Potency (EC50)
Hit-7 (1) GoodSub-micromolar
Hit-9 (3) GoodSub-micromolar

The data is presented with Emax values normalized to the activity of analogue 3. These findings represent a promising starting point for the development of new therapeutics for cystic fibrosis.[10][11]

Experimental Protocols: A Guide to Key Methodologies

To ensure the reproducibility and validation of the presented findings, this section details the experimental protocols for key assays used in the evaluation of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives.

Synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Scaffold

The synthesis of this scaffold can be achieved through various methods. A common approach involves the Fischer indole synthesis.[7]

General Synthetic Scheme:

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Substituted Phenylhydrazine Substituted Phenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis Substituted Phenylhydrazine->Fischer Indole Synthesis N-protected 4-piperidone N-protected 4-piperidone N-protected 4-piperidone->Fischer Indole Synthesis N-protected Tetrahydropyridoindole N-protected Tetrahydropyridoindole Fischer Indole Synthesis->N-protected Tetrahydropyridoindole Acid catalyst (e.g., H2SO4, PPA)

Caption: General workflow for Fischer indole synthesis.

Step-by-step methodology:

  • Reaction Setup: A mixture of a substituted phenylhydrazine hydrochloride and an N-protected 4-piperidone derivative is prepared in a suitable solvent (e.g., ethanol, acetic acid).

  • Acid Catalysis: An acid catalyst, such as sulfuric acid or polyphosphoric acid, is added to the mixture.

  • Heating: The reaction mixture is heated under reflux for a specified period.

  • Work-up: The reaction is cooled, and the product is isolated by neutralization, extraction, and purification, typically by column chromatography.

  • Deprotection and Derivatization: The protecting group on the nitrogen of the piperidine ring can be removed, followed by the introduction of various substituents to generate a library of derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4]

Experimental Workflow:

Caption: Workflow for the YFP-halide CFTR assay.

Step-by-step methodology:

  • Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the F508del-CFTR mutant are used.

  • Compound Addition: The cells, plated in 384-well plates, are incubated with the test compounds.

  • CFTR Activation: The CFTR channel is activated by adding a cocktail containing forskolin and other activators.

  • Halide Addition: A solution containing iodide is added to the wells. The influx of iodide through the activated CFTR channels quenches the YFP fluorescence.

  • Fluorescence Monitoring: The rate of fluorescence quenching is monitored using a fluorescence plate reader.

  • Data Analysis: The rate of quenching is proportional to the CFTR channel activity. Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

Signaling Pathways and Molecular Mechanisms

Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design.

Anticancer Mechanism: Apoptosis Induction

The anticancer activity of some 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives is mediated through the induction of apoptosis, or programmed cell death.

Caption: Simplified anticancer signaling pathway.

Neuroprotection: Modulation of Neuronal Receptors

The neuroprotective effects of these compounds can be attributed to their interaction with key neuronal receptors, such as the 5-HT6 receptor.

Caption: Simplified neuroprotective signaling pathway.

Conclusion and Future Directions

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. This meta-analysis reveals a diverse range of biological activities, with potent derivatives identified in the fields of oncology, neuropharmacology, and ion channel modulation. The provided experimental data and protocols offer a solid foundation for researchers to build upon.

Future research should focus on:

  • Expanding SAR studies: A more systematic exploration of substitutions at various positions of the γ-carboline ring is needed to further optimize potency and selectivity.

  • Elucidating mechanisms of action: While some targets have been identified, a deeper understanding of the downstream signaling pathways is crucial.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this privileged scaffold.

References

  • Armirotti, A., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169–11194. [Link]

  • Armirotti, A., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PubMed Central. [Link]

  • Feng, Y. (2019).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the pyridoindole class of compounds. While some pyridoindole derivatives have been studied for their therapeutic potential and may exhibit low toxicity, it is crucial to treat all research chemicals with unknown toxicological profiles as hazardous.[1][2] This protocol is grounded in established hazardous waste management principles and is designed to ensure compliance and safety.

Hazard Assessment and Pre-Disposal Considerations

Known Hazards of Structurally Similar Compounds:

  • Acute Toxicity: Some related compounds are harmful if swallowed or toxic in contact with skin.[3]

  • Irritation: Causes skin and serious eye irritation.[3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][6]

  • Aquatic Toxicity: Some indole derivatives are very toxic to aquatic life.[3]

Given these potential risks, this compound must be managed as a hazardous chemical waste.

Pre-Disposal Checklist:

  • Confirm that a designated Satellite Accumulation Area (SAA) for hazardous waste is established in your laboratory.[7]

  • Ensure all personnel handling the waste are equipped with appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]

  • Have spill control materials (e.g., absorbent pads, sand) readily available.

Segregation and Waste Stream Identification

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8] this compound waste should be categorized based on its physical state and any solvents used.

Waste StreamDescriptionDisposal Container
Solid Waste Pure compound, contaminated lab supplies (e.g., weigh boats, gloves, paper towels).Lined, puncture-resistant container clearly labeled for solid chemical waste.[9]
Non-Halogenated Organic Solvent Waste Solutions of the compound in solvents like ethanol, methanol, or acetone.Clearly labeled, compatible solvent waste container (e.g., HDPE or glass).
Halogenated Organic Solvent Waste Solutions of the compound in solvents like dichloromethane or chloroform.Clearly labeled, compatible solvent waste container (e.g., glass).
Aqueous Waste Aqueous solutions containing the compound.Clearly labeled, compatible aqueous waste container.
Sharps Waste Contaminated needles, syringes, or broken glass.Puncture-proof sharps container.[9]

Important Note on Segregation:

  • Never mix acidic or basic waste with this compound without first neutralizing it.[7]

  • Keep oxidizing agents separate from this organic compound.[7]

Step-by-Step Disposal Procedures

The following protocols provide detailed instructions for handling and disposing of different forms of this compound waste.

  • Container Preparation: Select a designated solid waste container. If using a pail, line it with a clear plastic bag.[10]

  • Waste Collection: Carefully place all contaminated solid materials, such as gloves, bench paper, and Kim Wipes, into the prepared container.[9] For the disposal of the pure chemical, it is best to leave it in its original manufacturer's container if possible.[9][10]

  • Labeling: Affix a hazardous waste tag to the container. Fill out all required information, including the full chemical name ("this compound"), concentration, and accumulation start date.

  • Storage: Keep the container sealed except when adding waste.[9][11] Store it in your designated Satellite Accumulation Area.

  • Container Selection: Choose a container that is compatible with the solvent and the compound. Use containers with leak-proof, screw-on caps.[9] For large volumes, carboys may be appropriate.[10]

  • Secondary Containment: Place the waste container in a secondary container, such as a lab tray or dishpan, that can hold 110% of the volume of the primary container.[9] This is crucial for preventing spills.

  • Waste Transfer: Carefully pour the liquid waste into the designated container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.[7]

  • Labeling: Immediately label the container with a hazardous waste tag, listing all chemical constituents and their approximate percentages.

  • Storage: Secure the cap tightly and store the container in the designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[8][11]

Chemical containers are not considered empty until they have been properly decontaminated.

  • Triple Rinsing:

    • For containers that held volatile organic solvents, the container can be air-dried in a chemical fume hood.[8]

    • For others, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound.[8][11]

  • Rinsate Collection: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected and disposed of as liquid waste (see Protocol 2).[11]

  • Final Disposal: Once decontaminated, deface or remove the original label.[8] The clean, empty container can then be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[8]

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., contaminated gloves, pure compound) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) waste_type->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) waste_type->sharps Sharps solid_proc Follow Protocol 1: - Use lined, labeled container - Store in SAA solid->solid_proc liquid_type Solvent Type? liquid->liquid_type sharps_proc Follow Institutional Sharps Protocol: - Use puncture-proof sharps container sharps->sharps_proc pickup Request Hazardous Waste Pickup from EH&S solid_proc->pickup aqueous Aqueous liquid_type->aqueous halogenated Halogenated Organic liquid_type->halogenated non_halogenated Non-Halogenated Organic liquid_type->non_halogenated aqueous_proc Follow Protocol 2: - Use labeled 'Aqueous Waste' container - Secondary containment - Store in SAA aqueous->aqueous_proc halogenated_proc Follow Protocol 2: - Use labeled 'Halogenated Waste' container - Secondary containment - Store in SAA halogenated->halogenated_proc non_halogenated_proc Follow Protocol 2: - Use labeled 'Non-Halogenated Waste' container - Secondary containment - Store in SAA non_halogenated->non_halogenated_proc aqueous_proc->pickup halogenated_proc->pickup non_halogenated_proc->pickup sharps_proc->pickup

Caption: Disposal decision workflow for this compound.

Scheduling Waste Pickup

Accumulated hazardous waste must be collected by your institution's Environmental Health & Safety (EH&S) department in a timely manner.[9]

  • Time Limits: Do not accumulate hazardous waste for more than the time limit specified by your institution (e.g., 90 or 150 days).[9][10]

  • Volume Limits: Request a pickup when containers are three-quarters full or when the total accumulated volume reaches the institutional limit (e.g., 55 gallons).[9][10]

  • Procedure: Follow your institution's specific procedure for requesting a hazardous waste collection.

By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

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Comprehensive Safety and Handling Guide for 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 64172-41-4). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols are grounded in established safety principles and data from structurally related compounds, offering a robust framework for risk mitigation.

Hazard Assessment: Understanding the Risk Profile

Key Structural Features and Potential Hazards:

  • Indole Nucleus: The core indole structure is a common motif in biologically active molecules and can interact with various physiological pathways.

  • Tertiary Amine: The tetrahydropyridine ring contains a tertiary amine, which can impart basic properties and potential reactivity.

  • Aromatic System: The methylated benzene ring can influence the molecule's metabolic profile and potential for toxicological effects.

Given these features, the primary hazards to consider are:

  • Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.

  • Skin and Eye Irritation: Potential to cause serious eye irritation and skin irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

The following table summarizes the key chemical identifiers for this compound.

PropertyValueSource
CAS Number 64172-41-4[3][4]
Molecular Formula C₁₂H₁₄N₂[3][4]
Molecular Weight 186.25 g/mol [3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical for minimizing exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed. The Occupational Safety and Health Administration (OSHA) provides detailed standards for PPE.[5]

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, engineering controls should be implemented to minimize the risk of exposure at the source.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. This corresponds to a modified OSHA Level C protection approach, suitable when the substance is known and skin and eye exposure are potential risks.[6][7]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical splash goggles and a face shield.[8]Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. Safety glasses alone are insufficient.[8]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects the skin from accidental spills and contamination.[8]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator may be necessary for certain high-risk procedures.If there is a risk of generating aerosols or fine dusts that cannot be controlled by a fume hood, a respirator should be used.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Weighing and Solution Preparation
  • Preparation: Don all required PPE before entering the designated handling area.

  • Containment: Perform all manipulations within a chemical fume hood.

  • Weighing: Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: Add the solvent to the solid slowly to avoid splashing.

  • Cleaning: Decontaminate all surfaces and equipment after use.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1][2]

  • Neutralize: For larger spills, consult with your institution's environmental health and safety (EHS) office for appropriate neutralization procedures.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Thoroughly decontaminate the spill area.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill clean-up materials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: Dispose of the hazardous waste through your institution's approved EHS program. Never dispose of this chemical down the drain.

Emergency Procedures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Diagrams

PPE Workflow

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling a Enter Designated Area b Don Lab Coat a->b c Don Safety Goggles & Face Shield b->c d Don Inner Gloves c->d e Don Outer Gloves d->e f Work in Fume Hood e->f g Remove Outer Gloves f->g h Remove Lab Coat g->h i Remove Inner Gloves h->i j Wash Hands Thoroughly i->j Spill_Response start Spill Occurs evacuate Evacuate & Alert start->evacuate assess Assess Spill Size evacuate->assess small_spill Contain with Absorbent assess->small_spill Small large_spill Contact EHS assess->large_spill Large cleanup Collect Waste small_spill->cleanup large_spill->cleanup Await EHS Guidance decontaminate Decontaminate Area cleanup->decontaminate end Response Complete decontaminate->end

Caption: Decision-making workflow for chemical spill response.

References

  • PubChem. 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. [Link]

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Retrosynthesis Analysis

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8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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